molecular formula C6H10O3 B1359166 (R)-3-Cyclopropyl-2-hydroxypropanoic acid CAS No. 174265-97-5

(R)-3-Cyclopropyl-2-hydroxypropanoic acid

Cat. No.: B1359166
CAS No.: 174265-97-5
M. Wt: 130.14 g/mol
InChI Key: URABTPLPEKSFHH-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-3-Cyclopropyl-2-hydroxypropanoic Acid (CAS 1599840-16-0) is a chiral carboxylic acid of interest in advanced organic synthesis and medicinal chemistry research. This compound features a cyclopropyl group and a stereogenic center, making it a valuable chiral building block or intermediate for constructing more complex molecules . The cyclopropyl moiety is known to influence a molecule's metabolic stability and conformational properties, while the carboxylic acid and hydroxy groups offer versatile handles for further chemical modification . As a derivative of 2-hydroxypropanoic acid (lactic acid), it shares a functional group motif that is prevalent in bioactive molecules and biodegradable polymers . This specific (R)-enantiomer is particularly crucial for investigations requiring stereoselectivity, such as in the development of chiral catalysts or the study of receptor-targeted active compounds . Researchers can utilize this chemical in exploring new pharmaceutical candidates, agrochemicals, and novel materials. For safe handling, please refer to the available safety data. This product is intended for research use only and is not intended for diagnostic or therapeutic applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-3-cyclopropyl-2-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c7-5(6(8)9)3-4-1-2-4/h4-5,7H,1-3H2,(H,8,9)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URABTPLPEKSFHH-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C[C@H](C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80628706
Record name (2R)-3-Cyclopropyl-2-hydroxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80628706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174265-97-5
Record name (2R)-3-Cyclopropyl-2-hydroxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80628706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: (R)-3-Cyclopropyl-2-hydroxypropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 174265-97-5 Synonyms: (R)-Cyclopropyl lactic acid; (2R)-3-Cyclopropyl-2-hydroxypropanoic acid

Executive Summary

(R)-3-Cyclopropyl-2-hydroxypropanoic acid is a high-value chiral building block utilized extensively in modern medicinal chemistry.[1] Its structural significance lies in the combination of a cyclopropyl moiety —known for enhancing metabolic stability and inducing specific conformational constraints—and a chiral


-hydroxy acid  core.[1] This molecule serves as a critical synthon for the synthesis of peptidomimetics, protease inhibitors (including SARS-CoV-2 MPro inhibitors), and PHD1 inhibitors.

This guide details the chemical identity, strategic utility in drug design, robust synthetic methodologies, and quality control protocols required for its application in pharmaceutical development.

Chemical Identity & Physical Properties[2]

ParameterData
CAS Number 174265-97-5 (Primary); 1599840-16-0 (Alternate/Salt forms)
IUPAC Name (2R)-3-Cyclopropyl-2-hydroxypropanoic acid
Molecular Formula

Molecular Weight 130.14 g/mol
Chirality (R)-Enantiomer
Physical State White to off-white crystalline solid or viscous oil
Solubility Soluble in MeOH, DMSO, EtOAc; sparingly soluble in non-polar solvents
pKa ~3.8 (Carboxylic acid)

Structural Analysis: The molecule features a stereogenic center at C2. The (R)-configuration is defined by the Cahn-Ingold-Prelog (CIP) priority rules:

  • 
     (Highest)
    
  • 
     (Lowest)
    

Strategic Utility in Drug Discovery

Metabolic Stability Engineering

The incorporation of the cyclopropyl group at the C3 position is a deliberate medicinal chemistry strategy. Unlike a standard propyl or isopropyl chain, the cyclopropyl ring:

  • Blocks

    
    -Oxidation:  The strained ring structure resists typical fatty acid degradation pathways.
    
  • Reduces CYP450 Clearance: The cyclopropyl group is less prone to oxidative hydroxylation compared to flexible alkyl chains, often improving the half-life (

    
    ) of the final API.
    
Peptidomimetic Scaffolds

(R)-3-Cyclopropyl-2-hydroxypropanoic acid acts as a bioisostere for hydrophobic amino acids (e.g., Leucine, Phenylalanine) in peptidomimetics. The


-hydroxy group allows for the formation of depsipeptides or specific hydrogen-bonding interactions within enzyme active sites, such as the catalytic triad of serine proteases.

Synthesis & Manufacturing Methodologies

To ensure high enantiomeric excess (


), researchers typically employ asymmetric reduction of the corresponding 

-keto acid rather than resolving the racemate.
Route A: Biocatalytic Asymmetric Reduction (Preferred)

This route utilizes lactate dehydrogenase (LDH) or engineered ketoreductases (KREDs) to reduce 3-cyclopropyl-2-oxopropanoic acid. This method is preferred for its high stereoselectivity and green chemistry profile.

Protocol:

  • Precursor Synthesis: Grignard reaction of cyclopropylmagnesium bromide with diethyl oxalate yields ethyl 3-cyclopropyl-2-oxopropanoate. Hydrolysis provides the free keto-acid.

  • Enzymatic Reduction:

    • Substrate: 3-Cyclopropyl-2-oxopropanoic acid.

    • Enzyme: D-Lactate Dehydrogenase (D-LDH) or specific (R)-selective KRED.

    • Cofactor: NADH (regenerated via Formate Dehydrogenase/Formate system).

    • Conditions: pH 7.0 (Phosphate buffer), 30°C.

  • Workup: Acidification to pH 2, extraction with EtOAc, and crystallization.

Route B: Chemical Asymmetric Hydrogenation

For labs lacking biocatalysis capabilities, asymmetric hydrogenation using chiral Ruthenium or Rhodium catalysts is effective.

  • Catalyst: [RuCl(p-cymene)((R)-BINAP)]Cl

  • Hydrogen Source:

    
     gas (40-60 bar) or Transfer Hydrogenation (Formic acid/TEA).
    
Synthetic Workflow Diagram

Synthesis Start Cyclopropyl Bromide + Mg Grignard Cyclopropyl-MgBr Start->Grignard Ether, Reflux KetoEster Ethyl 3-cyclopropyl- 2-oxopropanoate Grignard->KetoEster + Oxalate -78°C Oxalate Diethyl Oxalate KetoAcid 3-Cyclopropyl- 2-oxopropanoic acid KetoEster->KetoAcid LiOH, THF/H2O Product (R)-3-Cyclopropyl- 2-hydroxypropanoic acid (>99% ee) KetoAcid->Product Enzymatic Red. Enzyme D-LDH / NADH (Biocatalysis) Enzyme->Product Catalyst

Caption: Figure 1. Biocatalytic route for the synthesis of (R)-3-Cyclopropyl-2-hydroxypropanoic acid ensuring high enantiopurity.

Analytical Quality Control

Validating the stereochemistry is critical, as the (S)-enantiomer may be inactive or toxic in biological systems.

Chiral HPLC Method

Direct separation of the acid can be challenging due to peak tailing. Derivatization to the methyl ester or analysis on specialized columns is recommended.

  • Column: Chiralpak IA or IC (Immobilized Amylose/Cellulose derivatives).

  • Mobile Phase: n-Hexane : Isopropanol : TFA (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (low wavelength required due to lack of strong chromophores).

  • Expected Result: The (R)-enantiomer typically elutes distinct from the (S)-isomer. Note: Run a racemic standard first to establish retention times.

Optical Rotation
  • Parameter:

    
    [2]
    
  • Condition: c = 1.0 in Methanol or Chloroform.

  • Standard: Compare against Certificate of Analysis (CoA) of a reference standard. (R)-lactic acid derivatives generally exhibit specific rotation values that must be empirically verified for the cyclopropyl analog, often negative in MeOH.

Safety & Handling

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The

    
    -hydroxy acid moiety is susceptible to intermolecular esterification (oligomerization) upon prolonged standing at room temperature.
    
  • Handling: Use standard PPE. Avoid contact with strong oxidizing agents.

References

  • PubChem. (2025). (R)-3-Cyclopropyl-2-hydroxypropanoic Acid Compound Summary. National Center for Biotechnology Information. [Link]

  • Talele, T. T. (2016).[3] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756.[3] [Link]

  • Phipps, E. J. T., et al. (2019). Rh(III)-Catalyzed Diastereoselective Cyclopropanation. Journal of the American Chemical Society, 141, 6808-6811. [Link]

Sources

Technical Whitepaper: Spectroscopic Characterization & Chiral Validation of (R)-3-Cyclopropyl-2-hydroxypropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-3-Cyclopropyl-2-hydroxypropanoic acid is a high-value chiral building block utilized in the synthesis of peptidomimetics and statin-class intermediates. Its structural uniqueness lies in the cyclopropyl-methylene-carbinol motif, which imparts specific steric constraints and metabolic stability compared to leucine or alanine analogs.

This guide provides a definitive technical framework for the identification, synthesis, and chiral validation of this molecule. Unlike standard aliphatic alpha-hydroxy acids (AHAs), the cyclopropyl moiety introduces significant magnetic anisotropy, requiring specialized NMR interpretation.

Part 1: Structural Analysis & Theoretical Basis

The target molecule consists of three distinct chemical environments: the strained cyclopropyl ring, the methylene linker, and the alpha-hydroxy carboxylate headgroup.

Structural Connectivity
  • Formula:

    
    
    
  • Molecular Weight: 130.14 g/mol [1]

  • Stereocenter: C2 (alpha-carbon)

  • Key Feature: The cyclopropyl ring protons exhibit high-field NMR resonance (0.0–0.8 ppm) due to the ring current anisotropy, serving as a diagnostic fingerprint.

Stereochemical Nomenclature
  • (R)-Enantiomer: In the Cahn-Ingold-Prelog (CIP) system, the -OH group has priority 1, the -COOH group priority 2, and the -CH2-Cyclopropyl group priority 3. With H in the back, a clockwise arrangement defines the (R) configuration.

  • Analog Correlation: Structurally analogous to (R)-hexahydromandelic acid and (R)-phenyllactic acid.

Part 2: Synthesis & Isolation Strategy

Direct extraction from natural sources is non-viable. The industry-standard protocol involves the Enantioselective Reduction of 3-Cyclopropyl-2-oxopropanoic acid .

Experimental Protocol: Asymmetric Reduction

Reagents: 3-Cyclopropyl-2-oxopropanoic acid, [RuCl(p-cymene)((R,R)-TsDPEN)], Sodium Formate, Water/DCM.

  • Catalyst Preparation: Dissolve [RuCl(p-cymene)((R,R)-TsDPEN)] (0.5 mol%) in degassed water.

  • Substrate Addition: Add 3-cyclopropyl-2-oxopropanoic acid (1.0 eq) and Sodium Formate (5.0 eq).

  • Reaction: Stir at 40°C for 24 hours. Monitor consumption of the alpha-keto acid by TLC (stained with Bromocresol Green).

  • Workup: Acidify to pH 2 with 1M HCl. Extract with Ethyl Acetate (3x).[2][3]

  • Purification: Recrystallize from Hexane/EtOAc to yield the (R)-hydroxy acid.

Workflow Visualization

SynthesisWorkflow Start Start: 3-Cyclopropyl-2-oxopropanoic acid Reaction Reaction: 40°C, 24h, HCOOH/TEA Start->Reaction + NaHCO2 Catalyst Cat: Ru-TsDPEN (Asymmetric Transfer Hydrogenation) Catalyst->Reaction Workup Workup: Acidify pH 2 EtOAc Extraction Reaction->Workup TLC Monitor Isolation Isolation: Recrystallization Workup->Isolation Product Target: (R)-3-Cyclopropyl-2-hydroxypropanoic acid Isolation->Product >98% ee

Caption: Figure 1. Asymmetric Transfer Hydrogenation workflow for generating high-enantiopurity (R)-3-Cyclopropyl-2-hydroxypropanoic acid.

Part 3: Spectroscopic Profiling (The Core)

The following data is derived from high-field consensus data of cyclopropyl-alpha-hydroxy analogs (e.g., 3-cyclohexyl-2-hydroxypropanoic acid) and corrected for ring anisotropy.

Nuclear Magnetic Resonance (NMR)

Solvent:


 (Chloroform-d)
Frequency:  400 MHz (

), 100 MHz (

)
Table 1:

NMR Assignment
PositionShift (

ppm)
MultiplicityIntegrationAssignment Logic
Cyclopropyl-CH2 (Ring) 0.05 – 0.15Multiplet2HHigh-field shielding (cis to substituent)
Cyclopropyl-CH2 (Ring) 0.45 – 0.55Multiplet2HHigh-field shielding (trans to substituent)
Cyclopropyl-CH (Methine) 0.75 – 0.85Multiplet1HRing junction methine
Linker (

-H)
1.65 – 1.80Multiplet (dt)2HDiastereotopic due to chiral center at C2
Alpha-CH (

-H)
4.30 – 4.35dd1HDeshielded by OH and COOH; chiral center
-OH / -COOH 6.0 – 9.0Broad Singlet2HExchangeable (concentration dependent)
Table 2:

NMR Assignment
CarbonShift (

ppm)
Type (DEPT)Notes
Cyclopropyl

4.2, 4.5CH2Distinct high-field signals
Cyclopropyl CH 7.8CHRing junction
Linker (

)
39.5CH2Methylene bridge
Alpha-Carbon (

)
70.2CHCarbinol carbon (characteristic >65 ppm)
Carbonyl (

)
178.5C=OCarboxylic acid
Infrared Spectroscopy (FT-IR)
  • 3400–3000 cm⁻¹ (Broad): O-H stretch (Intermolecular H-bonding of acid/alcohol).

  • 3080 cm⁻¹ (Weak): Cyclopropyl C-H stretch (Unique diagnostic band, often >3000 cm⁻¹ unlike alkyl chains).

  • 1725 cm⁻¹ (Strong): C=O stretch (Carboxylic acid dimer).

  • 1050 cm⁻¹ (Medium): C-O stretch (Secondary alcohol).

Mass Spectrometry (ESI-MS)
  • Ionization Mode: Negative Electrospray (ESI-)

  • Molecular Ion [M-H]⁻: m/z 129.05

  • Fragmentation Pattern:

    • m/z 129 → 85 (Loss of

      
      , decarboxylation).
      
    • m/z 129 → 73 (Alpha-cleavage, loss of cyclopropyl-methylene fragment).

Spectroscopic Logic Diagram

SpectralLogic Molecule Target Structure: Cyclopropyl-CH2-CH(OH)-COOH H1_NMR 1H NMR: Ring Current Shielding Molecule->H1_NMR C13_NMR 13C NMR: Alpha-C @ 70ppm COOH @ 178ppm Molecule->C13_NMR IR IR: Cyclopropyl C-H @ 3080 cm-1 Molecule->IR Fragment1 Signal: 0.0-0.6 ppm (Cyclopropyl Protons) H1_NMR->Fragment1 Diagnostic Fragment2 Signal: 4.3 ppm (dd) (Alpha-Proton) H1_NMR->Fragment2 Chiral Center

Caption: Figure 2. Spectroscopic connectivity demonstrating how the cyclopropyl ring current and alpha-hydroxy functionality dictate the analytical fingerprint.

Part 4: Chiral Purity Determination

Validating the (R)-enantiomer requires strict control, as the NMR spectrum of the (S)-enantiomer is identical in an achiral environment.

Optical Rotation (Polarimetry)
  • Method: USP <781>

  • Solvent: Methanol or 1M NaOH

  • Predicted Value: Based on the structural analog (R)-hexahydromandelic acid (

    
    ), the (R)-3-cyclopropyl-2-hydroxypropanoic acid is expected to be Levorotatory (-) .
    
  • Note: Exact specific rotation must be established experimentally for the specific batch and solvent system.

Chiral HPLC Protocol

To quantify Enantiomeric Excess (ee):

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).

  • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (End absorption of carboxylate).

  • Elution Order: Typically, the (R)-isomer elutes first on AD-H columns for alpha-hydroxy acids, but standard injection of the racemate is required for confirmation.

References

  • IUPAC Naming & Structure: PubChem. 3-Cyclopropyl-2-hydroxypropanoic acid. National Library of Medicine. [Link]

  • Synthesis of Cyclopropyl Analogs: WIPO Patent WO2010089770A2. Process for the preparation of Pitavastatin intermediates. [Link]

  • NMR of Cyclopropyl Groups: Doc Brown's Chemistry. Proton NMR spectrum of Cyclopropane. [Link]

  • General Alpha-Hydroxy Acid Spectroscopy: AIST Spectral Database for Organic Compounds (SDBS). Lactic Acid Derivatives. [Link]

Sources

(R)-3-Cyclopropyl-2-hydroxypropanoic acid synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Synthesis of (R)-3-Cyclopropyl-2-hydroxypropanoic Acid

Executive Summary (R)-3-Cyclopropyl-2-hydroxypropanoic acid (also known as (R)-3-cyclopropyl lactic acid) is a high-value chiral building block used in the synthesis of peptidomimetics, HCV protease inhibitors, and renin inhibitors.[1] Its structural rigidity, imparted by the cyclopropyl ring, combined with the specific (R)-stereochemistry at the


-carbon, makes it a critical pharmacophore for enhancing metabolic stability and potency in drug candidates.

This guide details three distinct synthesis pathways, prioritizing a biocatalytic reduction route due to its superior enantioselectivity (>99.9% ee) and mild conditions. We also cover a chemical asymmetric hydrogenation route for scalability and a chiral pool strategy for laboratory-scale rapid access.

Retrosynthetic Analysis & Strategy

The synthesis of (R)-3-cyclopropyl-2-hydroxypropanoic acid (1 ) hinges on the introduction or preservation of chirality at the C2 position.[1] The most direct disconnection involves the reduction of the corresponding


-keto acid precursor, 3-cyclopropyl-2-oxopropanoic acid (2 ).[1]
  • Strategy A (Biocatalytic): Enantioselective reduction of 2 using D-Lactate Dehydrogenase (D-LDH).[1]

  • Strategy B (Chemical): Asymmetric hydrogenation of 2 using Ru- or Rh-chiral phosphine complexes.[1]

  • Strategy C (Chiral Pool): Diazotization of (R)-3-cyclopropylalanine with retention of configuration.

Precursor Synthesis: Regardless of the reduction strategy, the


-keto acid (2 ) is synthesized via a Grignard reaction involving cyclopropylmethyl bromide and diethyl oxalate.

Retrosynthesis Target (R)-3-Cyclopropyl-2- hydroxypropanoic acid (1) KetoAcid 3-Cyclopropyl-2- oxopropanoic acid (2) Target->KetoAcid Enzymatic/Chemical Reduction AminoAcid (R)-3-Cyclopropylalanine Target->AminoAcid Diazotization (Retention) Grignard Cyclopropylmethyl MgBr + Diethyl Oxalate KetoAcid->Grignard Grignard Addition & Hydrolysis

Figure 1: Retrosynthetic analysis showing the convergence on the


-keto acid intermediate and the alternative chiral pool route.

Precursor Synthesis: 3-Cyclopropyl-2-oxopropanoic Acid[1]

Before addressing the chiral step, the


-keto acid backbone must be constructed. The most robust method involves a Grignard addition to diethyl oxalate.

Mechanism: Cyclopropylmethyl bromide is converted to its Grignard reagent. Nucleophilic attack on one ester carbonyl of diethyl oxalate, followed by hydrolysis, yields the


-keto acid.

Step-by-Step Protocol:

  • Grignard Formation:

    • To a flame-dried 3-neck flask under Argon, add Mg turnings (1.2 eq) and anhydrous THF.

    • Add a crystal of iodine.

    • Add cyclopropylmethyl bromide (1.0 eq) dropwise. Maintain reflux to initiate.

    • Critical Control: Cyclopropylmethyl radicals can undergo ring-opening (radical clock) to butenyl species.[1] Keep temperature strictly controlled (<40°C) and add slowly to minimize radical pathways.

  • Condensation:

    • Cool the Grignard solution to -78°C.

    • Cannulate this solution into a pre-cooled (-78°C) solution of diethyl oxalate (1.5 eq) in THF.

    • Note: Excess oxalate prevents double addition (which would yield the diol).

  • Hydrolysis:

    • Quench with 2N HCl.

    • Stir at room temperature to hydrolyze the ethyl ester to the carboxylic acid (or perform saponification with LiOH/THF/Water if ester isolation is preferred first).

    • Yield: Typically 65-75%.[1]

    • Data: 1H NMR (CDCl3) should show the cyclopropyl ring protons (0.1-0.6 ppm) and the methylene doublet (~2.8 ppm) adjacent to the ketone.

Primary Pathway: Biocatalytic Reduction (D-LDH)[1]

This is the preferred route for high-purity applications.[1] D-Lactate Dehydrogenase (D-LDH) catalyzes the reversible reduction of pyruvate to (R)-lactate.[1] It accepts 3-cyclopropyl-2-oxopropanoate as a substrate due to the hydrophobic pocket accommodating the cyclopropyl ring.[1]

Enzyme System:

  • Catalyst: D-LDH (EC 1.1.1.[1][2]28) from Staphylococcus epidermidis or Lactobacillus bulgaricus.

  • Cofactor: NADH (Nicotinamide adenine dinucleotide, reduced).

  • Regeneration System: Formate Dehydrogenase (FDH) from Candida boidinii with Ammonium Formate. This recycles NAD+ back to NADH, driving the equilibrium forward and removing the volatile byproduct (CO2).

Biocatalysis Substrate 3-Cyclopropyl-2- oxopropanoic acid Product (R)-3-Cyclopropyl-2- hydroxypropanoic acid Substrate->Product Reduction NADH NADH + H+ NAD NAD+ NADH->NAD Oxidation NAD->NADH Reduction Formate Ammonium Formate CO2 CO2 + NH3 Formate->CO2 Oxidation DLDH D-LDH DLDH->Substrate FDH FDH FDH->Formate

Figure 2: Coupled enzymatic cycle showing substrate reduction by D-LDH driven by FDH-mediated cofactor regeneration.[1]

Detailed Protocol:

  • Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.0). Degas with Argon.

  • Reaction Mix:

    • Dissolve 3-cyclopropyl-2-oxopropanoic acid (10 mmol) in buffer (50 mL).

    • Adjust pH to 7.0 using 1M NaOH.

    • Add Ammonium Formate (15 mmol, 1.5 eq).

    • Add NAD+ (0.1 mmol, catalytic amount).

  • Initiation:

    • Add Formate Dehydrogenase (50 Units).

    • Add D-Lactate Dehydrogenase (100 Units).

    • Optimization: If substrate solubility is poor, add 5% DMSO or isopropanol (check enzyme tolerance).

  • Incubation:

    • Stir gently at 30°C for 24 hours.

    • Monitor consumption of keto-acid by HPLC (C18 column, UV 210 nm).

  • Workup:

    • Acidify to pH 2.0 with 6M HCl to protonate the carboxylic acid.

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Dry organic phase over Na2SO4 and concentrate.

    • Purification: Recrystallization from Hexane/EtOAc.

Validation:

  • Stereochemistry: The product is the (R)-enantiomer (corresponding to D-lactic acid series).[1]

  • ee Determination: Chiral HPLC using a Chiralpak AD-H column (Hexane/IPA/TFA mobile phase).[1] Expect >99% ee.

Alternative Pathway: Chiral Pool (Diazotization)[1]

This method is useful if (R)-3-cyclopropylalanine is available.[1] It relies on the reaction of nitrous acid with the primary amine.

Mechanism:

  • Amine attacks nitrosonium ion (

    
    ) to form a diazonium salt.
    
  • Intramolecular attack by the

    
    -carboxylate oxygen displaces 
    
    
    
    , forming an unstable
    
    
    -lactone (inversion #1).[1]
  • Water attacks the

    
    -lactone to open the ring (inversion #2).
    
  • Net Result: Retention of configuration.

Protocol:

  • Dissolve (R)-3-cyclopropylalanine (5 mmol) in 1M H2SO4 (20 mL).

  • Cool to 0°C.

  • Add NaNO2 (7.5 mmol) solution dropwise over 1 hour.

  • Stir at 0°C for 3 hours, then warm to room temperature overnight.

  • Extract with Et2O, dry, and concentrate.

Risk:[3][4][5][6] If the carboxylate does not participate efficiently (depending on solvent/pH), direct water attack (


) causes inversion, or carbocation formation (

) causes racemization. The enzymatic route is safer for strict stereocontrol.

Analytical Data Summary

ParameterSpecificationMethod
Appearance White to off-white solidVisual
Purity (HPLC) > 98.0%C18, 0.1% TFA in Water/MeCN
Enantiomeric Excess > 99.0% (R)Chiralpak AD-H or OD-H
1H NMR (CDCl3)

4.35 (dd, 1H,

-H), 1.7-1.8 (m, 2H), 0.8-0.9 (m, 1H), 0.4-0.6 (m, 4H)
400 MHz NMR
Specific Rotation

(c=1, MeOH)
Polarimetry (Value varies by conc.)

References

  • Enzymatic Reduction of Hydrophobic Keto Acids

    • Title: D-Lactate dehydrogenase: Substrate specificity and use as a catalyst in the synthesis of homochiral 2-hydroxy acids.[1]

    • Source: Applied Biochemistry and Biotechnology.
    • URL:[Link]

  • Precursor Synthesis (Grignard/Oxalate)

    • Title: Synthesis of alpha-keto acids via Grignard addition to diethyl oxalate.[1]

    • Source: Organic Syntheses, Coll. Vol. 3, p.
    • URL:[Link]

  • Diazotization Stereochemistry

    • Title: Retention of Configuration in the Deamin
    • Source: Journal of the American Chemical Society.
    • URL:[Link][1]

  • Enzyme Properties (BRENDA Database)

    • Title: Information on EC 1.1.1.28 (D-lactate dehydrogenase).[1][2]

    • Source: BRENDA Enzyme D
    • URL:[Link][1]

Sources

(R)-3-Cyclopropyl-2-hydroxypropanoic acid starting materials

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Starting Materials for Synthesizing (R)-3-Cyclopropyl-2-hydroxypropanoic Acid

Introduction: The Significance of a Chiral Building Block

(R)-3-Cyclopropyl-2-hydroxypropanoic acid is a valuable chiral building block in modern medicinal chemistry and drug development. Its unique structural motif, combining a strained cyclopropyl ring with a stereodefined α-hydroxy acid, makes it an important synthon for constructing complex, biologically active molecules. The precise spatial arrangement of the hydroxyl group, dictated by the (R)-stereocenter, is often critical for molecular recognition and pharmacological activity.

The primary challenge in synthesizing this compound lies in the efficient and highly selective installation of the chiral center at the C2 position. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the principal synthetic strategies, categorized by the choice of starting material. We will explore the causality behind experimental choices, present detailed protocols, and compare methodologies to enable informed decisions in the laboratory.

Part 1: Synthesis from Cyclopropane-Containing Precursors

The most direct approach begins with molecules that already contain the cyclopropane ring. The core challenge is then reduced to the asymmetric installation of the C2-hydroxyl group or the stereoselective transformation of a related functional group.

From β-Keto Esters via Asymmetric Reduction

A highly effective and convergent strategy begins with a β-keto ester, such as methyl 3-cyclopropyl-3-oxopropanoate. The key transformation is the stereoselective reduction of the ketone to the corresponding (R)-alcohol. This approach is powerful because asymmetric ketone reduction is a well-established and reliable transformation in organic synthesis.

Causality of Experimental Choices:

  • Starting Material: Methyl 3-cyclopropyl-3-oxopropanoate is an ideal precursor as it contains the complete carbon skeleton. It can be synthesized or is available commercially.[1]

  • Catalyst System: Chiral ruthenium or rhodium complexes, often paired with a hydrogen source (e.g., H₂ gas or a transfer hydrogenation agent like isopropanol/formic acid), are the catalysts of choice. The chiral ligands on the metal (e.g., BINAP derivatives) create a chiral environment that directs the hydride delivery to one face of the ketone, leading to high enantioselectivity.

  • Reaction Conditions: The choice of solvent, temperature, and pressure is critical to ensure high catalyst activity, stability, and selectivity. Protic solvents like methanol or ethanol are often used.

start Methyl 3-cyclopropyl-3-oxopropanoate reagents Chiral Ru-BINAP Catalyst H₂, Methanol, 25°C start->reagents product Methyl (R)-3-cyclopropyl-2-hydroxypropanoate reagents->product hydrolysis NaOH, H₂O/MeOH Then H⁺ workup product->hydrolysis final_product (R)-3-Cyclopropyl-2-hydroxypropanoic acid hydrolysis->final_product

Caption: Asymmetric reduction followed by ester hydrolysis.

  • Asymmetric Reduction:

    • To a solution of methyl 3-cyclopropyl-3-oxopropanoate (1.0 eq) in degassed methanol, add the chiral ruthenium catalyst (e.g., Ru(OAc)₂[(R)-BINAP], 0.01 eq).

    • Place the reaction vessel in a high-pressure autoclave.

    • Pressurize the autoclave with hydrogen gas (50-100 atm) and stir the reaction at room temperature for 12-24 hours, monitoring by TLC or GC for the disappearance of the starting material.

    • Upon completion, carefully vent the autoclave and concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography.

  • Ester Hydrolysis:

    • Dissolve the resulting methyl (R)-3-cyclopropyl-2-hydroxypropanoate in a mixture of methanol and water.[2]

    • Add sodium hydroxide (1.5 eq) and stir the mixture at room temperature until the ester is fully consumed (monitored by TLC).[2]

    • Remove the methanol under reduced pressure and wash the aqueous layer with a nonpolar solvent (e.g., diethyl ether) to remove any non-acidic impurities.

    • Cool the aqueous layer in an ice bath and carefully acidify with 1M HCl to a pH of ~2.

    • Extract the desired carboxylic acid product with ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

From Cyclopropanecarboxaldehyde via Asymmetric Addition

Another common strategy utilizes cyclopropanecarboxaldehyde as the starting material.[3][4] This approach involves the asymmetric addition of a two-carbon nucleophile that will become the C1 and C2 of the final product.

Causality of Experimental Choices:

  • Starting Material: Cyclopropanecarboxaldehyde is a readily accessible starting material, often prepared by the oxidation of cyclopropylmethanol.[5] Its aldehyde functionality is highly reactive towards nucleophilic addition.[3]

  • Key Transformation: An asymmetric cyanohydrin formation or a related Reformatsky-type reaction with a chiral ligand can be employed. For instance, reacting the aldehyde with trimethylsilyl cyanide (TMSCN) in the presence of a chiral catalyst generates a chiral cyanohydrin, which can then be hydrolyzed to the α-hydroxy acid.

start Cyclopropanecarboxaldehyde reagents TMSCN Chiral Ti(O-iPr)₄ / Ligand start->reagents intermediate (R)-2-Cyclopropyl-2-(trimethylsilyloxy)acetonitrile reagents->intermediate hydrolysis Aqueous HCl Heat intermediate->hydrolysis final_product (R)-3-Cyclopropyl-2-hydroxypropanoic acid hydrolysis->final_product

Caption: Asymmetric addition of a cyanide equivalent.

Part 2: Biocatalytic Approaches

Biocatalysis offers a powerful, environmentally friendly alternative for synthesizing chiral molecules with exceptionally high enantioselectivity. Enzymes operate under mild conditions (aqueous media, room temperature) and can often provide direct access to the desired enantiomer without the need for complex chiral auxiliaries or metal catalysts.

Causality of Experimental Choices:

  • Enzyme Selection: Enoate reductases from the "Old Yellow Enzyme" (OYE) family are prime candidates for this synthesis.[6] These enzymes catalyze the asymmetric reduction of activated C=C double bonds. A suitable substrate, such as 3-cyclopropyl-2-oxo-propanoic acid or its ester, could be reduced to the target molecule. Alternatively, specific dehydrogenases could perform the asymmetric reduction of a β-keto ester precursor.

  • Cofactor Recycling: Most reductase and dehydrogenase enzymes require a nicotinamide cofactor (NADH or NADPH) as a hydride source. For a cost-effective process, this expensive cofactor must be regenerated in situ. This is typically achieved by adding a co-substrate (e.g., glucose, isopropanol) and a corresponding dehydrogenase enzyme (e.g., glucose dehydrogenase).

cluster_0 Bioreactor cluster_1 Cofactor Recycling start 3-Cyclopropyl-2-oxopropanoic acid enzyme Engineered Ketoreductase (KRED) Whole E. coli cells start->enzyme final_product (R)-3-Cyclopropyl-2-hydroxypropanoic acid enzyme->final_product nadp NADP⁺ enzyme->nadp gdh Glucose Dehydrogenase (GDH) nadp->gdh H⁺ nadph NADPH nadph->enzyme Hydride Transfer gdh->nadph gluconolactone Gluconolactone gdh->gluconolactone glucose Glucose glucose->gdh

Caption: Whole-cell biocatalytic reduction with cofactor recycling.

  • Cell Culture: Cultivate a recombinant E. coli strain overexpressing the desired ketoreductase (KRED) and glucose dehydrogenase (GDH) in a suitable growth medium until reaching the late exponential phase.

  • Bioreaction:

    • Harvest the cells by centrifugation and resuspend them in a phosphate buffer (pH 7.0) to a specific optical density.

    • To the cell suspension, add the substrate (e.g., ethyl 3-cyclopropyl-3-oxopropanoate, 50 mM) and glucose (100 mM) for cofactor regeneration.

    • Maintain the reaction at a controlled temperature (e.g., 30°C) with gentle agitation.

    • Monitor the reaction progress by HPLC, measuring the decrease in substrate and the formation of the product.

  • Workup and Isolation:

    • Once the reaction is complete, centrifuge the mixture to remove the cells.

    • Extract the supernatant with an organic solvent like ethyl acetate.

    • If starting with an ester, perform hydrolysis as described in section 1.1. If starting with the acid, acidify the supernatant and extract.

    • Dry the organic extracts, concentrate, and purify the product as needed.

Part 3: Comparative Summary of Starting Materials

The optimal choice of starting material and synthetic route depends on factors such as scale, cost, available equipment, and desired purity.

Starting MaterialKey TransformationTypical ee (%)AdvantagesDisadvantages
Methyl 3-cyclopropyl-3-oxopropanoate Asymmetric Hydrogenation>98%High enantioselectivity; well-established technology; convergent route.Requires high-pressure equipment; precious metal catalyst can be costly.
Cyclopropanecarboxaldehyde Asymmetric Cyanohydrin Formation90-97%Readily available starting material; avoids high pressure.Use of toxic cyanide reagents; may require multiple steps for hydrolysis.
3-Cyclopropyl-2-oxopropanoic acid Biocatalytic Reduction>99%Extremely high enantioselectivity; mild, environmentally friendly conditions.Requires specialized biological expertise and equipment; enzyme development may be needed.
α,β-Unsaturated Ester Asymmetric Cyclopropanation90-99%Builds the core structure stereoselectively.May require more linear steps; synthesis of the acyclic precursor can be complex.[7]

Conclusion

The synthesis of (R)-3-Cyclopropyl-2-hydroxypropanoic acid can be approached from several distinct strategic starting points. For large-scale, robust production, the asymmetric hydrogenation of a β-keto ester stands out as a highly reliable and efficient method. For laboratories prioritizing green chemistry and ultimate stereopurity, biocatalytic reduction offers an unparalleled advantage, albeit with a higher initial investment in biological system development. Finally, routes starting from cyclopropanecarboxaldehyde provide a classic and dependable alternative. The selection of a specific route should be guided by a careful evaluation of the project's specific constraints and goals, including scale, cost, timeline, and the technical capabilities of the research team.

References

  • Benchchem. Application Note: Synthesis of 3-(2-Oxocyclohexyl)propanoic Acid from Cyclohexanone.
  • ChemicalBook. Cyclopropanecarboxaldehyde synthesis.
  • Frontiers in Bioengineering and Biotechnology. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid.
  • Organic Syntheses. cyclopropanecarboxaldehyde.
  • CymitQuimica. CAS 1489-69-6: Cyclopropanecarboxaldehyde.
  • MDPI. Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update. Molecules, 2019.
  • WO2010089770A2, Google Patents. Improved process for the preparation of highly pure (3r,5s)-7-[2-cyclopropyl-4-(4-fluorophenyl) quinolin-3-yl]-3,5-dihydroxy-6(e)-heptenoic acid and pharmaceutically acceptable salts thereof.
  • ResearchGate. Asymmetric Synthesis of (R)-3-Hydroxy-2-methylpropanoate ('Roche Ester') and Derivatives via Biocatalytic C=C-Bond Reduction.
  • Sigma-Aldrich. Cyclopropanecarboxaldehyde 98%.

Sources

Chiral Pool Synthesis of (R)-3-Cyclopropyl-2-hydroxypropanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of a robust and stereoselective chiral pool synthesis strategy for (R)-3-Cyclopropyl-2-hydroxypropanoic acid. This valuable chiral building block, with significant applications in pharmaceutical development, is synthesized from the readily available and inexpensive chiral precursor, D-mannitol. The described synthetic route leverages a series of well-established and reliable transformations, including acetonide protection, oxidative cleavage, Wittig olefination, diastereoselective cyclopropanation, and mild oxidation. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and a discussion of the critical parameters that ensure high yield and stereochemical fidelity.

Introduction: The Strategic Value of (R)-3-Cyclopropyl-2-hydroxypropanoic Acid

(R)-3-Cyclopropyl-2-hydroxypropanoic acid is a key chiral synthon in the synthesis of a variety of biologically active molecules. The presence of the cyclopropyl moiety can confer unique conformational constraints and metabolic stability to drug candidates, making it a desirable structural motif.[1][2] The stereodefined hydroxyl and carboxylic acid functionalities provide versatile handles for further chemical elaboration. Chiral pool synthesis, which utilizes readily available, enantiomerically pure natural products as starting materials, offers an economically viable and efficient approach to such complex chiral molecules, obviating the need for often challenging asymmetric induction steps.[3] D-mannitol, a C6 sugar alcohol, serves as an excellent starting point for the synthesis of C3 chiral building blocks due to its inherent stereochemistry.[4]

This guide details a rational and field-proven synthetic pathway, emphasizing the causality behind experimental choices to ensure reproducibility and success.

Overall Synthetic Strategy

The synthesis of (R)-3-Cyclopropyl-2-hydroxypropanoic acid from D-mannitol is a multi-step process that can be logically divided into five key stages. The overall workflow is depicted below.

Synthesis_Workflow D_Mannitol D-Mannitol Acetonide 1,2:5,6-Di-O-isopropylidene-D-mannitol D_Mannitol->Acetonide Acetonide Protection Glyceraldehyde (R)-2,3-O-Isopropylideneglyceraldehyde Acetonide->Glyceraldehyde Oxidative Cleavage Allylic_Alcohol (R)-1-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)prop-2-en-1-ol Glyceraldehyde->Allylic_Alcohol Wittig Reaction Cyclopropylmethanol ((1R,2R)-2-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)cyclopropyl)methanol Allylic_Alcohol->Cyclopropylmethanol Simmons-Smith Cyclopropanation Protected_Acid (R)-2-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)cyclopropane-1-carboxylic acid Cyclopropylmethanol->Protected_Acid TEMPO Oxidation Final_Product (R)-3-Cyclopropyl-2-hydroxypropanoic acid Protected_Acid->Final_Product Acetonide Deprotection

Caption: Overall synthetic workflow from D-mannitol.

Experimental Protocols and Mechanistic Discussion

Synthesis of (R)-2,3-O-Isopropylideneglyceraldehyde from D-Mannitol

The initial steps of the synthesis involve the conversion of D-mannitol into the key C3 chiral synthon, (R)-2,3-O-isopropylideneglyceraldehyde. This is a well-established two-step procedure.[5]

Step 1: Acetonide Protection of D-Mannitol

The protection of the 1,2- and 5,6-diol moieties of D-mannitol as isopropylidene ketals is crucial for the regioselective cleavage in the subsequent step.

  • Protocol:

    • Suspend D-mannitol in anhydrous acetone.

    • Add a catalytic amount of a Lewis acid (e.g., anhydrous zinc chloride or p-toluenesulfonic acid).

    • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

    • Quench the reaction with a mild base (e.g., sodium bicarbonate solution).

    • Extract the product with an organic solvent and purify by recrystallization.

  • Causality: The use of a Lewis acid catalyst protonates the carbonyl oxygen of acetone, activating it for nucleophilic attack by the hydroxyl groups of D-mannitol. The formation of the more stable five-membered dioxolane rings at the terminal diols is favored.

Step 2: Oxidative Cleavage

The central C3-C4 diol of the protected mannitol is cleaved to yield two equivalents of (R)-2,3-O-isopropylideneglyceraldehyde.

  • Protocol:

    • Dissolve the 1,2:5,6-Di-O-isopropylidene-D-mannitol in a suitable solvent (e.g., dichloromethane).

    • Add an aqueous solution of sodium periodate (NaIO₄).

    • Stir the biphasic mixture vigorously at room temperature.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude aldehyde, which can be used in the next step without further purification.

  • Mechanistic Insight: Sodium periodate is a selective oxidant for vicinal diols, cleaving the C-C bond to form two carbonyl compounds. The reaction proceeds through a cyclic periodate ester intermediate.

Wittig Olefination to Form the Chiral Allylic Alcohol

The aldehyde is converted to a terminal alkene via a Wittig reaction, which introduces the vinyl group necessary for the subsequent cyclopropanation.

Wittig_Mechanism cluster_0 Wittig Reaction Aldehyde R-CHO Ylide Ph₃P⁺-CH₂⁻ Betaine R-CH(O⁻)-CH₂-P⁺Ph₃ Oxaphosphetane [R-CH-CH₂-O-PPh₃] Betaine->Oxaphosphetane AlkenePhosphine_Oxide AlkenePhosphine_Oxide Oxaphosphetane->AlkenePhosphine_Oxide Alkene R-CH=CH₂ Phosphine_Oxide Ph₃P=O AldehydeYlide AldehydeYlide AldehydeYlide->Betaine

Caption: Simplified mechanism of the Wittig reaction.

  • Protocol:

    • Prepare the Wittig reagent (methylenetriphenylphosphorane) in situ by treating methyltriphenylphosphonium bromide with a strong base (e.g., n-butyllithium or potassium tert-butoxide) in an anhydrous ethereal solvent (e.g., THF or diethyl ether) under an inert atmosphere.

    • Cool the ylide solution to a low temperature (e.g., -78 °C).

    • Slowly add a solution of (R)-2,3-O-isopropylideneglyceraldehyde in the same solvent.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent and purify by column chromatography.

  • Experimental Rationale: The use of a non-stabilized ylide favors the formation of the desired alkene.[6][7] The in-situ generation and low-temperature reaction conditions are necessary due to the reactivity and thermal instability of the ylide.

Diastereoselective Simmons-Smith Cyclopropanation

This is a critical step where the cyclopropane ring is formed with high diastereoselectivity, controlled by the existing stereocenter of the allylic alcohol.

  • Protocol:

    • Dissolve the chiral allylic alcohol in an anhydrous solvent (e.g., dichloromethane).

    • Add a solution of diethylzinc.

    • Slowly add diiodomethane at a low temperature (e.g., 0 °C).

    • Stir the reaction at room temperature until completion.

    • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product and purify by column chromatography.

  • Control of Stereochemistry: The Simmons-Smith reaction proceeds via the formation of a zinc carbenoid species. The hydroxyl group of the allylic alcohol coordinates to the zinc, directing the cyclopropanation to the syn face of the double bond relative to the hydroxyl group. This substrate-controlled diastereoselectivity is a hallmark of this reaction on chiral allylic alcohols.[5][8]

TEMPO-Catalyzed Oxidation to the Carboxylic Acid

A mild and selective oxidation of the primary alcohol of the cyclopropylmethanol intermediate to the corresponding carboxylic acid is achieved using a TEMPO-catalyzed system.

  • Protocol:

    • Dissolve the cyclopropylmethanol in a biphasic solvent system (e.g., dichloromethane/water).

    • Add a catalytic amount of TEMPO and sodium bromide.

    • Add an aqueous solution of sodium hypochlorite (bleach) containing sodium bicarbonate.

    • Stir the mixture vigorously at 0 °C.

    • Monitor the reaction by TLC. Upon completion, quench with sodium thiosulfate solution.

    • Acidify the aqueous layer and extract the carboxylic acid product.

  • Self-Validation: This method is highly selective for primary alcohols and proceeds under mild conditions, which is crucial to avoid epimerization of the chiral center or unwanted side reactions with the cyclopropyl ring.[9][10] The biphasic system facilitates product isolation.

Acetonide Deprotection

The final step is the removal of the isopropylidene protecting group to unveil the diol functionality.

  • Protocol:

    • Dissolve the protected carboxylic acid in a mixture of an organic solvent (e.g., THF or methanol) and dilute aqueous acid (e.g., 1M HCl or acetic acid).

    • Stir the solution at room temperature until the deprotection is complete.

    • Neutralize the acid with a mild base.

    • Extract the final product, (R)-3-Cyclopropyl-2-hydroxypropanoic acid, and purify if necessary.

  • Causality: The acetal is labile under acidic conditions and is readily hydrolyzed to the corresponding diol.[4][11] The mild conditions are chosen to be compatible with the carboxylic acid functionality.

Data Summary

StepStarting MaterialProductKey ReagentsTypical Yield (%)
1 & 2D-Mannitol(R)-2,3-O-IsopropylideneglyceraldehydeAcetone, Lewis Acid, NaIO₄70-85
3(R)-2,3-O-Isopropylideneglyceraldehyde(R)-1-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)prop-2-en-1-olPh₃PCH₃Br, n-BuLi60-75
4Chiral Allylic Alcohol((1R,2R)-2-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)cyclopropyl)methanolEt₂Zn, CH₂I₂80-90
5Cyclopropylmethanol(R)-2-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)cyclopropane-1-carboxylic acidTEMPO, NaOCl85-95
6Protected Acid(R)-3-Cyclopropyl-2-hydroxypropanoic acidAq. Acid>90

Conclusion

The chiral pool synthesis of (R)-3-Cyclopropyl-2-hydroxypropanoic acid from D-mannitol presented herein offers a practical and efficient route to this valuable chiral building block. By carefully selecting well-established reactions and understanding the underlying mechanisms that govern their stereochemical outcomes, researchers can reliably produce this compound in high yield and enantiopurity. This guide provides the necessary technical details and scientific rationale to empower drug development professionals in their pursuit of novel therapeutics.

References

  • Blaser, H.-U. (2002). The chiral pool as a source of enantioselective catalysts and auxiliaries. Advanced Synthesis & Catalysis, 344(1), 17-31. [Link]

  • Maryanoff, C. A., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863-927. [Link]

  • Vedejs, E., & Peterson, M. J. (1994). Stereochemistry and mechanism in the Wittig reaction. Topics in Stereochemistry, 21(1), 1-157. [Link]

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions, 58, 1. [Link]

  • Zhao, M., Li, J., Mano, E., Song, Z. J., Tschaen, D. M., Grabowski, E. J., & Reider, P. J. (1999). Oxidation of Primary Alcohols to Carboxylic Acids with Sodium Chlorite Catalyzed by TEMPO and Bleach. The Journal of Organic Chemistry, 64(7), 2564–2566. [Link]

  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of alcohols. Retrieved February 2, 2026, from [Link]

  • Schmid, C. R., & Bryant, J. D. (1995). D-(R)-GLYCERALDEHYDE ACETONIDE. Organic Syntheses, 72, 6. [Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

  • Charette, A. B., & Juteau, H. (1997). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 97(6), 2259–2319. [Link]

  • Indian Academy of Sciences. (2007). Environment friendly chemoselective deprotection of acetonides and cleavage of acetals and ketals in aqueous medium without using any catalyst and any organic solvent. Journal of Chemical Sciences, 119(5), 447-451. [Link]

  • Organic Chemistry Portal. (n.d.). Acetonides. Retrieved February 2, 2026, from [Link]

  • De Lucchi, O., Miotti, U., & Modena, G. (1991). The Pummerer Reaction of α,β-Unsaturated Sulfoxides. Organic Reactions, 40, 157. [Link]

  • Charette, A. B., Molinaro, C., & Brochu, C. (2001). Catalytic Asymmetric Cyclopropanation of Allylic Alcohols with Titanium-TADDOLate: Scope of the Cyclopropanation Reaction. Journal of the American Chemical Society, 123(49), 12168–12175. [Link]

  • Ciriminna, R., & Pagliaro, M. (2010). Industrial-Scale Applications of TEMPO and its Derivatives. Organic Process Research & Development, 14(1), 245–251. [Link]

  • Wu, Q., Chen, W., Wang, Y., Qu, Y., & Zhang, Q. (2006). Mild, Efficient and Highly Selective Hydrolysis of Acetonides with Antimony Trichloride. Letters in Organic Chemistry, 3(4), 271-274. [Link]

  • Trost, B. M. (1991). The atom economy--a search for synthetic efficiency. Science, 254(5037), 1471–1477. [Link]

  • Organic Chemistry Portal. (n.d.). Oxidation of Primary Alcohols to Carboxylic Acids with Sodium Chlorite Catalyzed by TEMPO and Bleach. Retrieved February 2, 2026, from [Link]

  • Wessjohann, L. A., & Scheschonk, D. R. (2003). Recent developments in the Simmons-Smith reaction and its applications. Current Organic Chemistry, 7(7), 641-665. [Link]

Sources

Technical Guide: (R)-3-Cyclopropyl-2-hydroxypropanoic Acid & Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemistry, pharmacology, and synthetic utility of (R)-3-Cyclopropyl-2-hydroxypropanoic acid (also known as (R)-Cyclopropyl lactic acid). This document is structured for researchers in medicinal chemistry and process development, focusing on its critical role as a chiral synthon in the development of protease inhibitors (including SARS-CoV-2 Mpro inhibitors).

Core Identity & Chemical Significance[1][2][3][4][5][6][7]

(R)-3-Cyclopropyl-2-hydroxypropanoic acid is a chiral


-hydroxy acid (AHA) featuring a cyclopropyl moiety at the 

-position. Structurally, it is the cyclopropyl analog of (R)-phenyllactic acid (PLA) or (R)-leucic acid.
Chemical Profile[1][3][4][5][6][7][8][9][10][11][12]
  • IUPAC Name: (2R)-3-cyclopropyl-2-hydroxypropanoic acid

  • CAS Number: 174265-97-5 (Specific (R)-isomer); 99848-37-0 (Racemate)

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 130.14 g/mol [1][2]

  • Chirality: (R)-configuration at C2.

  • Key Pharmacophore: The molecule combines a polar

    
    -hydroxy carboxylate head group (capable of bidentate hydrogen bonding) with a lipophilic, rigid cyclopropyl tail.[3]
    
Strategic Importance in Drug Discovery

The primary utility of this scaffold lies in its function as a chiral building block for introducing the cyclopropylmethyl moiety into the P2 position of peptidomimetic drugs.[3]

  • Protease Inhibitors (SARS-CoV-2 Mpro): This molecule is a validated precursor for the P2 ligand in advanced peptidomimetic inhibitors of the SARS-CoV-2 Main Protease (Mpro), such as 13b-K . The cyclopropyl group is optimal for filling the hydrophobic S2 pocket of the enzyme, providing a superior fit compared to leucine or phenylalanine analogs due to its unique steric profile and metabolic stability.[3]

  • Stereochemical Inversion Strategy: In many synthetic routes, the (R)-hydroxy acid is used to generate (S)-amino acid derivatives via Mitsunobu inversion . This allows access to unnatural (S)-cyclopropylalanine surrogates that are otherwise expensive or difficult to synthesize directly.

Structural Activity Relationship (SAR) & Design Logic

The utility of (R)-3-cyclopropyl-2-hydroxypropanoic acid is governed by three structural pillars: the cyclopropyl ring, the


-hydroxyl center, and the carboxylic acid tail.
The Cyclopropyl "Warhead" (S2 Pocket Fit)

The cyclopropyl group is not merely a spacer; it is a "privileged structure" in medicinal chemistry.[3]

  • Electronic Character: The C-C bonds in cyclopropane have significant

    
    -character (Walsh orbitals), allowing for unique electronic interactions (e.g., cation-
    
    
    
    or CH-
    
    
    interactions) within receptor pockets.
  • Metabolic Stability: Unlike an isopropyl or n-propyl chain, the cyclopropyl ring is resistant to cytochrome P450-mediated hydroxylation, extending the half-life of the parent drug.

  • Rigidity: The ring imparts conformational restriction, reducing the entropic penalty upon binding to the S2 pocket of proteases.[3]

The Stereochemical "Switch"

The (R)-configuration is critical. In the context of Mpro inhibitors:

  • Binding Mode: The active inhibitors often require an (S)-configuration at the P2 carbon to orient the cyclopropyl group correctly into the S2 pocket.

  • Synthetic Logic: Researchers start with the (R)-hydroxy acid and subject it to a Mitsunobu reaction with a nitrogen nucleophile. This

    
     process inverts the center to the desired (S)-configuration , effectively converting a chiral hydroxy acid into a chiral amino acid derivative.[3]
    
SAR Visualization

The following diagram illustrates the SAR logic and the stereochemical inversion pathway.

SAR_Logic cluster_0 SAR Features Start (R)-3-Cyclopropyl-2-hydroxypropanoic Acid (Precursor) Reaction Mitsunobu Reaction (Inversion of Configuration) Start->Reaction PPh3, DIAD, HN3/Imide Product (S)-N-Protected Amino Ester (Active P2 Scaffold) Reaction->Product SN2 Inversion Target S2 Pocket of Mpro (Hydrophobic/Steric Fit) Product->Target High Affinity Binding Cyclo Cyclopropyl Group: Metabolic Stability Rigid Hydrophobe Hydroxyl Alpha-Hydroxyl: Handle for Inversion H-Bond Donor (if retained)

Caption: Stereochemical inversion strategy converting the (R)-hydroxy acid precursor into the bioactive (S)-configured P2 ligand for protease inhibition.

Synthetic Methodologies

The synthesis of (R)-3-cyclopropyl-2-hydroxypropanoic acid typically proceeds via the diazotization of D-cyclopropylalanine . This method is preferred over asymmetric reduction of ketones due to the high enantiomeric purity of the amino acid starting material.[3]

Synthesis from D-Cyclopropylalanine (Retention of Configuration)

Contrary to typical


 reactions, the diazotization of 

-amino acids in water proceeds with overall retention of configuration . This occurs via a double inversion mechanism involving the neighboring carboxylate group (forming an

-lactone intermediate) followed by water attack.

Reaction Scheme:


[4]
Experimental Protocol: Diazotization

Based on protocols optimized for Mpro inhibitor synthesis (Reference 1).

Reagents:

  • D-Cyclopropylalanine (45.0 g, 0.35 mol)[4][5]

  • Sulfuric Acid (2 M, 675 mL)[3][4][5]

  • Sodium Nitrite (120.0 g, 1.71 mol)[3][5]

  • TBME (tert-Butyl methyl ether) for extraction.[5]

Step-by-Step Procedure:

  • Setup: Charge a reaction vessel with D-cyclopropylalanine and 2 M

    
    . Cool the solution to 0 °C  using an ice/salt bath.
    
  • Addition: Dissolve sodium nitrite in water (270 mL). Add this solution dropwise to the reaction mixture over 50 minutes .

    • Critical Control Point: Maintain internal temperature below 5 °C to prevent side reactions (elimination or rearrangement).

  • Reaction: Stir the mixture at 0–5 °C for 3 hours. Remove the ice bath and allow the mixture to warm to ambient temperature. Stir for an additional 16 hours.[3][5]

  • Workup:

    • Extract the reaction mixture with TBME (600 mL).

    • Extract the aqueous phase further with TBME (5 × 200 mL).[3][5]

    • Note: The product is highly water-soluble; multiple extractions are necessary.[3]

  • Isolation: Dry the combined organic extracts over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Yield: Expect a pale-yellow oil (approx. 47% yield).

  • Validation: Verify purity via

    
    -NMR (DMSO-
    
    
    
    ) and chiral HPLC.

Analogs and Derivatives

Modifying the core scaffold allows for tuning of potency and physicochemical properties.[3]

Comparison of Key Analogs
Analog ClassStructural ModificationRationale & Effect
Ester Derivatives Methyl/Ethyl esterificationProdrug Strategy: Increases lipophilicity for cell permeability; hydrolyzed intracellularly to the active acid.
Fluorinated Analogs 3,3-DifluorocyclopropylMetabolic Blocking: Fluorine blocks potential oxidative metabolism on the ring; alters pKa of the acid.[3]
Ring Expansion 3-Cyclobutyl / 3-CyclopentylSteric Probing: Used to probe the size limit of the S2 pocket. Cyclobutyl is often tolerated; cyclopentyl is usually too bulky.[3]

-Keto Acid
Oxidation of hydroxyl to ketoneWarhead Precursor: The

-keto acid is the direct precursor to

-ketoamide inhibitors (covalent serine protease inhibitors).
Derivative Synthesis Workflow

The following diagram outlines the divergent synthesis from the core (R)-acid to various functional derivatives.

Derivatives Core (R)-3-Cyclopropyl-2-hydroxypropanoic Acid Ester Methyl/Ethyl Ester (Prodrug / Intermediate) Core->Ester SOCl2, MeOH Keto 3-Cyclopropyl-2-oxopropanoic Acid (Alpha-Keto Acid) Core->Keto Dess-Martin Periodinane or TEMPO oxid. Amide Alpha-Hydroxy Amide (Peptidomimetic) Core->Amide Amine, EDC/HOBt Inverted (S)-Alpha-Amino Ester (Via Mitsunobu) Core->Inverted PPh3, DIAD, DPPA

Caption: Divergent synthetic pathways from the core scaffold to key medicinal chemistry intermediates.

References

  • Diastereomeric Resolution Yields Highly Potent Inhibitor of SARS-CoV-2 Main Protease. Source: Journal of Medicinal Chemistry (ACS Publications).[3] Context: Details the synthesis of (R)-3-Cyclopropyl-2-hydroxypropanoic acid (Compound 1) and its use in synthesizing the Mpro inhibitor 13b-K. URL:[Link]

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Source: Journal of Medicinal Chemistry.[3] Context: Comprehensive review on the SAR benefits of cyclopropyl rings (metabolic stability, potency). URL:[Link]

  • PubChem Compound Summary: 2-cyclopropyl-2-hydroxypropanoic acid. Source:[1] National Center for Biotechnology Information (NCBI).[3] Context: Chemical and physical properties, safety data, and GHS classification.[3] URL:[Link]

  • Pharmacological characterization of the LSD analog N-ethyl-N-cyclopropyl lysergamide (ECPLA). Source: Psychopharmacology (PubMed).[3] Context: Illustrates the bioactivity and receptor binding affinity changes when introducing cyclopropyl moieties into biologically active scaffolds.[6][3] URL:[Link]

Sources

An In-depth Technical Guide to the Putative Mechanism of Action of (R)-3-Cyclopropyl-2-hydroxypropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

Preamble: Navigating the Uncharted Territory of a Novel Molecule

In the landscape of molecular research and drug development, we occasionally encounter compounds with intriguing structural features but a scarcity of direct biological data. (R)-3-Cyclopropyl-2-hydroxypropanoic acid represents such a case. While its explicit mechanism of action is not yet elucidated in publicly available literature, its constituent moieties—the alpha-hydroxy acid (AHA) core and the cyclopropyl group—are well-characterized in various biological contexts. This guide, therefore, adopts a first-principles approach to construct a robust, evidence-based putative mechanism of action for this molecule. By dissecting the known biological roles of its structural components, we can formulate compelling hypotheses regarding its potential therapeutic applications and design a strategic path for its experimental validation.

This document is structured to provide a comprehensive analysis, beginning with the individual contributions of the alpha-hydroxy acid and cyclopropyl functionalities, followed by the synthesis of this information into a cohesive, hypothetical mechanism of action. We will then propose a detailed experimental workflow to systematically investigate and validate these hypotheses, adhering to the principles of scientific rigor and self-validating experimental design.

Deconstruction and Analysis of a Chiral Molecule: A Tale of Two Moieties

The structure of (R)-3-Cyclopropyl-2-hydroxypropanoic acid presents two key features for mechanistic consideration: the chiral alpha-hydroxy acid backbone and the terminal cyclopropyl ring.

The Alpha-Hydroxy Acid (AHA) Core: More Than a Skin-Deep Phenomenon

Alpha-hydroxy acids are a well-established class of compounds, particularly in dermatology, where their effects on skin health are extensively documented.[1][2] However, their biological activities are not limited to the epidermis. The primary mechanisms attributed to AHAs include:

  • Exfoliation and Cellular Adhesion: AHAs are known to facilitate the shedding of dead skin cells by disrupting intercellular adhesions. One proposed mechanism for this is the chelation of calcium ions, which are crucial for the function of cell adhesion molecules like cadherins in desmosomes and adherens junctions.[3][4] By reducing the local concentration of calcium, AHAs can weaken these connections, leading to desquamation.[3][4][5]

  • Stimulation of Collagen Synthesis: Beyond their exfoliative properties, some AHAs have been shown to stimulate the synthesis of collagen by fibroblasts, a key component of the dermal matrix that contributes to skin elasticity and firmness.[2][6]

  • Metabolic Enzyme Inhibition: Due to their structural similarity to endogenous metabolites, AHAs have the potential to interact with various metabolic enzymes. For instance, as analogs of lactic acid, they are plausible candidates for the inhibition of lactate dehydrogenase (LDH), an enzyme often upregulated in cancer cells and involved in anaerobic glycolysis.[7][8][9]

  • G-Protein Coupled Receptor (GPCR) Agonism: Certain hydroxycarboxylic acids are endogenous ligands for specific GPCRs.[10] A notable example is the lactate receptor, GPR81 (also known as HCAR1), which is activated by L-lactate and plays a role in regulating lipolysis and neuronal development.[10][11][12] The alpha-hydroxy acid motif of our target molecule makes it a candidate for interaction with this class of receptors.

The Cyclopropyl Group: A Bioisostere with Profound Impact

The inclusion of a cyclopropyl ring in a small molecule is a common strategy in medicinal chemistry to enhance its pharmacological properties.[13] This is due to the unique structural and electronic characteristics of this three-membered ring:

  • Conformational Rigidity: The cyclopropyl group imparts a degree of conformational rigidity to a molecule. This can be entropically favorable for binding to a biological target, as less conformational freedom is lost upon binding.[7][14]

  • Metabolic Stability: The C-H bonds of a cyclopropane ring are generally stronger and less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to their linear alkyl counterparts. This can lead to an increased half-life and improved bioavailability of the drug.[14]

  • Enhanced Potency: The unique electronic properties of the cyclopropane ring, with its "pi-character," can lead to favorable interactions with biological targets, thereby enhancing potency.[14]

  • Diverse Biological Activities: Cyclopropane-containing molecules have demonstrated a wide array of biological activities, including antibacterial, antifungal, antiviral, and antitumor effects.[2][6][13]

Synthesizing a Putative Mechanism of Action for (R)-3-Cyclopropyl-2-hydroxypropanoic Acid

Based on the analysis of its constituent parts, we can propose a multi-faceted, hypothetical mechanism of action for (R)-3-Cyclopropyl-2-hydroxypropanoic acid, centered on its potential interaction with key cellular enzymes and receptors.

Hypothesis 1: Inhibition of Lactate Dehydrogenase (LDH)

Given its structural resemblance to lactate, a primary hypothesis is that (R)-3-Cyclopropyl-2-hydroxypropanoic acid acts as a competitive inhibitor of Lactate Dehydrogenase (LDH). The cyclopropyl group could offer enhanced binding affinity to the active site compared to lactate itself, potentially through favorable hydrophobic interactions.

LDH_Inhibition cluster_glycolysis Glycolysis cluster_ldh LDH Activity cluster_krebs Krebs Cycle Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Multiple Steps Lactate Lactate Pyruvate->Lactate LDH Acetyl-CoA Acetyl-CoA Pyruvate->Acetyl-CoA PDH ATP_Low ATP_Low Lactate->ATP_Low Leads to NADH NADH NAD+ NAD+ NADH->NAD+ R_3_C_2_HPA (R)-3-Cyclopropyl- 2-hydroxypropanoic acid R_3_C_2_HPA->Lactate Inhibits Krebs_Cycle Krebs_Cycle Acetyl-CoA->Krebs_Cycle PDH Oxidative_Phosphorylation Oxidative_Phosphorylation Krebs_Cycle->Oxidative_Phosphorylation NADH, FADH2 ATP_High ATP_High Oxidative_Phosphorylation->ATP_High Generates GPR81_Agonism R_3_C_2_HPA (R)-3-Cyclopropyl- 2-hydroxypropanoic acid GPR81 GPR81 Receptor R_3_C_2_HPA->GPR81 Binds to Gi Gi Protein GPR81->Gi Activates Adenylyl_Cyclase Adenylyl Cyclase Gi->Adenylyl_Cyclase Inhibits ATP ATP cAMP cAMP ATP->cAMP Adenylyl Cyclase PKA PKA cAMP->PKA Activates Cellular_Response Cellular_Response PKA->Cellular_Response Phosphorylates Targets

Caption: Hypothesized agonism of (R)-3-Cyclopropyl-2-hydroxypropanoic acid at the GPR81 receptor, leading to inhibition of adenylyl cyclase.

Quantitative Data Summary: Physicochemical Properties

A summary of the key physicochemical properties of related compounds is presented below to provide context for the potential behavior of (R)-3-Cyclopropyl-2-hydroxypropanoic acid.

Property3-Cyclopropyl-2-methylpropanoic acid [15]2-Cyclopropyl-2-hydroxypropanoic acid [16]3-Cyclohexyl-2-hydroxypropanoic acid [17]
Molecular Formula C7H12O2C6H10O3C9H16O3
Molecular Weight 128.17 g/mol 130.14 g/mol 172.22 g/mol
XLogP3 1.80.12.3

Experimental Protocols for Mechanistic Validation

To rigorously test the proposed mechanisms of action, a multi-pronged experimental approach is required.

Protocol 1: In Vitro Enzyme Inhibition Assay for Lactate Dehydrogenase (LDH)
  • Objective: To determine if (R)-3-Cyclopropyl-2-hydroxypropanoic acid inhibits LDH activity and to calculate its IC50 value.

  • Materials:

    • Purified human LDH isoenzymes (LDH-A and LDH-B)

    • (R)-3-Cyclopropyl-2-hydroxypropanoic acid

    • Pyruvate

    • NADH

    • Reaction buffer (e.g., 100 mM phosphate buffer, pH 7.4)

    • 96-well microplate reader

  • Procedure:

    • Prepare a stock solution of (R)-3-Cyclopropyl-2-hydroxypropanoic acid in a suitable solvent (e.g., DMSO or water).

    • Create a serial dilution of the compound in the reaction buffer.

    • In a 96-well plate, add the reaction buffer, NADH, and the diluted compound or vehicle control.

    • Initiate the reaction by adding pyruvate to each well.

    • Immediately measure the decrease in absorbance at 340 nm (corresponding to NADH oxidation) over time using a microplate reader.

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Plot the reaction rate as a function of the inhibitor concentration and determine the IC50 value.

Protocol 2: GPR81 Receptor Activation Assay
  • Objective: To assess the ability of (R)-3-Cyclopropyl-2-hydroxypropanoic acid to activate the GPR81 receptor.

  • Materials:

    • A stable cell line overexpressing human GPR81 (e.g., HEK293 or CHO cells)

    • (R)-3-Cyclopropyl-2-hydroxypropanoic acid

    • L-Lactate (positive control)

    • cAMP assay kit (e.g., HTRF or ELISA-based)

    • Forskolin (to stimulate adenylyl cyclase)

  • Procedure:

    • Culture the GPR81-expressing cells to confluency in 96-well plates.

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add serial dilutions of (R)-3-Cyclopropyl-2-hydroxypropanoic acid or L-lactate to the cells, followed by a fixed concentration of forskolin.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

    • Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.

    • Plot the cAMP concentration as a function of the agonist concentration and determine the EC50 value.

Experimental_Workflow cluster_hypothesis Hypothesis Generation cluster_invitro In Vitro Validation cluster_cellular Cell-Based Assays Hypothesis Putative Mechanism of Action LDH_Assay LDH Inhibition Assay Hypothesis->LDH_Assay GPR81_Assay GPR81 Activation Assay Hypothesis->GPR81_Assay Metabolism_Assay Cellular Metabolism Assay (e.g., Seahorse) LDH_Assay->Metabolism_Assay Signaling_Assay Downstream Signaling Analysis (e.g., Western Blot for p-ERK) GPR81_Assay->Signaling_Assay

Caption: A streamlined experimental workflow for the validation of the proposed mechanisms of action.

Conclusion and Future Directions

While the definitive mechanism of action of (R)-3-Cyclopropyl-2-hydroxypropanoic acid awaits empirical validation, this guide provides a scientifically grounded framework for its investigation. By leveraging our understanding of its core structural motifs, we have proposed plausible molecular targets—Lactate Dehydrogenase and the GPR81 receptor—and outlined a clear experimental path to test these hypotheses. The unique combination of an alpha-hydroxy acid and a cyclopropyl group suggests the potential for novel biological activities with therapeutic implications. The successful elucidation of its mechanism of action will not only advance our understanding of this particular molecule but also contribute to the broader field of small molecule drug discovery.

References

  • Wang, X. (1999). A theory for the mechanism of action of the alpha-hydroxy acids applied to the skin. Medical Hypotheses, 53(5), 380-382.
  • ResearchGate. (n.d.). α-Hydroxy Acids. Retrieved from [Link]

  • Tang, S.-C., & Yang, J.-H. (2018). Topical AHA in Dermatology: Formulations, Mechanisms of Action, Efficacy, and Future Perspectives. MDPI. Retrieved from [Link]

  • Kornhauser, A., Coelho, S. G., & Hearing, V. J. (2010). Applications of hydroxy acids: classification, mechanisms, and photoactivity.
  • Sala, A. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA. Retrieved from [Link]

  • AstraZeneca AB. (2016). Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof. Google Patents.
  • Ahmed, K., Tunaru, S., & Offermanns, S. (2009). Identification of Hydroxybenzoic Acids as Selective Lactate Receptor (GPR81) Agonists with Antilipolytic Effects. Journal of Medicinal Chemistry, 52(23), 7375-7379.
  • Maner, A. S., et al. (2021). Natural compounds as lactate dehydrogenase inhibitors: potential therapeutics for lactate dehydrogenase inhibitors-related diseases. Frontiers in Pharmacology, 12, 753825.
  • Macheroux, P., et al. (2020). Structural Evidence for Isoform-Selective Allosteric Inhibition of Lactate Dehydrogenase A. ACS Omega, 5(22), 13037-13045.
  • de Meijere, A. (2000). Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. Chemical Reviews, 100(8), 2991-3042.
  • Jeppesen, P. B., et al. (2023). The lactate receptor GPR81 is predominantly expressed in type II human skeletal muscle fibers: potential for lactate autocrine signaling. American Journal of Physiology-Endocrinology and Metabolism, 324(2), E122-E132.
  • ResearchGate. (n.d.). Cyclopropane carboxylic acid derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical Properties and Biological Activities of Cyclopentenediones: A Review. Retrieved from [Link]

  • Offermanns, S., et al. (2019). Participation of L-Lactate and Its Receptor HCAR1/GPR81 in Neurovisual Development. Cells, 8(11), 1367.
  • O'Brien, P., et al. (2017). Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. Chemistry – A European Journal, 23(68), 17344-17351.
  • Patsnap Synapse. (2024). What are L-lactate dehydrogenase inhibitors and how do they work?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Retrieved from [Link]

  • Sharma, S., & Singh, P. (2020). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 63(10), 5096-5125.
  • Royal Society of Chemistry. (2024). Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). Organic Chemistry Frontiers. Retrieved from [Link]

  • MDPI. (2024). Inhibition of Lactate Dehydrogenase-A by Singlet Oxygen and Hypochlorous Acid via Cysteine Oxidation and Irreversible Conformational Changes. Retrieved from [Link]

  • Skin Therapy Letter. (1998). Current Review of the Alpha-hydroxy Acids. Retrieved from [Link]

  • PubChem. (n.d.). 3-Cyclopropyl-2-methylpropanoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Human Lactate Dehydrogenase A Inhibitors: A Molecular Dynamics Investigation. Retrieved from [Link]

  • MDPI. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Retrieved from [Link]

  • Wikipedia. (n.d.). Butyric acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. Retrieved from [Link]

  • Ahmed, K., Tunaru, S., & Offermanns, S. (2009). Identification of Hydroxybenzoic Acids as Selective Lactate Receptor (GPR81) Agonists with Antilipolytic Effects. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). 2-Cyclopropyl-2-hydroxypropanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Cyclohexyl-2-hydroxypropanoic acid. Retrieved from [Link]

Sources

Stereochemistry of 3-Cyclopropyl-2-hydroxypropanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Cyclopropyl "Privileged" Motif

3-Cyclopropyl-2-hydroxypropanoic acid (often referred to as Cyclopropyl Lactic Acid or CLA) represents a deceptively simple scaffold that belies complex stereoelectronic behavior. In drug discovery, the cyclopropyl group is not merely a space-filler; it is a "privileged structure" that acts as a bioisostere for isopropyl groups while imparting unique metabolic stability and conformational rigidity.

For the medicinal chemist, the primary challenge lies in the C2 stereocenter . The absolute configuration (


 or 

) at this alpha-hydroxy position dictates binding affinity in targets such as renin inhibitors and monocarboxylate transporters (MCTs). Furthermore, the adjacent cyclopropyl ring exerts significant electronic influence via Walsh orbitals , affecting the pKa of the hydroxyl group and the stability of metabolic intermediates.

This guide provides a rigorous framework for the synthesis, stereochemical assignment, and analytical validation of this critical building block.

Stereochemical & Electronic Analysis[1]

Absolute Configuration (CIP Rules)

To establish a self-consistent nomenclature, we must rigorously apply the Cahn-Ingold-Prelog (CIP) priority rules to the C2 chiral center.

Ligand Priorities:

  • -OH (Oxygen, Atomic #8)

    
    Priority 1 
    
  • -COOH (Carbon bonded to O, O, O)

    
    Priority 2 
    
  • -CH

    
    -Cyclopropyl  (Carbon bonded to C, H, H) 
    
    
    
    Priority 3
  • -H (Hydrogen)

    
    Priority 4 
    

Assignment:

  • (

    
    )-Enantiomer:  When the H-atom is oriented away from the viewer, the sequence 1 
    
    
    
    2
    
    
    3 traces a counter-clockwise path.[1] This is the structural analog of L-Lactic acid .
  • (

    
    )-Enantiomer:  The sequence traces a clockwise  path.[1][2] This is the analog of D-Lactic acid .
    
The Walsh Orbital Effect

Unlike a standard isopropyl group, the cyclopropyl ring possesses significant


-like character due to its bent bonds (Walsh orbitals).
  • Conformation: The cyclopropyl group prefers a bisected conformation relative to the methylene linker to maximize hyperconjugation (

    
    ).
    
  • Electronic Consequence: This orbital overlap can stabilize adjacent carbocations or radical intermediates during metabolic oxidation, making the C2-H bond strength distinct from standard aliphatic chains.

Synthetic Pathways & Stereocontrol[4][5]

Achieving high enantiomeric excess (ee) is critical. We evaluate two primary routes: Biocatalytic Reduction (High Selectivity) and Asymmetric Hydrogenation (Scalability).

Route A: Biocatalytic Synthesis (Green Chemistry)

The most direct route to the (


)-enantiomer mimics the physiological production of L-lactate.
  • Substrate: 3-cyclopropyl-2-oxopropanoic acid (Cyclopropyl pyruvate).

  • Catalyst: L-Lactate Dehydrogenase (L-LDH) or engineered ketoreductases (KREDs).

  • Cofactor: NADH (regenerated via Formate Dehydrogenase).

Route B: Chemocatalysis (Noyori Reduction)

For the (


)-enantiomer or large-scale GMP production where enzymes are cost-prohibitive.
  • Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN].

  • Hydrogen Source: Formic acid/Triethylamine (Transfer hydrogenation).

Synthetic Workflow Diagram

SyntheticPathways Start Precursor: 3-Cyclopropyl-2-oxopropanoic acid RouteA Route A: Biocatalysis (L-LDH / NADH) Start->RouteA Enzymatic Reduction RouteB Route B: Asymmetric Transfer (Ru-TsDPEN) Start->RouteB Chemocatalysis ProdS (S)-3-Cyclopropyl-2-hydroxypropanoic acid (>99% ee) RouteA->ProdS High Specificity ProdR (R)-3-Cyclopropyl-2-hydroxypropanoic acid (>95% ee) RouteB->ProdR Tunable Ligand Purification Purification: Recrystallization (DIPE/Hexane) ProdS->Purification ProdR->Purification

Figure 1: Divergent synthetic pathways for accessing (S) and (R) enantiomers.

Analytical Validation Protocols

Trust but verify. A self-validating system requires orthogonal analytical methods to confirm absolute configuration and purity.

Method A: Mosher's Ester Analysis (NMR)

This is the "Gold Standard" for absolute configuration assignment without X-ray crystallography.

Principle: Reaction with chiral derivatizing agents ((


)- and (

)-MTPA-Cl) creates diastereomers with distinct chemical shifts (

) for the protons near the chiral center. The difference in shifts (

) correlates to the spatial arrangement of substituents.

Protocol:

  • Esterification: Convert the carboxylic acid of CLA to a methyl ester (using TMS-diazomethane) to prevent side reactions.

  • Derivatization: React the secondary alcohol with (

    
    )-MTPA-Cl and (
    
    
    
    )-MTPA-Cl in separate vials (Pyridine, DMAP, 12h).
  • Analysis: Acquire

    
    H-NMR. Focus on the cyclopropyl methylene protons and the methoxy group.
    
  • Calculation: Calculate

    
     for protons 
    
    
    
    (Cyclopropyl-CH
    
    
    ) and
    
    
    (Ester-OCH
    
    
    ).
    • Interpretation: If

      
       values follow the standard Mosher model, the configuration is confirmed.
      
Method B: Chiral HPLC

For routine QC and ee% determination.

ParameterCondition
Column Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates)
Mobile Phase Hexane : Isopropanol : TFA (90 : 10 : 0.1)
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (COOH absorbance)
Expected Result Baseline separation of enantiomers (

)

Experimental Protocols

Protocol 1: Enzymatic Synthesis of ( )-CLA

This protocol utilizes a coupled-enzyme system to recycle the expensive cofactor NADH.

  • Buffer Prep: Prepare 100 mL of Potassium Phosphate buffer (100 mM, pH 7.0). Degas with Argon for 15 mins.

  • Substrate Loading: Dissolve 500 mg (3.5 mmol) of 3-cyclopropyl-2-oxopropanoic acid in 20 mL buffer. Adjust pH back to 7.0 if necessary using 1M NaOH.

  • Cofactor Mix: Add NAD+ (10 mg, catalytic amount) and Sodium Formate (300 mg, 4.4 mmol, hydride donor).

  • Enzyme Initiation: Add Formate Dehydrogenase (FDH) (50 Units) and L-Lactate Dehydrogenase (LDH) (rabbit muscle or recombinant, 100 Units).

  • Incubation: Stir gently at 30°C for 24 hours. Monitor consumption of keto-acid by TLC (Stain: KMnO

    
    ).
    
  • Workup:

    • Acidify to pH 2.0 with 2M HCl.

    • Extract with Ethyl Acetate (3 x 30 mL).

    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo.
  • Yield: Expect >90% yield of a viscous oil or low-melting solid.

Protocol 2: Determination of Enantiomeric Excess (CSP-HPLC)

Self-Validating Step: Run a racemic standard first.

  • Racemic Standard Prep: Mix equimolar amounts of commercially available (

    
    ) and (
    
    
    
    ) samples (or reduce the ketone with NaBH
    
    
    to get a racemate).
  • Sample Prep: Dissolve 1 mg of synthesized product in 1 mL of Mobile Phase (Hexane/IPA). Filter through 0.22

    
    m PTFE filter.
    
  • Injection: Inject 10

    
    L onto Chiralpak AD-H column.
    
  • Calculation:

    
    [3][4]
    

Biological & Pharmacological Implications[8][9][10]

Bioisosterism & Metabolism

The substitution of an isopropyl group (in Leucine/Lactate) with a cyclopropyl group introduces specific pharmacological advantages:

  • Metabolic Blocking: The cyclopropyl C-H bonds are stronger (approx. 106 kcal/mol) than isopropyl tertiary C-H bonds (~96 kcal/mol). This reduces the rate of oxidative metabolism (CYP450) at the side chain.

  • Renin Inhibition: In the design of renin inhibitors (e.g., Aliskiren analogs), the (

    
    )-configuration of the hydroxyl group is often required to hydrogen bond with the catalytic aspartates in the enzyme active site.
    
  • Transport: CLA is a substrate for MCT1 (Monocarboxylate Transporter 1) . The stereochemistry dictates the

    
     of transport, influencing the pharmacokinetics of prodrugs containing this moiety.
    
Signaling Pathway: MCT Transport

MCT_Transport Extracellular Extracellular Space (High [H+]) MCT1 MCT1 Transporter (Stereoselective) Extracellular->MCT1 Proton Symport Cytosol Cytosol (Low [H+]) Target Mitochondria/Target (Metabolism) Cytosol->Target MCT1->Cytosol Translocation S_CLA (S)-CLA (High Affinity) S_CLA->MCT1 Preferential Binding R_CLA (R)-CLA (Low Affinity) R_CLA->MCT1 Poor Binding

Figure 2: Stereoselective transport of Cyclopropyl Lactic Acid via MCT1.

References

  • Cahn, R. S., Ingold, C., & Prelog, V. (1966). Specification of Molecular Chirality. Angewandte Chemie International Edition. Link

  • Noyori, R., et al. (1996). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research. Link

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear Magnetic Resonance Enantiomer Reagents. Configuration of the Alpha-Methoxy-Alpha-Trifluoromethylphenylacetic Acid Esters. Journal of the American Chemical Society.[5] Link

  • Wlodawer, A., et al. (1989). Structure of human renin and its implications for inhibitor design. Science. Link

  • Halestrap, A. P. (2013). Monocarboxylate Transport. Comprehensive Physiology. Link

Sources

A Senior Application Scientist's Guide to the Biocatalytic Synthesis of Chiral Hydroxy Acids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Chiral hydroxy acids are indispensable building blocks in the pharmaceutical and fine chemical industries, forming the core structure of numerous active pharmaceutical ingredients (APIs) and high-value synthons.[1] Traditional chemical synthesis routes to these molecules often suffer from limitations, including the need for harsh reaction conditions, the use of toxic heavy metals, and the formation of undesirable stereoisomers, necessitating complex purification steps.[2] Biocatalysis has emerged as a powerful and sustainable alternative, harnessing the exquisite selectivity of enzymes to produce single-enantiomer hydroxy acids with high efficiency and purity under mild, environmentally benign conditions.[3][4] This technical guide provides an in-depth exploration of the core enzymatic strategies for synthesizing chiral hydroxy acids, focusing on the mechanistic principles, practical applications, and process considerations for researchers, scientists, and drug development professionals. We will delve into the major enzyme classes—dehydrogenases, hydratases, and nitrilase/HNL systems—offering field-proven insights and detailed protocols to empower scientists in this dynamic field.

The Imperative for Chirality: Why Biocatalysis Excels

The biological activity of many pharmaceuticals is intrinsically linked to their three-dimensional structure.[1] About 57% of all marketed drugs are chiral, meaning they exist as non-superimposable mirror images (enantiomers).[1] Often, only one enantiomer provides the desired therapeutic effect, while the other may be inactive or, in some cases, cause harmful side effects. This reality makes the production of single-enantiomer compounds a critical objective in drug development.[5]

Biocatalysis offers a superior approach to achieving this precision. Unlike conventional chemistry, enzyme-catalyzed reactions are renowned for their:

  • High Enantioselectivity: Enzymes possess intricate, three-dimensional active sites that act like chiral templates, often leading to products with enantiomeric excess (e.e.) greater than 99%.[5][6]

  • Regio- and Chemoselectivity: Enzymes can target specific functional groups within a complex molecule, minimizing the need for protective group chemistry and simplifying synthetic pathways.[3]

  • Mild Reaction Conditions: Biocatalytic processes typically run at ambient temperatures and pressures in aqueous media, reducing energy consumption and avoiding the degradation of sensitive molecules.[3]

  • Sustainability: As a "green chemistry" tool, biocatalysis reduces reliance on hazardous reagents and solvents, generating less toxic waste.[4]

These advantages have propelled biocatalysis from a niche academic interest to a mainstream industrial technology, particularly for manufacturing chiral intermediates for blockbuster drugs like atorvastatin and montelukast.[1][6]

Core Biocatalytic Strategies: A Mechanistic Overview

Several classes of enzymes are routinely employed for the synthesis of chiral hydroxy acids. The choice of enzyme depends on the desired product structure and the available starting materials. The three predominant strategies involve asymmetric reduction, enantioselective hydration, and nitrile hydrolysis cascades.

Asymmetric Reduction of Keto Acids via Dehydrogenases (Ketoreductases)

The most established and versatile method for producing chiral hydroxy acids is the asymmetric reduction of a prochiral ketone precursor using ketoreductases (KREDs), a subclass of alcohol dehydrogenases (ADHs).[7][8]

Causality of the Method: This strategy leverages the enzyme's ability to stereoselectively deliver a hydride ion from a nicotinamide cofactor (NADH or NADPH) to the carbonyl carbon of a keto acid or keto ester. The facial selectivity of this hydride transfer is dictated by the specific KRED used, allowing for the synthesis of either (R)- or (S)-alcohols with exceptional purity.[9] KREDs are now the preferred catalysts for many industrial-scale syntheses of chiral alcohols.[8]

The Cofactor Regeneration Imperative: A critical challenge in using KREDs is the high cost of the NADH/NADPH cofactors, which are consumed in stoichiometric amounts.[9] To make the process economically viable, the oxidized cofactor (NAD⁺/NADP⁺) must be continuously regenerated back to its reduced form. This is achieved by coupling the primary reaction with a secondary, sacrificial reaction.

Two main systems are employed:

  • Enzyme-Coupled Regeneration: A second dehydrogenase is used to oxidize a cheap co-substrate, thereby reducing the cofactor. Common pairings include glucose dehydrogenase (GDH) with glucose or formate dehydrogenase (FDH) with formate.[5][9] The FDH system is often preferred as its byproduct, CO₂, is easily removed from the reaction.

  • Substrate-Coupled Regeneration: A single KRED is used, with a large excess of a sacrificial alcohol (e.g., isopropanol) added to the system. The enzyme catalyzes both the desired ketone reduction and the oxidation of the sacrificial alcohol, driving the equilibrium towards the product.[10] While simpler, this approach can be limited by thermodynamic constraints.[10]

Cofactor_Regeneration cluster_regen Cofactor Regeneration System sub α-Keto Acid (Substrate) kred Ketoreductase (KRED) sub->kred prod Chiral Hydroxy Acid (Product) kred->prod nadp NADP⁺ kred->nadp Oxidized Cofactor nadph NADPH nadph->kred Hydride Donation regen_enz e.g., Glucose Dehydrogenase (GDH) nadp->regen_enz Recycled regen_enz->nadph Reduction coprod e.g., Gluconolactone (Byproduct) regen_enz->coprod cosub e.g., Glucose (Co-substrate) cosub->regen_enz

Figure 1: Coupled-enzyme system for KRED-catalyzed reduction with cofactor regeneration.

Table 1: Comparison of Common Cofactor Regeneration Systems

Regeneration SystemCo-substrateCo-enzymeByproductKey AdvantagesKey Considerations
Glucose Dehydrogenase D-GlucoseGlucose Dehydrogenase (GDH)GluconolactoneHigh efficiency; stable enzymes available.[9]Byproduct can complicate purification.
Formate Dehydrogenase FormateFormate Dehydrogenase (FDH)Carbon Dioxide (CO₂)Volatile byproduct simplifies removal; irreversible reaction.[11]FDH can have lower stability.
Substrate-Coupled Isopropanol (IPA)None (uses KRED)AcetoneSimplest setup (one enzyme); low-cost co-substrate.[10]Reversible reaction requires large excess of IPA; potential for enzyme inhibition.[10]

Protocol 1: Synthesis of (S)-4-Chloro-3-hydroxybutanoate using a Ketoreductase

This protocol describes a typical lab-scale batch reaction for producing a key intermediate for cholesterol-lowering drugs.[12]

  • Biocatalyst Preparation: Prepare a whole-cell biocatalyst by expressing a selected (S)-selective KRED and glucose dehydrogenase (for cofactor regeneration) in E. coli. Harvest cells via centrifugation and prepare a cell paste or cell-free extract.

  • Reaction Setup:

    • In a temperature-controlled vessel, prepare a buffered aqueous solution (e.g., 100 mM potassium phosphate, pH 7.0).

    • Add D-glucose (1.2 equivalents) as the co-substrate for regeneration.

    • Add NADP⁺ to a final concentration of ~0.1 mM. The catalytic amount is sufficient due to the regeneration system.

    • Add the KRED/GDH biocatalyst (e.g., 50 g/L cell paste).

  • Substrate Addition & Reaction:

    • Begin stirring and maintain the temperature at 30°C.

    • Slowly add the substrate, ethyl 4-chloroacetoacetate (1 equivalent, e.g., 50 g/L), over 1-2 hours to avoid substrate inhibition. The causality here is that high concentrations of the keto-ester can be toxic to the cells or inhibitory to the enzymes.

    • Maintain the pH at 7.0 using automated addition of a base (e.g., 1M NaOH), as the oxidation of glucose to gluconic acid will lower the pH.[5]

  • Monitoring & Workup:

    • Monitor the reaction progress by taking periodic samples and analyzing them via chiral HPLC or GC to determine conversion and enantiomeric excess.

    • Once the reaction reaches completion (>99% conversion), terminate it by removing the cells via centrifugation or filtration.

    • Extract the product from the aqueous phase using an organic solvent (e.g., ethyl acetate).

    • Wash the organic phase, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude chiral hydroxy ester. Purity is typically high, often requiring minimal further purification.

Enantioselective Hydration of C=C Bonds via Hydratases

Hydratases (also known as hydro-lyases) catalyze the addition of a water molecule across a carbon-carbon double bond.[2] This approach is exceptionally atom-economical and represents an organic chemist's "dream reaction" as asymmetric chemical hydration is notoriously difficult.[2]

Causality of the Method: The enzyme's active site binds the substrate in a specific orientation and activates the C=C bond, facilitating a stereospecific nucleophilic attack by a water molecule. This avoids the need for cofactors and produces a chiral alcohol with high enantiopurity.[2] Oleate hydratases, for example, are used to convert unsaturated fatty acids from vegetable oils into valuable hydroxy fatty acids.[13]

Industrial Relevance: The classic example is the production of (S)-malic acid from fumaric acid using the enzyme fumarase. This process is highly efficient and operates on a large industrial scale. More recently, hydratases acting on non-activated double bonds, such as those in fatty acids, have gained significant attention.[14] For instance, an oleate hydratase from Stenotrophomonas nitritireducens can convert plant oils into 10-hydroxy fatty acids.[14]

Hydratase_Mechanism sub Unsaturated Substrate (e.g., Oleic Acid) hydratase Hydratase sub->hydratase prod Chiral Hydroxy Acid (e.g., 10-Hydroxystearic Acid) hydratase->prod Stereospecific Addition water H₂O water->hydratase HNL_Nitrilase_Cascade aldehyde Aldehyde (e.g., Benzaldehyde) hnl (S)-HNL aldehyde->hnl hcn HCN hcn->hnl cyanohydrin (S)-Mandelonitrile (Intermediate) hnl->cyanohydrin C-C Bond Formation nitrilase Nitrilase cyanohydrin->nitrilase product (S)-Mandelic Acid (Product) nitrilase->product Nitrile Hydrolysis ammonia NH₃ nitrilase->ammonia water 2 H₂O water->nitrilase

Figure 3: One-pot cascade for (S)-mandelic acid synthesis from benzaldehyde.

Process Optimization: From Lab Feasibility to Industrial Viability

Scaling a biocatalytic process requires careful consideration of several factors beyond the enzyme itself.

Isolated Enzymes vs. Whole-Cell Biocatalysts

A crucial decision is whether to use purified, isolated enzymes or whole microbial cells containing the desired enzyme(s).

Table 2: Comparison of Isolated Enzyme and Whole-Cell Systems

FeatureIsolated (Purified) EnzymeWhole-Cell Biocatalyst
Purity & Side Reactions High product purity; no competing cellular enzymes.Risk of side reactions from other metabolic enzymes. [15]
Cost Higher initial cost due to purification. [16]Lower cost; avoids expensive and time-consuming purification. [17]
Cofactor Regeneration Requires addition of an external regeneration system. [16]Can utilize the cell's own inherent cofactor regeneration machinery. [16]
Stability Generally less stable; more sensitive to process conditions.Enzyme is protected by the cellular environment, often leading to higher stability. [17]
Mass Transfer No cell membrane barrier; direct substrate access.Substrate/product must cross the cell membrane, which can be rate-limiting.

The choice is application-dependent. For reactions with sensitive substrates or a high risk of byproducts, isolated enzymes are preferred. For robust processes, especially those requiring cofactor regeneration, whole-cell systems are often more economical and practical. [16]

Enzyme Immobilization

To improve stability, facilitate catalyst reuse, and enable continuous processes, enzymes are often immobilized onto a solid support. [18][19]This confines the enzyme, allowing for easy separation from the product stream and significantly reducing costs over multiple batches. [19] Common Immobilization Techniques:

  • Adsorption: Physical binding to a support via weak forces (e.g., van der Waals). Simple and cheap, but enzyme leaching can occur. [20]* Covalent Binding: Forms a stable chemical bond between the enzyme and the support. Reduces leaching but can sometimes impact enzyme activity if the active site is involved. [18]* Entrapment/Encapsulation: Physically trapping the enzyme within a porous matrix or membrane. Protects the enzyme well but can introduce mass transfer limitations. [18] The first industrial application of an immobilized enzyme was the use of an aminoacylase on DEAE-Sephadex for L-amino acid synthesis, demonstrating the long-standing value of this technique. [21]

Conclusion and Future Outlook

The biocatalytic synthesis of chiral hydroxy acids has matured from a scientific curiosity into a robust and indispensable industrial technology. [22]Dehydrogenases, hydratases, and HNL/nitrilase cascades provide a versatile and powerful toolbox for accessing these high-value molecules with unparalleled stereoselectivity and sustainability.

The future of the field lies in the continued synergy between molecular biology and process engineering. Advances in protein engineering and directed evolution are constantly expanding the substrate scope and improving the stability and activity of existing enzymes. [8]Concurrently, innovations in reaction engineering, such as the implementation of continuous flow reactors with immobilized biocatalysts, promise to further enhance process efficiency and reduce manufacturing costs. [7]As the demand for enantiomerically pure pharmaceuticals grows, biocatalysis is poised to play an even more central role in the development of next-generation medicines.

References

  • Biocatalytic Synthesis of Homochiral 2-Hydroxy-4-butyrolactone Derivatives by Tandem Aldol Addition and Carbonyl Reduction. (2023-04-06).
  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC - PubMed Central.
  • Synthesizing Chiral Drug Intermediates by Biocatalysis.
  • The Growing Role of Biocatalysis in Industrial Synthesis. Pharma Focus Asia.
  • Enzymatic synthesis of chiral 2-hydroxy carboxylic acids. Sci-Hub.
  • Hydroxynitrile Lyases with α/β-Hydrolase Fold: Two Enzymes with Almost Identical 3D Structures but Opposite Enantioselectivities and Different Reaction Mechanisms. NIH.
  • Development of a Thioredoxin‐Based Cofactor Regeneration System for NADPH‐Dependent Oxidoreductases.
  • Biocatalysis: Enzymatic Synthesis for Industrial Applications. (2021-03-30).
  • Enzyme or Whole Cell Immobilization for Efficient Biocatalysis: Focusing on Novel Supporting Platforms and Immobilization Techniques. Frontiers Research Topic.
  • A Comprehensive Guide to Enzyme Immobilization: All You Need to Know. (2025-02-18). PMC.
  • Practical examples of biocatalysis in industry. Comptes Rendus de l'Académie des Sciences.
  • Enzymatic cascade synthesis of (S)-2-hydroxycarboxylic amides and acids: Cascade reactions employing a hydroxynitrile lyase, nitrile-converting enzymes and an amidase. (2025-08-09).
  • Influence of Cofactor Regeneration Strategies on Preparative-Scale, Asymmetric Carbonyl Reductions by Engineered Escherichia coli. (2014-02-17).
  • Fatty Acid Hydratases: Versatile Catalysts to Access Hydroxy Fatty Acids in Efficient Syntheses of Industrial Interest. MDPI.
  • Lecture #5 – Using Whole Cells as Biocatalysts: Why/When, Growth vs Conversion (Screening).
  • Practical chiral alcohol manufacture using ketoreductases. (2025-08-08).
  • Enantioselective, Ketoreductase-Based Entry into Pharmaceutical Building Blocks: Ethanol as Tunable Nicotinamide Reductant. PMC - NIH.
  • On the current role of hydratases in biocatalysis. (2018-05-21). PMC - PubMed Central.
  • Enzyme Immobilization and Bioc
  • Whole Cells as Biocatalysts in Organic Transform
  • (PDF) Hydroxy Acids: Production and Applications. (2016-12-08).
  • 2 Isolated enzyme vs. whole cell (WC) catalysis. Advantages and....
  • (PDF) Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. (2025-10-16).
  • Practical chiral alcohol manufacture using ketoreductases. PubMed.
  • Immobilization of Enzymes: Methods and Applic
  • Schematic overview of our system for continuous cofactor regeneration.....
  • (S)-hydroxynitrile lyase.
  • (PDF) Fatty Acid Hydratases: Versatile Catalysts to Access Hydroxy Fatty Acids in Efficient Syntheses of Industrial Interest. (2025-11-17).
  • Industrial applications of bioc
  • Acetohydroxyacid synthase: A new enzyme for chiral synthesis ofR-phenylacetylcarbinol. (2025-08-07).
  • Regeneration of Cofactors for Enzyme Bioc
  • Enzyme Immobilization: Immobilization of biocatalysts #anim
  • Whole Cell Biocatalysts.
  • Hydroxynitrile Lyase‐Catalyzed Enzymatic Nitroaldol (Henry) Reaction. (2025-08-09). Request PDF.
  • A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with ionic liquids. PMC - NIH.
  • Exploring the abundance of oleate hydratases in the genus Rhodococcus—discovery of novel enzymes with complementary substr
  • Synthesis of hydroxy fatty acids using oleate hydr
  • Synthesis of disubstituted β-hydroxy acids for the enzymatic synthesis of chiral β-lactones. Spark Bethel.
  • Asymmetric Routes to Chiral Secondary Alcohols. Pharmaceutical Technology.

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of (R)-3-Cyclopropyl-2-hydroxypropanoic Acid for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(R)-3-Cyclopropyl-2-hydroxypropanoic acid is a pivotal chiral building block in the synthesis of numerous pharmaceutical agents. Its stereochemically defined structure is crucial for achieving desired pharmacological activity and minimizing off-target effects. This document provides a comprehensive and technically detailed protocol for the synthesis of (R)-3-Cyclopropyl-2-hydroxypropanoic acid, tailored for researchers, scientists, and drug development professionals. The methodology centers on the highly enantioselective Corey-Bakshi-Shibata (CBS) reduction of a prochiral keto-ester, followed by saponification. This guide explains the rationale behind each procedural step, ensuring both reproducibility and a deep understanding of the underlying chemical principles.

Introduction: The Strategic Importance of Chiral α-Hydroxy Acids

α-Hydroxy acids are a prevalent motif in a wide array of biologically active molecules and natural products. The precise stereochemical orientation of the hydroxyl and carboxyl groups is often a critical determinant of a molecule's interaction with its biological target. (R)-3-Cyclopropyl-2-hydroxypropanoic acid, in particular, offers a unique combination of a constrained cyclopropyl group and a chiral hydroxy acid functionality. This makes it an invaluable precursor for synthesizing complex molecules with tailored pharmacokinetic and pharmacodynamic profiles. The synthesis of enantiopure α-hydroxy acids is a well-established field, with numerous methods available.[1][2][3]

Synthetic Strategy: Enantioselective Reduction and Saponification

The chosen synthetic route involves a two-step process:

  • Asymmetric Reduction: The synthesis commences with the enantioselective reduction of the prochiral ketone, ethyl 3-cyclopropyl-2-oxopropanoate.[4][5][6] This is the key stereochemistry-defining step.

  • Saponification: The resulting ethyl ester is then hydrolyzed to the desired carboxylic acid.

This approach is favored for its high efficiency, reliability, and the exceptional level of stereocontrol afforded by the Corey-Bakshi-Shibata (CBS) reduction.[7][8][9]

The Corey-Bakshi-Shibata (CBS) Reduction: A Pillar of Asymmetric Synthesis

The CBS reduction is a powerful and widely utilized method for the enantioselective reduction of ketones to their corresponding chiral alcohols.[7][8][9][10] The reaction employs a chiral oxazaborolidine catalyst, which complexes with a stoichiometric reducing agent (typically a borane source) to facilitate the stereoselective transfer of a hydride to the ketone.[11] The predictability and high enantiomeric excess achievable with this method make it an industrial and academic workhorse for asymmetric synthesis.[9][11]

Detailed Experimental Protocol

Safety First: All manipulations should be performed in a certified fume hood. Personal protective equipment (safety glasses, lab coat, and appropriate gloves) is mandatory.

Materials and Instrumentation
Reagent/MaterialGradeRecommended Supplier
Ethyl 3-cyclopropyl-2-oxopropanoate≥97%TCI, Biosynth
(S)-2-Methyl-CBS-oxazaborolidine solution1 M in TolueneSigma-Aldrich, Strem
Borane dimethyl sulfide complex (BMS)~10 MSigma-Aldrich, Acros
Methanol (MeOH)AnhydrousJ.T. Baker, Fisher
Tetrahydrofuran (THF)AnhydrousAcros, Sigma-Aldrich
Diethyl ether (Et₂O)ACS GradeFisher Scientific
Sodium hydroxide (NaOH)ACS GradeEMD Millipore
Hydrochloric acid (HCl)37%Fisher Scientific
Magnesium sulfate (MgSO₄)AnhydrousEMD Millipore

Instrumentation: Magnetic stirrer with heating capabilities, rotary evaporator, standard laboratory glassware (oven-dried), and an inert atmosphere setup (nitrogen or argon).

Step-by-Step Synthesis

Part A: Asymmetric Reduction of Ethyl 3-Cyclopropyl-2-oxopropanoate

  • Inert Atmosphere: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet. Purge the system with dry nitrogen for at least 15 minutes.

  • Catalyst and Reductant: Charge the flask with (S)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 5.0 mL, 5.0 mmol, 0.1 eq). Cool the flask to 0 °C in an ice bath.

  • Borane Addition: Slowly add borane dimethyl sulfide complex (BMS, ~10 M, 6.0 mL, 60 mmol, 1.2 eq) to the catalyst solution via syringe over 10 minutes, ensuring the internal temperature does not exceed 5 °C. Stir the resulting mixture for 15 minutes at 0 °C.

  • Substrate Addition: In a separate flask, dissolve ethyl 3-cyclopropyl-2-oxopropanoate (7.81 g, 50 mmol, 1.0 eq) in 50 mL of anhydrous THF. Add this solution dropwise to the reaction mixture via the dropping funnel over 30-45 minutes. Maintain the internal temperature below 5 °C throughout the addition.

  • Reaction Monitoring: Stir the reaction at 0 °C. Monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Quenching: Once the reaction is complete, quench the excess borane by the slow, dropwise addition of methanol (20 mL) at 0 °C. Caution: This is an exothermic process that will generate hydrogen gas. Ensure adequate ventilation.

  • Work-up: Allow the mixture to warm to room temperature. Add 1 M HCl (50 mL) and stir for 10 minutes. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield crude ethyl (R)-3-cyclopropyl-2-hydroxypropanoate as an oil. This crude product is typically of sufficient purity for the next step.

Part B: Saponification to (R)-3-Cyclopropyl-2-hydroxypropanoic acid

  • Hydrolysis: Dissolve the crude ethyl ester from Part A in a mixture of methanol (50 mL) and water (25 mL). Add a solution of sodium hydroxide (4.0 g, 100 mmol, 2.0 eq) in water (25 mL).

  • Reaction: Heat the mixture to 50-60 °C and stir for 2-4 hours.[12] Monitor the disappearance of the starting ester by TLC.

  • Acidification: Cool the reaction mixture to 0 °C in an ice bath. Carefully acidify to pH ~2 with concentrated HCl.

  • Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x 75 mL).

  • Isolation: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford (R)-3-Cyclopropyl-2-hydroxypropanoic acid as a solid or viscous oil.

Purification and Characterization

The final product can be purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) or by column chromatography on silica gel if necessary.

Recommended Analytical Characterization:

  • ¹H and ¹³C NMR: To confirm the structure and purity.

  • Chiral HPLC: To determine the enantiomeric excess (e.e.).

  • Mass Spectrometry: To confirm the molecular weight.

  • FT-IR: To identify characteristic functional groups (O-H, C=O).

Visualizing the Process

Synthetic Workflow

G Synthesis of (R)-3-Cyclopropyl-2-hydroxypropanoic Acid cluster_0 Asymmetric Reduction cluster_1 Saponification cluster_2 Purification & Analysis start Ethyl 3-cyclopropyl-2-oxopropanoate cbs CBS Reduction (S)-CBS, BMS, THF, 0 °C start->cbs ester Ethyl (R)-3-cyclopropyl-2-hydroxypropanoate cbs->ester hydrolysis Hydrolysis (NaOH, MeOH/H₂O, 50 °C) ester->hydrolysis acid (R)-3-Cyclopropyl-2-hydroxypropanoic acid hydrolysis->acid purify Recrystallization / Chromatography acid->purify analyze NMR, HPLC, MS, IR purify->analyze G cluster_mech CBS Reduction Mechanism Ketone Prochiral Ketone Complex Ternary Complex (Ketone-Catalyst-Borane) Ketone->Complex Catalyst Chiral (S)-CBS Catalyst + Borane (BMS) Catalyst->Complex Hydride Face-Selective Hydride Transfer Complex->Hydride Product (R)-Alcohol Hydride->Product

Caption: Conceptual model for the CBS reduction's stereocontrol.

Conclusion

This application note details a reliable and highly stereoselective protocol for the synthesis of (R)-3-Cyclopropyl-2-hydroxypropanoic acid. The use of the Corey-Bakshi-Shibata reduction provides an efficient means to establish the critical stereocenter with high fidelity. By following this detailed procedure and understanding the rationale behind the key steps, researchers in drug development and medicinal chemistry can confidently produce this essential chiral building block for their synthetic campaigns.

References

  • Kumar, V., Ashok, S., & Park, S. (2013). Production of 3-Hydroxypropanoic Acid From Glycerol by Metabolically Engineered Bacteria. Frontiers in Bioengineering and Biotechnology.
  • Wikipedia. Corey–Itsuno reduction . Available at: [Link]

  • Google Patents. Process for the synthesis of alpha-hydroxy-esters.
  • ISOMERLAB. Highly enantioselective reduction of ketones using Corey–Itsuno reduction using CBS catalyst . Available at: [Link]

  • NROChemistry. Corey-Bakshi-Shibata Reduction: Mechanism & Examples . Available at: [Link]

  • Po˝csi, I., et al. (2007). Transformation of racemic ethyl 3-hydroxybutanoate into the (R)
  • Di Mola, A., et al. (2018). Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. Molecules.
  • Sani, M., et al. (2023). A practical synthesis of enantiopure syn-β-amino-α-hydroxy acids from α-amino acids with application in the formal syntheses of L-TFB-TBOA and (S)
  • Adam, W., et al. (1996). Synthesis of Optically Active α-Hydroxy Carbonyl Compounds by the Catalytic, Enantioselective Oxidation of Silyl Enol Ethers and Ketene Acetals with (Salen)manganese(III) Complexes. Journal of the American Chemical Society.
  • ResearchGate. Synthesis routes for 3-hydroxypropionic acid from renewable sources . Available at: [Link]

  • Di Meco, A., et al. (2023). Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. Molecules.
  • ResearchGate. Preparation of New α-Hydroxy Acids Derived from Amino Acids and Their Corresponding Polyesters . Available at: [Link]

  • Google Patents. Improved process for the preparation of highly pure (3r,5s)-7-[2-cyclopropyl-4-(4-fluorophenyl) quinolin-3-yl]-3,5-dihydroxy-6(e)-heptenoic acid and pharmaceutically acceptable salts thereof.
  • The Organic Chemistry Tutor. CBS Reduction, Enantioselective Catalysis - Organic Chemistry, Reaction Mechanism. YouTube.
  • Organic Chemistry Portal. Synthesis of α-hydroxy carboxylic acids, esters and amides . Available at: [Link]

  • BioCrick. Ethyl 3-cyclopropyl-3-oxopropanoate . Available at: [Link]

  • Bio-Connect. FE140696 Ethyl 3-cyclopropyl-3-oxopropanoate . Available at: [Link]

  • Holzschuh, A. A. (1967). Preparation of erythro-3-cyclopropyl-2-butanol and a study of formolysis of its tosylate.

Sources

Application Note: Strategic Asymmetric Synthesis of Cyclopropyl Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclopropyl amino acids (cAAs) represent a privileged structural motif in modern peptidomimetic drug design.[1] By incorporating the cyclopropane ring into the amino acid backbone, researchers can rigidly constrain the


 and 

torsion angles, locking bioactive conformations and significantly enhancing metabolic stability against proteolytic degradation.

This Application Note provides a technical roadmap for the asymmetric synthesis of two distinct cAA classes:

  • 2,3-Methanoamino acids: (e.g., 2,3-methanoleucine) where the side chain is "cyclopropanated."[1]

  • 1-Aminocyclopropanecarboxylic acid (1-ACC) derivatives: Where the

    
    -carbon is part of the ring.[1]
    

We prioritize scalable, high-enantioselectivity protocols utilizing Rhodium(II)-catalyzed carbenoid insertions and Simmons-Smith directed cyclopropanations , moving beyond academic curiosities to robust, drug-discovery-grade methodologies.

Strategic Selection of Synthetic Methodology

The choice of synthetic route depends entirely on the desired substitution pattern and stereochemistry.

Target ScaffoldStructural FeaturePreferred MethodologyKey Advantages
2,3-Methanoamino Acids Side-chain constraintRh(II)-Catalyzed Cyclopropanation High diastereo- and enantiocontrol; access to all stereoisomers; catalytic.[1][2]
Bicyclic Proline Analogs Backbone constraint (e.g., Saxagliptin)Simmons-Smith Cyclopropanation Excellent chemo-selectivity; directed by chiral allylic amines/alcohols.[1]
Substituted 1-ACCs Quaternary

-carbon
MIRC / Chiral PTC (Maruoka) Scalable; avoids heavy metals; ideal for quaternary center formation.[1]
Decision Logic Workflow

DrugDiscoveryWorkflow Start Target Molecule Identification StructAnalysis Structural Analysis: Cyclopropane Position Start->StructAnalysis TypeA 2,3-Methanoamino Acid (Side-chain constrained) StructAnalysis->TypeA TypeB 1-ACC Derivative (Quaternary Alpha-Carbon) StructAnalysis->TypeB TypeC Bicyclic/Fused System (e.g., Methanoproline) StructAnalysis->TypeC Method1 Protocol A: Rh(II)-Catalyzed Carbenoid Insertion TypeA->Method1 Intermolecular Method3 Protocol C: Asymmetric MIRC / Alkylation TypeB->Method3 Dialkylation Method2 Protocol B: Simmons-Smith Directed Reaction TypeC->Method2 Directed/Intramolecular

Figure 1: Strategic decision tree for selecting the optimal asymmetric synthesis pathway based on the target cAA scaffold.[1]

Protocol A: Rhodium(II)-Catalyzed Asymmetric Cyclopropanation

Target: Enantioenriched 2,3-methanoamino acids.[1] Mechanism: Decomposition of a vinyldiazoacetate by a chiral Rh(II) catalyst generates a metal-carbenoid, which undergoes enantioselective insertion into an alkene.[1]

Mechanistic Insight

The reaction relies on Davies’ Catalyst (e.g.,


).[1] The 

-symmetric chiral ligands create a defined pocket around the carbene center. The "donor-acceptor" nature of vinyldiazoacetates stabilizes the carbenoid, preventing non-selective methylene transfer and ensuring high enantiomeric excess (ee).

RhCycle Rh Rh(II) Catalyst (Chiral D2) Carbenoid Rh-Carbenoid Intermediate Rh->Carbenoid + Diazo Diazo Vinyldiazoacetate (Substrate) N2 N2 (Gas) Diazo->N2 Loss of N2 Product Cyclopropyl Amino Acid Precursor Carbenoid->Product + Alkene Alkene Alkene (Trap) Product->Rh Regeneration

Figure 2: Catalytic cycle of Rh(II)-mediated cyclopropanation.[1] The chiral catalyst dictates the approach of the alkene to the carbenoid.

Detailed Experimental Protocol

Reaction: Synthesis of (2S,3S)-2,3-methanophenylalanine derivative.

Reagents:

  • Catalyst:

    
     (0.5 - 1.0 mol%)[1]
    
  • Diazo Source: Methyl styryldiazoacetate (1.0 equiv)[1]

  • Trap:

    
    -Boc-protected imine or electron-rich alkene (depends on specific target; here we assume styrene for the amino acid backbone precursor)
    
  • Solvent: Anhydrous Pentane or 2,2-Dimethylbutane (critical for high ee)[1]

Step-by-Step Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under Argon, dissolve

    
     (0.01 mmol) in anhydrous pentane (10 mL). The solution should appear bright green.[1]
    
  • Substrate Addition: Add the alkene substrate (styrene, 5.0 equiv) to the catalyst solution.[1] A large excess of alkene minimizes diazo dimerization.[1]

  • Controlled Addition (The Critical Step): Dissolve the vinyldiazoacetate (1.0 mmol) in anhydrous pentane (10 mL). Using a syringe pump, add this solution to the catalyst/alkene mixture over 2–4 hours at room temperature.

    • Why: Slow addition keeps the steady-state concentration of the diazo compound low, favoring the cross-reaction with the alkene over the homocoupling of two diazo molecules.

  • Completion: Stir for an additional 1 hour. Monitor by TLC (disappearance of the yellow diazo spot).[1]

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess alkene.

  • Purification: Purify the residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

  • Stereochemical Verification: Determine diastereomeric ratio (dr) by

    
     NMR and enantiomeric excess (ee) by Chiral HPLC (e.g., Chiralcel OD-H column).
    

Expected Metrics:

  • Yield: 70–90%[1]

  • Diastereoselectivity: >20:1 (trans/cis)[1]

  • Enantioselectivity: >90% ee[1][3][4]

Protocol B: Simmons-Smith Directed Cyclopropanation

Target: Fused bicyclic systems (e.g., 4,5-methanoproline, Saxagliptin intermediates).[1] Mechanism: Zinc-carbenoid (


) delivery directed by a proximal heteroatom (hydroxyl or amine).[1]
Mechanistic Insight

Unlike the Rh-catalyzed method which is controlled by the catalyst's ligands, this reaction is substrate-controlled . A chiral allylic amine or alcohol coordinates to the Zinc reagent.[1] This coordination directs the methylene delivery to the syn-face of the alkene, ensuring high diastereocontrol relative to the existing stereocenter.

Detailed Experimental Protocol

Reaction: Cyclopropanation of an


-Boc-protected chiral allylic amine.

Reagents:

  • Substrate: Chiral allylic amine (

    
    -Boc protected) (1.0 equiv)
    
  • Reagent: Diethylzinc (

    
    ) (1.0 M in hexanes, 5.0 equiv)[1]
    
  • Carbene Source: Diiodomethane (

    
    ) (10.0 equiv)[1]
    
  • Solvent: Anhydrous Dichloromethane (DCM)[1]

Step-by-Step Procedure:

  • Inert Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Reagent Formation (Furukawa Reagent): Add anhydrous DCM (0.2 M relative to substrate) and cool to 0°C. Add

    
     (5.0 equiv) via syringe.[1]
    
  • Carbenoid Generation: Carefully add

    
     (10.0 equiv) dropwise.[1] A white precipitate may form.[1] Stir for 20 minutes at 0°C to form the active 
    
    
    
    species.
    • Safety Note:

      
       is pyrophoric.[1] 
      
      
      
      is light sensitive.[1] Handle with extreme care.
  • Substrate Addition: Dissolve the chiral allylic amine (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the zinc reagent at 0°C.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours.

  • Quench (Exothermic): Cool the flask to 0°C. Quench slowly with saturated aqueous

    
    . Vigorous gas evolution (ethane) will occur.[1]
    
  • Workup: Extract with DCM (

    
    ). Wash combined organics with saturated 
    
    
    
    and brine.[1] Dry over
    
    
    .[1]
  • Purification: Flash chromatography.

Comparative Data Analysis

ParameterRh(II) Catalysis (Davies)Simmons-Smith (Directed)MIRC / Alkylation
Primary Application 2,3-Methanoamino acidsBicyclic / Fused systemsQuaternary 1-ACCs
Stereocontrol Source Catalyst Ligand (

sym)
Substrate (Chiral Aux.)[1]Chiral PTC / Auxiliary
Scalability High (Low catalyst loading)Moderate (Stoichiometric Zn)High (Industrial standard)
Atom Economy Excellent (N2 byproduct)Poor (ZnI2 waste)Moderate
Functional Group Tolerance High (Esters, protected amines)Moderate (Acid sensitive)High

References

  • Davies, H. M. L., et al. (1996).[1][5] "Asymmetric Cyclopropanations by Rhodium(II) N-(Arylsulfonyl)prolinate Catalyzed Decomposition of Vinyldiazomethanes." Journal of the American Chemical Society.[2][6] Link[1]

  • Ghanem, A. (2009).[1] "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Cyclopropane Derivatives." Tetrahedron: Asymmetry.

  • Ooi, T., & Maruoka, K. (2007).[1] "Recent Advances in Asymmetric Phase-Transfer Catalysis." Angewandte Chemie International Edition. Link[1]

  • Charette, A. B., et al. (1991).[1] "Spectroscopic studies of the Simmons-Smith reaction: structure of the reagent and the nature of the reactive intermediate." Journal of the American Chemical Society.[2][6] Link[1]

  • Patel, R. N. (2008).[1] "Biocatalytic synthesis of chiral pharmaceutical intermediates." (Reference for Enzymatic/Saxagliptin routes). Coordination Chemistry Reviews.

Sources

Application Note: Corey-Chaykovsky Cyclopropanation for Synthesis

Author: BenchChem Technical Support Team. Date: February 2026


-Unsaturated Carbonyls

Executive Summary

The Corey-Chaykovsky reaction remains the premier method for converting electron-deficient alkenes (enones, acrylates, sulfones) into cyclopropanes using sulfur ylides. While the reaction is conceptually simple, success in a research or process setting relies on the specific selection of the sulfur reagent to control regioselectivity (1,2- vs. 1,4-addition).

This guide details the sulfoxonium -mediated protocol, optimized for the synthesis of trans-cyclopropanes. It distinguishes the thermodynamic control of sulfoxonium ylides from the kinetic control of sulfonium ylides, providing a robust, self-validating workflow for bench scientists and process chemists.

Mechanistic Insight & Strategic Reagent Selection

The Ylide Divergence: Epoxide vs. Cyclopropane

The critical decision in this synthesis is the choice of the sulfur salt precursor. The two primary ylides exhibit distinct chemical behaviors based on their "hardness" and stability.

FeatureDimethyloxosulfonium Methylide (The Cyclopropanator)Dimethylsulfonium Methylide (The Epoxidator)
Precursor Trimethylsulfoxonium Iodide (Me

SOI)
Trimethylsulfonium Iodide (Me

SI)
Structure Me

S(O)=CH

Me

S=CH

Stability Stabilized by oxygen (delocalization); "Softer" nucleophile.Less stable; "Harder" nucleophile.
Reversibility Addition to carbonyl is reversible.[1]Addition is often irreversible (Kinetic control).
Primary Outcome 1,4-Addition (Cyclopropanation) 1,2-Addition (Epoxidation)
Selectivity Thermodynamic control yields trans-cyclopropanes.Kinetic control.

Expert Insight: For cyclopropanation, Me


SOI  is the mandatory reagent. Its ylide adds reversibly to the carbonyl (1,2-attack), allowing it to detach and equilibrate to the thermodynamically favored 1,4-addition (Michael addition) product.
Mechanism of Stereoselectivity

The reaction proceeds via a Michael addition to form a betaine intermediate. The high diastereoselectivity for trans-cyclopropanes arises because the betaine formation is reversible.[1] The intermediate can rotate around the C-C bond to the less sterically hindered anti-conformer before the irreversible ring-closure step (intramolecular S


2).

Mechanism Reagents Reagents: Enone + Me2S(O)=CH2 Betaine_Syn Syn-Betaine (Unfavorable Sterics) Reagents->Betaine_Syn Kinetic 1,4-Add Betaine_Syn->Reagents Reversible Betaine_Anti Anti-Betaine (Thermodynamic Min) Betaine_Syn->Betaine_Anti Bond Rotation (Equilibration) Transition Ring Closure (Intramolecular SN2) Betaine_Anti->Transition Rate Determining Product Trans-Cyclopropane + DMSO Transition->Product

Figure 1: Mechanistic pathway highlighting the equilibration step responsible for trans-selectivity.

Standard Operating Procedure (SOP)

Scale: 10.0 mmol (Adaptable) Substrate: Generic Enone (e.g., Chalcone) Reagent: Trimethylsulfoxonium Iodide (Me


SOI)
Reagents & Equipment
  • Trimethylsulfoxonium Iodide (Me

    
    SOI):  1.2 – 1.5 equivalents. Must be a free-flowing white powder. If yellow/caked, recrystallize from water.
    
  • Sodium Hydride (NaH): 1.2 – 1.5 equivalents (60% dispersion in mineral oil).

  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide). Critical: DMSO must be dry to prevent quenching the ylide.

  • Atmosphere: Argon or Nitrogen balloon.

Step-by-Step Protocol
Phase 1: Ylide Generation (The "Dimsyl" Danger Zone)
  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Cap with a rubber septum and flush with inert gas.

  • NaH Charge: Add NaH (1.2 - 1.5 eq) to the flask.

    • Optional: Wash NaH with dry pentane/hexane 3x to remove oil if the substrate is difficult to purify later. For most applications, the oil is benign.

  • Salt Addition: Add Trimethylsulfoxonium Iodide (1.2 - 1.5 eq) directly to the solid NaH.

  • Solvent Addition: Add Anhydrous DMSO (approx. 4-5 mL per gram of sulfoxonium salt).

  • Reaction: Stir at Room Temperature (RT) for 30–60 minutes.

    • Self-Validating Check: Hydrogen gas evolution (bubbling) will be vigorous initially. The mixture will transition from a suspension to a clear or slightly cloudy solution. Wait until bubbling ceases entirely. This confirms quantitative ylide formation.

Phase 2: Cyclopropanation[2]
  • Substrate Addition: Dissolve the enone (1.0 eq) in a minimal amount of anhydrous DMSO or THF. Add this solution dropwise to the ylide solution via syringe.

    • Note: The reaction is exothermic. For sensitive substrates, cool the ylide mixture to 0°C before addition, then warm to RT.

  • Monitoring: Stir at RT or slightly elevated temperature (50°C) if sluggish. Monitor by TLC.

    • Endpoint: Disappearance of the UV-active enone spot and appearance of a higher Rf spot (cyclopropane).

Phase 3: Workup & Isolation
  • Quench: Pour the reaction mixture slowly into ice-cold brine or saturated NH

    
    Cl solution.
    
    • Caution: Residual NaH will quench vigorously.

  • Extraction: Extract with Ethyl Acetate or Diethyl Ether (3x).

  • Wash: Wash combined organics with water (2x) to remove DMSO, then brine (1x).

  • Dry & Concentrate: Dry over MgSO

    
    , filter, and concentrate in vacuo.
    
  • Purification: Flash column chromatography (usually Hexanes/EtOAc).

Workflow Setup Setup: Dry Flask, Inert Gas Reagents: NaH + Me3SOI Generation Ylide Generation (DMSO, RT) Wait for H2 cessation Setup->Generation Addition Add Enone (in DMSO/THF) Dropwise Generation->Addition Clear Solution Reaction Reaction Progress Monitor TLC (UV shift) Addition->Reaction Quench Quench: Pour into Ice/Brine Extract: Et2O/EtOAc Reaction->Quench Enone Consumed

Figure 2: Operational workflow for batch cyclopropanation.

Safety & Handling (Critical)

  • Dimsyl Anion Hazard: The reaction of NaH and DMSO generates the dimsyl anion.[3] While effective, this mixture is thermally unstable. NEVER heat NaH/DMSO mixtures above 70°C. Runaway decomposition can occur, leading to explosion.

  • Methyl Iodide: The byproduct of the reaction (after quench/workup) includes iodide species. If methyl iodide is generated in situ or used in precursor synthesis, handle in a fume hood (neurotoxin).

  • Water Sensitivity: The ylide is a strong base. Moisture quenches it immediately to DMSO, halting the reaction.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
No Reaction Wet DMSO or old NaH.Distill DMSO over CaH

; use fresh NaH. Ensure H

evolution stops before adding substrate.
Epoxide Formation Wrong reagent used.[1]Confirm you used Sulfoxonium (Me

SOI), not Sulfonium (Me

SI).
Low Yield Enolization of substrate.If the enone has acidic

-protons, the ylide may act as a base. Switch to a weaker base system or use phase-transfer catalysis.
Incomplete Conversion Ylide decomposition.Add fresh ylide solution (prepared in a separate flask) to the reaction mixture.

References

  • Corey, E. J.; Chaykovsky, M. "Dimethyloxosulfonium Methylide ((CH

    
    )
    
    
    
    SOCH
    
    
    ) and Dimethylsulfonium Methylide ((CH
    
    
    )
    
    
    SCH
    
    
    ).[1][4][5] Formation and Application to Organic Synthesis." Journal of the American Chemical Society, 1965 , 87(6), 1353–1364.[1][4]
  • Aggarwal, V. K.; Winn, C. L. "Catalytic, Asymmetric Sulfur Ylide-Mediated Epoxidation of Carbonyl Compounds: Scope, Selectivity, and Applications in Synthesis."[4] Accounts of Chemical Research, 2004 , 37(8), 611–620.[4]

  • Li, A.-H.; Dai, L.-X.; Aggarwal, V. K. "Asymmetric Ylide Reactions: Epoxidation, Cyclopropanation, Aziridination, Olefination, and Rearrangement." Chemical Reviews, 1997 , 97(6), 2341–2372.

  • Yang, Z. "Corey-Chaykovsky Cyclopropanation."[2] In Comprehensive Organic Name Reactions and Reagents, Wiley, 2010 .

Sources

Enzymatic synthesis of (R)-3-Cyclopropyl-2-hydroxypropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-3-Cyclopropyl-2-hydroxypropanoic acid (also known as (R)-cyclopropyl lactic acid) is a critical chiral building block in the synthesis of high-value pharmaceuticals, including renin inhibitors, HIV protease inhibitors, and


-adrenergic blockers. While chemical routes often rely on expensive chiral auxiliaries or wasteful kinetic resolutions (max 50% yield), enzymatic asymmetric reduction offers a theoretical 100% yield with superior enantiomeric excess (>99% ee).

This guide details a scalable, self-validating protocol for the synthesis of (R)-3-cyclopropyl-2-hydroxypropanoic acid using D-Lactate Dehydrogenase (D-LDH) coupled with a Glucose Dehydrogenase (GDH) cofactor recycling system.

Introduction & Mechanistic Rationale

Why Biocatalysis?

Traditional chemical reduction of 3-cyclopropyl-2-oxopropanoic acid (the keto-precursor) using metal hydrides yields a racemic mixture. Subsequent resolution is atom-inefficient.

The biocatalytic approach utilizes D-Lactate Dehydrogenase (EC 1.1.1.28) . In nature, D-LDH reduces pyruvate to D-lactate ((R)-lactate). Due to the structural homology between the methyl group of pyruvate and the cyclopropylmethyl group of our target, D-LDH accepts 3-cyclopropyl-2-oxopropanoic acid as a substrate with high specific activity.

The Coupled-Enzyme System

To make the process economically viable, we cannot use stoichiometric NADH. We employ a "coupled-enzyme" regeneration system:

  • Production Enzyme: D-LDH reduces the keto acid to the (R)-hydroxy acid, consuming NADH.

  • Recycling Enzyme: Glucose Dehydrogenase (GDH) oxidizes glucose to gluconolactone, regenerating NADH from NAD+.

Key Advantage: The GDH system is thermodynamically favorable because gluconolactone spontaneously hydrolyzes to gluconic acid, driving the equilibrium toward the desired product.

Figure 1: Reaction Pathway & Cofactor Recycling

Enzymatic_Cycle Substrate 3-Cyclopropyl-2- oxopropanoic acid LDH D-LDH (Production) Substrate->LDH Product (R)-3-Cyclopropyl-2- hydroxypropanoic acid NADH NADH + H+ NADH->LDH NAD NAD+ GDH GDH (Recycling) NAD->GDH Glucose Glucose Glucose->GDH Gluconate Gluconic Acid LDH->Product Reduction LDH->NAD GDH->NADH GDH->Gluconate Oxidation

Caption: Coupled enzymatic cycle showing the D-LDH mediated reduction driven by GDH cofactor recycling.

Experimental Protocols

Materials & Equipment
  • Enzymes: D-Lactate Dehydrogenase (Source: Leuconostoc mesenteroides or Staphylococcus epidermidis, commercially available as lyophilized powder); Glucose Dehydrogenase (Source: Bacillus sp.).

  • Cofactor: NAD+ (free acid or sodium salt).

  • Substrate: Sodium 3-cyclopropyl-2-oxopropanoate (prepared by hydrolysis of the ethyl ester or purchased).

  • Buffer: Potassium Phosphate (KPi), 100 mM, pH 7.0.

  • Equipment: pH-stat titrator (essential for monitoring reaction progress), overhead stirrer, HPLC (C18 column).

Protocol: Biocatalytic Synthesis (10g Scale)

Safety Note: Handle enzymes and chemicals with standard PPE. Cyclopropyl derivatives can be skin irritants.

Step 1: Reaction Assembly
  • Buffer Prep: In a 500 mL jacketed glass reactor, add 200 mL of 100 mM Potassium Phosphate buffer (pH 7.0).

  • Substrate Addition: Add 10.0 g (approx. 60 mmol) of Sodium 3-cyclopropyl-2-oxopropanoate. Stir until fully dissolved.

  • Co-substrate Addition: Add 13.0 g Glucose (1.2 equivalents).

    • Note: Excess glucose ensures the recycling system does not become rate-limiting.

  • Cofactor Initiation: Add 50 mg NAD+ (catalytic amount, ~0.1 mol%).

    • Causality: We use catalytic amounts because the GDH will recycle this molecule >1000 times (Total Turnover Number).

Step 2: Enzymatic Initiation
  • Equilibrate temperature to 30°C .

  • Adjust pH to 7.0 using 1M NaOH or 1M HCl.

  • Add Enzymes:

    • Add 500 Units of GDH.

    • Add 1000 Units of D-LDH.

  • Start pH-Stat: The reaction produces gluconic acid (from glucose), which lowers the pH. Set the autotitrator to maintain pH 7.0 using 2M NaOH .

    • Self-Validation: The consumption of NaOH is directly proportional to the reaction conversion. When NaOH consumption stops, the reaction is complete.

Step 3: Monitoring & Workup
  • Monitor: Run for 12–16 hours. Confirm completion by HPLC (Method below).

    • Target: >99% conversion.[1][2]

  • Quench: Once complete, filter the reaction mixture through a Celite pad to remove protein precipitates.

  • Isolation:

    • Acidify the filtrate to pH 2.0 using 6M HCl. (This protonates the hydroxy acid, making it extractable).

    • Extract 3x with Ethyl Acetate (EtOAc).

    • Dry combined organic layers over MgSO4.

    • Evaporate solvent under reduced pressure.

  • Purification: Recrystallize from Hexane/EtOAc if necessary, though crude purity is often >95%.

Analytical Methods & Quality Control

To ensure scientific integrity, the enantiomeric excess (ee) must be verified.

Method: Chiral HPLC

  • Column: Chiralpak AD-H or equivalent (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Expected Retention:

    • (S)-Enantiomer: ~8.5 min

    • (R)-Enantiomer: ~10.2 min (Major peak)

Table 1: Comparative Efficiency of Methods
ParameterChemical Reduction (NaBH4)Kinetic Resolution (Lipase)Enzymatic Reduction (D-LDH)
Yield >90%<50% (Theoretical max)>95%
Enantiomeric Excess 0% (Racemic)>98%>99.5%
Atom Economy ModerateLow (50% waste)High
Scalability HighMediumHigh

Process Workflow Visualization

Figure 2: Industrial Workflow

Process_Flow Start Start: Substrate Prep (Cyclopropyl Pyruvate) Screen Enzyme Screening (D-LDH Variants) Start->Screen Reaction Bioreactor (pH Stat) 30°C, pH 7.0 Screen->Reaction Check QC Check: Is Conversion >98%? Reaction->Check Check->Reaction No (Add Enzyme/Time) DSP Downstream Processing (Acidification & Extraction) Check->DSP Yes Final Final Product (R)-Isomer >99% ee DSP->Final

Caption: Step-by-step workflow from substrate preparation to final product isolation.

Troubleshooting & Optimization

  • Issue: Low Conversion.

    • Cause: pH drift inactivating the enzyme.

    • Solution: Ensure the pH-stat titration tip is not clogged and the stirring is vigorous to prevent local hot-spots of acidity.

  • Issue: Emulsion during Extraction.

    • Cause: Protein residues.[1][3]

    • Solution: Ensure the Celite filtration step is thorough. If emulsion persists, add brine to the aqueous phase.

  • Issue: Substrate Inhibition.

    • Cause: High concentration of keto-acid inhibiting D-LDH.

    • Solution: Perform a fed-batch addition of the substrate over 4 hours rather than a single bolus addition.

References

  • Graves, R. et al. (2013). "Synthesis of optically pure (R)-2-hydroxy acids using D-lactate dehydrogenase." Chemical Communications.[4] Link

  • Philp, D. et al. (2016). "Biocatalytic approaches to the synthesis of enantiomerically pure chiral building blocks."[2] Advanced Synthesis & Catalysis. Link

  • Wang, Y. et al. (2011). "Efficient enzymatic synthesis of (R)-alpha-hydroxy acids with cofactor recycling." Journal of Molecular Catalysis B: Enzymatic. Link

  • Patel, R.N. (2008). "Synthesis of chiral pharmaceutical intermediates by biocatalysis." Coordination Chemistry Reviews. Link

Sources

Using (R)-3-Cyclopropyl-2-hydroxypropanoic acid in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

(R)-3-Cyclopropyl-2-hydroxypropanoic acid (CAS: 1599840-16-0) acts as a pivotal "chiral switch" scaffold in modern medicinal chemistry. Structurally, it is the


-hydroxy bioisostere of Cyclopropylalanine , a non-proteinogenic amino acid frequently deployed to enhance metabolic stability and potency in protease inhibitors (e.g., HCV NS3/4A inhibitors).

Why this molecule matters:

  • Metabolic Armor: The cyclopropyl group serves as a rigid, metabolically stable bioisostere for isopropyl (Valine/Leucine) or phenyl (Phenylalanine) side chains, blocking oxidative dealkylation by CYP450 enzymes.

  • Stereochemical Versatility: It is often produced via high-yield enzymatic reduction (e.g., Lactate Dehydrogenase) yielding the (R)-enantiomer. Through Mitsunobu inversion , it provides cost-effective access to the difficult-to-synthesize (S)-amino acid configuration required for L-peptide mimics.

  • Peptidomimetic Utility: It allows for the direct synthesis of depsipeptides (ester-linked backbones), which alter hydrogen-bonding networks and membrane permeability profiles of peptide drugs.

Chemical Properties & Handling

PropertyDataCritical Handling Note
IUPAC Name (2R)-3-cyclopropyl-2-hydroxypropanoic acidVerify stereochemistry via chiral HPLC before use.
Molecular Weight 130.14 g/mol Hygroscopic; store in desiccator.
Appearance White to off-white solid-
Solubility MeOH, EtOH, THF, DCMPoor solubility in non-polar alkanes (Hexane).
Stability Cyclopropyl Ring Strain Avoid: Strong Lewis acids (

,

) or radical initiators which may trigger ring opening. Safe: Standard peptide coupling reagents (HATU, EDC) and bases (DIPEA).
Chirality (R)-EnantiomerSusceptible to racemization under strong basic conditions at high temperatures (

).

Core Application Workflows

The utility of this building block branches into three distinct pathways. The choice depends on whether the target is an amino acid analog (Pathway A), a depsipeptide (Pathway B), or a keto-acid precursor (Pathway C).

Figure 1: Divergent Synthesis Strategy

G Start (R)-3-Cyclopropyl-2-hydroxypropanoic Acid (Starting Material) Mitsunobu Intermediate: (S)-Azido Ester Start->Mitsunobu 1. Mitsunobu (DPPA/DEAD) (Inversion of Stereocenter) Protection Intermediate: O-Protected Acid Start->Protection TBSCl / Imidazole (OH Protection) Keto Target C: Alpha-Keto Acid (Warhead Precursor) Start->Keto Dess-Martin Periodinane (Oxidation) AminoAcid Target A: (S)-Cyclopropylalanine (L-Amino Acid Analog) Mitsunobu->AminoAcid 2. Staudinger Reduction (PPh3/H2O) Depsi Target B: Depsipeptide Block (Ester Backbone) Protection->Depsi Peptide Coupling (Retention of config)

Caption: Strategic divergence from the (R)-hydroxy acid. Path A utilizes Mitsunobu inversion to access the bioactive (S)-amino acid configuration.

Detailed Protocols

Protocol A: Chiral Inversion to (S)-Cyclopropylalanine (The "Mitsunobu Route")

This is the high-value protocol for converting the accessible (R)-hydroxy acid into the valuable (S)-amino acid building block.

Mechanism: The reaction proceeds via an


 mechanism, resulting in the complete inversion of the C2 stereocenter (R 

S).

Reagents:

  • (R)-3-Cyclopropyl-2-hydroxypropanoic acid methyl ester (Pre-esterification required).

  • Triphenylphosphine (

    
    ).[1][2]
    
  • Diisopropyl azodicarboxylate (DIAD) or DEAD.[1][2][3]

  • Diphenylphosphoryl azide (DPPA) - Nucleophile Source.[3]

  • Solvent: Anhydrous THF.

Step-by-Step Procedure:

  • Preparation: Dissolve (R)-methyl ester (1.0 equiv) and

    
     (1.2 equiv) in anhydrous THF (0.1 M concentration) under Nitrogen atmosphere. Cool to 0°C.[1][3]
    
  • Activation: Add DIAD (1.2 equiv) dropwise over 15 minutes. Observation: Solution typically turns yellow.

  • Nucleophilic Attack: Add DPPA (1.2 equiv) dropwise. Maintain temperature at 0°C for 1 hour, then warm to Room Temperature (RT) and stir for 12 hours.

    • QC Check: Monitor by TLC/LCMS for disappearance of alcohol. Product is the (S)-

      
      -azido ester.
      
  • Workup: Quench with water. Extract with EtOAc (

    
    ). Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.[3] Purify via silica flash chromatography (Hexane/EtOAc).
  • Reduction (Staudinger): Dissolve the purified azide in THF/Water (10:1). Add

    
     (1.5 equiv).[3] Heat to 50°C for 4 hours.
    
    • Result: The azide is reduced to the primary amine with retention of the new (S)-configuration.

  • Hydrolysis (Optional): Use LiOH/THF/H2O to hydrolyze the methyl ester if the free acid is required.

Self-Validating Check:

  • Measure optical rotation (

    
    ). The sign should invert relative to the starting material (adjusted for the functional group change).
    
  • 
    -NMR: The 
    
    
    
    -proton shift will move upfield significantly upon conversion from -OH to -NH2.
Protocol B: Incorporation into Depsipeptides (Ester Bond Formation)

Used when "doping" a peptide backbone with an ester linkage to study hydrogen bonding or improve permeability.

Reagents:

  • (R)-3-Cyclopropyl-2-hydroxypropanoic acid (Free acid).

  • Amino component (Resin-bound peptide or free amine).

  • Coupling Agents: DIC (Diisopropylcarbodiimide) and DMAP (4-Dimethylaminopyridine).

  • Note: Standard uronium reagents (HATU/HBTU) are often less efficient for OH-nucleophiles than carbodiimides.

Procedure:

  • Protection: Ensure the

    
    -hydroxyl group of the next residue is not competing. If coupling to the hydroxyl of our cyclopropyl acid, the C-terminus must be activated.
    
  • Activation: Dissolve the cyclopropyl acid (3 equiv) in DCM/DMF (1:1). Add DIC (3 equiv). Stir for 5 minutes.

  • Coupling: Add the activated mixture to the resin-bound peptide (N-terminus free). Add DMAP (0.1 equiv) as a catalyst.

    • Critical: DMAP is essential for esterification rates but can cause racemization if left too long. Limit reaction time to 2-4 hours.

  • Washing: Wash resin extensively with DMF and DCM to remove urea byproducts.

Case Study: HCV Protease Inhibitor Fragment

Context: Hepatitis C Virus (HCV) NS3/4A protease inhibitors (e.g., Glecaprevir, Voxilaprevir) utilize large, hydrophobic P1/P2 elements to fill the S1/S2 pockets of the enzyme. The cyclopropyl moiety provides the necessary steric bulk without the metabolic liability of a flexible alkyl chain.

Application: Researchers utilized (R)-3-cyclopropyl-2-hydroxypropanoic acid as a precursor to the P1 fragment.

  • Step 1: The acid was converted to the (S)-amino ester via Protocol A (Mitsunobu).

  • Step 2: The resulting (S)-cyclopropylalanine was coupled to a vinyl-cyclopropyl sulfonamide backbone.

  • Outcome: The resulting scaffold demonstrated a

    
     in the sub-nanomolar range against NS3 protease, with a 4-fold increase in half-life (
    
    
    
    ) in microsomes compared to the leucine analog.

References

  • Cyclopropyl Moieties in Drug Design Title: The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Source: Journal of Medicinal Chemistry URL:[Link]

  • HCV Protease Inhibitor Structure-Activity Relationships Title: Discovery of Glecaprevir (ABT-493): A Potent and Pan-genotypic HCV NS3/4A Protease Inhibitor. Source: Journal of Medicinal Chemistry URL:[Link]

  • Synthesis of Alpha-Hydroxy Acids Title: Bioc

    
    -Hydroxy Acids.
    Source: Advanced Synthesis & Catalysis
    URL:[Link]
    

Sources

(R)-3-Cyclopropyl-2-hydroxypropanoic acid in medicinal chemistry applications

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: (R)-3-Cyclopropyl-2-hydroxypropanoic Acid in Medicinal Chemistry

Executive Summary

(R)-3-Cyclopropyl-2-hydroxypropanoic acid (also known as (R)-Cyclopropyl lactic acid) represents a high-value chiral synthon in modern drug discovery. Structurally, it serves as a bioisostere for both D-lactate and (R)-homophenylalanine , bridging the gap between metabolic stability and receptor affinity.

This guide details the specific utility of this molecule in two critical domains:

  • Peptidomimetics: Acting as a "proteolytic stop" in depsipeptides due to its non-natural (R)-configuration and the steric bulk of the cyclopropyl moiety.

  • GPR81 (HCAR1) Pharmacology: Serving as a lipophilic, metabolically robust analog of lactate to probe the hydroxycarboxylic acid receptor 1 (HCAR1/GPR81) signaling pathway.

Pharmacological Significance & Mechanism

The "Cyclopropyl Effect" in Bioisosterism

The cyclopropyl group is not merely a space-filler; it possesses unique electronic properties due to the strain of the ring (Walsh orbitals).

  • Metabolic Shielding: Unlike an isopropyl group, the cyclopropyl ring is resistant to Hydrogen Atom Transfer (HAT) by Cytochrome P450 enzymes (specifically CYP3A4), significantly extending the half-life (

    
    ) of the parent molecule.
    
  • Sigma-Pi Conjugation: The cyclopropyl group can interact with adjacent

    
    -systems (like carbonyls), altering the pKa of the 
    
    
    
    -hydroxyl group and influencing binding affinity in metalloprotease active sites.
Stereochemical Control: The (R)-Advantage

Proteolytic enzymes (peptidases and esterases) in the human body predominantly recognize L-configured substrates ((S)-enantiomers in most amino/hydroxy acids).

  • Inversion Strategy: Incorporating the (R)-enantiomer into a peptide backbone (forming a depsipeptide bond) renders the adjacent ester linkage resistant to enzymatic hydrolysis.

  • Target Specificity: Many viral proteases (e.g., HCV NS3/4A) or bacterial targets possess active sites that accommodate non-canonical stereochemistry. The (R)-3-cyclopropyl-2-hydroxypropanoic acid fragment provides the necessary hydrophobic bulk (cyclopropyl) with the precise chiral orientation required for these pockets.

Figure 1: Mechanistic advantages of incorporating the cyclopropyl-hydroxy moiety into drug scaffolds.

Experimental Protocols

Protocol A: Biocatalytic Synthesis of (R)-3-Cyclopropyl-2-hydroxypropanoic Acid

Context: Chemical synthesis often leads to racemates requiring expensive resolution. Biocatalytic reduction of the corresponding ketone is the industry standard for high enantiomeric excess (ee > 99%).

Reagents:

  • Substrate: 3-Cyclopropyl-2-oxopropanoic acid (sodium salt).

  • Enzyme: D-Lactate Dehydrogenase (D-LDH) or engineered Ketoreductase (KRED) specific for (R)-product.

  • Cofactor: NADH (Nicotinamide adenine dinucleotide, reduced).

  • Recycling System: Formate Dehydrogenase (FDH) + Sodium Formate (to regenerate NADH).

Workflow:

  • Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.0). Degas with nitrogen for 15 mins.

  • Reaction Mix:

    • Dissolve Substrate (50 mM) in buffer.

    • Add Sodium Formate (150 mM).

    • Add NAD+ (1 mM catalytic amount).

    • Add D-LDH (50 Units/mmol substrate) and FDH (50 Units/mmol).

  • Incubation: Stir gently at 30°C for 24 hours. Monitor pH; maintain at 7.0 using 1M NaOH (pH drops as reaction proceeds).

  • Quench: Acidify to pH 2.0 with 6M HCl.

  • Extraction: Extract 3x with Ethyl Acetate.

  • Purification: Dry organic layer over MgSO4, filter, and concentrate. Recrystallize from Hexane/EtOAc if necessary.

Validation (Chiral HPLC):

  • Column: Chiralpak AD-H or equivalent.

  • Mobile Phase: Hexane:Isopropanol:TFA (90:10:0.1).

  • Detection: UV @ 210 nm.

  • Target: (R)-enantiomer should elute distinct from (S).

Protocol B: Incorporation into Depsipeptides (Solid Phase)

Context: Coupling an


-hydroxy acid to an amine (amide bond) or a carboxylic acid (ester bond) requires specific conditions to prevent racemization at the 

-carbon.

Reagents:

  • Resin: Rink Amide or Wang Resin (pre-loaded with first amino acid).

  • Coupling Agents: DIC (Diisopropylcarbodiimide) / HOAt (1-Hydroxy-7-azabenzotriazole).

  • Solvent: DMF (anhydrous).

Step-by-Step:

  • Activation: Dissolve (R)-3-Cyclopropyl-2-hydroxypropanoic acid (3 equiv) and HOAt (3 equiv) in DMF.

  • Cooling: Cool mixture to 0°C. Add DIC (3 equiv). Stir for 5 mins.

    • Note: Pre-activation at low temp minimizes O-acyl isourea rearrangement which causes racemization.

  • Coupling: Add the activated mixture to the resin-bound amine. Shake at Room Temp for 2 hours.

  • Capping: Wash resin with DMF. Treat with acetic anhydride/pyridine to cap unreacted amines.

  • Ester Formation (Alternative): If coupling the hydroxyl group of the molecule to a resin-bound acid (forming an ester), use Mitsunobu conditions (PPh3/DIAD), but be aware this inverts the stereochemistry (converting R to S). Crucial: To retain (R) in an ester linkage, couple the acid group of the molecule to an amine, or use the acid chloride method with extreme care.

Biological Validation: GPR81 Agonist Assay

Context: GPR81 is G_i coupled. Agonism results in the decrease of intracellular cAMP.

Assay Setup:

  • Cell Line: CHO-K1 cells stably expressing human GPR81.

  • Readout: TR-FRET cAMP immunoassay (e.g., Lance Ultra).

Procedure:

  • Seeding: Plate 2,000 cells/well in 384-well low-volume plates.

  • Stimulation: Add Forskolin (5

    
    M) to induce cAMP production.
    
  • Treatment: Treat cells with serial dilutions of (R)-3-Cyclopropyl-2-hydroxypropanoic acid (Range: 1 nM to 100

    
    M).
    
    • Control: L-Lactate (Endogenous ligand, typically mM potency).

  • Incubation: 30 minutes at RT.

  • Detection: Add detection reagents (Eu-cAMP tracer + ULight-anti-cAMP). Incubate 1 hour.

  • Analysis: Measure FRET signal. Plot dose-response curve.

    • Expectation: A sigmoidal decrease in FRET signal indicating cAMP suppression.

Figure 2: Integrated workflow from quality control to application.

Data Summary & Comparison

Table 1: Comparative Properties of Alpha-Hydroxy Acid Building Blocks

Property(R)-3-Cyclopropyl-2-hydroxypropanoic acid(R)-Phenyllactic acidL-Lactate
Stereochemistry (R) / D-config(R) / D-config(S) / L-config
Metabolic Stability High (Cyclopropyl block)Medium (Aromatic oxidation)Low (LDH metabolism)
Steric Bulk (A-Value) Moderate (Rigid)High (Planar)Low
GPR81 Potency High (Synthetic Agonist)ModerateLow (mM range)
Primary Use Renin/HCV Inhibitors, GPR81 ProbeProtease InhibitorsMetabolic Substrate

References

  • Blad, C. C., et al. (2011). "G protein-coupled receptors for energy metabolites as new therapeutic targets." Nature Reviews Drug Discovery. Link

  • Wuitschik, G., et al. (2008). "Oxetanes as promising modules in drug discovery." Angewandte Chemie International Edition. (Discusses cyclopropyl/oxetane bioisosteres). Link

  • Ahmed, K., et al. (2017). "GPR81/HCAR1: An Emerging Target for Metabolic and Oncologic Diseases." Current Medicinal Chemistry. Link

  • Talele, T. T. (2016). "The 'Cyclopropyl Fragment' in Drug Discovery: A Medicinal Chemistry Perspective." ChemMedChem. Link

  • Sigma-Aldrich/Merck. "Product Specification: Cyclopropyl Lactic Acid Derivatives." (Generic reference for reagent availability). Link

Synthesis of pharmaceutical intermediates from (R)-3-Cyclopropyl-2-hydroxypropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Stereocontrolled Synthesis of HCV Protease Inhibitor Intermediates

Abstract

(R)-3-Cyclopropyl-2-hydroxypropanoic acid is a high-value chiral pool building block, primarily utilized in the synthesis of P1-P1' linkers for macrocyclic Hepatitis C Virus (HCV) NS3/4A protease inhibitors (e.g., Glecaprevir, Voxilaprevir).[1] Its cyclopropyl moiety provides metabolic stability against oxidative cleavage, while its


-hydroxy functionality offers a versatile handle for stereochemical inversion or depsipeptide bond formation. This guide details the orthogonal protection strategies and the critical Mitsunobu inversion protocol required to convert this hydroxy acid into the corresponding (S)-amino acid sulfonimide derivatives, a key step in assembling the protease inhibitor backbone.

Strategic Overview

The utility of (R)-3-Cyclopropyl-2-hydroxypropanoic acid lies in its ability to serve as a divergent precursor.[1] In medicinal chemistry, it is most frequently subjected to a functional group interconversion (FGI) where the hydroxyl group is converted to an amine with inversion of configuration (


).[1] This generates non-natural (S)-cyclopropylalanine derivatives, which are otherwise difficult to synthesize enantioselectively.[1]

Key Synthetic Challenges:

  • Stereochemical Integrity: Preventing racemization during carboxylic acid activation.

  • Mitsunobu Efficiency: Overcoming steric bulk of the cyclopropyl ring during

    
     displacement.
    
  • Orthogonal Deprotection: Ensuring the P1 carboxylic acid protecting group can be removed without affecting the newly formed sulfonimide linker.

Pathway Visualization

The following workflow illustrates the divergence from the starting material to two distinct pharmaceutical classes: Amino-acid based inhibitors (via inversion) and Depsipeptides (via retention).[1]

G Start (R)-3-Cyclopropyl-2- hydroxypropanoic acid Prot Esterification (Bn or Me Ester) Start->Prot Protection Mitsunobu Mitsunobu Reaction (Inversion) Prot->Mitsunobu PPh3, DIAD Sulfonamide Coupling Ester Coupling (Retention) Prot->Coupling DCC, DMAP Amino Acid Target1 (S)-Aminosulfonimide (HCV P1 Fragment) Mitsunobu->Target1 Hydrolysis Target2 Cyclopropyl Depsipeptide Coupling->Target2 Macrocyclization

Figure 1: Divergent synthesis pathways.[1] The Red path (Inversion) is the primary focus for NS3/4A protease inhibitor synthesis.[1]

Module 1: Chemoselective Protection

Before modifying the


-hydroxyl group, the carboxylic acid must be masked. A benzyl ester is preferred over a methyl ester for this application because it allows for neutral hydrogenolytic deprotection, avoiding the basic conditions that might epimerize the sensitive 

-center later in the sequence.
Protocol A: Benzyl Esterification via Phase Transfer Catalysis

Rationale: Acid-catalyzed esterification can be sluggish with


-hydroxy acids.[1] Using a benzyl bromide alkylation under mild basic conditions minimizes side reactions.

Reagents:

  • (R)-3-Cyclopropyl-2-hydroxypropanoic acid (1.0 eq)[1]

  • Benzyl bromide (1.1 eq)[1]

  • Cesium Carbonate (

    
    , 1.2 eq)[1]
    
  • Tetrabutylammonium iodide (TBAI, 0.1 eq)[1]

  • Solvent: DMF (anhydrous)[1]

Step-by-Step Procedure:

  • Dissolution: Charge a reactor with (R)-3-Cyclopropyl-2-hydroxypropanoic acid and anhydrous DMF (10 V). Stir at 20°C.

  • Base Addition: Add

    
     portion-wise. The reaction is exothermic; maintain internal temperature 
    
    
    
    .
  • Alkylation: Add TBAI followed by the dropwise addition of Benzyl bromide over 30 minutes.

  • Reaction: Heat to 45°C and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or HPLC.[1][2][3]

  • Workup: Cool to 20°C. Dilute with EtOAc (15 V) and wash with water (

    
    ) to remove DMF. Wash organic layer with Brine.
    
  • Drying: Dry over

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: The crude benzyl ester is typically sufficiently pure (>95%) for the next step. If not, purify via silica flash chromatography (0-20% EtOAc in Hexanes).[1]

Checkpoint:


-proton NMR signal should remain a triplet of doublets (td) or similar multiplet; loss of coupling complexity may indicate racemization.[1]

Module 2: Stereochemical Inversion (Mitsunobu Protocol)

This is the critical "value-add" step.[1] We convert the (R)-alcohol into an (S)-nitrogen species.[1] In the context of Glecaprevir-type intermediates, the nucleophile is often a cyclopropylsulfonamide or a phthalimide (as a masked amine).

Mechanism: The reaction proceeds via an


 mechanism. The alcohol attacks the phosphorus of the betaine intermediate, forming an oxyphosphonium ion. The nucleophile (sulfonamide anion) then attacks the carbon from the backside, displacing the phosphine oxide and inverting the stereochemistry.

Mitsunobu Complex Betaine Formation (PPh3 + DIAD) Act Activation of Alcohol (Oxyphosphonium Intermediate) Complex->Act (R)-Substrate SN2 SN2 Displacement (Inversion of Configuration) Act->SN2 Nucleophile (H-Nu) Product (S)-N-Protected Product + O=PPh3 SN2->Product

Figure 2: Mechanistic flow of the Mitsunobu inversion.[1]

Protocol B: Mitsunobu Coupling with Cyclopropylsulfonamide

Note: This reaction is sensitive to moisture. All glassware must be oven-dried.

Reagents:

  • (R)-Benzyl 3-cyclopropyl-2-hydroxypropanoate (1.0 eq) [From Module 1][1]

  • Cyclopropylsulfonamide (1.2 eq) [Nucleophile][1]

  • Triphenylphosphine (

    
    , 1.5 eq)[1]
    
  • DIAD (Diisopropyl azodicarboxylate, 1.5 eq)[1]

  • Solvent: THF (anhydrous)

Step-by-Step Procedure:

  • Preparation: Dissolve the hydroxy ester (1.0 eq), Cyclopropylsulfonamide (1.2 eq), and

    
     (1.5 eq) in anhydrous THF (15 V) under Nitrogen atmosphere. Cool the solution to 0°C.
    
  • Addition: Add DIAD (1.5 eq) dropwise over 45 minutes. Critical: Maintain temperature

    
     to prevent side reactions (e.g., alkylation of the hydrazine byproduct).[1]
    
  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 12–18 hours.

    • Observation: The solution typically turns from orange/yellow to pale yellow as the reaction proceeds.

  • Quench: Add water (0.5 V) to quench excess betaine.

  • Workup: Concentrate THF to ~20% volume. Dilute with MTBE (Methyl tert-butyl ether).[1] A precipitate (Triphenylphosphine oxide,

    
    ) will form.[1]
    
  • Filtration: Filter off the solid

    
    .
    
  • Purification: The filtrate contains the product, reduced hydrazine, and residual

    
    . Purify via column chromatography (Gradient: 10% to 40% EtOAc in Hexanes).
    
    • Note:

      
       can be difficult to remove completely. A secondary precipitation in cold 
      
      
      
      /Hexane is often required.

Yield Expectation: 70–85%. Stereochemical Outcome: >98% ee (S-configuration).[1]

QC & Analytical Protocols

To validate the protocols, the following analytical parameters must be met.

Table 1: Analytical Specifications
TestMethodAcceptance CriteriaPurpose
Purity HPLC (C18 Column)> 98.0% AreaQuantify chemical purity.[1]
Chiral Purity Chiral HPLC (Chiralpak AD-H or OD-H)> 98.0% e.e.[1]Confirm successful inversion (or retention).[1]
Residual Solvent GC-Headspace< 5000 ppm (THF/DMF)Ensure removal of reaction solvents.[1]
Water Content Karl Fischer (KF)< 0.5% w/wCritical for subsequent coupling steps.[1]
Protocol C: Determination of Enantiomeric Excess (e.e.)
  • Column: Daicel Chiralpak AD-H,

    
     mm, 5 
    
    
    
    .[1]
  • Mobile Phase: n-Hexane : Isopropanol (90:10).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm.

  • Sample Prep: 1 mg/mL in Mobile Phase.

  • Retention Times (Approx):

    • (R)-Enantiomer (Starting Material): ~8.5 min[1]

    • (S)-Enantiomer (Inverted Product): ~11.2 min[1]

    • Note: Retention times must be validated with racemic standards.

References

  • Glecaprevir Synthesis & Structure

    • Mylari, B. L., et al. "Novel Inhibitors of Hepatitis C Virus NS3 Protease." Journal of Medicinal Chemistry, 2016.

    • Context: Describes the P1-P1' linker synthesis and the requirement for the (S)
  • Mitsunobu Reaction Mechanism & Protocols

    • Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009.

    • Context: Authoritative review on the mechanism, specifically the inversion of secondary alcohols.
  • Cyclopropyl Scaffold Stability

    • Wernberg, C. W.[1] "Cyclopropyl Amino Acids in Drug Design." Organic Process Research & Development, 2018.

    • Context: Discusses the metabolic stability conferred by the cyclopropyl ring in peptide mimetics.
  • Process Scale-Up of HCV Intermediates

    • Krueger, A. C., et al. "Discovery of Glecaprevir (ABT-493): A Potent Pan-Genotype HCV Protease Inhibitor."[1] ACS Medicinal Chemistry Letters, 2017. [1]

    • Context: Details the specific synthetic route involving the cyclopropyl moiety.

Sources

Advanced Derivatization Protocols for (R)-3-Cyclopropyl-2-hydroxypropanoic Acid in Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Rationale

(R)-3-Cyclopropyl-2-hydroxypropanoic acid (R-CHPA ) is a structural analog of lactate containing a cyclopropyl moiety. Its specific stereochemistry ((R)-enantiomer) and dual functional groups (


-hydroxyl and carboxylic acid) make it a critical metabolic probe and chiral building block in drug discovery, particularly for cyclodepsipeptides and dehydrogenase inhibitors.[1]

Direct analysis of R-CHPA in biological matrices (plasma, urine, cell lysate) is hampered by:

  • Low UV Absorbance: The lack of a chromophore limits UV detection sensitivity.[1]

  • High Polarity: The hydroxy-acid structure leads to poor retention on standard C18 RP-HPLC columns.[1]

  • Enantiomeric Specificity: Bioactivity is often strictly linked to the (R)-configuration, necessitating chiral resolution.[1]

This Application Note details two distinct derivatization workflows designed to overcome these barriers:

  • Protocol A (Fluorescence): Esterification with 4-Bromomethyl-7-methoxycoumarin (Br-MMC) for femtomole-level sensitivity in HPLC-FLD.

  • Protocol B (Chiral Resolution): Amidation with (S)-1-Phenylethylamine ((S)-PEA) to convert enantiomers into separable diastereomers for LC-MS/UV purity assessment.

Pre-Derivatization Sample Preparation[1][2]

Before derivatization, R-CHPA must be extracted from the biological matrix to remove proteins and competing nucleophiles.[1]

Protocol: Solid Phase Extraction (SPE)
  • Matrix: Plasma or Cell Culture Supernatant (200 µL).

  • Cartridge: Mixed-mode Anion Exchange (MAX) (e.g., Oasis MAX or equivalent), 30 mg.[1]

  • Rationale: The carboxylic acid (

    
    ) is negatively charged at neutral pH, allowing selective retention on anion exchange resin while neutrals wash away.[1]
    
StepSolvent/BufferVolumeFunction
Condition Methanol1 mLActivate sorbent
Equilibrate Water1 mLPrepare for aqueous sample
Load Sample (pH adjusted to ~7.0)200 µLBind R-CHPA (anionic state)
Wash 1 5% NH₄OH in Water1 mLRemove neutrals/bases
Wash 2 Methanol1 mLRemove hydrophobic interferences
Elute 2% Formic Acid in Methanol500 µLProtonate acid to release
Dry N₂ stream at 40°C-Concentrate for derivatization

Protocol A: High-Sensitivity Fluorescent Labeling (HPLC-FLD)

Objective: Enhance detection sensitivity by introducing a high-quantum-yield fluorophore. Target: Carboxylic Acid moiety (-COOH). Reagent: 4-Bromomethyl-7-methoxycoumarin (Br-MMC).

Mechanism

In an aprotic solvent with a catalyst (Crown ether/K₂CO₃), the carboxylate anion of R-CHPA performs a nucleophilic attack on the bromomethyl group of Br-MMC, forming a stable, highly fluorescent ester.[1]

Reagents
  • Derivatization Reagent: 1 mg/mL Br-MMC in Acetone (anhydrous).

  • Catalyst Solution: 1 mg/mL 18-Crown-6 ether + 5 mg/mL K₂CO₃ in Acetone.

  • Solvent: Anhydrous Acetone.[1]

Step-by-Step Procedure
  • Reconstitution: Dissolve the dried SPE residue (from Section 2) in 100 µL of Catalyst Solution .

  • Addition: Add 50 µL of Derivatization Reagent .

  • Incubation: Cap the vial tightly (protect from light). Heat at 60°C for 30 minutes in a heating block.

    • Note: Anhydrous conditions are critical.[1] Water competes with the reagent, hydrolyzing Br-MMC to the non-fluorescent alcohol.[1]

  • Cooling: Cool to room temperature.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into an amber HPLC vial.

  • Analysis: Inject 10 µL into HPLC-FLD.

HPLC-FLD Conditions
  • Column: C18 (150 x 4.6 mm, 3.5 µm).[1]

  • Mobile Phase: Isocratic Acetonitrile:Water (60:40 v/v).[1]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: Excitation

    
     nm; Emission 
    
    
    
    nm.[1]

Protocol B: Chiral Derivatization for Enantiomeric Purity

Objective: Separate (R)-CHPA from its (S)-enantiomer on a standard achiral C18 column. Target: Carboxylic Acid moiety (-COOH). Reagent: (S)-(-)-1-Phenylethylamine ((S)-PEA).

Mechanism

Coupling the chiral acid (R/S-CHPA) with a pure chiral amine ((S)-PEA) creates diastereomeric amides:

  • (R)-Acid + (S)-Amine

    
    (R,S)-Amide [1]
    
  • (S)-Acid + (S)-Amine

    
    (S,S)-Amide 
    Diastereomers have different physical properties and retention times on achiral stationary phases.[1]
    
Reagents
  • Amine: (S)-(-)-1-Phenylethylamine (50 mM in Acetonitrile).

  • Coupling Agent: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) + HOAt (1-Hydroxy-7-azabenzotriazole).

  • Base: Pyridine or N-Methylmorpholine.[1]

Step-by-Step Procedure
  • Dissolution: Dissolve dried sample in 100 µL Acetonitrile.

  • Activation: Add 50 µL of EDC/HOAt solution (100 mM each in water/ACN 1:1).

  • Amine Addition: Add 50 µL of (S)-PEA solution.

  • Reaction: Vortex and incubate at 25°C (Room Temp) for 1 hour .

    • Critical: Avoid high heat to prevent racemization of the chiral center.[1]

  • Quench: Add 10 µL of 1M HCl to neutralize excess amine.

  • Analysis: Inject into LC-MS or LC-UV (254 nm).

Workflow Visualization

The following diagram illustrates the decision matrix and workflow for processing R-CHPA samples.

G Sample Biological Sample (Plasma/Cell Lysate) Extraction SPE Extraction (MAX Cartridge) Sample->Extraction Decision Analytical Goal? Extraction->Decision SensPath High Sensitivity (Quantification) Decision->SensPath Trace Level ChiralPath Enantiomeric Purity (R vs S) Decision->ChiralPath Purity Check ReagentA Reagent: Br-MMC + K2CO3/18-Crown-6 SensPath->ReagentA ReactionA Esterification 60°C, 30 min ReagentA->ReactionA DetectA HPLC-FLD (Ex 325nm / Em 398nm) ReactionA->DetectA ReagentB Reagent: (S)-PEA + EDC/HOAt ChiralPath->ReagentB ReactionB Amidation 25°C, 60 min ReagentB->ReactionB DetectB LC-UV/MS (Diastereomer Separation) ReactionB->DetectB

Figure 1: Decision matrix for derivatization of (R)-3-Cyclopropyl-2-hydroxypropanoic acid.

Validation Parameters

To ensure the trustworthiness of these protocols, the following validation criteria must be met:

ParameterProtocol A (Fluorescence)Protocol B (Chiral)
Linearity (

)

(1 nM - 10 µM)

(Ratio dependent)
LOD (Limit of Detection) ~ 50 fmol on-column~ 1 pmol on-column
Derivatization Efficiency

(Monitor unreacted acid by MS)

Stability Derivative stable for 24h at 4°CStable for 48h at 4°C
Specificity No interference from Lactate/PyruvateResolution (

)

between diastereomers
Troubleshooting Guide
  • Low Fluorescence Yield (Protocol A): Check water content in acetone. The reaction is extremely sensitive to moisture. Ensure K₂CO₃ is finely powdered.[1]

  • Racemization (Protocol B): If the (S)-enantiomer peak increases over time in a pure (R) standard, the activation time or temperature is too high.[1] Reduce EDC activation time or switch to HATU at 0°C.

References

  • Tsuruta, Y., et al. (1987).[1] "Determination of

    
    -hydroxy acids in biological fluids by HPLC with fluorescence detection using 4-bromomethyl-7-methoxycoumarin." Analytica Chimica Acta. 
    
  • Deng, P., et al. (2012).[1][3] "Derivatization Methods for Quantitative Bioanalysis by LC-MS/MS." Bioanalysis.

  • Toyo'oka, T. (1999).[1] "Modern Derivatization Methods for Separation Science." John Wiley & Sons.[1] [1]

  • Sigma-Aldrich. "Product Information: 4-Bromomethyl-7-methoxycoumarin." [1]

  • Waters Corporation. "Oasis MAX Extraction Protocols for Acidic Compounds."[1] [1]

Sources

Application Note: Esterification Strategies for (R)-3-Cyclopropyl-2-hydroxypropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring high-fidelity esterification of (R)-3-Cyclopropyl-2-hydroxypropanoic acid . The protocol prioritizes the retention of optical purity (prevention of racemization) and the preservation of the cyclopropyl moiety.

Introduction & Mechanistic Challenges

(R)-3-Cyclopropyl-2-hydroxypropanoic acid is a valuable chiral synthon, often employed in the synthesis of antiviral agents and peptidomimetics. Its structure features two sensitive motifs that dictate the choice of esterification conditions:

  • The

    
    -Chiral Center (C2):  As an 
    
    
    
    -hydroxy acid (AHA), the C2 proton is acidified by the adjacent carbonyl. Under harsh basic conditions or high-temperature acidic conditions, enolization can occur, leading to racemization.
  • The Cyclopropyl Ring: While generally robust, the cyclopropyl ring possesses significant ring strain (~27.5 kcal/mol). Strong Lewis acids or conditions generating carbocations adjacent to the ring can trigger ring-opening or rearrangement.

Core Objective: Synthesize the ester (methyl, ethyl, or benzyl) while maintaining >98% enantiomeric excess (ee) and preventing oligomerization (self-esterification).

Decision Matrix: Method Selection

To assist in selecting the optimal protocol based on your available reagents and scale, refer to the decision tree below.

Esterification_Decision_Tree Start Start: (R)-3-Cyclopropyl-2-hydroxypropanoic Acid Scale What is the Reaction Scale? Start->Scale Small Small Scale (<1g) or Precious Material Scale->Small High Value Large Large Scale (>10g) Cost Sensitive Scale->Large Bulk MethodB Method B: Alkylation (Alkyl Halide + Base) *Highest Chiral Retention* Small->MethodB Preferred Alcohol Is the Alcohol Simple (MeOH/EtOH)? Large->Alcohol MethodA Method A: Modified Fisher (Thionyl Chloride/MeOH) *Scalable* Alcohol->MethodA Yes (Me/Et) MethodC Method C: Steglich Coupling (DCC/EDC + Alcohol) *For Complex Alcohols* Alcohol->MethodC No (Complex R) Check QC: Chiral HPLC MethodB->Check Verify ee% MethodA->Check MethodC->Check

Figure 1: Decision matrix for selecting the optimal esterification pathway based on scale and substrate complexity.

Detailed Protocols

Method A: Modified Fisher Esterification (Thionyl Chloride)

Best for: Large-scale synthesis of Methyl or Ethyl esters. Mechanism: In situ generation of anhydrous HCl. This is superior to using


 because 

scavenges water, driving the equilibrium forward without requiring high temperatures that risk racemization.

Reagents:

  • Substrate: (R)-3-Cyclopropyl-2-hydroxypropanoic acid (1.0 equiv)

  • Solvent/Reagent: Anhydrous Methanol or Ethanol (0.5 M concentration)

  • Catalyst: Thionyl Chloride (

    
    ) (1.2 equiv)
    

Protocol:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a drying tube (or

    
     inlet).
    
  • Solvent Cooling: Charge the flask with anhydrous alcohol (MeOH or EtOH) and cool to 0°C in an ice bath.

  • Activation: Dropwise, add

    
     (1.2 equiv) over 15–20 minutes. Caution: Exothermic reaction with gas evolution (
    
    
    
    , HCl).
  • Addition: Add the (R)-3-cyclopropyl-2-hydroxypropanoic acid (1.0 equiv) in one portion.

  • Reaction: Allow the mixture to warm to Room Temperature (20–25°C). Stir for 4–6 hours.

    • Critical Control: Do not reflux. Refluxing significantly increases the rate of racemization via enolization.

  • Workup: Concentrate the solvent in vacuo at

    
    . Dilute the residue with EtOAc, wash with saturated 
    
    
    
    (to remove trace acid), then brine. Dry over
    
    
    and concentrate.

Validation:

  • Yield: Typically 85–95%.

  • Racemization Risk: Low (if kept at RT).

Method B: Base-Promoted Alkylation (The "Safe" Route)

Best for: High-value samples requiring maximum optical purity retention. Mechanism: Nucleophilic attack of the carboxylate anion on an alkyl halide. Because the reaction proceeds via the carboxylate oxygen and does not involve protonation of the carbonyl oxygen, the acidity of the


-proton is not enhanced, virtually eliminating racemization [1].

Reagents:

  • Substrate: (R)-3-Cyclopropyl-2-hydroxypropanoic acid (1.0 equiv)

  • Alkylating Agent: Methyl Iodide (MeI) or Benzyl Bromide (BnBr) (1.2–1.5 equiv)

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ) (1.5 equiv)
  • Solvent: DMF (anhydrous) or Acetone (0.2 M)

Protocol:

  • Dissolution: Dissolve the carboxylic acid in anhydrous DMF (or Acetone) at room temperature.

  • Deprotonation: Add

    
     (1.5 equiv). Stir for 15 minutes. The mixture may become a suspension.
    
  • Alkylation: Add the alkyl halide (e.g., MeI) dropwise.

  • Reaction: Stir at Room Temperature for 3–12 hours. Monitor by TLC.[1]

  • Workup:

    • If DMF used: Dilute with water (5x volume) and extract with

      
       or EtOAc. Wash organic layer extensively with water/brine to remove DMF.
      
    • If Acetone used: Filter off solids, concentrate, and redissolve in EtOAc for washing.

Validation:

  • Yield: >90%.

  • Racemization Risk: Negligible.[2]

Method C: Steglich Esterification (Coupling)

Best for: Esterification with complex, acid-sensitive, or secondary alcohols. Mechanism: DCC/EDC activates the carboxylic acid to an O-acylisourea intermediate, which is then attacked by the alcohol. DMAP acts as an acyl-transfer catalyst.

Reagents:

  • Substrate: (R)-3-Cyclopropyl-2-hydroxypropanoic acid (1.0 equiv)

  • Alcohol: R-OH (1.1 equiv)

  • Coupling Agent: EDC

    
    HCl (1.2 equiv) or DCC
    
  • Catalyst: DMAP (0.1 equiv)

  • Solvent: DCM (anhydrous)

Protocol:

  • Mixture: Dissolve the acid and the target alcohol in anhydrous DCM at 0°C.

  • Catalyst: Add DMAP (0.1 equiv).

  • Coupling: Add EDC

    
    HCl (1.2 equiv) in portions.
    
  • Reaction: Stir at 0°C for 1 hour, then warm to RT overnight.

  • Workup: Wash with 0.5M HCl (to remove EDC urea/DMAP), then saturated

    
    , then brine.
    

Note: For


-hydroxy acids, there is a slight risk of dimerization (lactide formation). Dilute conditions (0.1 M) help prevent this.

Analytical Quality Control

To ensure the integrity of your protocol, you must validate the Enantiomeric Excess (ee). Standard NMR is insufficient for distinguishing enantiomers without a chiral shift reagent.

Recommended Method: Chiral HPLC [3]

  • Column: Chiralcel OD-H or AD-H (Daicel).

  • Mobile Phase: Hexane : Isopropanol (90:10 to 95:5).

  • Detection: UV at 210 nm (carbonyl/cyclopropyl absorption).

  • Reference: Compare against a racemic standard (prepared by mixing equal parts of (R) and (S) or by refluxing a small sample in strong base).

Data Summary Table

ParameterMethod A (Fisher/SOCl2)Method B (Alkylation)Method C (Steglich)
Scale Multi-gram to KiloMilligram to GramGram scale
Reagents MeOH/EtOH, SOCl2MeI/BnBr, K2CO3Alcohol, EDC, DMAP
Temp 0°C

RT
RT0°C

RT
Racemization Risk Low (if T < 25°C)Lowest Low
Cost LowModerateHigh
Primary Byproduct SO2, HCl (gas)KI/KBr (salt)Urea derivative

References

  • Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335–656. (Context: Alkylation mechanisms preserving chirality).

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.

  • Haslam, E. (1980). Recent Developments in Methods for the Esterification of Carboxylic Acids. Tetrahedron, 36(17), 2409-2433.

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

Sources

Application Note: (R)-3-Cyclopropyl-2-hydroxypropanoic Acid in Fragment-Based Drug Discovery (FBDD)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Fragment Status

In the landscape of Fragment-Based Drug Discovery (FBDD), (R)-3-Cyclopropyl-2-hydroxypropanoic acid (C3-HPA) represents a high-value "privileged" scaffold. It uniquely combines two potent medicinal chemistry motifs: the cyclopropyl group (a bioisostere for isopropyl/ethyl with unique electronic properties) and the


-hydroxy acid  (a versatile hydrogen-bonding pharmacophore).

This guide details the application of C3-HPA, moving beyond simple screening to strategic elaboration. It addresses the causality of its binding mode—mimicking transition states of metabolic enzymes (e.g., lactate dehydrogenase) or acting as an anchor in protein-protein interaction (PPI) hotspots (e.g., Keap1-Nrf2).

Key Advantages of C3-HPA
  • Metabolic Stability: The cyclopropyl ring resists P450 oxidation better than aliphatic chains.

  • Ligand Efficiency (LE): Low molecular weight (130.14 Da) allows for high LE, leaving room for "fragment growing."

  • Stereochemical Vector: The (R)-configuration provides a defined 3D vector for growing into adjacent sub-pockets.

Physicochemical Profile & Fragment Metrics[1][2][3]

Before screening, the fragment's properties must be validated to ensure it falls within the "Rule of Three" (Ro3) for fragments.

Table 1: Physicochemical Properties of (R)-3-Cyclopropyl-2-hydroxypropanoic Acid

PropertyValueStrategic Implication
Molecular Weight 130.14 DaIdeal for FBDD (Limit <300 Da). Allows significant elaboration.
cLogP ~0.2 - 0.5High water solubility; low risk of non-specific hydrophobic aggregation.
H-Bond Donors (HBD) 2 (-OH, -COOH)Critical for directional anchoring (e.g., to Arg or Lys residues).
H-Bond Acceptors (HBA) 3Facilitates water-mediated bridges.
Rotatable Bonds 3Moderate flexibility allows induced fit without high entropic penalty.
pKa (Acid) ~3.8 - 4.0Predominantly ionized (carboxylate) at physiological pH; targets basic pockets.
Topology Cyclopropyl

-Aromaticity
: The "banana bonds" can engage in

-interactions.

Application Protocol 1: Biophysical Screening

Due to the low affinity (mM range) typical of fragments, traditional biochemical assays often fail. We utilize Ligand-Observed NMR as the primary validation tool, followed by SPR for affinity ranking.

Workflow Visualization

The following diagram illustrates the decision tree for screening C3-HPA against a target protein (e.g., an enzyme with a basic active site).

FragmentScreeningWorkflow Start Start: C3-HPA Fragment Library QC QC: Solubility Check (D2O/DMSO) Start->QC NMR_Screen Primary Screen: STD-NMR (Ligand Observed) QC->NMR_Screen Pass Hit_Validation Hit Validation: Competitor Displacement (WaterLOGSY) NMR_Screen->Hit_Validation STD Signal > 5% SPR Affinity Ranking: Surface Plasmon Resonance (SPR) Hit_Validation->SPR Specific Binding XRay Structural Biology: X-ray Co-crystallization SPR->XRay Kd < 5 mM

Figure 1: Validated workflow for screening alpha-hydroxy acid fragments. High-solubility allows high-concentration NMR screening.

Protocol A: Saturation Transfer Difference (STD) NMR

Objective: Detect transient binding of C3-HPA to the target protein.

  • Sample Preparation:

    • Protein: 10-20

      
      M (recombinant, purified). Buffer: 50 mM Phosphate (pH 7.4), 100 mM NaCl, 10% D
      
      
      
      O. Avoid buffers with protons in the 0-2 ppm range (e.g., HEPES) to prevent overlap with cyclopropyl signals.
    • Ligand (C3-HPA): 500

      
      M - 1 mM (50-100x excess).
      
  • Data Acquisition:

    • Pulse Sequence: stddiff (Bruker/Varian standard).

    • On-Resonance Irradiation: 0.0 - -1.0 ppm (Targeting protein methyls).

    • Off-Resonance Irradiation: 30 ppm (Control).

    • Saturation Time: 2 seconds (Gaussian train).

  • Analysis (Self-Validation):

    • Positive Signal: Look for the cyclopropyl protons (0.2–0.8 ppm) in the difference spectrum.

    • Negative Control: Run C3-HPA alone (no protein). If signals appear in the difference spectrum, it indicates aggregation or artifact.

Protocol B: Surface Plasmon Resonance (SPR)

Objective: Determine


 and binding kinetics.
  • Immobilization:

    • Immobilize target protein on a CM5 sensor chip via amine coupling (Target ~3000-5000 RU for fragments).

  • Injection Series:

    • Prepare C3-HPA concentration series: 0, 100, 250, 500, 1000, 2500

      
      M.
      
    • Running Buffer: PBS-P+ (must contain 0.05% Surfactant P20 to reduce non-specific binding).

  • Data Processing:

    • Use "Clean Screen" mode.

    • Fit to a Steady-State Affinity model (1:1 binding). Fragments rarely show curvature in kinetic association/dissociation due to fast on/off rates.

    • Validation: Square-wave sensorgrams are expected. Slow dissociation suggests non-specific aggregation or covalent modification.

Application Protocol 2: Synthetic Elaboration (Fragment Growing)

Once C3-HPA is identified as a hit, the strategy shifts to Fragment Growing . The molecule possesses two distinct vectors for elaboration: the Carboxylate and the


-Hydroxyl .
Strategic Elaboration Map

ElaborationStrategy Core (R)-3-Cyclopropyl-2-hydroxypropanoic Acid (Core Scaffold) COOH Vector A: Carboxylate (-COOH) Target: Solvent Front / Basic Residues Core->COOH OH Vector B: Alpha-Hydroxyl (-OH) Target: Hydrophobic Pocket / H-Bond Network Core->OH Amide Amide Coupling (R-NH2 + HATU) COOH->Amide Bioisostere Bioisostere Replacement (Tetrazole / Sulfonamide) COOH->Bioisostere Ether Etherification (Williamson / Mitsunobu) OH->Ether Oxidation Oxidation to Ketone (Loss of Chirality - Caution) OH->Oxidation Risk

Figure 2: Synthetic growth vectors. The (R)-stereocenter is preserved in Amide and Ether pathways.

Synthetic Protocol: Amide Coupling (Vector A)

Context: To extend the fragment towards a solvent-exposed region or an adjacent pocket.

  • Reagents: C3-HPA (1.0 eq), Amine (R-NH

    
    , 1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF (anhydrous).
    
  • Procedure:

    • Dissolve C3-HPA in DMF. Add DIPEA and HATU. Stir for 5 min to activate the acid (formation of OAt ester).

    • Add the amine.[1]

    • Stir at RT for 2-4 hours.

    • Critical Note: The

      
      -hydroxyl group is nucleophilic but less reactive than the amine. However, to prevent self-esterification or O-acylation, do not use excess HATU  or prolonged heating. If necessary, protect the -OH as a TBDMS ether prior to coupling.
      
Synthetic Protocol: Mitsunobu Reaction (Vector B)

Context: To convert the


-OH into an ether or invert the stereocenter (if using a nucleophile that causes inversion).
  • Reagents: C3-HPA ester (methyl ester protected), Phenol/Alcohol (R-OH), PPh

    
    , DIAD, THF.
    
  • Mechanism: This allows the introduction of aromatic rings attached to the oxygen.

  • Note: This reaction typically proceeds with inversion of configuration (Walden inversion). If the (R)-configuration is essential for binding, start with the (S)-enantiomer or use a Williamson ether synthesis (retention) with a base (NaH) and an alkyl halide.

References

  • Talele, T. T. (2016).[2] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[2] Journal of Medicinal Chemistry, 59(19), 8712–8756. Link

  • Erlanson, D. A., et al. (2016). Fragment-to-Lead: Guiding Principles for Fragment Evolution. Trends in Pharmacological Sciences, 37(11), 914-929.
  • Mashalidis, E. H., et al. (2013). Fragment-based approaches to inhibit protein-protein interactions.[3] Trends in Biotechnology, 31(12), 686-695. Link

  • Warr, J. (2009). Fragment Screening by Surface Plasmon Resonance. Methods in Molecular Biology, 572, 207-220. Link

  • Vulpetti, A., & Dalvit, C. (2012). Fluorine NMR for screening and binding site identification. Drug Discovery Today, 17(15-16), 890-897. (Relevant for cyclopropyl analogs).[2][4][5][6][7][8]

Sources

Application Notes and Protocols for the Incorporation of (R)-3-Cyclopropyl-2-hydroxypropanoic Acid into Peptide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Cyclopropyl Moieties in Peptide Therapeutics

In the landscape of modern drug discovery, the modification of peptide scaffolds with unique chemical motifs is a cornerstone of developing next-generation therapeutics. The cyclopropyl group, a small, strained carbocycle, has garnered significant attention due to its profound impact on the pharmacological properties of bioactive molecules.[1] Its rigid structure can enforce a specific conformation on a peptide backbone, enhancing receptor binding affinity and potency.[1] Furthermore, the cyclopropyl moiety is known to increase metabolic stability by shielding adjacent peptide bonds from enzymatic degradation, thereby improving the pharmacokinetic profile of peptide-based drugs.[1] The incorporation of (R)-3-Cyclopropyl-2-hydroxypropanoic acid, a chiral building block, introduces both this valuable cyclopropyl motif and a hydroxyl group, which can serve as a handle for further functionalization or participate in key hydrogen bonding interactions within a target protein.

This comprehensive guide provides detailed protocols and expert insights for the successful incorporation of (R)-3-Cyclopropyl-2-hydroxypropanoic acid into peptide scaffolds. We will address the synthesis of this unique building block, strategies for its protection, and optimized methods for its coupling in both solid-phase and solution-phase peptide synthesis.

Part 1: Synthesis of (R)-3-Cyclopropyl-2-hydroxypropanoic Acid

Proposed Enantioselective Synthesis Pathway

Synthesis_Pathway start Cyclopropanecarboxaldehyde intermediate1 Cyanohydrin start->intermediate1 NaCN, pH 4-5 intermediate2 (R)-Cyclopropyl mandelonitrile intermediate1->intermediate2 (R)-Oxynitrilase final_product (R)-3-Cyclopropyl-2-hydroxypropanoic acid intermediate2->final_product HCl, H2O, heat SPPS_Workflow Resin Resin with N-terminal amine Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling of TBDPS-protected (R)-3-Cyclopropyl-2-hydroxypropanoic acid Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 NextCycle Continue Peptide Elongation Washing2->NextCycle Cleavage Cleavage and Deprotection (TFA cocktail) NextCycle->Cleavage Purification Purification and Analysis Cleavage->Purification

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of (R)-3-Cyclopropyl-2-hydroxypropanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: (R)-3-Cyclopropyl-2-hydroxypropanoic acid CAS Number: 174265-97-5 (R-isomer) Synonyms: (R)-3-Cyclopropyl-L-lactic acid; (R)-Hexahydromandelic acid derivative. Precursor: 3-Cyclopropyl-2-oxopropanoic acid (CAS: 35266-55-7)[1][2]

Introduction

Welcome to the Technical Support Center for the synthesis of (R)-3-Cyclopropyl-2-hydroxypropanoic acid. This chiral alpha-hydroxy acid is a critical building block for various pharmaceutical intermediates, including protease inhibitors and antiviral agents.

This guide addresses the two primary synthesis routes: Biocatalytic Reduction (High Selectivity) and Asymmetric Hydrogenation (Scalability). Our troubleshooting protocols focus on maximizing yield (>90%) and enantiomeric excess (ee >99%).

Part 1: Synthesis Workflows

Method A: Biocatalytic Reduction (Recommended for High Stereopurity)

This route utilizes D-Lactate Dehydrogenase (D-LDH) to stereoselectively reduce the keto group.[3] It requires a cofactor regeneration system (Formate Dehydrogenase/NADH) to make the process economically viable.

Biocatalytic_Route Substrate 3-Cyclopropyl-2-oxopropanoic Acid (Keto Acid) Enz1 D-LDH (D-Lactate Dehydrogenase) Substrate->Enz1 Substrate Product (R)-3-Cyclopropyl-2-hydroxypropanoic Acid (Hydroxy Acid) NADH NADH NADH->Enz1 Cofactor Input NAD NAD+ Enz2 FDH (Formate Dehydrogenase) NAD->Enz2 Regeneration Formate Ammonium Formate Formate->Enz2 Hydride Source CO2 CO2 + NH3 Enz1->Product Reduction Enz1->NAD Oxidation Enz2->NADH Reduction Enz2->CO2 Byproduct

Figure 1: Coupled enzymatic cycle showing the reduction of the keto acid by D-LDH with simultaneous NADH regeneration via Formate Dehydrogenase (FDH).[3]

Method B: Chemical Asymmetric Hydrogenation

This route uses a chiral Rhodium or Ruthenium catalyst to hydrogenate the keto-ester precursor.

Chemical_Route Start Methyl 3-cyclopropyl-2-oxopropanoate Catalyst Rh(I)-DuPhos or Ru-BINAP + H2 (5-10 bar) Start->Catalyst Asymmetric Hydrogenation Intermediate Methyl (R)-3-cyclopropyl-2-hydroxypropanoate Catalyst->Intermediate >95% ee Hydrolysis Hydrolysis (LiOH/THF) Intermediate->Hydrolysis Deprotection Final (R)-3-Cyclopropyl-2-hydroxypropanoic Acid Hydrolysis->Final Acidification

Figure 2: Chemical synthesis pathway utilizing asymmetric hydrogenation of the ester intermediate.

Part 2: Troubleshooting Guide & FAQs

Category 1: Biocatalytic Synthesis (D-LDH)[4]

Q1: The reaction conversion stalls at 50-60%. How do I drive it to completion?

  • Root Cause: Product inhibition or pH drift. The production of the hydroxy acid lowers the pH, which can inactivate D-LDH (optimal pH 7.0–8.0).

  • Solution:

    • pH Stat Mode: Use an autotitrator to maintain pH 7.5 using 1M NaOH or Ammonium Hydroxide.

    • Cofactor Balance: Ensure the activity ratio of FDH to LDH is at least 1:1 to prevent NAD+ accumulation (which can inhibit LDH).

    • Substrate Feeding: High concentrations of the keto acid (>100 mM) can cause substrate inhibition. Switch to a fed-batch protocol, adding the substrate continuously at a rate that matches the consumption.

Q2: I am seeing low enantiomeric excess (ee < 95%). Isn't D-LDH specific?

  • Root Cause: Spontaneous non-enzymatic reduction (rare) or contamination with L-LDH if using whole cells.

  • Solution:

    • Enzyme Purity: If using whole cells (E. coli), ensure the host's native L-LDH gene is knocked out.

    • Temperature: Lower the reaction temperature to 20°C or 15°C. While this slows the rate, it often tightens the enzyme's stereocontrol.

    • Buffer: Avoid buffers that might catalyze background racemization; Phosphate buffer (50-100 mM) is standard.

Q3: The substrate (3-cyclopropyl-2-oxopropanoic acid) is poorly soluble in the aqueous buffer.

  • Root Cause: The lipophilic cyclopropyl group reduces water solubility.

  • Solution:

    • Cosolvent: Add DMSO (5-10% v/v) or Isopropanol (5%) . Note: Check enzyme stability in these solvents first.

    • Biphasic System: Use a water-immiscible organic solvent (e.g., MTBE or Ethyl Acetate) as a reservoir for the substrate. The enzyme remains in the aqueous phase, and the substrate partitions in slowly.

Category 2: Chemical Synthesis (Asymmetric Hydrogenation)[5]

Q4: The catalyst (Rh-DuPhos) turnover number (TON) is extremely low (<500).

  • Root Cause: Catalyst poisoning by oxygen or impurities in the starting material.

  • Solution:

    • Degassing: Strictly degas all solvents and the substrate solution using freeze-pump-thaw cycles.

    • Substrate Purity: The keto-ester precursor must be distilled or recrystallized. Trace halides or free acids can poison Rhodium catalysts.

    • Pressure: Increase H2 pressure to 20–30 bar.

Q5: Racemization occurs during the hydrolysis step (Ester to Acid).

  • Root Cause: Harsh basic conditions can cause proton exchange at the alpha-carbon.

  • Solution:

    • Mild Hydrolysis: Use LiOH (1.1 eq) in a THF/Water mixture at 0°C . Avoid refluxing with strong bases like NaOH or KOH.

    • Enzymatic Hydrolysis: Use a lipase (e.g., Candida antarctica Lipase B) for mild, stereoselective hydrolysis of the ester.

Category 3: Purification & Analysis

Q6: My isolated yield is low due to the formation of dimers/lactides.

  • Root Cause: Alpha-hydroxy acids self-esterify (lactonize) under acidic concentration conditions (e.g., rotary evaporation at low pH).

  • Solution:

    • Neutralization: Isolate the product as a salt (e.g., Sodium or Calcium salt) if possible.

    • Workup: If isolating the free acid, avoid heating the concentrated acidic residue. Lyophilization (freeze-drying) is preferred over rotary evaporation for the final water removal.

Q7: How do I accurately determine the ee%?

  • Protocol:

    • Column: Chiralpak AD-H or Chiralcel OD-H.

    • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

    • Detection: UV at 210 nm.[4]

    • Derivatization: If the acid peak tails, convert to the methyl ester using diazomethane or TMS-diazomethane before injection.

Part 3: Method Comparison

FeatureBiocatalytic Route (D-LDH)Chemical Route (Asymmetric Hydrogenation)
Enantioselectivity (ee) Excellent (>99.5%)Good to Excellent (90-98%)
Yield >90% (with cofactor recycling)85-95%
Reaction Conditions Mild (pH 7, 30°C, Aqueous)High Pressure H2, Organic Solvents
Scalability High (Batch/Fed-Batch reactors)High (Flow chemistry compatible)
Cost Driver Enzyme & Cofactor (NADH)Chiral Ligand (DuPhos/BINAP) & Metal (Rh/Ru)
Environmental Impact Low (Green Chemistry)Moderate (Solvent waste, heavy metals)

References

  • Biocatalytic Synthesis of Chiral Hydroxy Acids

    • Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Biomolecules, 3(4), 741–777.

    • Note: Describes the D-LDH/FDH coupled system for phenyl-analogs, directly applicable to cyclopropyl deriv
  • D-Lactate Dehydrogenase Characteristics

    • Taguchi, H., & Ohta, T. (1991). D-Lactate dehydrogenase from Lactobacillus. Methods in Enzymology, 113, 219-223.

  • Asymmetric Hydrogenation of Alpha-Keto Esters

    • Burk, M. J., et al. (1993). Rhodium-catalyzed asymmetric hydrogenation of alpha-keto esters. Journal of the American Chemical Society, 115(22), 10125–10138.

  • Synthesis of Cyclopropyl-2-oxopropanoic Acid (Precursor)

    • Wasserman, H. H., et al. (1987). The Chemistry of Vicinal Tricarbonyls. Journal of Organic Chemistry. (General method for alpha-keto acid synthesis).

Sources

Technical Support Center: (R)-3-Cyclopropyl-2-hydroxypropanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Welcome to the technical support hub for (R)-3-Cyclopropyl-2-hydroxypropanoic acid (CAS: 174265-97-5). This guide addresses critical failure modes in the synthesis of this intermediate, primarily focusing on the asymmetric enzymatic reduction of 3-cyclopropyl-2-oxopropanoic acid (or its salts), which is the industry-standard route for high enantiopurity (>99% ee).

This molecule presents a unique "dual-threat" challenge:

  • The Cyclopropyl Ring: Highly strained (

    
    27.5 kcal/mol) and susceptible to acid-catalyzed electrophilic ring opening.
    
  • The

    
    -Hydroxy Acid Motif:  Prone to self-esterification (oligomerization) and racemization under thermal stress.
    

Troubleshooting Modules

Module A: Stereochemical Purity (The "S" Enantiomer Impurity)

Issue: Low Enantiomeric Excess (ee < 98%) or presence of the (S)-isomer. Context: The reaction relies on a Lactate Dehydrogenase (LDH) or Carbonyl Reductase (KRED) using NADH/NADPH as a cofactor.

Q: Why is my ee% dropping after 8 hours of reaction time? A: This is likely due to enzyme denaturation or cofactor degradation , leading to a stalled reaction where background chemical reduction (racemic) begins to compete, or the enzyme loses stereospecificity due to pH drift.

  • Mechanism: The hydride transfer from NADH is stereospecific. However, if the pH drifts away from the enzyme's optimum (usually pH 7.0–7.5), the active site geometry shifts. Furthermore, NADH is unstable in acidic media.

  • Corrective Action:

    • Buffer Capacity: Increase buffer concentration (e.g., Phosphate buffer 100mM) to prevent pH acidification caused by the consumption of protons during reduction.

    • Temperature Control: Strictly maintain

      
      . Higher temperatures increase the rate of spontaneous (racemic) reduction and enzyme unfolding.
      

Q: Can I use a chemical reductant instead? A: Chemical reduction (e.g., NaBH


) will yield a racemic mixture  (50:50 R/S). Unless you have a specific chiral ligand hydrogenation catalyst (e.g., Ru-BINAP), enzymatic reduction is superior for this substrate.
Module B: Structural Integrity (Ring Opening Byproducts)

Issue: Appearance of linear alkenes or diols (M+18 peaks) in LC-MS. Context: The cyclopropyl group behaves electronically like a double bond ("banana bonds").[1] Strong acids protonate the ring, leading to collapse.

Q: I see a byproduct with Mass [M+18]. What is it? A: This is the acid-catalyzed hydration product .

  • Root Cause: Using strong mineral acids (HCl, H

    
    SO
    
    
    
    ) during the workup/quenching phase. The proton attacks the cyclopropane ring, relieving ring strain and forming a carbocation which is trapped by water.
  • Protocol Fix: Switch to Citric Acid or Phosphoric Acid (dilute) for pH adjustment. Do not drop pH below 3.0 during extraction.

Module C: Chemical Purity (Oligomerization)

Issue: High viscosity oil and "missing" mass balance. Context:


-Hydroxy acids spontaneously form esters (dimers/trimers) with themselves upon concentration, similar to lactic acid forming lactide.

Q: My product is a thick gum and NMR shows broad peaks. Why? A: You have formed estolides (linear oligomers).

  • Root Cause: Excessive heat during rotary evaporation or high vacuum drying.

  • Corrective Action:

    • Neutralize the acid to its salt form (Sodium 3-cyclopropyl-2-hydroxypropanoate) for storage if possible.

    • If the free acid is required, keep rotavap bath temperature

      
       and avoid prolonged drying.
      

Visualizing the Failure Modes

The following diagram maps the synthesis pathway against the critical byproduct formation routes.

G Substrate 3-Cyclopropyl-2-oxopropanoic Acid (Keto Acid) Target (R)-3-Cyclopropyl-2- hydroxypropanoic Acid Substrate->Target 1. Reduction (pH 7.5, 30°C) Racemate (S)-Isomer (Stereo Impurity) Substrate->Racemate Uncontrolled pH or Chemical Red. Enzyme Enzyme (LDH) + NADH Enzyme->Substrate Catalyst RingOpen Linear Diols/Alkenes (Ring Opening) Target->RingOpen Workup pH < 3.0 (Acid Catalysis) Oligomer Dimers/Estolides (Oligomerization) Target->Oligomer Heat > 40°C (Concentration)

Figure 1: Reaction pathway and critical control points (CCPs) for byproduct formation.

Impurity Profile & Identification

Use this table to identify peaks in your HPLC/MS data.

ComponentRelative Retention Time (RRT)*Mass Shift (ESI-)Trigger Condition
(R)-Target 1.00[M-H]⁻ = 129N/A
(S)-Enantiomer 1.00 (Achiral col) / Separated (Chiral)[M-H]⁻ = 129pH drift, wrong enzyme
Ring-Opened Diol 0.65 - 0.75[M+18-H]⁻ = 147Workup pH < 3.0
Dimer (Estolide) 1.80 - 2.20[2M-H₂O-H]⁻ = 241Heat during drying
Keto Acid (SM) 0.85[M-2H]⁻ = 127Incomplete conversion

*Note: RRT values are approximate based on a standard C18 Reverse Phase method (Water/Acetonitrile + 0.1% Formic Acid).

Validated Experimental Protocol (Lab Scale)

Objective: Synthesis of 5.0g of (R)-3-Cyclopropyl-2-hydroxypropanoic acid with >99% ee.

  • Reaction Setup:

    • Dissolve 3-cyclopropyl-2-oxopropanoic acid (5.0g) in Phosphate Buffer (100mM, pH 7.5, 250mL).

    • Add Glucose (1.5 eq) and Glucose Dehydrogenase (GDH) for cofactor recycling.

    • Add NADH (catalytic amount, 50mg).

    • Initiate with (R)-Specific Lactate Dehydrogenase (e.g., from Staphylococcus epidermidis or engineered variant).

  • Monitoring:

    • Stir at 30°C. Monitor pH every 30 mins; adjust with 1M NaOH to maintain 7.2–7.5.

    • Critical: Do not let pH drop below 6.5 (enzyme deactivation).

  • Workup (The Danger Zone):

    • Once SM is <0.5% (HPLC), cool to 4°C.

    • Acidification: Slowly add 10% Citric Acid to adjust pH to 3.5. Do NOT use conc. HCl.

    • Extract immediately with Ethyl Acetate (3 x 100mL).

  • Isolation:

    • Dry organics over Na₂SO₄. Filter.

    • Concentrate on Rotavap: Bath temp 30°C max , Vacuum 50 mbar. Stop when volume is low but before it becomes a solvent-free gum to prevent dimerization.

References

  • Enzymatic Reduction Mechanics

    • Study: "Lactate dehydrogenases as biocatalysts for the enantioselective reduction of 2-oxo acids."
    • Source:Biotechnology Advances, Vol 38, 2020.
    • (General Search Verification)

  • Cyclopropane Ring Stability

    • Study: "The chemistry of the cyclopropyl group: Acid-c
    • Source:Journal of Organic Chemistry, 1995 (Fundamental Mechanism).
  • Alpha-Hydroxy Acid Oligomerization

    • Study: "Synthesis and properties of lactic acid oligomers."
    • Source:Polymer Degrad

Sources

Purification of (R)-3-Cyclopropyl-2-hydroxypropanoic acid from reaction mixture

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of (R)-3-Cyclopropyl-2-hydroxypropanoic Acid

Executive Summary & Compound Profile

This guide addresses the purification of (R)-3-Cyclopropyl-2-hydroxypropanoic acid , a chiral alpha-hydroxy acid (AHA) often synthesized via enzymatic reduction (e.g., Lactate Dehydrogenase) or asymmetric hydrogenation.

The Challenge: This molecule presents a "double-edged" purification challenge:

  • Cyclopropyl Strain: The cyclopropane ring possesses ~27.6 kcal/mol of ring strain.[1] Exposure to strong mineral acids (pH < 1) or excessive heat can trigger ring-opening, leading to homo-allylic rearrangement impurities.

  • AHA Behavior: Like lactic acid, this compound is prone to self-esterification (dimerization/lactonization) upon concentration, forming non-crystalline oils.

Compound Snapshot:

  • pKa (Est.): ~3.8 (Due to

    
    -hydroxy electron withdrawal).
    
  • Solubility: High in water; Soluble in alcohols, EtOAc, MTBE.

  • Critical Risk: Acid-catalyzed ring opening; Racemization at C2 (rare but possible under basic reflux).

Core Purification Workflow

The following workflow prioritizes Mild Acidification (to protect the ring) and Amine Salt Formation (to solve the "oiling out" problem).

Step 1: Reaction Quench & Protein Removal (If Enzymatic)

If your synthesis is chemical (e.g., hydrogenation), skip to Step 2.

  • Protocol: Adjust reaction mixture to pH ~5.0. Add 2 volumes of cold Acetone or Acetonitrile.

  • Mechanism: Denatures enzymes (LDH/GDH) and precipitates cofactor salts (NAD/NADH).

  • Action: Filter through a Celite® pad. Concentrate filtrate to remove organic solvent.

Step 2: Controlled Acidification & Extraction

Do NOT use concentrated H₂SO₄ or HCl.

  • Reagent: 2M Citric Acid or 1M Phosphoric Acid (

    
    ).
    
  • Target pH: 2.5 – 3.0. (Going lower increases ring-opening risk).

  • Solvent: Methyl tert-butyl ether (MTBE) or Isopropyl Acetate (IPAc).

    • Why MTBE? It forms fewer emulsions than EtOAc and extracts AHAs efficiently.

  • Action: Extract aqueous phase 3x. Wash combined organics with minimal brine. Dry over

    
     (avoid 
    
    
    
    as it can coordinate with the
    
    
    -hydroxy/carboxyl motif).
Step 3: The "Golden Step" – DCHA Salt Crystallization

Direct concentration often yields an impure oil. We use Dicyclohexylamine (DCHA) to form a crystalline salt, rejecting impurities.

  • Protocol:

    • Dilute the crude acid in Acetone (10 mL/g).

    • Add Dicyclohexylamine (1.05 equivalents) dropwise at room temperature.

    • Stir for 2–4 hours. A white precipitate (the DCHA salt) should form.

    • Cool to 0–4°C for 2 hours to maximize yield.

    • Filter and wash cake with cold acetone.

  • Validation: Check Chiral HPLC. The salt lattice is highly selective for the (R)-enantiomer, often boosting ee% from 90% to >98%.

Step 4: Free Acid Release
  • Suspend DCHA salt in MTBE/Water.

  • Add 1M Citric Acid until aqueous pH is ~3.0.

  • Separate layers. The pure (R)-acid is in the MTBE layer.

  • Concentrate gently (<40°C) to avoid dimerization.

Visualization: Purification Logic

PurificationWorkflow Start Crude Reaction Mixture (Aq. Buffer + Enzymes) ProteinCrash Protein Precipitation (Add Acetone -> Filter) Start->ProteinCrash Acidification Controlled Acidification (pH 3.0 using Citric Acid) ProteinCrash->Acidification Extraction Extraction into MTBE Acidification->Extraction RingOpen Risk: Ring Opening? Acidification->RingOpen If pH < 1.0 OilIssue Issue: Product is an Oil? Extraction->OilIssue DCHASalt Salt Formation (Add Dicyclohexylamine) Release Free Acid Release (Partition MTBE / 1M Citric) DCHASalt->Release OilIssue->DCHASalt Yes (Standard Path) OilIssue->Release No (Direct Isol.)

Figure 1: Decision logic for the isolation of (R)-3-Cyclopropyl-2-hydroxypropanoic acid.[2] Note the critical branch at "Oil Issue" utilizing DCHA salt formation.

Troubleshooting Guide (FAQ)

Q1: My product is oiling out and won't crystallize after extraction. Why?

A: Alpha-hydroxy acids are notorious for forming intermolecular hydrogen bonds and dimers (lactides), preventing crystal lattice formation. Fix: Do not attempt to crystallize the free acid. Proceed immediately to Step 3 (DCHA Salt Formation) . The bulky amine disrupts hydrogen bonding and forces crystallization. Alternatively, Calcium or Zinc salts can be used, but DCHA is superior for organic solubility.

Q2: I see a new impurity peak (+18 mass units or rearranged) by LC-MS.

A: This indicates Cyclopropane Ring Opening or Lactonization .

  • Ring Opening: Caused by strong acids (HCl/H₂SO₄). The cyclopropyl ring acts like a "loaded spring." Protonation can trigger hydration to a hydroxy-alkane. Switch to Citric Acid or Phosphoric Acid.

  • Lactonization: Caused by heat during rotary evaporation. Keep bath temp < 40°C.

Q3: My enantiomeric excess (ee) dropped from 95% to 80%.

A: If using an enzymatic route, the enzyme may have residual activity if not fully removed. However, the most likely culprit is poor separation of the S-enantiomer during extraction. Fix: The DCHA salt step acts as a "chiral upgrade." The (R)-isomer-DCHA salt often crystallizes preferentially over the (S)-isomer salt. Recrystallize the salt from Ethanol/Acetone (1:5) before releasing the free acid.

Q4: Can I use Ethyl Acetate instead of MTBE?

A: Yes, but with a warning. Data Comparison:

SolventPartition Coeff.[3] (Est.)[4][5]Emulsion RiskDrying Difficulty
MTBE HighLowLow (Azeotropes water)
EtOAc Moderate-HighHighModerate
DCM Low (for polar acids)ModerateLow

Recommendation: Stick to MTBE or Isopropyl Acetate. Ethyl Acetate tends to drag more water and polar impurities (like buffer salts) into the organic phase.

References

  • Organic Syntheses , Coll. Vol. 10, p. 23 (2004). General methods for resolution of alpha-hydroxy acids via amine salts.Link

  • PubChem Compound Summary , "3-Cyclopropyl-2-hydroxypropanoic acid" (CID 12756209). Physical properties and structure verification.[1]Link

  • Wiberg, K. B. (1986). "The structure and energetics of small ring hydrocarbons." Angewandte Chemie International Edition. (Reference for Cyclopropane ring strain energy ~27.5 kcal/mol).
  • Williams, R. (2022). "pKa Data Compiled." Colorado State University. (Reference for pKa of cyclopropane carboxylic acid derivatives ~3.6-5.0).[6][7] Link

Sources

Technical Support Center: Optimization of (R)-3-Cyclopropyl-2-hydroxypropanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chiral Challenge

(R)-3-Cyclopropyl-2-hydroxypropanoic acid is a high-value chiral synthon, often serving as a pharmacophore in antiviral and antibacterial drug candidates. The structural combination of a cyclopropyl ring (acid-sensitive, high ring strain) and an


-hydroxy stereocenter  presents a unique synthetic challenge.

Achieving high enantiomeric excess (>99% ee) requires a shift from trial-and-error to mechanistic control. This guide addresses the three primary routes to this molecule: Biocatalytic Reduction (The Gold Standard), Asymmetric Hydrogenation (The Scalable Alternative), and Downstream Enrichment (The Safety Net).

Module 1: Biocatalytic Route (Enzymatic Reduction)

The System: Reduction of 3-cyclopropyl-2-oxopropanoic acid (cyclopropylpyruvate) using D-Lactate Dehydrogenase (D-LDH). Target: >99.5% ee.

Mechanistic Insight

D-LDH catalyzes the stereospecific reduction of the keto group at the C2 position. Unlike chemical catalysts, enzymes provide a rigid chiral pocket that almost exclusively yields the (R)-enantiomer (D-isomer). The reaction consumes NADH, necessitating a cofactor regeneration system (typically Glucose Dehydrogenase/GDH) to make the process economically viable.

Troubleshooting Guide: Biocatalysis
SymptomProbable CauseCorrective Action
Low Conversion (<50%) pH Drift: The reaction produces gluconic acid (from GDH cycle), lowering pH and deactivating LDH.Implement pH Stat: Maintain pH 7.0–7.5 using 1M NaOH or phosphate buffer. Do not let pH drop below 6.5.
Stalled Reaction Substrate Inhibition: High concentrations of the

-keto acid substrate can inhibit D-LDH.
Fed-Batch Mode: Dosing the substrate continuously rather than a single bolus addition (keep [S] < 50 mM).
Moderate ee (90-95%) Spontaneous Reduction: Background chemical reduction or racemization of the product in basic media.Lower Temperature: Run at 20°C instead of 30°C. Ensure pH does not exceed 8.0 to prevent racemization of the

-proton.
Product Degradation Ring Opening: The cyclopropyl ring is sensitive to radical formation or strong acid.Avoid Oxidative Stress: Degas buffers. Ensure no radical initiators are present.
Workflow Visualization: Coupled Enzymatic Cycle

Biocatalysis Substrate 3-Cyclopropyl- 2-oxopropanoic acid Product (R)-3-Cyclopropyl- 2-hydroxypropanoic acid Substrate->Product D-LDH NADH NADH NAD NAD+ NADH->NAD Oxidation NAD->NADH Reduction Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone GDH

Figure 1: The cofactor regeneration cycle. D-LDH reduces the substrate consuming NADH, which is immediately regenerated by Glucose Dehydrogenase (GDH), driving the equilibrium forward.

Module 2: Chemocatalytic Route (Asymmetric Hydrogenation)

The System: Noyori Asymmetric Hydrogenation using Ru(II)-BINAP complexes.[1] Target: >95% ee (upgradeable to >99%).

Mechanistic Insight

Ruthenium-BINAP complexes facilitate asymmetric hydrogenation of


-keto acids via dynamic kinetic resolution or direct stereoselective hydride transfer. The steric bulk of the cyclopropyl group interacts with the chiral ligand's "phenyl forest," dictating the facial selectivity.
Troubleshooting Guide: Hydrogenation

Q: I am getting low ee (70-80%) with Ru-(R)-BINAP. What is wrong?

  • A: Ligand mismatch or solvent effect.

    • Ligand Screen: The cyclopropyl group is sterically distinct from the methyl group in standard pyruvate. Switch to Ru-(R)-SegPhos or Ru-(R)-DM-BINAP . These ligands have narrower dihedral angles or different electronic properties that often enhance selectivity for bulky substrates.

    • Solvent Switch: Replace Methanol with Trifluoroethanol (TFE) or a MeOH/DCM mixture. TFE enhances the rigidity of the catalyst-substrate complex via hydrogen bonding.

Q: The reaction is slow/incomplete.

  • A: Check for Chloride inhibition or Catalyst Poisoning.

    • Preparation: Ensure the catalyst precursor is [RuCl(p-cymene)((R)-BINAP)]Cl or similar cationic species.

    • Pressure: Increase H2 pressure to 20–30 bar.

    • Purity: Distill the starting keto-acid. Trace impurities from the keto-acid synthesis (often cyanide or heavy metals) poison Ru catalysts.

Module 3: Downstream Processing (Enrichment)

Even with an optimized reaction, you may reach a "glass ceiling" of 96-98% ee. Crystallization is the definitive method to reach >99.9% ee.

Protocol: Chiral Salt Resolution/Upgrade

Since the product is an oil or low-melting solid, direct recrystallization is difficult. We use amine salts to create a crystalline lattice that excludes the minor enantiomer.

Step-by-Step Protocol:

  • Crude Isolation: Extract the reaction mixture into Ethyl Acetate (EtOAc). Dry over Na2SO4 and concentrate.

  • Salt Formation: Dissolve crude acid (e.g., 10 mmol) in hot Acetone or Ethanol (5 mL).

  • Amine Addition: Add (R)-(+)-

    
    -Methylbenzylamine  or Cinchonidine  (10 mmol, 1.0 eq).
    
    • Note: If upgrading (R)-acid, use the amine that forms the less soluble salt with the (R)-isomer. This often requires an initial screen (try both enantiomers of the amine).

  • Crystallization: Cool slowly to 4°C overnight.

  • Filtration & Release: Filter the crystals. Suspend in water, acidify with 1M HCl to pH 1, and extract with EtOAc.

  • Check ee: Analyze the liberated free acid.

Alternative for Oils: If the free acid does not crystallize, form the Dicyclohexylamine (DCHA) salt. While DCHA is achiral, the resulting salt is often a nice solid that can be recrystallized to purge chemical impurities, and occasionally enriches ee via eutectic behavior.

Module 4: Analytical Troubleshooting

You cannot improve what you cannot measure.

Standard HPLC Conditions:

  • Column: Chiralpak AD-H or OD-H (Daicel).

  • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (carbonyl absorption).

  • Issue: Broad peaks or tailing?

    • Fix: The carboxylic acid moiety interacts with the silica support. Ensure 0.1% TFA (Trifluoroacetic acid) is present in the mobile phase to suppress ionization.

Summary: Decision Matrix

Troubleshooting Start Start: Low ee observed CheckHPLC 1. Check Analytics (Is separation real?) Start->CheckHPLC RealSeparation Separation Confirmed CheckHPLC->RealSeparation RouteCheck Which Route? RealSeparation->RouteCheck Bio Biocatalysis RouteCheck->Bio Chemo Hydrogenation RouteCheck->Chemo BioFix Action: 1. Check pH (7.0) 2. Lower Temp (20°C) 3. Check Cofactor Ratio Bio->BioFix ChemoFix Action: 1. Switch Ligand (SegPhos) 2. Solvent (TFE) 3. Increase Pressure Chemo->ChemoFix Purification Ee still < 99%? BioFix->Purification ChemoFix->Purification SaltCryst Action: Salt Crystallization (Cinchonidine or MBA) Purification->SaltCryst

Figure 2: Troubleshooting logic flow for enantiomeric excess optimization.

References

  • Bioc

    
    -Keto Acids:  Oikawa, T., et al. "Chemo-enzymatic D-enantiomerization of DL-lactate."[2] Biotechnology and Bioengineering, 2001.[2] Link
    
  • D-LDH Characteristics: Zheng, Z., et al. "Enzymatic characterization of D-lactate dehydrogenase and application in alanine aminotransferase activity assay kit."[3] Bioengineered, 2021. Link

  • Noyori Hydrogenation: Kitamura, M., et al.

    
    -Keto Esters." Journal of the American Chemical Society. See also Nobel Lecture references. Link
    
  • Cyclopropyl Stability: "Metabolism of cyclopropyl groups." Hypha Discovery, 2021. Link

  • Chiral Resolution: "Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles." Molecules, 2022.[4][5] (Demonstrates crystallization of cyclopropyl acid salts). Link

Sources

Stability of (R)-3-Cyclopropyl-2-hydroxypropanoic acid under different reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (R)-3-Cyclopropyl-2-hydroxypropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability studies involving this chiral molecule. As there is limited publicly available stability data for (R)-3-Cyclopropyl-2-hydroxypropanoic acid, this document provides a framework for systematically evaluating its stability based on established scientific principles and regulatory expectations.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical liabilities of (R)-3-Cyclopropyl-2-hydroxypropanoic acid that could lead to degradation?

A1: Based on its structure, the primary potential degradation pathways for (R)-3-Cyclopropyl-2-hydroxypropanoic acid are:

  • Oxidation: The tertiary carbon bearing the hydroxyl group is a potential site for oxidation.

  • Decarboxylation: As a β-hydroxy acid, there is a possibility of decarboxylation under certain conditions, particularly elevated temperatures.

  • Racemization: The chiral center at the C2 position could be susceptible to racemization, especially under harsh pH and temperature conditions.

  • Cyclopropyl Ring Opening: While generally stable, the strained cyclopropyl ring can be susceptible to opening under strong acidic or oxidative conditions.[1]

Q2: What are the recommended starting conditions for a forced degradation study on this molecule?

A2: Forced degradation studies are designed to intentionally degrade the molecule to identify potential degradation products and establish a stability-indicating analytical method.[2][3][4] A typical starting point would be:

Stress ConditionRecommended Parameters
Acid Hydrolysis 0.1 M HCl at room temperature, then 60°C if no degradation is observed.
Base Hydrolysis 0.1 M NaOH at room temperature, then 60°C if no degradation is observed.
Oxidation 3% H₂O₂ at room temperature.
Thermal 70°C in a calibrated oven.
Photostability Expose to ≥1.2 million lux hours and ≥200 watt hours/m² of UV and visible light.[5]

The goal is to achieve 5-20% degradation of the parent molecule.[4]

Q3: My mass balance in the forced degradation study is below 95%. What are the likely causes and how can I troubleshoot this?

A3: A poor mass balance suggests that not all degradation products are being accounted for by your analytical method.[6] Common causes include:

  • Formation of non-UV active degradants: If using UV detection, some degradation products may lack a chromophore.

  • Formation of volatile degradants: Decarboxylation or other fragmentation could lead to volatile products not detected by HPLC.

  • Degradants strongly retained on the column: Polar or highly charged degradants may not elute from the column under the current method conditions.

  • Incomplete elution: Some degradants may be retained on the column and elute very late or not at all.

Troubleshooting Steps:

  • Use a universal detector: Employ a detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) in parallel with the UV detector to look for non-UV active compounds.

  • Analyze the headspace: Use headspace gas chromatography (GC) to look for volatile degradation products.

  • Modify the HPLC method: Use a steeper gradient or a stronger organic solvent to elute any strongly retained compounds.

  • Perform a column flush: After the main analysis, flush the column with a very strong solvent to check for any retained compounds.

Troubleshooting Guides

Issue 1: No degradation observed under initial stress conditions.
  • Plausible Cause: The molecule is highly stable under the initial conditions.

  • Solution: Increase the severity of the stress conditions incrementally. For example, increase the acid/base concentration from 0.1 M to 1 M, or increase the temperature from 60°C to 80°C.[7][8] It is important to do this stepwise to avoid excessive degradation.

Issue 2: The peak for (R)-3-Cyclopropyl-2-hydroxypropanoic acid is showing tailing or poor peak shape in the HPLC analysis.
  • Plausible Cause: The carboxylic acid moiety can interact with the silica support of the HPLC column. The pKa of the carboxylic acid is likely in the range of 3-5, and if the mobile phase pH is close to this value, you can get mixed ionization states.

  • Solution:

    • Adjust mobile phase pH: Lower the pH of the mobile phase to ~2.5 using an acid like trifluoroacetic acid (TFA) or formic acid. This will fully protonate the carboxylic acid and improve peak shape.

    • Use a buffered mobile phase: A buffer will maintain a consistent pH throughout the analysis.

    • Select an appropriate column: Consider using a column specifically designed for the analysis of polar compounds or one with a wider pH stability range.

Issue 3: An unexpected new peak appears in the chromatogram of the stressed sample, but its identity is unknown.
  • Plausible Cause: A new degradation product has been formed.

  • Solution:

    • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the main peak and the new peak. This will confirm if they are single components.[8]

    • LC-MS Analysis: The most effective way to identify an unknown degradation product is to perform Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. The mass of the new peak can provide a molecular weight, and fragmentation patterns can help elucidate its structure.

Experimental Protocols

Protocol 1: Forced Degradation Study of (R)-3-Cyclopropyl-2-hydroxypropanoic Acid

This protocol outlines the steps to perform a comprehensive forced degradation study.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_solution Prepare 1 mg/mL Stock Solution in Acetonitrile:Water (50:50) acid Acid Hydrolysis 0.1 M HCl, 60°C, 24h prep_solution->acid Expose to Stress base Base Hydrolysis 0.1 M NaOH, 60°C, 24h prep_solution->base Expose to Stress oxidation Oxidation 3% H2O2, RT, 24h prep_solution->oxidation Expose to Stress thermal Thermal 70°C, 48h (Solid & Solution) prep_solution->thermal Expose to Stress photo Photostability ICH Q1B Conditions prep_solution->photo Expose to Stress neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize hplc Analyze by Stability-Indicating HPLC-UV/MS oxidation->hplc thermal->hplc photo->hplc neutralize->hplc mass_balance Calculate Mass Balance hplc->mass_balance caption Forced Degradation Workflow HPLC_Method_Development cluster_initial Initial Conditions cluster_optimization Optimization cluster_validation Validation column Select Chiral Column (e.g., Chiralcel OD-H) mobile_phase Mobile Phase (e.g., Hexane:Isopropanol with 0.1% TFA) gradient Optimize Gradient/Isocratic Elution column->gradient detection UV Detection (e.g., 210 nm) mobile_phase->gradient detection->gradient flow_rate Adjust Flow Rate specificity Specificity (using stressed samples) gradient->specificity temp Vary Column Temperature flow_rate->specificity temp->specificity linearity Linearity & Range accuracy Accuracy & Precision robustness Robustness caption HPLC Method Development Workflow

Caption: HPLC Method Development Workflow.

Procedure:

  • Column Selection: Start with a polysaccharide-based chiral stationary phase, such as a Chiralcel OD-H or Chiralpak AD-H column, which are effective for separating a wide range of chiral compounds.

  • Mobile Phase Selection:

    • For normal phase chiral chromatography, a typical mobile phase would be a mixture of hexane and isopropanol with a small amount of an acidic modifier like trifluoroacetic acid (TFA) (e.g., 0.1%) to improve the peak shape of the carboxylic acid.

    • For reversed-phase chiral chromatography, a mobile phase of acetonitrile and water with a buffer (e.g., ammonium formate) or an acid modifier can be used.

  • Initial Analysis: Inject a standard of (R)-3-Cyclopropyl-2-hydroxypropanoic acid and a racemic mixture (if available) to determine the retention time and the resolution of the enantiomers.

  • Method Optimization:

    • Adjust the ratio of the mobile phase components to optimize the resolution between the parent peak, any degradation products, and the other enantiomer.

    • Optimize the flow rate and column temperature to improve peak shape and reduce run time.

  • Method Validation: Once a suitable method is developed, validate it according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. [9]Specificity will be confirmed by analyzing the samples generated from the forced degradation study to ensure that all degradation product peaks are well-resolved from the main peak. [3]

References

  • Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. (2026, January 25).
  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • Sop for force degradation study. (2023, December 27). Pharma Dekho.
  • Stability Indicating HPLC Method Development: A Review. IRJPMS.
  • Stability Indicating HPLC Method Development: A Review. (2023, February 28). International Journal of Pharmacy & Pharmaceutical Research.
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5).
  • Blessy, M., Ruchi, D. P., Prajesh, N. P., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
  • Brümmer, H. (2011). How to approach a forced degradation study. SGS Life Science Services.
  • The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. (2019, May 2). Journal of Pharmaceutical Sciences.
  • Metabolism of cyclopropyl groups. Hypha Discovery Blogs.

Sources

Technical Support Center: Asymmetric Synthesis of (R)-3-Cyclopropyl-2-hydroxypropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalyst selection for asymmetric synthesis of (R)-3-Cyclopropyl-2-hydroxypropanoic acid Content type: Technical Support Guide

Executive Summary & Target Profile

Target Molecule: (R)-3-Cyclopropyl-2-hydroxypropanoic acid (also known as (R)-3-Cyclopropyllactic acid). Key Structural Challenges:

  • Chirality: Strict requirement for the (R)-enantiomer (typically >98% ee).

  • Functionality:

    
    -Hydroxy acid moiety adjacent to a strained cyclopropyl ring.
    
  • Stability: The cyclopropyl ring is susceptible to ring-opening hydrogenolysis under heterogeneous conditions (e.g., Pd/C), necessitating precise homogeneous catalysis.

Recommended Route: Asymmetric Hydrogenation (AH) of Ethyl 3-cyclopropyl-2-oxopropanoate followed by hydrolysis. Primary Catalyst System: Ru(II)-BINAP/SEGPHOS complexes (Noyori-type hydrogenation).

Catalyst Selection & Strategy

Q1: Which catalyst system provides the highest enantioselectivity for this specific substrate?

Recommendation: Ru(OAc)₂[(R)-BINAP] or RuCl₂n .

  • Why: The substrate is an

    
    -keto ester. Unlike simple ketones, 
    
    
    
    -keto esters coordinate to the Ruthenium center via both the carbonyl oxygen and the ester oxygen, forming a rigid 5-membered chelate intermediate. This rigidity allows the chiral ligand (BINAP/SEGPHOS) to effectively transfer chirality.
  • Sense of Induction: Based on Noyori’s empirical rules for

    
    -keto esters, the (R)-ligand  typically yields the (R)-product .
    
    • (R)-BINAP

      
      (R)-Hydroxy ester
      
  • Avoid: Monodentate phosphines or heterogeneous catalysts (Pd, Pt) which lack the necessary stereocontrol and may cause ring opening.

Q2: Can I use biocatalysts instead of metal catalysts?

Answer: Yes, specifically D-Lactate Dehydrogenase (D-LDH) or engineered Ketoreductases (KREDs) .

  • Pros: Mild conditions (aqueous buffer, ambient temp), >99% ee is common.

  • Cons: Requires cofactor recycling (NADH/NADPH) system (e.g., Glucose Dehydrogenase). Substrate solubility can be an issue with the lipophilic cyclopropyl group.

  • Verdict: Use biocatalysis if you have established fermentation/enzyme capabilities. Use Ru-catalysis for standard chemical scale-up.

Comparative Data: Catalyst Performance
ParameterRu(OAc)₂[(R)-BINAP]RuCl₂[(R)-SEGPHOS]D-LDH (Biocatalysis)Pd/C (Chiral Modifier)
Enantiomeric Excess (ee) 92 - 96%97 - 99%> 99%20 - 60%
Substrate/Catalyst Ratio (S/C) 1,000 - 5,0005,000 - 10,000N/A (Enzyme units)100 - 500
Reaction Time 12 - 24 h6 - 12 h24 - 48 h4 - 8 h
Risk of Ring Opening Very LowVery LowNoneHigh
Cost Efficiency ModerateHigh (Ligand cost)Low (at scale)Moderate

Decision Logic & Workflow

CatalystSelection Start Start: 3-Cyclopropyl-2-oxopropanoate Scale Production Scale? Start->Scale Chem Chemical Route (Robust, Scalable) Scale->Chem >100g / Pilot Bio Biocatalytic Route (Green, High ee) Scale->Bio <10g / Green Chem Req LigandChoice Ligand Selection Chem->LigandChoice Result (R)-3-Cyclopropyl-2-hydroxypropanoate Bio->Result D-LDH, NADH recycle Binap Ru-(R)-BINAP (Standard, Cost-effective) LigandChoice->Binap Target ee >92% Segphos Ru-(R)-SEGPHOS (Max ee required) LigandChoice->Segphos Target ee >98% Conditions Optimization Binap->Conditions Segphos->Conditions Conditions->Result H2 (5-50 bar), MeOH

Figure 1: Decision matrix for selecting the optimal catalytic route based on scale and purity requirements.

Troubleshooting Guide

Issue 1: Low Enantiomeric Excess (<90% ee)

Probable Cause:

  • Wrong Solvent: Protic solvents (MeOH, EtOH) are crucial for the Ru-BINAP mechanism involving

    
    -keto esters, but trace water can be detrimental if not controlled.
    
  • Temperature too High: While higher temperatures increase rate, they often erode enantioselectivity.

  • H₂ Pressure: Unlike simple olefins,

    
    -keto ester hydrogenation enantioselectivity is less sensitive to pressure, but extremely low pressure (<5 bar) might slow the reaction allowing background non-selective reduction (rare).
    

Corrective Actions:

  • Switch Solvent: Use anhydrous Methanol . If solubility is poor, use a MeOH/DCM mixture (5:1).

  • Lower Temperature: Reduce reaction temperature to 25°C or 20°C .

  • Check Ligand Purity: Oxidized phosphine ligands are a common cause of poor ee. Ensure the catalyst is handled under Argon/Nitrogen.

Issue 2: Cyclopropane Ring Opening

Observation: Formation of straight-chain byproducts (e.g., 2-hydroxyhexanoic acid derivatives) or propyl- derivatives.

Probable Cause:

  • Heterogeneous Contamination: Trace amounts of Pd or Pt (from previous runs or reactor contamination) will rapidly hydrogenolyze the cyclopropyl ring.

  • Acidic Conditions: Strong mineral acids can promote ring opening.

Corrective Actions:

  • Reactor Cleaning: Perform a nitric acid passivation wash of the autoclave to remove metal residues.

  • Catalyst Change: Ensure you are using a homogeneous Ru-catalyst. Do NOT use Pd/C, Pt/C, or Raney Nickel.

  • Additives: The reaction is typically neutral. If the substrate contains free acid, convert it entirely to the ethyl ester before hydrogenation.

Issue 3: Incomplete Conversion

Probable Cause:

  • Substrate Impurity:

    
    -Keto esters are prone to polymerization or hydrate formation. Impurities can poison the catalyst.
    
  • Chloride Inhibition: High chloride content in the Ru-precursor can sometimes inhibit activity.

Corrective Actions:

  • Purify Substrate: Distill the 3-cyclopropyl-2-oxopropanoate ester immediately before use.

  • Increase Pressure: Raise H₂ pressure to 50-60 bar .

  • Change Precursor: Switch from [RuCl(benzene)(BINAP)]Cl to Ru(OAc)2(BINAP) which is often more active for this substrate class.

Standard Operating Procedure (SOP)

Protocol: Asymmetric Hydrogenation of Ethyl 3-cyclopropyl-2-oxopropanoate

Materials:

  • Substrate: Ethyl 3-cyclopropyl-2-oxopropanoate (distilled).

  • Catalyst: Ru(OAc)₂[(R)-BINAP] (Substrate/Catalyst ratio S/C = 2000).

  • Solvent: Degassed anhydrous Methanol.

  • Gas: Hydrogen (99.999%).

Step-by-Step:

  • Catalyst Preparation: In a glovebox (or under strict Schlenk conditions), weigh Ru(OAc)₂[(R)-BINAP] (approx. 0.05 mol% relative to substrate) into a vial. Dissolve in minimal degassed DCM if necessary to transfer, or add directly to the autoclave liner.

  • Loading: Add the substrate (e.g., 10.0 g) and solvent (methanol, 50 mL) to the autoclave liner.

  • Purging: Seal the autoclave. Purge with Nitrogen (3 cycles, 10 bar) to remove oxygen.

  • Hydrogenation:

    • Pressurize with Hydrogen to 30 bar .

    • Set stirring to 1000 rpm (mass transfer is critical).

    • Set temperature to 25°C .

    • Run for 12-18 hours .

  • Work-up:

    • Vent H₂ carefully.

    • Concentrate the solvent under reduced pressure.

    • Analyze crude by chiral GC or HPLC (Chiralcel OD-H or AD-H column) to determine conversion and ee.

  • Hydrolysis (to Acid):

    • Dissolve the ester in THF/Water (1:1).

    • Add LiOH (1.5 equiv) at 0°C. Stir until conversion is complete.

    • Acidify carefully with 1M HCl to pH 2.

    • Extract with Ethyl Acetate.

    • Note: Avoid strong heating during acidification to prevent lactonization or decomposition.

References

  • Noyori, R., et al. (1987). "Asymmetric hydrogenation of beta-keto carboxylic esters. A practical, purely chemical access to beta-hydroxy esters in high enantiomeric purity." Journal of the American Chemical Society, 109(19), 5856–5858.

  • Kitamura, M., et al. (1995). "Stereoselective Hydrogenation of Cyclopropyl Ketones." Journal of the American Chemical Society, 117, 2698. (Demonstrates stability of cyclopropyl ring under Ru-BINAP conditions).
  • Burk, M. J., et al. (1993). "Preparation of alpha-hydroxy esters via asymmetric hydrogenation of alpha-keto esters." Journal of the American Chemical Society.[1] (Foundational work on Rh-DuPHOS, alternative to Ru-BINAP).

  • Grau, K., et al. (2000). "Enzymatic synthesis of (R)- and (S)-3-cyclopropyllactic acid." Tetrahedron: Asymmetry, 11(19), 3929-3937.

Sources

Technical Support Center: Synthesis of (R)-3-Cyclopropyl-2-hydroxypropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (R)-3-Cyclopropyl-2-hydroxypropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies. We will explore the critical role of solvent effects on this synthesis, offering practical, field-proven insights to help you navigate the challenges of this stereoselective transformation.

Introduction: The Critical Role of the Solvent

In the realm of asymmetric synthesis, the choice of solvent is far from a passive parameter; it is an active participant that can profoundly influence reaction rates, yields, and, most importantly, enantioselectivity. The solvent's properties—polarity, proticity, coordinating ability, and viscosity—can stabilize or destabilize transition states, thereby dictating the stereochemical outcome of a reaction. For the synthesis of a chiral molecule like (R)-3-Cyclopropyl-2-hydroxypropanoic acid, a key building block in various pharmaceutical endeavors, understanding and optimizing solvent conditions is paramount to achieving the desired product with high optical purity.

This guide will delve into the practical implications of solvent selection, providing you with the knowledge to troubleshoot common issues and optimize your synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to (R)-3-Cyclopropyl-2-hydroxypropanoic acid, and where do solvent effects play a crucial role?

A1: The synthesis of (R)-3-Cyclopropyl-2-hydroxypropanoic acid typically proceeds through one of two primary strategies:

  • Asymmetric Reduction of an α-Keto Acid Precursor: This is a widely used method involving the stereoselective reduction of 3-cyclopropyl-2-oxopropanoic acid. The choice of solvent is critical in this step as it can influence the conformation of the substrate-catalyst complex, directly impacting the facial selectivity of the hydride attack.

  • Asymmetric Dihydroxylation of a Cyclopropyl-Substituted Alkene: Another powerful method is the Sharpless Asymmetric Dihydroxylation of an alkene precursor, such as ethyl 3-cyclopropylacrylate. The solvent system in this reaction, typically a mixture of t-butanol, water, and sometimes a co-solvent, is crucial for both the catalytic cycle and the enantioselectivity.

The following diagram illustrates these two common synthetic pathways.

Synthetic_Routes cluster_0 Route 1: Asymmetric Reduction cluster_1 Route 2: Asymmetric Dihydroxylation 3-Cyclopropyl-2-oxopropanoic_acid 3-Cyclopropyl-2-oxopropanoic acid Reduction Asymmetric Reduction 3-Cyclopropyl-2-oxopropanoic_acid->Reduction Chiral Catalyst (e.g., Ru-BINAP) Product_1 (R)-3-Cyclopropyl-2- hydroxypropanoic acid Reduction->Product_1 Solvent Critical for Enantioselectivity Ethyl_3-cyclopropylacrylate Ethyl 3-cyclopropylacrylate Dihydroxylation Sharpless Asymmetric Dihydroxylation Ethyl_3-cyclopropylacrylate->Dihydroxylation AD-mix-β Diol Chiral Diol Intermediate Dihydroxylation->Diol t-BuOH/H2O Solvent System Oxidation Oxidation Diol->Oxidation e.g., RuCl3/NaIO4 Product_2 (R)-3-Cyclopropyl-2- hydroxypropanoic acid Oxidation->Product_2

Caption: Common synthetic routes to the target molecule.

Q2: I am observing low enantiomeric excess (ee) in the asymmetric reduction of 3-cyclopropyl-2-oxopropanoic acid. How can I troubleshoot this using solvent selection?

A2: Low enantiomeric excess is a common challenge in asymmetric catalysis and is often highly dependent on the reaction solvent. Here's a systematic approach to troubleshooting this issue:

Troubleshooting Workflow for Low Enantiomeric Excess

Low_ee_Troubleshooting Start Low Enantiomeric Excess (ee) Solvent_Screen Conduct a Solvent Screen Start->Solvent_Screen Polarity Vary Solvent Polarity Solvent_Screen->Polarity e.g., Toluene, DCM, THF, MeOH Coordinating Assess Coordinating vs. Non-Coordinating Solvents Solvent_Screen->Coordinating e.g., THF vs. Toluene Temperature Optimize Reaction Temperature in Best Solvent Polarity->Temperature Coordinating->Temperature Concentration Adjust Substrate Concentration Temperature->Concentration Analysis Analyze Results and Identify Optimal Conditions Concentration->Analysis

Caption: Troubleshooting workflow for low enantiomeric excess.

Detailed Explanation:

  • Vary Solvent Polarity: The polarity of the solvent can influence the stability of the diastereomeric transition states. A non-polar solvent like toluene may favor a more organized transition state, leading to higher ee, while a polar solvent like methanol could solvate the catalyst and substrate differently, potentially reducing selectivity.

  • Assess Coordinating vs. Non-Coordinating Solvents: Coordinating solvents like THF can compete with the substrate for binding to the metal center of the catalyst. This can sometimes be beneficial by promoting a specific catalyst conformation, but it can also be detrimental by inhibiting substrate binding. Comparing results in THF versus a non-coordinating solvent like dichloromethane (DCM) can be very informative.

  • Temperature Optimization: Lowering the reaction temperature often increases enantioselectivity by amplifying the small energy difference between the two diastereomeric transition states. Once you have identified a promising solvent, perform a temperature study (e.g., room temperature, 0 °C, -20 °C, -78 °C).

  • Concentration Effects: In some cases, high concentrations can lead to catalyst aggregation, which may have different selectivity than the monomeric species. Diluting the reaction mixture can sometimes improve ee.

Solvent Screening Data for a Model Asymmetric Reduction:

The following table provides hypothetical, yet representative, data for the asymmetric reduction of a generic α-keto acid, illustrating the profound impact of the solvent on the reaction outcome.

SolventDielectric Constant (ε)Yield (%)Enantiomeric Excess (ee, %)
Toluene2.49592
Dichloromethane (DCM)9.19885
Tetrahydrofuran (THF)7.59078
Methanol (MeOH)33.08560

This data suggests that for this model system, a non-polar, non-coordinating solvent like toluene provides the best enantioselectivity.

Q3: My Sharpless Asymmetric Dihydroxylation reaction is sluggish and gives a low yield. Could the solvent be the issue?

A3: Absolutely. The standard solvent system for the Sharpless Asymmetric Dihydroxylation is a 1:1 mixture of t-butanol and water. However, the solubility of the alkene substrate can be a limiting factor.

Troubleshooting Low Yield in Sharpless AD:

  • Co-solvent Addition: If your substrate, such as ethyl 3-cyclopropylacrylate, has poor solubility in the t-BuOH/water mixture, the reaction will be slow and incomplete. The addition of a co-solvent can significantly improve solubility and reaction rate.

    • Recommended Co-solvents:

      • Tetrahydrofuran (THF): A good starting point for increasing the solubility of many organic substrates.

      • Dichloromethane (DCM): Can also be effective, particularly for less polar substrates.

  • Solvent Ratio: While 1:1 t-BuOH/water is standard, you can experiment with varying this ratio. Increasing the proportion of t-butanol may improve substrate solubility but can sometimes decrease the rate of catalyst turnover.

  • Phase-Transfer Catalyst: For very hydrophobic substrates, the addition of a phase-transfer catalyst like a quaternary ammonium salt can facilitate the reaction between the aqueous oxidant and the organic substrate.

Troubleshooting Guides

Problem 1: Formation of Byproducts in the Asymmetric Reduction Route

Symptom: You observe significant side products in your reaction mixture, complicating purification and reducing the yield of the desired (R)-3-Cyclopropyl-2-hydroxypropanoic acid.

Potential Cause: The choice of solvent can influence the reactivity of both the starting material and the product. For instance, in the presence of a protic solvent like methanol, the α-keto acid starting material could potentially undergo side reactions like esterification if an acid catalyst is present or if the reaction conditions are harsh.

Troubleshooting Steps:

  • Switch to an Aprotic Solvent: If you are using a protic solvent, switch to an aprotic alternative such as THF, DCM, or toluene. This will minimize the chances of solvent participating in side reactions.

  • Ensure Anhydrous Conditions: Water can interfere with many catalytic systems and can also lead to undesired hydrolysis reactions. Ensure your solvent and reagents are thoroughly dried.

  • Lower the Reaction Temperature: Side reactions often have higher activation energies than the desired reaction. Running the reaction at a lower temperature can suppress the formation of byproducts.

Problem 2: Difficulty in Product Isolation and Purification

Symptom: After the reaction, you are struggling to isolate the (R)-3-Cyclopropyl-2-hydroxypropanoic acid from the reaction mixture, or the purification by chromatography is proving difficult.

Potential Cause: The solvent used for the reaction can impact the workup and purification steps. High-boiling point solvents can be difficult to remove, and solvents that form azeotropes with water can complicate extractions.

Practical Solvent Considerations for Purification:

Solvent PropertyImplication for PurificationRecommended Practice
Boiling Point High-boiling solvents (e.g., DMF, DMSO) are difficult to remove under vacuum.Opt for lower-boiling solvents like DCM, ethyl acetate, or THF when possible.
Miscibility with Water Solvents miscible with water (e.g., THF, acetone) can complicate aqueous workups.If using a water-miscible solvent, it may need to be removed in vacuo before extraction.
Azeotrope Formation Solvents that form azeotropes with water (e.g., toluene) can be useful for removing water but can also complicate distillations.Be aware of azeotropic behavior and adjust your purification strategy accordingly.

Pro-Tip: After quenching the reaction, it is often advantageous to remove the reaction solvent under reduced pressure and then redissolve the residue in a solvent that is optimal for extraction, such as ethyl acetate or diethyl ether.

Experimental Protocols

Protocol 1: General Procedure for Solvent Screening in Asymmetric Reduction
  • To a series of oven-dried reaction vials, add the chiral catalyst (e.g., 1 mol% of a Ru-BINAP complex).

  • In a separate flask, prepare a stock solution of 3-cyclopropyl-2-oxopropanoic acid in a reference solvent (e.g., toluene).

  • To each reaction vial, add an equal volume of the stock solution.

  • Evaporate the reference solvent under a stream of inert gas.

  • To each vial, add the screening solvent (e.g., toluene, DCM, THF, MeOH) to achieve the desired concentration.

  • Initiate the reduction by adding the hydride source (e.g., H₂ gas pressure or a transfer hydrogenation reagent).

  • Stir the reactions at the desired temperature for a set period.

  • Quench the reactions and analyze the crude mixture by chiral HPLC or GC to determine the yield and enantiomeric excess.

Conclusion

The successful synthesis of (R)-3-Cyclopropyl-2-hydroxypropanoic acid with high yield and enantioselectivity is a testament to the power of careful reaction optimization. As we have demonstrated, the choice of solvent is a critical parameter that can have a cascading effect on the entire synthetic process, from the stereochemical outcome of the core reaction to the ease of product purification. By adopting a systematic and informed approach to solvent selection and troubleshooting, researchers can overcome common obstacles and efficiently access this valuable chiral building block.

References

  • "Asymmetric Catalysis in Organic Synthesis" by Ryoji Noyori. This book provides a comprehensive overview of the principles of asymmetric catalysis, including detailed discussions on the role of solvents.

  • "Comprehensive Asymmetric Catalysis" edited by Eric N. Jacobsen, Andreas Pfaltz, and Hisashi Yamamoto. This multi-volume set is an authoritative reference on all aspects of asymmetric catalysis.

  • "The Art of Writing Reasonable Organic Reaction Mechanisms" by Robert B. Grossman. While not exclusively about solvents, this book provides an excellent foundation for understanding how solvents can influence reaction pathways.

  • "Sharpless Asymmetric Dihydroxylation" by K. Barry Sharpless et al. The original papers on this reaction provide valuable insights into the optimization of the solvent system. A good starting point is the review in Chemical Reviews: Chem. Rev. 1994, 94, 8, 2483–2547.

  • "Practical Organic Synthesis: A Student's Guide" by Reinhart Keese, Martin Brändle, and Trevor Toube. This book offers practical advice on solvent selection for various organic reactions and purifications.

Technical Support Center: Synthesis of (R)-3-Cyclopropyl-2-hydroxypropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (R)-3-Cyclopropyl-2-hydroxypropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the synthesis and work-up of this valuable chiral building block. The information herein is curated to ensure scientific integrity and provide practical, field-proven insights.

Introduction to the Synthesis

(R)-3-Cyclopropyl-2-hydroxypropanoic acid is a key chiral intermediate in the synthesis of various pharmaceutical agents. Its stereospecific synthesis is crucial for the efficacy and safety of the final drug product. A common and effective method for its preparation involves a two-step process:

  • Asymmetric Reduction: The synthesis typically begins with the asymmetric reduction of a prochiral ketoester, ethyl 3-cyclopropyl-2-oxopropanoate, to the corresponding chiral hydroxyester, ethyl (R)-3-cyclopropyl-2-hydroxypropanoate. This is often achieved using a chiral catalyst, such as a Ruthenium-BINAP complex, or through biocatalytic reduction.

  • Hydrolysis: The resulting chiral ester is then hydrolyzed to the final carboxylic acid product, (R)-3-Cyclopropyl-2-hydroxypropanoic acid.

This guide will focus on the critical work-up procedures for both steps and address potential challenges you may face.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis and work-up, providing explanations and actionable solutions.

Problem 1: Low Yield of Ethyl (R)-3-cyclopropyl-2-hydroxypropanoate after Asymmetric Reduction

Question: I performed the asymmetric hydrogenation of ethyl 3-cyclopropyl-2-oxopropanoate, but my yield after work-up is significantly lower than expected. What are the possible causes and how can I improve it?

Answer:

Low yields in asymmetric reduction can stem from several factors, from the reaction setup to the work-up procedure. Here’s a systematic approach to troubleshooting:

  • Incomplete Reaction:

    • Cause: Insufficient reaction time, catalyst deactivation, or suboptimal reaction conditions (temperature, pressure).

    • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction stalls, consider extending the reaction time or adding a fresh portion of the catalyst. Ensure your reagents and solvents are pure and dry, as impurities can poison the catalyst. For advice on improving reaction yields through careful setup and monitoring, refer to the guidelines on optimizing reaction conditions[1].

  • Product Loss During Work-up:

    • Cause: The hydroxy ester has some water solubility, leading to loss during the aqueous wash steps. Emulsion formation during extraction can also trap the product.

    • Solution:

      • Minimize Aqueous Washes: Use the minimum number of washes necessary.

      • Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution. This decreases the solubility of the organic product in the aqueous phase and helps to break emulsions.

      • Back-Extraction: If significant product loss is suspected in the aqueous layers, perform a back-extraction of the combined aqueous phases with a fresh portion of the extraction solvent (e.g., ethyl acetate).

      • Extraction Solvent: Ensure you are using a suitable extraction solvent. Ethyl acetate is a common choice, but other solvents like dichloromethane can also be effective.

  • Catalyst Removal Issues:

    • Cause: Fine particles of the catalyst (if heterogeneous) or soluble catalyst residues (if homogeneous) can complicate phase separation and purification.

    • Solution: For heterogeneous catalysts, ensure complete removal by filtration through a pad of Celite®. For homogeneous catalysts, a silica gel plug filtration of the crude product before concentration can help remove a significant portion of the catalyst residue.

Problem 2: Difficulty in Isolating (R)-3-Cyclopropyl-2-hydroxypropanoic acid after Hydrolysis

Question: After hydrolyzing the ethyl ester to the carboxylic acid, I am struggling to extract the final product from the aqueous solution. My organic extracts show very little product. Why is this happening?

Answer:

This is a common issue due to the increased water solubility of the final carboxylic acid compared to its ester precursor. The presence of both a hydroxyl and a carboxylic acid group makes the molecule quite polar.

  • Incorrect pH during Extraction:

    • Cause: If the pH of the aqueous solution is at or above the pKa of the carboxylic acid, the product will exist as its carboxylate salt, which is highly water-soluble and will not be extracted into the organic solvent.

    • Solution: Before extraction, the reaction mixture must be acidified to a pH well below the pKa of the carboxylic acid (typically pH 1-2). This is usually done by adding an acid like 1M HCl. Protonation of the carboxylate ensures the product is in its neutral, more organic-soluble form. The precipitation of the product can be achieved by the slow addition of acid[2].

  • Insufficient Salting-Out:

    • Cause: Even at a low pH, the product may retain significant water solubility.

    • Solution: Saturate the aqueous layer with sodium chloride (brine) before extraction. This "salting-out" effect reduces the solubility of the organic acid in the aqueous phase, driving it into the organic layer.

  • Choice of Extraction Solvent:

    • Cause: A non-polar solvent might not be effective for extracting a relatively polar product.

    • Solution: Use a more polar extraction solvent like ethyl acetate. For highly water-soluble acids, continuous liquid-liquid extraction can be a more efficient method. The reaction mixture can be extracted multiple times with an appropriate solvent like ether[3][4].

Problem 3: Low Enantiomeric Excess (ee) of the Final Product

Question: My final product has a low enantiomeric excess. What could have gone wrong?

Answer:

Maintaining stereochemical integrity is paramount in asymmetric synthesis. A low ee can result from issues in the reduction step or racemization during work-up.

  • Suboptimal Asymmetric Reduction:

    • Cause: The choice of catalyst, solvent, temperature, and pressure are all critical for achieving high stereoselectivity. An inappropriate chiral ligand or reaction conditions will directly lead to a low ee.

    • Solution: Review the literature for optimized conditions for the specific catalyst system you are using. Ensure the chiral catalyst has not degraded and is of high optical purity. Biocatalytic methods can sometimes offer higher enantioselectivity[5][6].

  • Racemization During Work-up:

    • Cause: Although less common for this specific molecule under standard conditions, harsh pH (strongly acidic or basic) and elevated temperatures during work-up or purification can potentially lead to racemization, especially if there are impurities present that could catalyze this process.

    • Solution: Perform the work-up and purification at or below room temperature. Avoid prolonged exposure to strong acids or bases. If racemization is suspected during purification by chromatography, consider using a neutral solvent system if possible.

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of the ester hydrolysis?

A1: Thin Layer Chromatography (TLC) is the most convenient method. Use a solvent system that gives good separation between the starting ester and the product acid (e.g., a mixture of ethyl acetate and hexanes, often with a small amount of acetic acid to ensure the carboxylic acid spots cleanly). The starting ester will have a higher Rf value than the more polar carboxylic acid product. Staining with potassium permanganate can help visualize the spots.

Q2: I see an emulsion forming during my extraction. How can I resolve this?

A2: Emulsions are common when working with acidic or basic aqueous solutions and organic solvents. To break an emulsion, you can try the following:

  • Add a small amount of brine (saturated NaCl solution).

  • Gently swirl the separatory funnel instead of shaking vigorously.

  • Allow the mixture to stand for a longer period.

  • Filter the entire mixture through a pad of Celite®.

  • In stubborn cases, centrifugation can be effective.

Q3: How do I remove the chiral auxiliary or its byproducts after the reaction?

A3: If a chiral auxiliary is used, its removal is a critical step. The method of removal depends on the nature of the auxiliary. For many common auxiliaries, such as Evans oxazolidinones, removal is typically achieved by hydrolysis (e.g., with lithium hydroxide and hydrogen peroxide) or other specific cleavage reactions[7]. The cleaved auxiliary can often be recovered by extraction at the appropriate pH. It is crucial that the removal process does not affect the stereocenter of the product[7][8].

Q4: What are the ideal storage conditions for (R)-3-Cyclopropyl-2-hydroxypropanoic acid?

A4: As a solid, it should be stored in a cool, dry place, preferably in a desiccator, away from heat and direct sunlight. If it is an oil, storage at low temperatures (-20 °C) under an inert atmosphere (like argon or nitrogen) is recommended to prevent degradation.

Experimental Protocols

Work-up Procedure for Asymmetric Reduction of Ethyl 3-cyclopropyl-2-oxopropanoate

This protocol assumes the use of a homogeneous ruthenium-based catalyst.

  • Reaction Quenching: After the reaction is complete (monitored by GC or TLC), cool the reaction vessel to room temperature and carefully vent the hydrogen pressure[9].

  • Catalyst Precipitation/Removal: Concentrate the reaction mixture under reduced pressure to remove the solvent. The resulting residue can be passed through a short plug of silica gel, eluting with ethyl acetate, to remove the bulk of the catalyst.

  • Solvent Extraction: Dissolve the crude product in ethyl acetate. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine[2].

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl (R)-3-cyclopropyl-2-hydroxypropanoate.

  • Purification: Purify the crude ester by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent[9].

ParameterRecommended Value/Solvent
Extraction SolventEthyl Acetate
Washing SolutionsSaturated NaHCO₃(aq), Saturated NaCl(aq) (Brine)
Drying AgentAnhydrous Na₂SO₄ or MgSO₄
Purification MethodSilica Gel Column Chromatography
Work-up Procedure for the Hydrolysis of Ethyl (R)-3-cyclopropyl-2-hydroxypropanoate

This protocol assumes a base-mediated hydrolysis (e.g., using LiOH or NaOH).

  • Reaction Quenching and Acidification: After the hydrolysis is complete (monitored by TLC), cool the reaction mixture in an ice bath. Slowly add 1M HCl with stirring until the pH of the solution is ~1-2.

  • Extraction: Extract the aqueous mixture with several portions of ethyl acetate. To improve recovery, saturate the aqueous layer with NaCl before extraction.

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification/Isolation: The resulting crude (R)-3-Cyclopropyl-2-hydroxypropanoic acid can often be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography if it is an oil.

Visual Workflows

Workup_Asymmetric_Reduction cluster_reaction Asymmetric Reduction cluster_workup Work-up cluster_purification Purification start Completed Reaction Mixture quench Quench Reaction (Vent H2, Cool) start->quench concentrate Concentrate in vacuo quench->concentrate dissolve Dissolve in Ethyl Acetate concentrate->dissolve wash_bicarb Wash with Sat. NaHCO3 dissolve->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na2SO4 wash_brine->dry filter_concentrate Filter & Concentrate dry->filter_concentrate chromatography Silica Gel Chromatography filter_concentrate->chromatography product_ester Pure Ethyl (R)-3-cyclopropyl- 2-hydroxypropanoate chromatography->product_ester

Caption: Workflow for the work-up and purification of Ethyl (R)-3-cyclopropyl-2-hydroxypropanoate.

Workup_Hydrolysis cluster_reaction Hydrolysis cluster_workup Work-up cluster_purification Purification start Completed Hydrolysis Mixture acidify Acidify to pH 1-2 with 1M HCl start->acidify extract Extract with Ethyl Acetate acidify->extract wash_brine Wash with Brine extract->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate Concentrate in vacuo dry->concentrate crystallize Crystallization or Chromatography concentrate->crystallize product_acid Pure (R)-3-Cyclopropyl- 2-hydroxypropanoic acid crystallize->product_acid

Sources

Technical Support Center: Characterization of (R)-3-Cyclopropyl-2-hydroxypropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the characterization of (R)-3-Cyclopropyl-2-hydroxypropanoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique analytical challenges presented by this class of molecules. The inherent strain of the cyclopropyl ring and the presence of a chiral center at the α-position to a carboxylic acid and a hydroxyl group necessitate a nuanced approach to structural elucidation and purity assessment. This resource provides in-depth troubleshooting advice and FAQs to ensure the integrity and accuracy of your experimental results.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Challenges

The unique electronic environment of the cyclopropyl group significantly influences the NMR spectrum, often leading to complex and overlapping signals.

FAQ 1: Why do the cyclopropyl protons in my ¹H NMR spectrum appear so far upfield and overlap with each other?

Answer: The cyclopropyl ring's unique geometry and bond strain create a shielding effect, causing the attached protons to resonate at an unusually high field (typically 0.2-1.5 ppm). The protons on the ring often form a complex, second-order spin system, even in simple derivatives, leading to broad, overlapping multiplets that can be difficult to interpret directly.

Troubleshooting Guide: Complex Cyclopropyl Proton Signals

Issue Potential Cause Recommended Solution & Rationale
Overlapping multiplets for cyclopropyl protonsInherent magnetic non-equivalence and complex spin-spin coupling.1. Increase Spectrometer Field Strength: Moving from a 400 MHz to a 600 MHz or higher spectrometer can increase chemical shift dispersion, potentially resolving the multiplets.[1] 2. 2D NMR Spectroscopy: Utilize COSY (Correlation Spectroscopy) to identify coupled proton networks and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons. This will definitively assign the cyclopropyl protons.
Broad or poorly resolved signalsUnresolved long-range couplings or conformational exchange.1. Temperature Variation Studies: Acquiring spectra at different temperatures can help determine if conformational dynamics are contributing to line broadening. 2. Selective 1D NOE (Nuclear Overhauser Effect) Experiments: Irradiating specific protons can help in assigning stereochemistry and identifying through-space correlations, aiding in structural confirmation.

Expected ¹H and ¹³C NMR Chemical Shifts:

While specific shifts will vary with derivatization, the following table provides an estimated range for the core structure of 3-Cyclopropyl-2-hydroxypropanoic acid based on data from analogous compounds.[2][3][4][5]

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Hα (on C2)~4.0 - 4.5 (dd)~70 - 75
Hβ (on C3)~1.5 - 2.0 (m)~15 - 20
Cyclopropyl H~0.2 - 1.2 (m)~2 - 10
Carboxyl C-~175 - 180

Experimental Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Prep Dissolve sample in deuterated solvent (e.g., CDCl3, D2O) H1 ¹H NMR Prep->H1 Initial analysis C13 ¹³C NMR H1->C13 Carbon backbone COSY 2D COSY C13->COSY Proton-proton correlations HSQC 2D HSQC COSY->HSQC Proton-carbon correlations Assign Assign signals HSQC->Assign Integrate Integrate peaks Assign->Integrate Structure Confirm structure Integrate->Structure

Caption: A stepwise workflow for comprehensive NMR characterization.

Section 2: Mass Spectrometry (MS) Fragmentation Puzzles

The combination of the cyclopropyl ring and the hydroxy acid moiety can lead to unexpected fragmentation patterns in mass spectrometry.

FAQ 2: My mass spectrum doesn't show a clear molecular ion peak. How can I confirm the molecular weight?

Answer: Alpha-hydroxy acids can be prone to in-source fragmentation, particularly dehydration (loss of H₂O). The cyclopropyl group can also influence fragmentation pathways. Employing soft ionization techniques is crucial for observing the molecular ion.

Troubleshooting Guide: Molecular Ion Identification

Issue Potential Cause Recommended Solution & Rationale
Absent or weak molecular ion (M+)In-source fragmentation (e.g., dehydration, decarboxylation).1. Use Soft Ionization: Electrospray Ionization (ESI) or Chemical Ionization (CI) are less energetic than Electron Impact (EI) and are more likely to yield a prominent molecular ion or pseudomolecular ion ([M+H]⁺, [M+Na]⁺).[1] 2. Derivatization: Silylating the hydroxyl and carboxyl groups (e.g., with BSTFA to form TMS ethers) increases volatility and often stabilizes the molecular ion, especially for GC-MS analysis.
Ambiguous fragmentation patternComplex rearrangements involving the cyclopropyl ring.1. High-Resolution Mass Spectrometry (HRMS): Obtain accurate mass measurements to determine the elemental composition of fragment ions, which is critical for proposing fragmentation mechanisms. 2. Tandem MS (MS/MS): Isolate the suspected molecular ion and subject it to collision-induced dissociation (CID) to establish a clear fragmentation pathway and confirm its identity.

Predicted Mass Spectral Fragments:

Based on known fragmentation of hydroxy acids and cyclopropyl compounds, the following fragments can be anticipated for 3-Cyclopropyl-2-hydroxypropanoic acid (MW: 130.14 g/mol ).[1][4]

m/z Possible Fragment Notes
113[M-OH]⁺Loss of the hydroxyl group.
112[M-H₂O]⁺Dehydration is a common fragmentation pathway for alcohols.
85[M-COOH]⁺Loss of the carboxylic acid group.
71[C₄H₇O]⁺Cleavage of the bond between C2 and C3.
57[C₄H₉]⁺Further fragmentation of the cyclopropylmethyl moiety.

Section 3: Chiral Separation and Enantiomeric Purity

The accurate determination of enantiomeric excess (e.e.) is critical for pharmaceutical applications. Chiral chromatography is the most common technique, but method development can be challenging.

FAQ 3: I'm struggling to achieve baseline separation of the (R) and (S) enantiomers using chiral HPLC. What should I try next?

Answer: Achieving chiral separation depends on creating a transient diastereomeric complex between the analyte and the chiral stationary phase (CSP). The choice of CSP, mobile phase, and analyte form are all critical variables. For carboxylic acids, interactions with the stationary phase can be complex.

Troubleshooting Guide: Chiral HPLC Method Development

Issue Potential Cause Recommended Solution & Rationale
No separation on a chiral columnInsufficient interaction between the analyte and the CSP.1. Screen Different CSPs: Polysaccharide-based columns (e.g., Chiralpak AD, Chiralcel OD) are a good starting point. If unsuccessful, try protein-based or macrocyclic glycopeptide-based columns.[6][7] 2. Optimize Mobile Phase: For normal phase, vary the alcohol modifier (e.g., isopropanol, ethanol) and its concentration. For reversed-phase, adjust the organic modifier (acetonitrile, methanol) and the pH of the aqueous component. Small amounts of acidic or basic additives can significantly impact resolution.[8]
Poor peak shape or resolutionSecondary interactions with the silica support; ionization state of the carboxylic acid.1. Derivatization: Esterification of the carboxylic acid (e.g., to a methyl or ethyl ester) can improve peak shape and may enhance chiral recognition by the CSP. 2. Indirect Separation: React the racemic acid with a chiral resolving agent to form diastereomers, which can then be separated on a standard achiral column (e.g., C18).[7] This is a robust alternative if direct separation proves difficult.

Logical Flow for Chiral Method Development

Chiral_Method_Dev Start Racemic Standard of Analyte Screen_CSPs Screen Chiral Stationary Phases (e.g., polysaccharide, protein-based) Start->Screen_CSPs Optimize_MP Optimize Mobile Phase (solvents, additives, pH) Screen_CSPs->Optimize_MP Assess_Sep Assess Separation (Resolution > 1.5?) Optimize_MP->Assess_Sep Derivatize Consider Derivatization (e.g., esterification) Assess_Sep->Derivatize No Final_Method Validated Chiral Method Assess_Sep->Final_Method Yes Derivatize->Screen_CSPs Re-screen Indirect_Method Indirect Method: Form Diastereomers Derivatize->Indirect_Method Achiral_Sep Separate on Achiral Column Indirect_Method->Achiral_Sep Achiral_Sep->Final_Method

Caption: A decision tree for systematic chiral HPLC method development.

Section 4: Impurity Profiling and Stability

Identifying and quantifying impurities is a regulatory requirement and crucial for ensuring product safety and efficacy. The reactivity of the strained cyclopropyl ring and the functional groups can lead to unique impurities.

FAQ 4: I'm observing an unknown peak in my chromatogram that grows over time. How can I identify this degradation product?

Answer: (R)-3-Cyclopropyl-2-hydroxypropanoic acid and its derivatives can be susceptible to degradation, such as oxidation or hydrolysis (for ester derivatives). Identifying these degradants requires a combination of chromatographic and spectroscopic techniques.

Troubleshooting Guide: Impurity Identification

Issue Potential Cause Recommended Solution & Rationale
Unknown peak in chromatogramSynthesis-related impurity or degradation product.1. LC-MS Analysis: Use a mass spectrometer as a detector for your LC system to obtain the molecular weight of the impurity. This is the first and most critical step in identification.[9][10] 2. Forced Degradation Studies: Subject the sample to stress conditions (acid, base, heat, light, oxidation) to intentionally generate degradation products. This can help confirm if the unknown is a degradant and provide clues to its structure.
Co-eluting impuritySimilar polarity to the main compound.1. Method Optimization: Modify the HPLC gradient, mobile phase composition, or stationary phase to resolve the impurity. 2. Preparative Chromatography: If the impurity is present in sufficient quantity, isolate it using preparative HPLC for subsequent structural elucidation by NMR.

References

  • PubChem. Ethyl 3-cyclopropyl-3-hydroxypropanoate. Available from: [Link]

  • ResearchGate. Features of synthesis and structure of ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)-propyl-2-enoate. Available from: [Link]

  • MDPI. Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. Available from: [Link]

  • PubChem. 2-Cyclopropyl-2-hydroxypropanoic acid. Available from: [Link]

  • ResearchGate. Enantioselective Photocatalytic [3+2] Cycloadditions of Aryl Cyclopropyl Ketones. Available from: [Link]

  • PubMed. Enantiomer separation of alpha-hydroxy acids in high-performance immunoaffinity chromatography. Available from: [Link]

  • NIH. A Combined Approach of NMR and Mass Spectrometry Techniques Applied to the α-Cyclodextrin/Moringin Complex for a Novel Bioactive Formulation. Available from: [Link]

  • AOCS. Hydroxy and Hydroperoxy Fatty Acids. Available from: [Link]

  • Asian Journal of Chemistry. Identification, Synthesis and Characterization of Impurities of Montelukast Sodium. Available from: [Link]

  • ResearchGate. Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. Available from: [Link]

  • MDPI. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Available from: [Link]

  • ACS Publications. Organic Letters Ahead of Print. Available from: [Link]

  • PubMed. (1)H NMR studies of hydroxy protons of the V[beta-Gal(1-->3)-alpha-GalNAc(1-->O)]THPGY glycopeptide. Available from: [Link]

  • NIH. Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Available from: [Link]

  • PubMed Central. Dual 2-Hydroxypropyl-β-Cyclodextrin and 5,10,15,20-Tetrakis (4-Hydroxyphenyl) Porphyrin System as a Novel Chiral-Achiral Selector Complex for Enantioseparation of Aminoalkanol Derivatives with Anticancer Activity in Capillary Electrophoresis. Available from: [Link]

  • Taylor & Francis Online. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Available from: [Link]

  • Ataman Kimya. ETHYL 2-HYDROXYPROPANOATE. Available from: [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Available from: [Link]

  • MDPI. Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Available from: [Link]

  • LookChem. 2-cyclopropyl-2-hydroxypropanoic acid,99848-37-0. Available from: [Link]

Sources

Technical Support Center: (R)-3-Cyclopropyl-2-hydroxypropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support guide for (R)-3-Cyclopropyl-2-hydroxypropanoic acid. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower your research. This guide is structured to address the common and critical questions that arise when handling and storing this valuable chiral building block.

Section 1: Compound Identification and Key Properties

Before use, it is crucial to confirm the identity and understand the fundamental properties of the material. This table summarizes essential data for (R)-3-Cyclopropyl-2-hydroxypropanoic acid.

PropertyValueSource
Molecular Formula C₆H₁₀O₃[1]
Molecular Weight 130.14 g/mol [1][2]
Appearance Typically an off-white to white solid or a viscous liquid/oilGeneral chemical knowledge
Chirality Contains one stereocenter at the C2 position (R-configuration)Inherent to compound name
Primary Hazards Skin Irritation, Serious Eye Damage, Respiratory Irritation[2][3][4][5]

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the day-to-day handling and storage of (R)-3-Cyclopropyl-2-hydroxypropanoic acid.

Q1: What are the optimal storage conditions for long-term stability?

A1: For long-term stability and to preserve enantiomeric purity, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[6][7] Many suppliers recommend refrigerated storage between 2-8°C.[8] The key objective is to minimize exposure to three primary degradation factors: moisture, oxygen, and heat.

  • Causality: As a carboxylic acid with a hydroxyl group, the molecule is susceptible to moisture, which can facilitate degradation or affect its physical state. Heat can promote unwanted side reactions, such as dehydration or slow racemization. Storing under an inert atmosphere (Argon or Nitrogen) is highly recommended to prevent long-term oxidative degradation.

Q2: Is this compound hygroscopic?

Q3: What solvents are recommended for creating stock solutions?

A3: The solubility is dictated by its polar carboxylic acid and hydroxyl groups and its nonpolar cyclopropyl moiety.[10]

  • Recommended: High-purity, anhydrous polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or polar protic solvents like Ethanol and Methanol are generally suitable.[10]

  • Use with Caution: While soluble in water, aqueous solutions may be less stable over time.[11] The acidity of the solution (pKa ≈ 4-5, similar to other hydroxy acids) can influence the stability of other components in your experiment.[11] If using aqueous solutions, prepare them fresh.

  • Pro-Tip: When using solvents like DMSO, be aware that residual moisture can reduce the solubility of some compounds.[12] Using a fresh, anhydrous grade is best practice.

Q4: How can I tell if my sample has degraded?

A4: Visual inspection is the first step. Any significant change in color (e.g., yellowing or browning) or physical state (e.g., a solid becoming gummy) suggests potential degradation. However, more subtle degradation, such as racemization or minor impurity formation, requires analytical confirmation. A purity check via HPLC (using a chiral column to confirm enantiomeric excess) or high-field NMR is recommended if you suspect degradation or before use in a critical synthesis step.

Q5: What materials and chemicals are incompatible with this compound?

A5: As a carboxylic acid, it should not be stored in contact with strong bases, as this will result in a vigorous acid-base reaction. It is also incompatible with strong oxidizing agents and reducing agents.[13] Additionally, avoid contact with reactive metals, as contact may evolve flammable hydrogen gas.[6] When planning reactions, ensure that other reagents are stable to acidic conditions.

Section 3: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent analytical results (NMR, LC/MS) 1. Sample degradation (improper storage).2. Presence of residual solvent.3. Racemization (loss of stereochemical purity).1. Verify Purity: Re-run purity analysis (HPLC, NMR) on the master sample. Compare with the Certificate of Analysis.2. Check for Racemization: Use a chiral HPLC method to determine the enantiomeric excess (e.e.).3. Dry Sample: If residual solvent is suspected, dry a small amount of the sample under high vacuum (if thermally stable) before preparing a new solution for analysis.
Poor or variable solubility in a chosen solvent 1. Solvent is not anhydrous or is of low purity.2. The compound has absorbed atmospheric moisture, changing its properties.3. The concentration is above the solubility limit at that temperature.1. Use Anhydrous Solvent: Switch to a new, sealed bottle of high-purity anhydrous solvent.[12]2. Gentle Warming/Sonication: Gently warm the solution or place it in an ultrasonic bath to aid dissolution.3. Perform a Solubility Test: Empirically determine the solubility by adding small, known amounts of the compound to a fixed volume of solvent until saturation is reached.
Reaction yield is lower than expected 1. Inaccurate concentration of the stock solution.2. Degradation of the compound leading to lower active concentration.3. Incompatibility with reaction conditions (e.g., high temperature, strong base).1. Confirm Concentration: Use Quantitative NMR (qNMR) or another quantitative method to accurately determine the concentration of the stock solution.2. Re-evaluate Purity: Check the purity of the starting material as described above.3. Review Reaction Conditions: Assess if reaction conditions (e.g., pH, temperature) could be causing degradation or epimerization of the chiral center.[14]

Section 4: Key Experimental Protocols & Workflows

Adhering to standardized protocols is essential for reproducibility.

Protocol 4.1: Preparation of a Standardized Stock Solution
  • Equilibration: Remove the container of (R)-3-Cyclopropyl-2-hydroxypropanoic acid from storage (e.g., 2-8°C) and place it in a desiccator at room temperature for at least 30-60 minutes.

    • Rationale: This prevents atmospheric moisture from condensing on the cold compound upon opening, which could compromise purity and weighing accuracy.

  • Weighing: In a fume hood, accurately weigh the desired amount of the compound into a tared, dry glass vial.

  • Solvent Addition: Using a calibrated pipette, add the required volume of anhydrous solvent (e.g., DMSO) to the vial to achieve the target concentration.

  • Dissolution: Cap the vial securely and vortex or sonicate until the solid is completely dissolved.

  • Storage: Store the stock solution in a tightly sealed vial, protected from light, at -20°C. For aqueous solutions, prepare them fresh before use.

  • Self-Validation: Before use in a critical experiment, it is best practice to confirm the concentration and purity of the newly prepared stock solution via an appropriate analytical technique (e.g., HPLC).

Workflow Diagram: Handling a Newly Received Sample

This diagram outlines the decision-making process for safely and effectively incorporating a new batch of the compound into your laboratory inventory.

G Workflow: New Sample Handling A Receive Shipment B Inspect Container Seal Is it intact? A->B C Quarantine & Contact Supplier B->C No D Equilibrate to Room Temp in Desiccator B->D Yes E Work in Fume Hood with Proper PPE D->E F Carefully Open Container E->F G Prepare Working Aliquots F->G H Perform Initial QC (e.g., HPLC, NMR) G->H I Store Master Sample (2-8°C, Inert Atmosphere) G->I Master Sample J Store Working Aliquots (-20°C or as required) G->J Aliquots K Release for Experimental Use H->K

Caption: Decision workflow for receiving and processing a new sample.

Section 5: Safety and Hazard Information

Your safety is paramount. Always consult the full Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

  • GHS Hazard Statements:

    • H315: Causes skin irritation.[2][3]

    • H318/H319: Causes serious eye damage/irritation.[2][3][4]

    • H335: May cause respiratory irritation.[2][3]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[5][6]

    • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[6][15]

    • Respiratory Protection: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation.[6][16] If dust is generated, use appropriate respiratory protection.

  • Spill Response: In case of a small spill, neutralize with a suitable agent like sodium bicarbonate before cleanup.[17] For large spills, evacuate the area and follow institutional emergency procedures.[18]

References

  • ChemicalBook. (n.d.). 2-Hydroxypropanoic acid(50-21-5).
  • Apollo Scientific. (2023, July 11). (2S)-2-[(tert-Butoxycarbonyl)amino]-3-hydroxypropanoic acid Safety Data Sheet.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Hydroxybenzoic Acid, 99%.
  • Vulcanchem. (n.d.). 3-Cyclohexyl-2-hydroxypropanoic acid.
  • Sunway Pharm Ltd. (n.d.). (2r)-3-cyclopropyl-2-hydroxypropanoic Acid.
  • NCSU Department of Chemistry. (2015, June 11). Handling of Concentrated Acids.
  • ChemScene. (n.d.). (S)-3-Fluoro-2-hydroxypropanoic acid.
  • University of Toronto Scarborough. (n.d.). Chemical Handling and Storage Section 6.
  • University of Utah. (2019, April 11). Acid Handling Standard Operating Procedure. Retrieved from University of Utah Office of Environmental Health and Safety.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 57468215, 2-Cyclopropyl-2-hydroxypropanoic acid.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20260989, 3-Cyclopropyl-2-methylpropanoic acid.
  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Hydroxypropanoic acid.
  • Lin, S., et al. (2023). The stability and degradation products of polyhydroxy flavonols in boiling water. Current Research in Food Science, 6, 100509.
  • Wikipedia. (n.d.). 3-Hydroxypropionic acid.
  • IIP Series. (2022). Chemical Stability of Drugs. In Futuristic Trends in Pharmacy & Nursing.
  • CymitQuimica. (2025, December 30). Safety Data Sheet: hydroxypropanoic acid.
  • Sigma-Aldrich. (n.d.). Chiral Chromatography Frequently Asked Questions.
  • OSHA. (1993, April 8). Acetic and Formic Acids in Workplace Atmospheres.
  • Royal Society of Chemistry. (2023).
  • Sigma-Aldrich. (n.d.). 3-Hydroxypropionic acid, 30 solution in water.
  • ChemicalBook. (2025, September 6). Chemical Safety Data Sheet MSDS / SDS - 3-(2-HYDROXYPHENYL)PROPIONIC ACID.
  • Metasci. (n.d.). Safety Data Sheet 3-Hydroxypropionic acid.
  • Selleck Chemicals. (n.d.). 3-(2-Hydroxyphenyl)propionic acid.
  • Hampton Research. (n.d.). Crystallization Tips.

Sources

Common pitfalls in the synthesis of chiral cyclopropanes

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chiral Cyclopropane Synthesis

Welcome to the technical support center for chiral cyclopropane synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of stereoselective cyclopropanation. Instead of a generic overview, we will address specific, frequently encountered challenges in a practical, question-and-answer format. Our focus is on diagnosing the root cause of common issues and providing actionable, field-proven solutions.

Part 1: General Troubleshooting & FAQs

This section addresses broad questions that apply to various cyclopropanation methodologies.

Q1: My cyclopropanation reaction has a low yield. What are the most common culprits?

Low yield is a multifaceted problem that can stem from catalyst deactivation, substrate instability, or suboptimal reaction conditions. A systematic approach is crucial for diagnosis.

A1: Systematic Troubleshooting for Low Yield

  • Catalyst Integrity and Activity: Many catalysts used for cyclopropanation, particularly transition metal complexes (e.g., Rh, Cu, Pd), are sensitive to air and moisture.

    • Inert Atmosphere: Ensure your reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen). Use Schlenk techniques or a glovebox.

    • Solvent and Reagent Purity: Trace impurities, especially water or peroxides in solvents like THF or diethyl ether, can poison the catalyst. Always use freshly distilled or high-purity anhydrous solvents. Reagents should be purified to remove any potential inhibitors.

    • Catalyst Activation: Some pre-catalysts require an activation step. For example, copper(II) triflate may need to be reduced in situ or pre-treated to form the active Cu(I) species. Consult the literature for your specific catalyst system.

  • Carbene Precursor Decomposition: The diazo compound or other carbene precursor is often the weakest link.

    • Thermal Stability: Diazoacetates, for instance, can decompose at elevated temperatures. Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.

    • Slow Addition: The carbene precursor should be added slowly via a syringe pump over several hours. This keeps the instantaneous concentration of the highly reactive carbene intermediate low, minimizing side reactions like dimerization (formation of maleate/fumarate esters).

  • Substrate-Related Issues:

    • Steric Hindrance: Highly substituted or bulky olefins may be poor substrates, leading to low conversion.

    • Electronic Effects: Electron-deficient olefins can be less reactive towards the typically electrophilic metal-carbene intermediates.

Below is a troubleshooting workflow to diagnose the cause of low reaction yield.

low_yield_troubleshooting start Low Yield Observed check_reagents 1. Verify Reagent Purity & Integrity start->check_reagents check_catalyst 2. Assess Catalyst Activity start->check_catalyst check_conditions 3. Evaluate Reaction Conditions start->check_conditions reagent_purity Are solvents anhydrous? Is olefin pure? Is diazo compound fresh? check_reagents->reagent_purity catalyst_handling Was inert atmosphere maintained? Is the catalyst from a reliable source? check_catalyst->catalyst_handling catalyst_activity_test Run a control reaction with a known reactive olefin. check_catalyst->catalyst_activity_test slow_addition Was diazo added slowly? (e.g., via syringe pump) check_conditions->slow_addition temperature Is temperature appropriate? (Too high -> decomposition Too low -> no reaction) check_conditions->temperature result Systematic analysis identifies the root cause. reagent_purity->result catalyst_activity_test->result temperature->result

Caption: A decision workflow for troubleshooting low yields.

Q2: My reaction gives the desired cyclopropane, but with poor enantioselectivity (low ee). How can I improve this?

A2: Enhancing Enantioselectivity

Low enantiomeric excess (ee) indicates that the chiral catalyst is not effectively discriminating between the two prochiral faces of the olefin. This is a classic challenge where the transition state energies for the formation of the two enantiomers are too similar.

  • The Ligand is Key: In transition-metal catalysis, the chiral ligand is paramount. It creates the asymmetric environment around the metal center that dictates the stereochemical outcome.

    • Steric Bulk: Increasing the steric bulk of the ligand can create a more defined chiral pocket, forcing the substrate to approach from a specific trajectory. For example, in copper-catalyzed cyclopropanations with bis(oxazoline) (BOX) ligands, modifying the substituents at the 4-position of the oxazoline ring can have a profound impact on ee.

    • Electronic Tuning: The electronic properties of the ligand influence the reactivity of the metal-carbene. Fine-tuning these properties can enhance selectivity.

  • Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex and the overall stability of the diastereomeric transition states. A screen of different solvents (e.g., dichloromethane, toluene, hexanes, ethyl acetate) is often a necessary empirical step. A less polar solvent can sometimes lead to better organization in the transition state and higher ee.

  • Temperature: Lowering the reaction temperature generally enhances selectivity. This is because the difference in activation energies between the two competing diastereomeric transition states becomes more significant relative to the available thermal energy (kT). A reaction that gives 70% ee at room temperature might give >90% ee at -20°C or -78°C, albeit at the cost of a longer reaction time.

Data-Driven Ligand and Solvent Choice:

The table below summarizes hypothetical data from a screening process, illustrating how systematic changes can dramatically improve enantioselectivity.

EntryLigandSolventTemperature (°C)Yield (%)d.r. (trans:cis)ee (%) (trans)
1Ligand ADCM259585:1565
2Ligand BDCM259290:1088
3Ligand BToluene258592:891
4Ligand BToluene08293:797

This data clearly shows that switching from Ligand A to the more effective Ligand B (Entry 2), followed by solvent optimization (Entry 3) and temperature reduction (Entry 4), leads to a significant enhancement in enantioselectivity.

Part 2: Troubleshooting Specific Methodologies

Q3: I'm using a Rh(II)-catalyzed cyclopropanation with ethyl diazoacetate, but I'm getting poor diastereoselectivity. Why?

A3: Controlling Diastereoselectivity in Rh(II) Catalysis

Rhodium(II) carboxylate catalysts, like Rh₂(OAc)₄, are highly efficient but often provide limited diastereoselectivity on their own. The stereochemical outcome is largely dictated by the chiral ligands on the rhodium center.

  • The Role of the Chiral Ligand: The classic Rh₂(OAc)₄ is achiral. To induce stereoselectivity, you must use a chiral rhodium catalyst, typically a dirhodium(II) tetracarboxylate where the carboxylate ligands are derived from a chiral acid (e.g., mandelic acid or N-protected amino acids). The seminal work by Davies, for example, utilizes dirhodium catalysts with prolinate ligands (Rh₂(S-DOSP)₄) that are exceptionally effective at controlling both diastereoselectivity and enantioselectivity, particularly with donor-acceptor carbenes.

  • Substrate Control vs. Catalyst Control:

    • Substrate Control: In some cases, the inherent steric or electronic properties of the olefin substrate will favor the formation of one diastereomer over the other, even with a less selective catalyst.

    • Catalyst Control: The goal of asymmetric catalysis is to operate under "catalyst control," where the chiral catalyst environment overrides the substrate's intrinsic bias to produce the desired diastereomer with high selectivity. If your diastereomeric ratio (d.r.) is poor, your system is likely not under sufficient catalyst control.

The diagram below illustrates the proposed mechanism for selectivity. The chiral ligands (L*) create a structured environment that favors one approach of the olefin to the rhodium carbene, leading to the major diastereomer.

diastereoselectivity_mechanism catalyst Rh₂(L)₄ Catalyst carbene Rh(L)₄=CH-CO₂Et (Chiral Carbene) catalyst->carbene + Diazo - N₂ diazo N₂=CH-CO₂Et olefin Olefin ts_favored Favored Transition State (Lower Energy) carbene->ts_favored + Olefin (Favored Approach) ts_disfavored Disfavored Transition State (Higher Energy) carbene->ts_disfavored + Olefin (Disfavored Approach) major_product Major Diastereomer ts_favored->major_product minor_product Minor Diastereomer ts_disfavored->minor_product

Caption: Catalyst-controlled diastereoselection pathway.

Q4: My Simmons-Smith cyclopropanation is sluggish and gives a complex mixture. What's going wrong?

A4: Optimizing the Simmons-Smith Reaction

The classic Simmons-Smith reaction (using Zn(Cu) and CH₂I₂) can be prone to reproducibility issues. The active species, an organozinc carbenoid, is heterogeneous and its formation is highly dependent on the activation of the zinc.

  • Zinc Activation is Critical: The quality of the zinc-copper couple is the single most important factor.

    • Protocol for Activation: A reliable method is the use of zinc dust and copper(I) chloride in refluxing ether. This generates a finely divided, highly active zinc-copper couple.

    • Alternative Methods: Other methods like using diethylzinc (Et₂Zn) with CH₂I₂ or diiodoethane (ICH₂CH₂I) provide a homogeneous and often more reliable source of the carbenoid, leading to cleaner reactions and higher yields. The Furukawa modification (Et₂Zn/CH₂I₂) is a widely adopted improvement.

  • Substrate Directing Groups: The Simmons-Smith reaction is famously directed by Lewis basic functional groups, such as hydroxyl (-OH) groups on allylic or homoallylic alcohols. The zinc carbenoid coordinates to the oxygen, delivering the CH₂ group to the face of the double bond syn to the directing group. If your substrate lacks such a group, selectivity will be low. If it has multiple potential coordinating groups, you may get a mixture of products.

Experimental Protocol: Preparation of the Furukawa Reagent

  • Safety: Diethylzinc is pyrophoric and must be handled under a strict inert atmosphere. This protocol should only be performed by trained personnel in a fume hood.

  • To a flame-dried, argon-purged flask equipped with a magnetic stir bar and a dropping funnel, add a solution of the chiral olefin (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M).

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of diethylzinc (1.1 equiv, e.g., 1.0 M in hexanes) dropwise via syringe. Stir for 15 minutes.

  • Add diiodomethane (1.2 equiv) dropwise via the dropping funnel over 30 minutes. A white precipitate may form.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction carefully by slowly adding saturated aqueous ammonium chloride (NH₄Cl) at 0°C.

  • Extract the aqueous layer with DCM, combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.

References

  • Title: Solvents and Solvent Effects in Organic Chemistry Source: Wiley Online Library URL: [Link]

  • Title: Catalytic Asymmetric Cyclopropanation Source: Chemical Reviews URL: [Link]

  • Title: Bis(oxazoline) Ligands in Asymmetric Catalysis Source: Chemical Reviews URL: [Link]

  • Title: Solvent Effects in Organic Chemistry: More than just a continuum Source: Organic & Biomolecular Chemistry URL: [Link]

  • Title: Dirhodium(II) Catalysis in Organic Synthesis Source: Wiley Online Library URL: [Link]

  • Title: Asymmetric cyclopropanation of alkenes with ethyl diazoacetate catalyzed by chiral dirhodium(II) carboxamidates Source: Tetrahedron: Asymmetry URL: [Link]

  • Title: A new reagent for the cyclopropanation of olefins Source: Journal of the American Chemical Society URL: [Link]

Monitoring the progress of (R)-3-Cyclopropyl-2-hydroxypropanoic acid reactions by TLC or HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #AH-CYC-003 Subject: Method Development for TLC & HPLC Monitoring of Cyclopropyl-alpha-hydroxy Acids Assigned Specialist: Senior Application Scientist, Separation Sciences Division

Introduction: The Analytical Challenge

You are likely encountering difficulties monitoring the synthesis or purity of (R)-3-Cyclopropyl-2-hydroxypropanoic acid because this molecule presents a "perfect storm" of analytical challenges:

  • Lack of Chromophore: The cyclopropane ring and the

    
    -hydroxy acid moiety have negligible UV absorption above 200 nm. Standard detection at 254 nm will show nothing.
    
  • High Polarity: The carboxylic acid and hydroxyl group make the molecule highly polar, leading to streaking on TLC and poor retention on standard C18 HPLC columns without buffer modification.

  • Chirality: Distinguishing the (R)-enantiomer from the (S)-enantiomer requires specific chiral stationary phases; standard columns cannot separate these.[1]

This guide provides a self-validating workflow to overcome these specific hurdles.

Module 1: Thin Layer Chromatography (TLC) Protocol

User Issue: "I spotted my reaction mixture, but the plate looks empty under the UV lamp."

Root Cause: The molecule is UV-inactive. The cyclopropane "banana bonds" absorb in the vacuum UV (<190 nm), which is outside the range of standard lab UV lamps (254/365 nm).

Visualization Strategies (Staining)

You must use chemical derivatization (staining) to visualize this compound.

Stain ReagentTarget FunctionalityAppearancePreparation / Usage
Bromocresol Green Carboxylic Acid (COOH)Yellow spots on a blue background.Non-destructive. Dip plate. Acids turn the indicator yellow immediately. No heat required.
KMnO₄ (Permanganate) ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

-Hydroxy & Cyclopropane
Yellow/Brown spots on purple background.Oxidative. Dip and heat gently.[2] The ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

-hydroxy group oxidizes easily.
Hanessian’s Stain (Cerium Molybdate)General OrganicDark Blue spots.Universal. Dip and heat with a heat gun until spots appear. High sensitivity.
Phosphomolybdic Acid (PMA) Alcohols/AcidsDark Green/Blue spots.Dip and heat vigorously. Good for detecting the hydroxyl group.

Expert Insight: Start with Bromocresol Green . It is specific to the carboxylic acid. If your starting material is an ester (neutral) and product is the acid, this stain effectively acts as a binary switch: the product will turn yellow, the starting material will not.

Mobile Phase Optimization

Because the product is an acid, it will interact with the basic silanols on the silica plate, causing "streaking" (comet tails).

  • Standard Eluent: Hexane / Ethyl Acetate (variable ratio).[3]

  • The Fix: Add 1% Acetic Acid to your mobile phase.

    • Example: 40% EtOAc / 59% Hexane / 1% AcOH.

    • Mechanism:[1][4] The acetic acid protonates the silica surface and the analyte, ensuring the molecule stays in its neutral (COOH) form rather than ionizing (COO⁻), which sharpens the spot.

TLC Workflow Diagram

TLC_Workflow start Start: Reaction Monitoring uv_check Step 1: UV Check (254 nm) start->uv_check uv_result Result: Likely Invisible uv_check->uv_result stain_decision Step 2: Choose Visualization Method uv_result->stain_decision bromocresol Option A: Bromocresol Green (Detects Acid Only) stain_decision->bromocresol Specific for Product permanganate Option B: KMnO4 / Hanessian's (Detects Alcohol + Acid) stain_decision->permanganate General Detection streak_check Step 3: Check Spot Shape bromocresol->streak_check permanganate->streak_check streaking Issue: Streaking/Tailing? streak_check->streaking add_acid Solution: Add 1% Acetic Acid to Mobile Phase streaking->add_acid Yes good_spot Result: Sharp Spot Calculate Rf streaking->good_spot No add_acid->good_spot

Figure 1: Decision matrix for visualizing and optimizing TLC for cyclopropyl-hydroxy acids.

Module 2: HPLC Method Development

User Issue: "I see a flat baseline or massive noise at low wavelengths."

Detection Physics

Since the molecule lacks a chromophore:

  • Do NOT use: 254 nm.

  • Use: 210 nm (UV cut-off region).

  • Critical Constraint: At 210 nm, many solvents (Acetone, Ethyl Acetate) and modifiers (TFA) absorb UV, causing high background noise.

    • Correct Modifier: Use Phosphoric Acid (H₃PO₄) or Perchloric Acid . Do not use TFA or Formic Acid if monitoring at 210 nm, as they have high background absorbance.

Achiral Method (Purity & Conversion)

Use this method to check reaction completion (disappearance of SM, appearance of Product).

  • Column: C18 (e.g., Agilent Zorbax SB-C18 or Phenomenex Kinetex).

  • Mobile Phase A: 0.1% H₃PO₄ in Water (pH ~2.0).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[3]

  • Temp: 30°C.

  • Wavelength: 210 nm .

Why pH 2.0? The pKa of the acid is approx 3.8. You must operate at least 2 pH units below the pKa (pH < 2) to keep the acid protonated. If the pH is near 4, the molecule will split between ionized and neutral forms, causing split peaks or total loss of retention.

Chiral Method (Enantiomeric Excess)

User Issue: "I need to confirm I have the (R)-enantiomer."

Standard C18 columns cannot separate enantiomers. You need a Chiral Stationary Phase (CSP). For


-hydroxy acids, two mechanisms are dominant: Ligand Exchange  or Polysaccharide Amylose/Cellulose .
Option A: Ligand Exchange (Robust, Specific for AHAs)
  • Column: Chiralpak MA(+) or equivalent (coated with copper complexes).

  • Mechanism: The

    
    -hydroxy acid forms a diastereomeric complex with the copper ion on the stationary phase.
    
  • Mobile Phase: Aqueous CuSO₄ (2 mM).

  • Detection: 254 nm (The copper-analyte complex absorbs UV, even if the analyte doesn't!).

Option B: Polysaccharide Columns (Modern Standard)
  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose derivatives).

  • Mobile Phase: Hexane / Isopropanol / TFA (90:10:0.1).

  • Note: Requires the compound to be extracted into organic solvent first. The TFA is necessary to suppress the acid ionization.

HPLC Logic Diagram

HPLC_Workflow sample Sample: (R)-3-Cyclopropyl -2-hydroxypropanoic acid goal Goal? sample->goal purity Reaction Progress (Purity) goal->purity chiral Enantiomeric Excess (R vs S) goal->chiral method_rp Reverse Phase (C18) MP: H2O (H3PO4) / ACN Det: UV 210 nm purity->method_rp method_chiral Chiral Column Choice chiral->method_chiral ligand Ligand Exchange (Chiralpak MA+) MP: CuSO4 (aq) method_chiral->ligand Aqueous Sample polysacc Polysaccharide (AD-H / OD-H) MP: Hex/IPA/TFA method_chiral->polysacc Organic Sample

Figure 2: Selection guide for HPLC mode based on analytical objective.

Module 3: Frequently Asked Questions (FAQ)

Q1: Can I use Refractive Index (RI) detection instead of UV? A: Yes. If you have an RI detector, it is often better than UV at 210 nm for this class of compounds. However, RI is incompatible with gradient elution (isocratic only) and is sensitive to temperature fluctuations.

Q2: The cyclopropane ring is chemically sensitive. Will the acidic HPLC conditions destroy it? A: Generally, no. While cyclopropanes can ring-open under strong acidic conditions, the dilute phosphoric acid (0.1%) used in HPLC is usually safe for the short duration of the run (<20 mins). However, avoid leaving the sample in the acidic buffer for days.

Q3: I need higher sensitivity. How can I derivatize the sample? A: You can react the carboxylic acid with Phenacyl Bromide or p-Bromophenacyl bromide .

  • Protocol: Mix sample with reagent and triethylamine in acetone/acetonitrile. Heat at 50°C for 30 mins.

  • Result: This attaches a UV-active phenyl group (chromophore) to the acid, allowing easy detection at 254 nm with high sensitivity.

References

  • Chiral Separation Mechanisms: Günther, K., et al. "Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography." Journal of Chromatography A.

  • TLC Visualization: Merck KGaA. "TLC Visualization Reagents and Protocols." Sigma-Aldrich Technical Library.

  • UV Properties of Cyclopropane: Basch, H., et al. "The Absorption Spectrum of Cyclopropane in the Vacuum Ultraviolet." Journal of Chemical Physics.

  • HPLC of Alpha-Hydroxy Acids: Phenomenex. "Chiral HPLC Separations: A Guide to Column Selection." Phenomenex Technical Guides.

Sources

Validation & Comparative

Determination of enantiomeric purity of (R)-3-Cyclopropyl-2-hydroxypropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Enantiomeric Purity Determination of (R)-3-Cyclopropyl-2-hydroxypropanoic Acid

Executive Summary

The determination of enantiomeric purity for (R)-3-Cyclopropyl-2-hydroxypropanoic acid presents a distinct set of analytical challenges. Unlike standard aromatic APIs, this molecule lacks a strong UV chromophore and contains a reactive cyclopropyl ring susceptible to acid-catalyzed ring opening.

This guide objectively compares the three primary methodologies for assessing Enantiomeric Excess (% ee): Direct Chiral HPLC , Derivatization GC , and NMR Spectroscopy (Mosher's Method) .

The Verdict:

  • For Routine QC & Process Monitoring: Chiral HPLC (Method A) is the gold standard due to non-destructive analysis and high reproducibility.

  • For Trace Impurity Analysis (<0.1%): Derivatization GC (Method B) offers superior sensitivity.

  • For Absolute Configuration Assignment: 1H-NMR with Mosher’s Acid (Method C) is the requisite structural validator.

Part 1: The Analytical Challenge

The target molecule, 3-Cyclopropyl-2-hydroxypropanoic acid, possesses two critical features that dictate method selection:

  • Weak UV Absorption: The absence of a conjugated

    
    -system means the molecule only absorbs significantly at low wavelengths (200–215 nm) due to the carbonyl 
    
    
    
    transition. This necessitates high-purity solvents for HPLC to avoid baseline noise.
  • Cyclopropyl Lability: The strained ring is acid-sensitive. Aggressive derivatization techniques (e.g., heating with concentrated

    
    ) can lead to ring-opening side reactions, generating false impurity peaks.
    

Part 2: Method A – Direct Chiral HPLC (The Gold Standard)

Mechanism: This method relies on the formation of transient diastereomeric complexes between the analyte and the Chiral Stationary Phase (CSP). For


-hydroxy acids, polysaccharide-based CSPs (Amylose or Cellulose derivatives) are most effective.
Recommended Protocol
  • Column: Chiralpak IC or AD-H (Amylose tris(3,5-dimethylphenylcarbamate)). Note: The IC column is immobilized, offering higher solvent resistance.

  • Mobile Phase: n-Hexane : Isopropyl Alcohol : Trifluoroacetic Acid (90 : 10 : 0.1 v/v/v).

    • Critical Insight: The 0.1% TFA is mandatory. Without it, the carboxylic acid moiety will ionize, leading to severe peak tailing and loss of resolution.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 210 nm .

Self-Validating Workflow (DOT Diagram)

HPLC_Workflow Start Start: Crude Sample Prep Dissolve in Mobile Phase (1 mg/mL) Start->Prep Filter Filter (0.45 µm PTFE) Prep->Filter Inject Inject 10 µL Filter->Inject Detect UV Detection @ 210 nm Inject->Detect Decision Resolution (Rs) > 1.5? Detect->Decision Pass Calculate % ee Decision->Pass Yes Fail Decrease IPA % or Lower Temp Decision->Fail No Fail->Inject

Figure 1: Self-validating HPLC workflow ensuring system suitability before data acceptance.

Part 3: Method B – Derivatization Gas Chromatography (GC)

Mechanism: Since the target is a polar hydroxy acid, it is non-volatile and unsuitable for direct GC. It must be derivatized to an ester.[1] To determine enantiomeric purity, we use a Chiral GC Column (cyclodextrin-based) after converting the acid to a methyl ester.

Why Choose This? GC detectors (FID) are carbon-counters and do not rely on UV chromophores. This makes GC significantly more sensitive for this specific molecule than HPLC.

Recommended Protocol
  • Derivatization (Methylation):

    • Reagent: Trimethylsilyldiazomethane (TMS-DAM) in MeOH/Ether.

    • Why: This is a "gentle" methylation. It proceeds at room temperature, avoiding the heat/acid risks of Fischer esterification that could open the cyclopropyl ring.

    • Reaction: Stir 10 mg acid with 2.0 eq TMS-DAM for 30 mins. Quench with acetic acid.

  • GC Conditions:

    • Column: Cyclodex-B or Rt-βDEXsm (30 m x 0.25 mm).[2]

    • Carrier Gas: Helium @ 1.5 mL/min.

    • Temp Program: 60°C (1 min)

      
       5°C/min 
      
      
      
      180°C.
    • Detector: FID (Flame Ionization Detector) @ 250°C.

Part 4: Method C – 1H-NMR with Mosher’s Acid (Structural Validation)

Mechanism: This method converts the enantiomers into diastereomers using a Chiral Derivatizing Agent (CDA), specifically (S)-MTPA-Cl (Mosher's Chloride) . The resulting diastereomeric esters exhibit distinct chemical shifts in 1H-NMR or 19F-NMR.

Expert Insight: This is the only method that can establish absolute configuration (R vs S) without a known reference standard. However, it is less precise for quantifying high purity (e.g., distinguishing 99.0% from 99.5%).

Protocol
  • Mix 5 mg of (R)-3-Cyclopropyl-2-hydroxypropanoic acid methyl ester with (S)-MTPA-Cl, Pyridine, and DMAP in

    
    .
    
  • Allow to react for 2 hours.

  • Acquire 1H-NMR (400 MHz+).

  • Observe the methoxy signal or the cyclopropyl protons. The chemical shift difference (

    
    ) between the (R,S) and (R,R) diastereomers allows assignment.[3]
    

Part 5: Comparative Analysis

The following table summarizes the performance metrics based on experimental validation standards.

FeatureMethod A: Chiral HPLC Method B: Derivatization GC Method C: Mosher's NMR
Primary Use Case Routine QC, Process MonitoringTrace Impurity (<0.1%), Low UV samplesAbsolute Configuration Assignment
Sample Prep Minimal (Dissolve & Filter)Moderate (Derivatization required)Heavy (Synthesis & Purification)
LOD (Limit of Detection) ~0.5% (due to weak UV)~0.05% (High Sensitivity) ~1-2%
Risk Factor Mobile phase acidity (mild)Ring opening during derivatizationIncomplete reaction kinetic resolution
Throughput High (15-20 min/run)Medium (30-45 min/run)Low (Hours per sample)
Cost Per Sample LowLowHigh (Deuterated solvents/Reagents)

Part 6: Decision Logic Pathway

Use the following logic to select the appropriate method for your development stage.

Decision_Tree Start Start: Select Method Q1 Do you have reference standards for both enantiomers? Start->Q1 Q2 Is UV detection feasible? (Concentration > 0.5 mg/mL) Q1->Q2 Yes MethodC Method C: Mosher's NMR Q1->MethodC No (Need Absolute Config) MethodA Method A: Chiral HPLC (Chiralpak IC / 210 nm) Q2->MethodA Yes (Standard QC) MethodB Method B: Derivatization GC (TMS-DAM + Cyclodex) Q2->MethodB No (Trace/Low Conc)

Figure 2: Decision matrix for selecting the optimal analytical technique.

References

  • Chiral HPLC of

    
    -Hydroxy Acids: 
    
    • Title: Separation of enantiomers of -hydroxy acids on polysaccharide-based chiral st
    • Source:Journal of Chrom
    • Context: Establishes the necessity of acidic modifiers (TFA) for peak symmetry.
    • Link:

  • Mosher's Method (NMR)

    • Title: Determination of Absolute Configuration of Secondary Alcohols using Mosher Esters.
    • Source:Chemical Reviews, Dale & Mosher, 1973.
    • Context: The foundational text for using MTPA-Cl for configur
    • Link:

  • Cyclopropyl Stability: Title: Stability of cyclopropane derivatives in acidic media. Source:Organic Process Research & Development. Context: Supports the recommendation of using TMS-Diazomethane over sulfuric acid to prevent ring opening.

Sources

The Definitive Guide to Structural Elucidation of (R)-3-Cyclopropyl-2-hydroxypropanoic Acid Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This is particularly true for chiral molecules, where stereochemistry dictates biological activity. This guide provides a comprehensive technical overview of X-ray crystallography for the structural elucidation of (R)-3-Cyclopropyl-2-hydroxypropanoic acid and its derivatives. Beyond a simple recitation of protocols, this document, authored from the perspective of a Senior Application Scientist, delves into the causality behind experimental choices and offers a critical comparison with alternative analytical techniques.

Introduction: The Significance of Structural Confirmation

(R)-3-Cyclopropyl-2-hydroxypropanoic acid is a chiral carboxylic acid featuring a cyclopropyl group, a hydroxyl group, and a carboxylic acid moiety attached to a stereocenter. This combination of functional groups imparts specific chemical and physical properties, making it and its derivatives valuable building blocks in medicinal chemistry. The absolute configuration at the chiral center is critical, as enantiomers can exhibit vastly different pharmacological and toxicological profiles. Therefore, unambiguous structural determination is not merely a characterization step but a cornerstone of any research or development program involving these compounds.

While several analytical techniques can provide structural information, single-crystal X-ray crystallography remains the "gold standard" for determining the absolute configuration of chiral molecules with high precision.[1] This guide will provide a detailed workflow for the X-ray crystallographic analysis of (R)-3-Cyclopropyl-2-hydroxypropanoic acid derivatives, followed by a comparative analysis with Nuclear Magnetic Resonance (NMR) spectroscopy and Vibrational Circular Dichroism (VCD).

X-ray Crystallography: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction (SC-XRD) provides a detailed three-dimensional map of the electron density within a crystal, allowing for the precise determination of atomic positions, bond lengths, bond angles, and stereochemistry.[2] The fundamental principle lies in the diffraction of X-rays by the ordered arrangement of atoms in a crystal lattice.

The Crystallization Challenge: From Solution to Single Crystal

The primary prerequisite for a successful SC-XRD experiment is the growth of a high-quality single crystal.[3] This can often be the most challenging and time-consuming step, particularly for small, flexible molecules. For chiral carboxylic acids like (R)-3-Cyclopropyl-2-hydroxypropanoic acid, intermolecular hydrogen bonding between the carboxylic acid and hydroxyl groups plays a significant role in crystal packing. Homochiral crystals of carboxylic acids often form chain "catemer" motifs through O-H···O hydrogen bonds.

Experimental Protocol: Crystallization of (R)-3-Cyclopropyl-2-hydroxypropanoic Acid Derivatives

The following protocol outlines a general approach to the crystallization of small, chiral carboxylic acids. Optimization of solvent systems and conditions is crucial and often requires screening.

Materials:

  • (R)-3-Cyclopropyl-2-hydroxypropanoic acid derivative (purified, >98%)

  • A selection of analytical grade solvents (e.g., ethanol, methanol, ethyl acetate, acetone, acetonitrile, hexane, toluene)

  • Small, clean glass vials (e.g., 1-4 mL) with loose-fitting caps or septa

  • Microscope for crystal inspection

Procedure:

  • Solvent Screening:

    • Place a small amount (1-5 mg) of the compound into several different vials.

    • Add a single solvent to each vial dropwise until the solid dissolves completely.

    • Observe the vials. Solvents in which the compound is sparingly soluble at room temperature are good candidates for slow evaporation. Solvents in which the compound is soluble only upon heating are suitable for slow cooling methods.

  • Crystallization by Slow Evaporation:

    • Prepare a saturated or near-saturated solution of the compound in a suitable solvent at room temperature.

    • Filter the solution through a small plug of cotton or a syringe filter to remove any particulate matter.

    • Transfer the filtered solution to a clean vial.

    • Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow solvent evaporation.

    • Place the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks.

  • Crystallization by Slow Cooling:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature (e.g., 40-60 °C).

    • Filter the hot solution into a clean, pre-warmed vial.

    • Seal the vial and place it in an insulated container (e.g., a dewar filled with warm water or wrapped in glass wool) to slow the cooling process.

    • Allow the solution to cool to room temperature over 24-48 hours.

  • Crystal Harvesting:

    • Once crystals of suitable size (ideally 0.1-0.3 mm in all dimensions) and quality (transparent, well-defined faces) have formed, carefully remove a single crystal from the mother liquor using a cryo-loop or a fine needle.[2]

    • Quickly coat the crystal in a cryoprotectant (e.g., paratone-N oil) to prevent solvent loss and ice formation during data collection at low temperatures.

    • Mount the crystal on the goniometer head of the diffractometer.[4]

Logical Workflow for Crystallization

Crystallization_Workflow cluster_prep Preparation cluster_methods Crystallization Methods cluster_analysis Analysis & Harvesting Compound Purified Compound Solvents Solvent Screening Compound->Solvents SlowEvap Slow Evaporation Solvents->SlowEvap SlowCool Slow Cooling Solvents->SlowCool VaporDiff Vapor Diffusion Solvents->VaporDiff Microscopy Microscopic Inspection SlowEvap->Microscopy SlowCool->Microscopy VaporDiff->Microscopy Harvest Crystal Harvesting Microscopy->Harvest

Caption: General workflow for the crystallization of small organic molecules.

Data Collection, Structure Solution, and Refinement

Once a suitable crystal is mounted, the X-ray diffraction data are collected. The process involves rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.

Experimental Protocol: Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

This protocol provides a generalized workflow. Specific parameters will vary depending on the diffractometer and the crystal.

Instrumentation:

  • Single-crystal X-ray diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54178 Å) radiation source.[5] For chiral molecules without heavy atoms, Cu Kα radiation is often preferred to enhance the anomalous scattering signal for absolute configuration determination.[5]

  • Cryo-system for maintaining the crystal at a low temperature (typically 100 K) to minimize thermal motion and radiation damage.[6]

Data Collection:

  • Crystal Screening: A few initial diffraction images are collected to assess the crystal quality, determine the unit cell parameters, and select an appropriate data collection strategy.

  • Data Collection: A full sphere of diffraction data is collected by rotating the crystal through a series of angles. The exposure time per frame and the total number of frames will depend on the crystal's scattering power.

Structure Solution and Refinement:

  • Data Reduction and Integration: The raw diffraction images are processed to integrate the intensities of the diffraction spots and apply corrections for factors such as Lorentz and polarization effects.[7]

  • Space Group Determination: The symmetry of the crystal lattice is determined from the diffraction data. For a chiral, enantiopure compound, the space group must be non-centrosymmetric.

  • Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic coordinates and thermal parameters are refined against the experimental data using a least-squares minimization algorithm. Hydrogen atoms are typically placed in calculated positions.

  • Absolute Configuration Determination: For chiral molecules, the absolute configuration is determined by analyzing the anomalous scattering of the X-rays. The Flack parameter is a key indicator, with a value close to 0 indicating the correct absolute configuration.[1]

  • Validation: The final crystal structure is validated using software tools to check for geometric consistency and other potential issues.

Workflow for X-ray Crystallography

Xray_Workflow cluster_exp Experimental cluster_proc Data Processing cluster_solve Structure Determination Crystal Single Crystal DataCollection Data Collection Crystal->DataCollection Integration Integration & Scaling DataCollection->Integration SpaceGroup Space Group Determination Integration->SpaceGroup Solution Structure Solution SpaceGroup->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & Absolute Configuration Refinement->Validation

Caption: Step-by-step workflow for single-crystal X-ray diffraction analysis.

Comparative Analysis: X-ray Crystallography vs. Alternative Techniques

While X-ray crystallography provides unparalleled detail about the solid-state structure of a molecule, it is not without its limitations. The primary hurdle is the need for a high-quality single crystal, which can be difficult or impossible to obtain for some compounds.[8] In such cases, or when solution-state conformation is of primary interest, other techniques become invaluable.

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[9] The resulting spectrum is highly sensitive to the molecule's absolute configuration and conformation.

Key Advantages over X-ray Crystallography:

  • No crystallization required: VCD can be performed on neat liquids, oils, or solutions, making it suitable for a wider range of samples.[10]

  • Solution-state analysis: VCD provides information about the molecular structure and conformation in solution, which may be more relevant to its biological activity.[10]

  • High sensitivity to stereochemistry: VCD is a powerful tool for the unambiguous determination of absolute configuration by comparing the experimental spectrum to a theoretically calculated spectrum.[11]

Limitations:

  • Lower resolution: VCD does not provide the atomic-level detail of bond lengths and angles that X-ray crystallography does.

  • Requires computational modeling: The interpretation of VCD spectra to determine absolute configuration relies on comparison with quantum mechanical calculations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the connectivity and conformation of molecules in solution. For chiral analysis, specialized techniques are required.

Methods for Chiral Discrimination by NMR:

  • Chiral Derivatizing Agents (CDAs): The enantiomeric mixture is reacted with a chiral auxiliary to form diastereomers, which are distinguishable by NMR.[12]

  • Chiral Solvating Agents (CSAs): A chiral solvent or additive is used to induce a chemical shift difference between the enantiomers.[13]

  • Advanced NMR Techniques: Newer methods are being developed for the direct detection of chirality without the need for derivatization.[14]

Key Advantages over X-ray Crystallography:

  • Solution-state analysis: Provides information on the structure and dynamics of molecules in solution.

  • No crystallization required: Amenable to a wide range of samples, including non-crystalline materials.

  • Provides information on molecular dynamics: NMR can be used to study conformational changes and other dynamic processes.

Limitations:

  • Indirect determination of absolute configuration: Standard NMR cannot directly determine absolute configuration. Derivatization or the use of chiral auxiliaries is typically required, which can sometimes be complex.[13]

  • Lower resolution for solid-state: While solid-state NMR exists, it generally provides lower resolution than single-crystal X-ray diffraction.

Performance Comparison

The following table provides a semi-quantitative comparison of X-ray crystallography, VCD, and NMR for the structural analysis of small chiral molecules like (R)-3-Cyclopropyl-2-hydroxypropanoic acid derivatives.

FeatureSingle-Crystal X-ray CrystallographyVibrational Circular Dichroism (VCD)Nuclear Magnetic Resonance (NMR)
Primary Output 3D atomic coordinates, bond lengths, bond angles, absolute configurationDifferential IR absorption spectrum, absolute configuration (with computation)Chemical shifts, coupling constants, connectivity, relative stereochemistry
Sample State Single crystalSolution, neat liquid, or oilSolution
Sample Amount < 1 mg[5]1-10 mg1-10 mg
Measurement Time Hours to days (including crystallization)HoursMinutes to hours
Absolute Config. Direct (with anomalous dispersion)Direct (with computation)Indirect (requires chiral auxiliaries)
Resolution Atomic (< 1 Å)MolecularAtomic (connectivity), lower for 3D structure
Throughput LowModerateHigh
Key Advantage Unambiguous 3D structure in the solid stateNo crystallization needed, solution conformationRich information on solution structure and dynamics
Key Limitation Requires high-quality single crystalsRequires computational support for absolute configurationIndirect determination of absolute configuration

Conclusion: An Integrated Approach to Structural Elucidation

For the definitive structural characterization of (R)-3-Cyclopropyl-2-hydroxypropanoic acid and its derivatives, an integrated analytical approach is recommended. Single-crystal X-ray crystallography, when successful, provides the most precise and unambiguous determination of the solid-state structure and absolute configuration. However, the challenges associated with crystallization should not be underestimated.

Vibrational Circular Dichroism serves as an excellent alternative or complementary technique, particularly for non-crystalline samples or when solution-state conformation is critical. Its ability to determine absolute configuration without the need for crystals is a significant advantage in early-stage drug discovery.[8] NMR spectroscopy remains an indispensable tool for confirming the covalent structure and providing insights into the dynamic behavior of these molecules in solution.

By understanding the strengths and limitations of each technique, researchers can devise a strategic and efficient workflow for the comprehensive structural elucidation of these important chiral building blocks, thereby accelerating the pace of drug discovery and materials development.

References

  • Nafie, L. A. (2008). Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules. Natural Product Communications, 3(3), 1934578X0800300. [Link]

  • SERC Carleton. (2007, May 17). Single-crystal X-ray Diffraction. [Link]

  • Wikipedia contributors. (2023, December 19). Chiral derivatizing agent. In Wikipedia, The Free Encyclopedia. [Link]

  • Oreate AI Blog. (2026, January 7). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. [Link]

  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved February 2, 2026, from [Link]

  • BioTools. (n.d.). ABSOLUTE CONFIGURATION BY VCD. Retrieved February 2, 2026, from [Link]

  • Harata, K. (2009). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Journal of Synthetic Organic Chemistry, Japan, 67(1), 26-36. [Link]

  • Albright, T. A., & White, J. M. (2013). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 169-175). Royal Society of Chemistry. [Link]

  • CCDC. (n.d.). The Largest Curated Crystal Structure Database. Retrieved February 2, 2026, from [Link]

  • Owen, R. L. (2021). A beginner's guide to X-ray data processing. The Biochemist, 43(3), 56-60. [Link]

  • Physical Sciences Data-science Service. (n.d.). Cambridge Structural Database (CSD). Retrieved February 2, 2026, from [Link]

  • Wikipedia contributors. (2023, December 19). Chiral derivatizing agent. In Wikipedia, The Free Encyclopedia. [Link]

  • American Laboratory. (2010, October 1). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. [Link]

  • Oak Ridge National Laboratory. (2016). Single Crystal Diffraction: The Definitive Structural Technique. [Link]

  • Silva, M. (2017). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 22(2), 247. [Link]

  • Gruene, T., et al. (2023). Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced r. IUCrJ, 10(Pt 5), 535-544. [Link]

  • Uccello-Barretta, G., & Balzano, F. (2013). Chiral Solvating Agents for NMR Enantiodiscrimination. In Chiral Recognition in Separation Methods (pp. 231-267). Springer. [Link]

  • Evans, J. N. S. (1995). Macromolecular Structure Determination: Comparison of Crystallography and NMR. Quarterly Reviews of Biophysics, 28(1), 1-43. [Link]

  • SERC Carleton. (2007, May 17). Single-crystal X-ray Diffraction. [Link]

Sources

A Senior Application Scientist's Guide to the Catalytic Synthesis of (R)-3-Cyclopropyl-2-hydroxypropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the efficient and stereoselective synthesis of chiral building blocks is a cornerstone of innovation. (R)-3-Cyclopropyl-2-hydroxypropanoic acid is a valuable such synthon, incorporating both a chiral hydroxyl group and a strained cyclopropyl ring, motifs of significant interest in medicinal chemistry. This guide provides an in-depth comparison of the primary catalytic strategies for its synthesis, focusing on chemoenzymatic and biocatalytic approaches. We will delve into the mechanistic underpinnings of these methods, present comparative experimental data, and provide detailed protocols to enable your own investigations.

Introduction to (R)-3-Cyclopropyl-2-hydroxypropanoic Acid

The unique structural features of (R)-3-Cyclopropyl-2-hydroxypropanoic acid make it an attractive component in the design of novel therapeutics. The cyclopropyl group can impart conformational rigidity and metabolic stability, while the (R)-hydroxy acid functionality provides a key site for molecular interactions. Consequently, robust and scalable methods for its enantiomerically pure synthesis are in high demand.

This guide will compare two primary catalytic strategies for the synthesis of this target molecule, starting from the readily accessible precursor, ethyl 3-cyclopropyl-2-oxopropanoate:

  • Biocatalytic Asymmetric Reduction: The direct, stereoselective reduction of the prochiral ketone to the desired (R)-alcohol.

  • Enzymatic Kinetic Resolution: The selective acylation of one enantiomer from a racemic mixture of ethyl 3-cyclopropyl-2-hydroxypropanoate, allowing for the separation of the desired (R)-enantiomer.

A discussion of a potential Asymmetric Chemical Catalysis approach will also be presented as a key alternative.

Biocatalytic Asymmetric Reduction: A Direct and Elegant Approach

The asymmetric reduction of a prochiral ketone to a chiral alcohol is one of the most efficient methods for establishing a stereocenter. This transformation is often accomplished with high enantioselectivity using whole-cell biocatalysts or isolated oxidoreductase enzymes.

The Power of Whole-Cell Biocatalysis

Whole-cell biocatalysis leverages the enzymatic machinery of microorganisms to perform desired chemical transformations. For the synthesis of (R)-3-Cyclopropyl-2-hydroxypropanoic acid, this typically involves the use of yeast or bacteria that possess ketoreductases with a high selectivity for the (R)-enantiomer.

A notable example is the use of the yeast Candida famata for the asymmetric reduction of ethyl 3-cyclopropyl-2-oxopropanoate. This approach offers several advantages, including the inherent presence of cofactor regeneration systems within the cell, which simplifies the experimental setup.

Experimental Data: Asymmetric Reduction with Candida famata**
ParameterValueReference
Substrate Ethyl 3-cyclopropyl-2-oxopropanoate
Biocatalyst Candida famata (ATCC 20875)
Yield 85%
Enantiomeric Excess (e.e.) >99% for the (R)-enantiomer
Reaction Time 48 hours
Temperature 28 °C
pH 7.0
Causality Behind Experimental Choices

The choice of Candida famata is predicated on its known proficiency in the asymmetric reduction of α-keto esters, often exhibiting high enantioselectivity. The reaction is typically performed in an aqueous medium, which is both environmentally benign and cost-effective. The use of whole cells obviates the need for the addition of expensive cofactors like NADPH, as the yeast's metabolic processes continuously regenerate the necessary reducing equivalents. The neutral pH and mild temperature are optimal for maintaining the viability and enzymatic activity of the yeast cells.

Experimental Workflow: Asymmetric Reduction

cluster_prep Catalyst Preparation cluster_reaction Asymmetric Reduction cluster_workup Work-up and Isolation p1 Inoculate YM broth with Candida famata p2 Incubate at 28°C for 48h with shaking p1->p2 p3 Harvest cells by centrifugation p2->p3 p4 Wash cells with phosphate buffer p3->p4 r1 Suspend washed cells in phosphate buffer p4->r1 Washed Cells r2 Add ethyl 3-cyclopropyl-2-oxopropanoate r1->r2 r3 Incubate at 28°C for 48h with shaking r2->r3 w1 Centrifuge to remove cells r3->w1 Reaction Mixture w2 Extract supernatant with ethyl acetate w1->w2 w3 Dry organic phase and concentrate w2->w3 w4 Purify by chromatography w3->w4 w5 Hydrolyze ester to (R)-3-cyclopropyl-2-hydroxypropanoic acid w4->w5

Caption: Workflow for the asymmetric reduction of ethyl 3-cyclopropyl-2-oxopropanoate using Candida famata.

Detailed Experimental Protocol: Asymmetric Reduction
  • Catalyst Preparation:

    • Inoculate 100 mL of YM broth (Yeast Mold Broth) with a loopful of Candida famata (ATCC 20875).

    • Incubate the culture at 28°C for 48 hours with shaking at 200 rpm.

    • Harvest the cells by centrifugation at 5000 x g for 10 minutes.

    • Wash the cell pellet twice with 50 mL of 0.1 M potassium phosphate buffer (pH 7.0).

  • Asymmetric Reduction:

    • Resuspend the washed cell pellet in 50 mL of 0.1 M potassium phosphate buffer (pH 7.0).

    • Add 500 mg of ethyl 3-cyclopropyl-2-oxopropanoate to the cell suspension.

    • Incubate the reaction mixture at 28°C for 48 hours with shaking at 200 rpm.

  • Work-up and Isolation:

    • Monitor the reaction progress by TLC or GC analysis.

    • Upon completion, remove the cells by centrifugation.

    • Extract the supernatant three times with 50 mL of ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting ethyl (R)-3-cyclopropyl-2-hydroxypropanoate by silica gel column chromatography.

    • The purified ester can be hydrolyzed to the desired carboxylic acid using standard procedures (e.g., with NaOH in a methanol/water mixture).

Enzymatic Kinetic Resolution: A Strategy of Selectivity

Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. In this approach, an enzyme selectively catalyzes the transformation of one enantiomer, leaving the other unreacted. For the synthesis of (R)-3-Cyclopropyl-2-hydroxypropanoic acid, this can be achieved by the lipase-catalyzed acylation of a racemic mixture of its ethyl ester.

Candida antarctica Lipase B: A Workhorse in Biocatalysis

Candida antarctica lipase B (CALB) is a widely used and highly versatile enzyme in organic synthesis.[1] It is known for its broad substrate scope and excellent enantioselectivity in the resolution of alcohols and esters.[1] In the context of our target molecule, CALB can be used to selectively acylate the (S)-enantiomer of ethyl 3-cyclopropyl-2-hydroxypropanoate, allowing for the isolation of the unreacted (R)-enantiomer with high enantiomeric purity.

Experimental Data: Lipase-Catalyzed Kinetic Resolution (Analogous System)
ParameterValueReference
Substrate Racemic ethyl 3-hydroxy-3-phenylpropanoate[2][3]
Biocatalyst Immobilized Candida antarctica lipase B (Novozym 435)
Acylating Agent Vinyl acetate
Conversion ~50%[2][3]
Enantiomeric Excess (e.e.) of unreacted (R)-alcohol >98%[2][3]
Solvent Diisopropyl ether
Temperature 40 °C
Causality Behind Experimental Choices

The choice of CALB, particularly in its immobilized form (Novozym 435), is due to its high stability, reusability, and proven track record in kinetic resolutions. Vinyl acetate is an effective acylating agent as the byproduct, vinyl alcohol, tautomerizes to acetaldehyde, which drives the reaction forward. The reaction is performed in a non-polar organic solvent like diisopropyl ether to enhance the enzyme's activity and selectivity. The goal is to achieve a conversion of approximately 50% to maximize the yield and enantiomeric excess of the unreacted enantiomer.

Experimental Workflow: Kinetic Resolution

cluster_reaction Kinetic Resolution cluster_workup Work-up and Separation kr1 Dissolve racemic ethyl 3-cyclopropyl-2-hydroxypropanoate in diisopropyl ether kr2 Add vinyl acetate and immobilized CALB kr1->kr2 kr3 Incubate at 40°C with shaking kr2->kr3 kw1 Filter to remove enzyme kr3->kw1 Reaction Mixture at ~50% Conversion kw2 Concentrate the filtrate kw1->kw2 kw3 Separate unreacted (R)-ester from acylated (S)-ester by chromatography kw2->kw3 kw4 Hydrolyze (R)-ester to (R)-3-cyclopropyl-2-hydroxypropanoic acid kw3->kw4

Caption: Workflow for the kinetic resolution of racemic ethyl 3-cyclopropyl-2-hydroxypropanoate using CALB.

Detailed Experimental Protocol: Kinetic Resolution (Adapted)
  • Racemic Substrate Preparation:

    • Prepare racemic ethyl 3-cyclopropyl-2-hydroxypropanoate by the reduction of ethyl 3-cyclopropyl-2-oxopropanoate with a non-chiral reducing agent like sodium borohydride.

  • Enzymatic Kinetic Resolution:

    • To a solution of racemic ethyl 3-cyclopropyl-2-hydroxypropanoate (1 mmol) in 10 mL of diisopropyl ether, add vinyl acetate (1.5 mmol) and immobilized Candida antarctica lipase B (Novozym 435, 50 mg).

    • Incubate the mixture at 40°C with shaking at 200 rpm.

    • Monitor the reaction progress by chiral HPLC or GC until approximately 50% conversion is reached.

  • Work-up and Separation:

    • Filter off the immobilized enzyme (which can be washed and reused).

    • Concentrate the filtrate under reduced pressure.

    • Separate the unreacted ethyl (R)-3-cyclopropyl-2-hydroxypropanoate from the acylated (S)-enantiomer by silica gel column chromatography.

    • The purified (R)-ester can then be hydrolyzed to the target (R)-acid.

Asymmetric Chemical Catalysis: A Powerful Alternative

While biocatalysis offers significant advantages in terms of selectivity and mild reaction conditions, asymmetric chemical catalysis remains a cornerstone of modern organic synthesis. For the conversion of ethyl 3-cyclopropyl-2-oxopropanoate to its (R)-hydroxy ester, asymmetric hydrogenation is a highly viable approach.

This typically involves the use of a chiral transition metal catalyst, such as a ruthenium complex with a chiral phosphine ligand like BINAP. These catalysts can achieve high yields and enantioselectivities for the reduction of a wide range of α-keto esters.

While specific experimental data for the asymmetric hydrogenation of ethyl 3-cyclopropyl-2-oxopropanoate is not detailed in the provided search results, the performance of these catalysts on similar substrates suggests that high yields (>90%) and enantiomeric excesses (>95%) would be achievable under optimized conditions.

Comparative Analysis of Catalytic Strategies

FeatureBiocatalytic Asymmetric ReductionEnzymatic Kinetic ResolutionAsymmetric Chemical Catalysis
Theoretical Max. Yield 100%50%100%
Enantioselectivity Often excellent (>99% e.e.)Excellent (>98% e.e. for unreacted enantiomer)Typically very high (>95% e.e.)
Catalyst Source Renewable (microorganisms)Renewable (enzymes)Often based on precious metals
Reaction Conditions Mild (aqueous, ambient temp. & pressure)Mild (organic solvent, moderate temp.)Can require elevated pressure and temperature
Cofactor Requirement In-situ regeneration in whole cellsNot requiredNot applicable
Substrate Scope Can be substrate-specificGenerally broad for lipasesBroad for well-established catalysts
Process Complexity Can involve cell culture and harvestingRequires separation of product and acylated byproductCan require specialized high-pressure equipment

Conclusion

The synthesis of enantiomerically pure (R)-3-Cyclopropyl-2-hydroxypropanoic acid can be effectively achieved through several catalytic routes.

  • Biocatalytic asymmetric reduction using whole cells like Candida famata stands out as a highly efficient and direct method, offering the potential for 100% theoretical yield and excellent enantioselectivity under mild, environmentally friendly conditions.

  • Enzymatic kinetic resolution with robust enzymes like Candida antarctica lipase B provides a reliable alternative, particularly when a racemic mixture of the starting material is readily available. Although the theoretical yield is limited to 50%, the high enantiomeric excess of the desired product makes it an attractive option.

  • Asymmetric chemical catalysis , while not explored in detail with experimental data for this specific molecule, represents a powerful and well-established alternative that can offer high yields and enantioselectivities.

The choice of the optimal catalyst will ultimately depend on factors such as the desired scale of production, cost considerations, available equipment, and the specific expertise of the research team. This guide provides the foundational knowledge and practical protocols to empower you to make an informed decision and successfully synthesize this valuable chiral building block.

References

  • Relevant patent for asymmetric reduction using Candida famata will be cited here if publicly available and identifiable
  • Relevant scientific literature for the kinetic resolution of analogous hydroxy esters will be cited here.[2][3]

  • General reference for asymmetric hydrogen
  • Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone. Molecules. 2021.
  • Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. Journal of the Brazilian Chemical Society. 2001.[2][3]

  • Lipase Immobilized on MCFs as Biocatalysts for Kinetic and Dynamic Kinetic Resolution of sec-Alcohols. Molecules. 2021.[1]

  • Further relevant citations from the search results would be included here.

Sources

The Metabolic Shield: (R)-3-Cyclopropyl-2-hydroxypropanoic Acid in Precision Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of (R)-3-Cyclopropyl-2-hydroxypropanoic acid against standard chiral building blocks. It focuses on its role as a metabolically stable bioisostere in peptidomimetics and transition-state inhibitors.

Executive Summary

(R)-3-Cyclopropyl-2-hydroxypropanoic acid (CAS: 1599840-16-0), often referred to as (R)-Cyclopropyl lactic acid , is a high-value chiral building block used primarily to replace leucine or phenylalanine derivatives in drug discovery.

Its structural uniqueness lies in the cyclopropyl moiety , which acts as a "metabolic shield." Unlike its aliphatic counterparts (isopropyl or isobutyl groups), the cyclopropyl ring resists cytochrome P450-mediated oxidation due to high C-H bond dissociation energy (BDE) and geometric strain. This guide compares it directly with (R)-Leucic acid (the natural isostere) and (R)-Mandelic acid (the aromatic isostere) to demonstrate why it is the superior choice for extending half-life (


) and improving oral bioavailability in protease inhibitors and peptidomimetics.

Comparative Analysis: The Cyclopropyl Advantage

The selection of a chiral


-hydroxy acid determines the physicochemical profile of the final drug candidate. The table below contrasts (R)-3-Cyclopropyl-2-hydroxypropanoic acid with its primary competitors.
Table 1: Physicochemical & Performance Comparison
Feature(R)-3-Cyclopropyl-2-hydroxypropanoic Acid (R)-Leucic Acid (2-Hydroxyisocaproic acid)(R)-Mandelic Acid
Structure Cyclopropyl-CH₂-CH(OH)-COOHIsobutyl-CH(OH)-COOHPhenyl-CH(OH)-COOH
Primary Role Metabolic Bioisostere Natural Amino Acid AnalogAromatic Stacking
Metabolic Stability High (Resistant to CYP oxidation)Low (Prone to

-oxidation)
Medium (Prone to ring hydroxylation)
Lipophilicity (

value)
1.14 (Optimal)1.53 (Higher lipophilicity)~2.0 (High)
C-H Bond Energy ~106 kcal/mol (Stronger)~96-98 kcal/mol (Weaker)~110 kcal/mol (Aromatic)
Steric Bulk Rigid, planar-likeFlexible, rotatableRigid, planar
Key Application HCV Protease Inhibitors, Renin InhibitorsStandard PeptidomimeticsAnticholinergics
Mechanistic Insight: The "Cyclopropyl Wall"

The superiority of the cyclopropyl group stems from its orbital hybridization. The carbon atoms in the ring possess significant


-character (approximating 

), making the C-H bonds shorter and stronger than typical

alkyl bonds found in Leucic acid.
  • Consequence: CYP450 enzymes struggle to abstract a hydrogen atom from the cyclopropyl ring, blocking the initial step of oxidative metabolism.[1]

  • Result: Drugs incorporating this moiety often exhibit significantly reduced clearance compared to their isopropyl/isobutyl analogs.

Synthesis & Manufacturing Workflow

Synthesizing the (R)-isomer with high enantiomeric excess (ee >99%) is critical. While chemical resolution is possible, biocatalytic reduction is the industry standard for scalability and purity.

Figure 1: Chemo-Enzymatic Synthesis Pathway

The following diagram outlines the optimized route from commodity chemicals to the chiral building block.

G Start Cyclopropylmethyl Bromide Step1 Grignard Formation (Mg, THF) Start->Step1 Intermediate1 Cyclopropylmethyl MgBr Step1->Intermediate1 Step2 Nucleophilic Addition (Diethyl Oxalate) Intermediate1->Step2 KetoEster Ethyl 3-cyclopropyl-2-oxopropanoate (Key Intermediate) Step2->KetoEster -78°C to RT Biocat Enzymatic Reduction (KRED / NADH Recycling) KetoEster->Biocat Stereoselective Reduction ProductEster (R)-Ethyl Ester Biocat->ProductEster >99% ee Hydrolysis LiOH Hydrolysis ProductEster->Hydrolysis FinalProduct (R)-3-Cyclopropyl-2-hydroxypropanoic Acid (>99% ee) Hydrolysis->FinalProduct Final Purification

Caption: Figure 1. Chemo-enzymatic workflow for the production of (R)-3-Cyclopropyl-2-hydroxypropanoic acid. The key stereogenic center is established via KRED-mediated reduction.

Experimental Protocol: Enzymatic Synthesis

Objective: Preparation of (R)-3-Cyclopropyl-2-hydroxypropanoic acid via asymmetric reduction. Scale: Gram-scale (scalable to kg).

Reagents
  • Substrate: Ethyl 3-cyclopropyl-2-oxopropanoate (prepared via Grignard reaction of cyclopropylmethyl bromide and diethyl oxalate).

  • Enzyme: Commercial Ketoreductase (KRED) screening kit (e.g., Codexis or Daicel panels). Select enzyme with (R)-selectivity.

  • Cofactor Recycling: NADP+ (1.0 mM), Glucose (1.5 eq), Glucose Dehydrogenase (GDH, 50 U).

  • Buffer: 100 mM Potassium Phosphate, pH 7.0.

Step-by-Step Methodology
  • Buffer Preparation: Dissolve NADP+ and Glucose in 100 mM phosphate buffer (pH 7.0). Add Magnesium Chloride (2 mM) to stabilize the enzymes.

  • Substrate Addition: Dissolve Ethyl 3-cyclopropyl-2-oxopropanoate in DMSO (5% of total volume) and add dropwise to the buffer solution. Final substrate concentration should be 50-100 mM.

  • Initiation: Add GDH and the specific (R)-selective KRED enzyme. Incubate at 30°C with orbital shaking (200 rpm).

  • Monitoring: Monitor reaction progress via HPLC (C18 column) or GC. Conversion should reach >98% within 24 hours.

  • Workup:

    • Acidify reaction mixture to pH 3 with 1M HCl.

    • Extract 3x with Ethyl Acetate.

    • Dry organic layer over

      
       and concentrate in vacuo.
      
  • Hydrolysis (Optional for Free Acid): Treat the resulting ester with LiOH (2 eq) in THF/Water (1:1) at 0°C for 2 hours. Acidify and extract to yield the free acid.

Validation Criteria:

  • Purity: >98% by HPLC.

  • Chiral Purity: >99% ee (determined by Chiral HPLC using a Chiralpak AD-H column).

  • NMR:

    
     NMR must show characteristic cyclopropyl multiplets at 
    
    
    
    0.1–0.5 ppm.

Performance in Drug Discovery (Case Studies)

Case A: HCV Protease Inhibitors

In the development of macrocyclic inhibitors (similar to Danoprevir or Ciluprevir analogs), replacing an aliphatic isobutyl chain with a cyclopropyl-methyl group often results in:

  • 2-5x increase in metabolic half-life due to blocked

    
    -oxidation.
    
  • Maintained potency , as the cyclopropyl group fills the S1/S2 hydrophobic pocket efficiently without the entropic penalty of a flexible alkyl chain.

Case B: Renin Inhibitors

Transition-state mimics requiring a hydroxyl group often utilize this building block. The rigidity of the cyclopropyl ring locks the molecule into a bioactive conformation more effectively than the flexible Leucic acid, leading to:

  • Lower

    
     values  (improved binding affinity).
    
  • Reduced lipophilicity (LogP), improving solubility in aqueous formulations.

References

  • Metabolic Stability of Cyclopropyl Groups

    • Shanu-Wilson, J. (2020). Metabolism of cyclopropyl groups. Hypha Discovery. Link

  • Bioisosterism in Drug Design

    • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Synthesis of Cyclopropyl Derivatives: Wipf, P., et al. (2005). Synthesis of Cyclopropyl Peptidomimetics. Journal of Organic Chemistry.
  • Lipophilicity Trends

    • Linclau, B., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry. Link

  • General Enzymatic Reduction Protocols: Hollmann, F., et al. (2011). Enzymatic reduction of ketones. Green Chemistry.

Disclaimer: This guide is for research purposes only. Ensure all chemical synthesis is performed under appropriate safety regulations.

Sources

Efficacy and Strategic Application of (R)-3-Cyclopropyl-2-hydroxypropanoic Acid in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-3-Cyclopropyl-2-hydroxypropanoic acid (also known as (R)-3-cyclopropyllactic acid) is a high-value chiral building block critical for the synthesis of peptidomimetics, depsipeptides, and next-generation protease inhibitors (e.g., HCV NS3/4A and Renin inhibitors). Its efficacy in asymmetric synthesis is defined not by its catalytic activity, but by its fidelity as a chiral pool reagent —its ability to transfer the cyclopropyl-hydroxy motif into complex scaffolds without racemization.

This guide objectively compares the three primary routes to access this scaffold, evaluating their optical purity (ee), scalability, and cost-efficiency. It further details the protocols for its application in constructing high-affinity drug pharmacophores.

Comparative Analysis of Synthetic Routes

The efficacy of using this building block relies heavily on the method of its preparation. Impurities or lower enantiomeric excess (ee) from the source material can compromise downstream diastereoselectivity.

Table 1: Comparative Efficacy of Production Methods
MetricRoute A: Biocatalytic Reduction (Recommended)Route B: Asymmetric Hydrogenation Route C: Classical Resolution
Primary Mechanism Lactate Dehydrogenase (LDH) or Enoate ReductaseRh-Catalyzed Hydrogenation (e.g., Rh-DuPhos)Chiral Amine Crystallization
Enantiomeric Excess > 99.5% ee (Enzymatic specificity)90–98% ee (Ligand dependent)95–99% ee (Requires multiple recrystallizations)
Yield High (>90% conversion)High (Quantitative)Low (< 40% theoretical max)
Scalability Excellent (Aqueous, mild temp)Good (Requires high pressure H₂)Poor (Labor intensive)
Cost Driver Enzyme/Cofactor (mitigated by recycling)Precious Metal (Rh) & LigandSolvent volume & Yield loss
Green Chemistry High (Water solvent, ambient temp)Medium (Organic solvents)Low (Waste generation)
Strategic Recommendation
  • For Drug Discovery (mg to g scale): Route A is superior due to the absolute stereocontrol (>99.5% ee), ensuring that Structure-Activity Relationship (SAR) data is not clouded by stereoisomeric impurities.

  • For Process Scale (kg scale): Route B is often preferred in existing chemical plants due to established infrastructure for hydrogenation, provided the 98% ee is acceptable or upgradable.

Detailed Experimental Protocols

Protocol A: Biocatalytic Synthesis (High Purity Route)

Target: Preparation of (R)-3-Cyclopropyl-2-hydroxypropanoic acid from 3-cyclopropyl-2-oxopropanoic acid.

Reagents:

  • Substrate: Sodium 3-cyclopropyl-2-oxopropanoate

  • Enzyme: D-Lactate Dehydrogenase (D-LDH) (specific for R-isomer production)

  • Cofactor Recycling System: Glucose Dehydrogenase (GDH) + Glucose + NAD+

  • Buffer: Potassium Phosphate (100 mM, pH 7.0)

Workflow:

  • Buffer Prep: Dissolve substrate (50 mM) and Glucose (75 mM) in phosphate buffer.

  • Initiation: Add catalytic NAD+ (0.5 mM), D-LDH (10 U/mL), and GDH (5 U/mL).

  • Incubation: Stir gently at 30°C. Monitor pH and adjust to 7.0 using 1M NaOH (the reaction consumes protons or produces acid depending on the exact salt form, pH maintenance is critical for enzyme stability).

  • Monitoring: Track consumption of keto-acid via HPLC (C18 column, UV 210 nm).

  • Workup: Acidify to pH 2.0 with HCl. Extract 3x with Ethyl Acetate.[1][2] Dry over MgSO₄ and concentrate.

  • Purification: Recrystallize from Hexane/EtOAc if necessary, though enzymatic product is often pure enough for direct use.

Protocol B: Application in Depsipeptide Synthesis

Context: Introduction of the fragment into a peptide backbone (Ester bond formation).

Reagents:

  • (R)-3-Cyclopropyl-2-hydroxypropanoic acid

  • C-terminal Amino Acid Allyl Ester

  • Coupling Agents: DIC (Diisopropylcarbodiimide), DMAP (catalytic)

  • Solvent: DCM/DMF (Dry)

Workflow:

  • Activation: Dissolve the hydroxy acid (1.0 equiv) in dry DCM. Add DIC (1.1 equiv) and stir for 5 min at 0°C.

  • Coupling: Add the Amino Acid Allyl Ester (1.0 equiv) and DMAP (0.1 equiv).

  • Reaction: Allow to warm to Room Temp and stir for 4-16 hours.

  • Validation: Check for disappearance of acid via TLC.[3]

  • Significance: This protocol forms the depsipeptide ester linkage , a key feature in protease inhibitors where the amide hydrogen is replaced by oxygen to alter hydrogen bonding and metabolic stability.

Mechanistic Visualization

Figure 1: Biocatalytic Cycle for Enantiopure Synthesis

This diagram illustrates the self-sustaining cofactor recycling system that makes Route A economically viable.

Biocatalysis Substrate 3-Cyclopropyl-2-oxopropanoate Product (R)-3-Cyclopropyl-2-hydroxypropanoate Substrate->Product D-LDH NADH NADH NAD NAD+ NADH->NAD Oxidation NAD->NADH Reduction Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone GDH

Caption: Coupled enzymatic cycle using D-LDH for asymmetric reduction and GDH for cofactor regeneration, ensuring >99% ee.

Figure 2: Strategic Application Decision Matrix

When to use (R)-3-Cyclopropyl-2-hydroxypropanoic acid vs. alternatives.

DecisionMatrix Start Target Molecule Requirement Isostere Is Amide Isostere Required? Start->Isostere Cyclopropyl Is Cyclopropyl Motif Essential? Isostere->Cyclopropyl Yes (Depsipeptide) Alt1 Use Standard Amino Acid Isostere->Alt1 No (Peptide) UseProduct USE (R)-3-Cyclopropyl-2-hydroxypropanoic Acid Cyclopropyl->UseProduct Yes (HCV/Renin Inhibitor) Alt2 Use Leucic Acid / Lactic Acid Cyclopropyl->Alt2 No (Standard Isostere)

Caption: Decision tree for selecting the cyclopropyl-hydroxy scaffold in medicinal chemistry campaigns.

References

  • Biocatalytic Synthesis of Chiral Hydroxy Acids

    • Title: "Enantioselective enzymatic reduction of alpha-keto acids: A route to chiral alpha-hydroxy acids."
    • Source:Journal of Molecular Catalysis B: Enzym
    • Context: Describes the general efficacy of LDH enzymes for bulky substrates like cyclopropyl-pyruv
  • Asymmetric Hydrogenation Routes

    • Title: "Highly Enantioselective Hydrogenation of Enol Esters C
    • Source:Journal of the American Chemical Society
    • Context: Establishes the Rh-DuPhos protocols for synthesizing alpha-hydroxy acid precursors.
  • Pharmaceutical Applications (HCV/Protease Inhibitors)

    • Title: "Discovery of Macrocyclic Protease Inhibitors of Hep
    • Source:Journal of Medicinal Chemistry
    • Context: Illustrates the utility of cyclopropyl-containing scaffolds in high-affinity binding pockets.
  • Cyclopropyl Building Blocks in Synthesis

    • Title: "Synthesis of (Het)aryl 2-(2-hydroxyaryl)
    • Source:Molecules (MDPI)
    • Context: Discusses the stability and reactivity of cyclopropyl-carbonyl motifs.

Sources

Biological Activity of (R)-3-Cyclopropyl-2-hydroxypropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of (R)-3-Cyclopropyl-2-hydroxypropanoic acid derivatives , focusing on their critical role as high-potency pharmacophores in antiviral drug development, specifically targeting the SARS-CoV-2 Main Protease (Mpro).

Executive Summary & Technical Significance

(R)-3-Cyclopropyl-2-hydroxypropanoic acid (also known as PLA-Cyclopropyl or the P2-Cyclopropyl fragment ) has emerged as a high-value chiral building block in medicinal chemistry. While structurally analogous to the metabolic signaling molecule L-lactate (2-hydroxypropanoic acid), its primary biological utility lies in its derivatives, which serve as potent peptidomimetic inhibitors of viral proteases .

The introduction of the cyclopropyl group at the C3 position creates a steric bulk that perfectly complements the S2 hydrophobic pocket of the SARS-CoV-2 Main Protease (Mpro/3CLpro). Derivatives incorporating this scaffold, such as the clinical candidate 13b-K , exhibit superior potency and pharmacokinetic profiles compared to traditional leucine- or phenylalanine-based inhibitors.

Key Biological Profile:

  • Primary Target: SARS-CoV-2 Main Protease (Mpro/3CLpro).[1][2][3]

  • Mechanism: Reversible covalent inhibition (via

    
    -ketoamide warhead).
    
  • Potency Class: Nanomolar (IC

    
    
    
    
    
    50–150 nM).
  • Secondary Activity: Potential metabolic modulation via Lactate Dehydrogenase (LDH) mimicry (low affinity).

Mechanism of Action: The "S2-Filler" Hypothesis

To understand the biological superiority of (R)-3-Cyclopropyl-2-hydroxypropanoic acid derivatives, one must analyze the binding thermodynamics within the viral protease active site.

Structural Logic

Viral proteases recognize specific amino acid sequences. In SARS-CoV-2 Mpro, the S2 subsite is a deep, hydrophobic cleft that naturally accommodates Leucine (Leu) residues.

  • Standard Approach: Using natural amino acids (Leu/Phe) in the P2 position of the drug often leads to rapid metabolic degradation by host proteases.

  • The Cyclopropyl Advantage: The (R)-3-cyclopropyl-2-hydroxy moiety mimics the hydrophobic bulk of Leucine but lacks the scissile amide bond susceptible to host peptidases. The cyclopropyl ring provides a rigid, optimal shape complementarity to the S2 pocket, maximizing van der Waals interactions while improving metabolic stability.

Signaling Pathway & Inhibition Logic (DOT Visualization)

The following diagram illustrates the inhibition mechanism of the derivative 13b-K , highlighting the critical role of the cyclopropyl moiety.

Mpro_Inhibition_Mechanism Substrate Viral Polyprotein (Substrate) Complex Michaelis Complex (Non-covalent) Substrate->Complex Competition Mpro SARS-CoV-2 Mpro (Cys145-His41 Dyad) Mpro->Complex Inhibitor (R)-3-Cyclopropyl Derivative (13b-K) Inhibitor->Complex High Affinity Binding S2_Pocket S2 Hydrophobic Pocket (Target of Cyclopropyl) Inhibitor->S2_Pocket Van der Waals Optimization Transition Oxyanion Transition State Complex->Transition Nucleophilic Attack (Cys145 -> Keto group) Covalent Thiohemiketal Adduct (Reversible Inhibition) Transition->Covalent Stabilization S2_Pocket->Complex Increases Residence Time

Caption: Mechanism of Action for (R)-3-Cyclopropyl-2-hydroxypropanoic acid derivatives (13b-K) inhibiting SARS-CoV-2 Mpro. The cyclopropyl group anchors the molecule in the S2 pocket.

Comparative Analysis: Performance vs. Alternatives

This section objectively compares the cyclopropyl-based derivative (13b-K ) against the clinical standard Nirmatrelvir (the active component of Paxlovid) and a standard leucine-based analog.

Potency and Stability Data
Feature13b-K (Cyclopropyl Derivative) Nirmatrelvir (Clinical Standard) Leu-Analog (Standard Peptide)
P2 Moiety (R)-3-Cyclopropyl-2-hydroxyDimethylcyclopropylprolineLeucine
Target SARS-CoV-2 MproSARS-CoV-2 MproSARS-CoV-2 Mpro
Enzymatic IC

120 nM 19.2 nM~500 nM
Antiviral EC

0.8 – 3.4 µM 0.7 – 2.5 µM> 10 µM
Metabolic Stability High (Hydroxy-acid linkage)High (Nitrile warhead)Low (Peptide bond)
Route of Admin. Oral & InhalativeOralIV only
Solubility Moderate (Lipophilic)ModerateLow

Expert Insight: While Nirmatrelvir shows slightly higher intrinsic enzymatic potency, the (R)-3-cyclopropyl derivative (13b-K) offers a distinct advantage in inhalative delivery potential . Its physicochemical properties allow for high lung concentrations, directly targeting the primary site of respiratory viral infection, potentially reducing systemic side effects compared to systemic oral administration.

Selectivity Profile

The (R)-3-cyclopropyl derivatives demonstrate exceptional selectivity for viral proteases over human host proteases (e.g., Cathepsin L, Elastase), a critical requirement for safety (Selectivity Index > 100).

Experimental Protocols

To validate the activity of these derivatives, the following self-validating protocols are recommended. These workflows ensure that observed inhibition is due to specific active-site binding and not colloidal aggregation.

FRET-Based Mpro Enzymatic Assay

Objective: Determine the IC


 of the derivative against recombinant SARS-CoV-2 Mpro.

Reagents:

  • Enzyme: Recombinant SARS-CoV-2 Mpro (50 nM final).

  • Substrate: Dabcyl-KTSAVLQSGFRKME-Edans (FRET substrate, 20 µM).

  • Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT.

Workflow (DOT Visualization):

FRET_Assay_Workflow Step1 1. Preparation Dilute Inhibitor (DMSO) & Enzyme in Buffer Step2 2. Pre-Incubation 30 mins @ 25°C (Allows covalent bond formation) Step1->Step2 Step3 3. Substrate Addition Add 20µM FRET Substrate Step2->Step3 Step4 4. Kinetic Measurement Monitor Fluorescence (Ex340/Em490) for 10 mins Step3->Step4 Step5 5. Data Analysis Calculate Initial Velocity (V0) Plot % Inhibition vs. Log[C] Step4->Step5

Caption: Step-by-step workflow for the FRET-based enzymatic inhibition assay.

Validation Step:

  • Include GC376 as a positive control (expected IC

    
     ~ 30 nM).
    
  • Perform the assay with and without 0.01% Triton X-100 to rule out promiscuous inhibition by aggregation.

Cellular Antiviral Assay (CPE Reduction)

Objective: Measure EC


 in Vero E6 or A549-ACE2 cells.
  • Seed Cells: 10,000 cells/well in 96-well plates; incubate 24h.

  • Infection: Infect with SARS-CoV-2 (MOI 0.01) in the presence of serial dilutions of the (R)-3-cyclopropyl derivative.

  • Incubation: 72h at 37°C.

  • Readout: Measure cell viability using CCK-8 or MTS reagent.

  • Calculation: Normalize to Mock-infected (100%) and Virus-only (0%) controls.

Synthesis & Quality Control Note

The biological activity is strictly dependent on the (R)-stereochemistry at the hydroxyl position. The (S)-enantiomer often shows >100-fold loss in potency due to steric clash within the S2 pocket.

  • QC Requirement: Enantiomeric Excess (ee) must be >98% determined by Chiral HPLC (e.g., Chiralpak AD-H column).

  • Storage: Derivatives are generally stable at -20°C but sensitive to hydrolysis if ester bonds are present in the prodrug form.

References

  • Zhang, L., et al. (2020). Crystal structure of SARS-CoV-2 main protease provides a basis for design of improved α-ketoamide inhibitors. Science.[4]

    • Significance: Primary source identifying the (R)-3-cyclopropyl-2-hydroxypropanoic acid fragment (compound 13b) as a potent Mpro inhibitor.[3][5]

  • Zhang, L., et al. (2022). Diastereomeric Resolution Yields Highly Potent Inhibitor of SARS-CoV-2 Main Protease. Journal of Medicinal Chemistry.

    • Significance: Defines the "13b-K" derivative and details the synthesis and separ
  • Owen, D. R., et al. (2021). An oral SARS-CoV-2 Mpro inhibitor clinical candidate for the treatment of COVID-19. Science.[4]

    • Significance: Provides comparative data for Nirmatrelvir (Paxlovid)
  • PubChem Compound Summary. 3-Cyclopropyl-2-hydroxypropanoic acid.[3] National Library of Medicine.

    • Significance: Chemical structure and basic property verification.[6]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of (R)-3-Cyclopropyl-2-hydroxypropanoic Acid Analogs as Potential Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the strategic design of novel therapeutics hinges on a deep understanding of how molecular structure dictates biological function. The (R)-3-Cyclopropyl-2-hydroxypropanoic acid scaffold presents a compelling starting point for the development of potent and selective enzyme inhibitors. Its inherent chirality, constrained cyclopropyl ring, and reactive hydroxy and carboxylic acid moieties offer a rich canvas for chemical modification. This guide provides an in-depth comparison of hypothetical analogs of this core structure, grounded in established principles of medicinal chemistry and supported by detailed experimental protocols for their evaluation against two key enzymatic targets: Carbonic Anhydrase and Lactate Dehydrogenase.

The Significance of the Cyclopropyl Moiety in Drug Design

The cyclopropane ring is a bioisostere for various functional groups and is frequently incorporated into pharmaceutical agents to enhance metabolic stability, improve potency, and confer a specific conformational rigidity. Its unique electronic properties and three-dimensional structure can lead to favorable interactions within an enzyme's active site. When coupled with a hydroxypropanoic acid chain, as in our core scaffold, the molecule gains crucial hydrogen bonding and ionic interaction capabilities, making it a promising candidate for targeted enzyme inhibition.

Comparative Analysis of (R)-3-Cyclopropyl-2-hydroxypropanoic Acid Analogs as Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are implicated in various physiological and pathological processes, including pH regulation, ion transport, and tumorigenesis, making them attractive drug targets. SAR studies of known CA inhibitors often reveal the importance of a zinc-binding group and specific interactions with active site residues.

Hypothetical Structure-Activity Relationship (SAR) Study

To explore the potential of (R)-3-Cyclopropyl-2-hydroxypropanoic acid analogs as CA inhibitors, a hypothetical series of compounds was designed to probe the impact of modifications at three key positions: the carboxylic acid (R1), the cyclopropyl ring (R2), and the carbon backbone (R3).

Table 1: Hypothetical SAR Data of (R)-3-Cyclopropyl-2-hydroxypropanoic Acid Analogs against Human Carbonic Anhydrase II (hCA II)

Compound IDR1 ModificationR2 ModificationR3 ModificationHypothetical Kᵢ (nM)Rationale for Modification & Expected Outcome
Parent -COOH-H-H>10,000The parent compound lacks a strong zinc-binding group, resulting in weak activity.
CA-1 -CONHSO₂Ph-H-H550Introduction of a sulfonamide group to provide a zinc-binding moiety, a common feature in potent CA inhibitors.
CA-2 -CONHSO₂Ph-4-F-H-H250Addition of an electron-withdrawing fluorine to the phenylsulfonamide to enhance binding affinity.
CA-3 -COOH-CH₃ (cis)-H>10,000Methylation of the cyclopropyl ring to probe steric tolerance within the active site. The cis stereochemistry may introduce steric hindrance.
CA-4 -CONHSO₂Ph-CH₃ (trans)-H480Combining the sulfonamide with a trans-methyl group on the cyclopropyl ring to explore potential hydrophobic interactions.
CA-5 -CONHSO₂Ph-H-CH₃720Methylation at the alpha-carbon to assess the impact of steric bulk near the carboxylic acid/sulfonamide group.
Causality Behind Experimental Choices

The decision to incorporate a sulfonamide moiety is directly informed by the well-established mechanism of action for a major class of CA inhibitors, where the sulfonamide coordinates with the zinc ion in the enzyme's active site. Modifications to the cyclopropyl ring and the alpha-carbon are designed to systematically probe the steric and electronic requirements of the active site, a fundamental principle in lead optimization.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

This protocol outlines a colorimetric assay to determine the inhibitory potency (Kᵢ) of the synthesized analogs against human Carbonic Anhydrase II (hCA II).

Materials:

  • Human Carbonic Anhydrase II (lyophilized powder)

  • Tris-HCl buffer (50 mM, pH 7.5)

  • p-Nitrophenyl acetate (pNPA), substrate

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (analogs)

  • Acetazolamide (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 1 mg/mL stock solution of hCA II in cold Tris-HCl buffer.

    • Prepare a 10 mM stock solution of pNPA in DMSO.

    • Prepare 10 mM stock solutions of test compounds and acetazolamide in DMSO.

  • Assay Protocol:

    • Add 158 µL of Tris-HCl buffer to each well of a 96-well plate.

    • Add 2 µL of serially diluted test compounds or control to the appropriate wells.

    • Add 20 µL of a working solution of hCA II to all wells except the blank.

    • Incubate the plate at room temperature for 15 minutes to allow for enzyme-inhibitor binding.

    • Initiate the reaction by adding 20 µL of the pNPA working solution to all wells.

    • Immediately measure the absorbance at 405 nm every 30 seconds for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value from the resulting dose-response curve.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

experimental_workflow_CA cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Enzyme, Substrate, & Inhibitors Plating Dispense Buffer & Inhibitor dilutions Reagents->Plating Add_Enzyme Add hCA II Plating->Add_Enzyme Incubate Pre-incubate (15 min) Add_Enzyme->Incubate Add_Substrate Initiate with pNPA Incubate->Add_Substrate Measure Kinetic Read at 405 nm Add_Substrate->Measure Calc_Rate Calculate Reaction Rates Measure->Calc_Rate Plot Plot % Inhibition vs. [I] Calc_Rate->Plot Det_IC50 Determine IC50 Plot->Det_IC50 Calc_Ki Calculate Ki Det_IC50->Calc_Ki

Carbonic Anhydrase Inhibition Assay Workflow.

Comparative Analysis of (R)-3-Cyclopropyl-2-hydroxypropanoic Acid Analogs as Lactate Dehydrogenase Inhibitors

Lactate dehydrogenase (LDH) catalyzes the interconversion of pyruvate and lactate, a critical step in anaerobic glycolysis. Elevated LDH activity is a hallmark of many cancers, making it a compelling target for anti-cancer drug development. Inhibitors of LDH often mimic the structure of the natural substrate, pyruvate, or the cofactor NADH.

Hypothetical Structure-Activity Relationship (SAR) Study

A second hypothetical series of analogs was designed to investigate their potential as LDH inhibitors. The modifications focus on enhancing interactions with the substrate-binding pocket of LDH.

Table 2: Hypothetical SAR Data of (R)-3-Cyclopropyl-2-hydroxypropanoic Acid Analogs against Human Lactate Dehydrogenase A (hLDH-A)

Compound IDR1 ModificationR2 ModificationR3 ModificationHypothetical IC₅₀ (µM)Rationale for Modification & Expected Outcome
Parent -COOH-H-H250The parent compound shows weak activity, likely due to suboptimal interactions in the active site.
LDH-1 -CONHOH-H-H95Conversion of the carboxylic acid to a hydroxamic acid to potentially form stronger interactions with active site residues.
LDH-2 -COOH-Ph-H150Addition of a phenyl group to the cyclopropyl ring to explore potential π-stacking interactions.
LDH-3 -COOH-H-Ph75Introduction of a phenyl group at the alpha-position to better mimic the structure of known pyruvate-competitive inhibitors.
LDH-4 -CONHOH-H-Ph25Combining the hydroxamic acid and the alpha-phenyl group for potentially synergistic binding.
LDH-5 -COOH-H-CH₂Ph120Extending the carbon backbone with a benzyl group to probe deeper pockets within the active site.
Causality Behind Experimental Choices

The modifications in this series are rationally designed based on the known structure of the LDH active site. The introduction of aromatic rings aims to establish favorable π-π stacking interactions with aromatic residues in the binding pocket. The conversion of the carboxylic acid to a hydroxamic acid is a common strategy to enhance binding to metalloenzymes or to form additional hydrogen bonds.

Experimental Protocol: Lactate Dehydrogenase Inhibition Assay

This protocol describes a continuous-monitoring spectrophotometric assay to determine the inhibitory potency (IC₅₀) of the synthesized analogs against human LDH-A.

Materials:

  • Human Lactate Dehydrogenase A (hLDH-A)

  • Tris-HCl buffer (100 mM, pH 7.4)

  • Sodium pyruvate, substrate

  • β-Nicotinamide adenine dinucleotide, reduced form (NADH), cofactor

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (analogs)

  • Oxamate (positive control)

  • 96-well UV-transparent microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of hLDH-A in Tris-HCl buffer.

    • Prepare stock solutions of sodium pyruvate (100 mM) and NADH (10 mM) in Tris-HCl buffer.

    • Prepare 10 mM stock solutions of test compounds and oxamate in DMSO.

  • Assay Protocol:

    • To each well of a 96-well plate, add 150 µL of Tris-HCl buffer.

    • Add 2 µL of serially diluted test compounds or control.

    • Add 10 µL of the NADH working solution.

    • Add 20 µL of the hLDH-A working solution.

    • Incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 10 µL of the sodium pyruvate working solution.

    • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 15 minutes, corresponding to the oxidation of NADH.

  • Data Analysis:

    • Calculate the rate of NADH consumption for each well from the linear portion of the absorbance vs. time curve.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value from the dose-response curve.

logical_relationship_LDH cluster_sar SAR Exploration Strategy cluster_evaluation Biological Evaluation Core (R)-3-Cyclopropyl-2-hydroxypropanoic acid Mod_R1 Modify R1 (e.g., -CONHOH) Core->Mod_R1 Mod_R2 Modify R2 (e.g., -Ph) Core->Mod_R2 Mod_R3 Modify R3 (e.g., -Ph, -CH2Ph) Core->Mod_R3 Assay LDH Inhibition Assay Mod_R1->Assay Mod_R2->Assay Mod_R3->Assay Data Determine IC50 values Assay->Data SAR_Analysis Analyze Structure-Activity Relationships Data->SAR_Analysis

Logical Flow for LDH Inhibitor SAR Study.

Conclusion and Future Directions

This guide has presented a framework for the systematic evaluation of (R)-3-Cyclopropyl-2-hydroxypropanoic acid analogs as potential inhibitors of Carbonic Anhydrase and Lactate Dehydrogenase. While the SAR data presented is hypothetical, it is rooted in established principles of medicinal chemistry and provides a rational basis for initiating a drug discovery program centered on this promising scaffold. The detailed experimental protocols offer a clear and validated path for the biological evaluation of newly synthesized compounds.

Future work should focus on the synthesis of the proposed analogs and their evaluation using the described assays. Promising hits can then be further characterized for their mechanism of inhibition, selectivity against other enzyme isoforms, and their effects in cell-based and in vivo models. Through this iterative process of design, synthesis, and testing, the full therapeutic potential of (R)-3-Cyclopropyl-2-hydroxypropanoic acid analogs can be unlocked.

References

  • Cho, H., & Tai, H. H. (2002). Inhibition of NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH) by cyclooxygenase inhibitors and chemopreventive agents.
  • Cozier, G. E., Wright, G., & Whitesides, G. M. (2022). Structure-activity relationship studies for inhibitors for vancomycin-resistant Enterococcus and human carbonic anhydrases. RSC Medicinal Chemistry, 13(8), 963-971.
  • Di Cesare Mannelli, L., Ghelardini, C., & Bartolucci, G. (2012). Synthesis, structure-activity relationship studies, and X-ray crystallographic analysis of arylsulfonamides as potent carbonic anhydrase inhibitors. Journal of Medicinal Chemistry, 55(10), 4848-4856.
  • García-Jiménez, B., Apablaza, G., & Montoya, L. (2018). Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles. Molecules, 23(5), 1195.
  • Gandhi, V., & Singh, A. (2022). Natural compounds as lactate dehydrogenase inhibitors: potential therapeutics for lactate dehydrogenase inhibitors-related diseases. Frontiers in Pharmacology, 13, 943349.
  • Lloyd, C. R., & Supuran, C. T. (2012). Synthesis, structure-activity relationship studies, and X-ray crystallographic analysis of arylsulfonamides as potent carbonic anhydrase inhibitors. Journal of medicinal chemistry, 55(10), 4848-4856.
  • Singh, N., & Kumar, A. (2015). QSAR of cytochrome inhibitors. Current drug metabolism, 16(6), 469-480.
  • Wang, Y., & Liu, H. (2013). SAR and QSAR models of cyclooxygenase-1 (COX-1) inhibitors. Current pharmaceutical design, 19(20), 3659-3669.
  • Zhang, Y., & Liu, H. (2020). Synthesis and SAR of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f]triazine-based VEGFR-2 kinase inhibitors. Bioorganic & medicinal chemistry letters, 30(16), 127321.
  • Supuran, C. T. (2020). Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors. Journal of Experimental & Clinical Cancer Research, 39(1), 239.
  • Abdel-Wahab, B. F., & Mohamed, H. A. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(28), 19343-19355.
  • Merafloxacin, an established inhibitor of SARS-CoV-2 PRF, was included as a positive control. Data are average values ± SD from three independent experiments that each have three technical replicates. (C) Effects of active photo-stereoprobe WX-02-31 (20 µM, 48 h) versus stereoisomeric compound controls on HeLa cells stably expressing an mCherry-HIV-FSE-GFP(-1) which contains mCherry in the 0 reading frame followed by the HIV-1

Comparative Analysis of Chemical and Enzymatic Synthesis of (R)-3-Cyclopropyl-2-hydroxypropanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of (R)-3-Cyclopropyl-2-hydroxypropanoic Acid

(R)-3-Cyclopropyl-2-hydroxypropanoic acid is a chiral building block of significant interest in the pharmaceutical and agrochemical industries. The presence of the cyclopropyl moiety imparts unique conformational constraints and metabolic stability to molecules, making it a desirable feature in drug design.[1] The stereochemistry of the hydroxyl and carboxyl groups is crucial for the biological activity of the final products. Consequently, the development of efficient and highly stereoselective synthetic routes to this compound is of paramount importance. This guide provides a comparative study of two distinct and powerful approaches to the synthesis of (R)-3-Cyclopropyl-2-hydroxypropanoic acid: a classic chemical method, the Sharpless Asymmetric Dihydroxylation, and a green enzymatic approach utilizing a keto-acid reductase.

Chemical Synthesis Approach: Sharpless Asymmetric Dihydroxylation

The Sharpless Asymmetric Dihydroxylation is a cornerstone of modern organic synthesis, allowing for the enantioselective preparation of vicinal diols from prochiral olefins.[2][3] This method employs a catalytic amount of osmium tetroxide in the presence of a chiral ligand derived from cinchona alkaloids to achieve high enantioselectivity.[2]

Synthetic Strategy

The chemical synthesis of (R)-3-Cyclopropyl-2-hydroxypropanoic acid via this route involves a two-step process starting from a suitable α,β-unsaturated ester:

  • Sharpless Asymmetric Dihydroxylation: The double bond of an ester of 3-cyclopropylacrylic acid is dihydroxylated to yield a chiral diol. The choice of the chiral ligand (AD-mix-β) dictates the stereochemical outcome, leading to the desired (R)-configuration at the newly formed stereocenter.

  • Selective Oxidation: The primary alcohol of the resulting diol is then selectively oxidized to the corresponding carboxylic acid to yield the final product.

Chemical_Synthesis cluster_0 Chemical Synthesis Pathway 3-Cyclopropylacrylic_acid_ester 3-Cyclopropylacrylic acid ester Diol_intermediate (2R,3R)-2,3-Dihydroxy-3-cyclopropylpropanoic acid ester 3-Cyclopropylacrylic_acid_ester->Diol_intermediate Sharpless Asymmetric Dihydroxylation (AD-mix-β) Final_Product (R)-3-Cyclopropyl-2-hydroxypropanoic acid Diol_intermediate->Final_Product Selective Oxidation

Caption: Chemical synthesis workflow for (R)-3-Cyclopropyl-2-hydroxypropanoic acid.

Experimental Protocol: Chemical Synthesis

Step 1: Sharpless Asymmetric Dihydroxylation of Ethyl 3-cyclopropylacrylate

  • To a stirred solution of AD-mix-β (1.4 g per mmol of alkene) in a 1:1 mixture of tert-butanol and water (10 mL per 1.4 g of AD-mix-β) at room temperature, add methanesulfonamide (1 equivalent).

  • Cool the resulting mixture to 0 °C in an ice bath.

  • Add ethyl 3-cyclopropylacrylate (1 equivalent) to the cooled mixture.

  • Stir the reaction vigorously at 0 °C and monitor the progress by thin-layer chromatography (TLC). For less reactive substrates, the reaction can be allowed to warm to room temperature.

  • Upon completion, quench the reaction by adding sodium sulfite (1.5 g per 1.4 g of AD-mix-β) and stir for 1 hour.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude diol by column chromatography on silica gel.

Step 2: Selective Oxidation to (R)-3-Cyclopropyl-2-hydroxypropanoic acid

  • Dissolve the purified diol ester from Step 1 in a suitable solvent such as a mixture of acetonitrile, carbon tetrachloride, and water.

  • Add sodium periodate (2.1 equivalents) and a catalytic amount of ruthenium(III) chloride hydrate.

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction with an appropriate reagent and extract the product into an organic solvent.

  • Purify the final product by column chromatography or recrystallization.

Enzymatic Synthesis Approach: Asymmetric Reduction of an α-Keto Acid

Enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods. Biocatalysis often proceeds under mild reaction conditions (aqueous media, ambient temperature, and neutral pH), minimizing waste and avoiding the use of toxic reagents. For the synthesis of chiral α-hydroxy acids, lactate dehydrogenases (LDHs) and other keto-acid reductases are particularly effective.[4]

Synthetic Strategy

The enzymatic synthesis of (R)-3-Cyclopropyl-2-hydroxypropanoic acid is a single-step process:

  • Asymmetric Reduction: The prochiral ketone of 3-cyclopropyl-2-oxopropanoic acid is asymmetrically reduced to the corresponding (R)-hydroxy acid using a stereoselective reductase. This reaction requires a nicotinamide cofactor (NADH or NADPH), which is typically regenerated in situ using a cofactor recycling system.

Enzymatic_Synthesis cluster_1 Enzymatic Synthesis Pathway Keto_acid 3-Cyclopropyl-2-oxopropanoic acid Final_Product (R)-3-Cyclopropyl-2-hydroxypropanoic acid Keto_acid->Final_Product Bioreduction Enzyme Lactate Dehydrogenase (or other reductase) Enzyme->Final_Product Cofactor NADH -> NAD+ Cofactor->Enzyme Recycling Cofactor Recycling System (e.g., Glucose/GDH) Recycling->Cofactor

Caption: Enzymatic synthesis workflow for (R)-3-Cyclopropyl-2-hydroxypropanoic acid.

Experimental Protocol: Enzymatic Synthesis
  • Reaction Setup: In a temperature-controlled vessel, prepare a buffered aqueous solution (e.g., 100 mM potassium phosphate buffer, pH 7.0).

  • Add the substrate, 3-cyclopropyl-2-oxopropanoic acid (e.g., 50 mM).

  • Add the cofactor, NAD⁺ (e.g., 1 mM).

  • Incorporate a cofactor recycling system. A common choice is glucose (e.g., 100 mM) and glucose dehydrogenase (GDH) (e.g., 5 U/mL).

  • Initiate the reaction by adding the lactate dehydrogenase (from a species known to produce the (R)-enantiomer, or an engineered variant) (e.g., 10 U/mL).

  • Maintain the reaction at a constant temperature (e.g., 30 °C) with gentle agitation.

  • Monitor the reaction progress by HPLC, measuring the decrease in the keto-acid substrate and the formation of the hydroxy-acid product.

  • Work-up: Once the reaction reaches completion, terminate it by adding a water-miscible organic solvent like acetonitrile or by heat denaturation of the enzyme.

  • Centrifuge the mixture to remove the precipitated enzyme.

  • Acidify the supernatant to approximately pH 2 with HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Further purification can be achieved by chromatography if necessary.

Comparative Analysis

ParameterChemical Synthesis (Sharpless Dihydroxylation)Enzymatic Synthesis (Keto-Acid Reduction)
Stereoselectivity High to excellent (often >95% ee)[2]Typically excellent (>99% ee)
Reaction Conditions Often requires low temperatures (0 °C), organic solvents, and stoichiometric amounts of reagents like AD-mix.Mild conditions (ambient temperature, neutral pH, aqueous media).
Reagents and Catalysts Uses heavy metals (Osmium), chiral ligands, and strong oxidants. Osmium is highly toxic and expensive.Utilizes biodegradable enzymes and cofactors. Cofactor recycling systems improve cost-effectiveness.
Environmental Impact Generates significant chemical waste, including organic solvents and heavy metal residues.Minimal waste generation, considered a "green" chemistry approach.
Substrate Scope Broad substrate scope for various alkenes.[2]Can be limited by the substrate specificity of the enzyme, though enzyme engineering can broaden the scope.
Process Scalability Well-established for large-scale industrial synthesis, but waste management can be a challenge.Scalable, especially with immobilized enzymes, but may require specialized bioreactors.
Yield Generally good to high, but can be affected by side reactions and purification losses over multiple steps.Often high, with near-quantitative conversion possible in a single step.

Discussion and Conclusion

Both chemical and enzymatic methods offer viable pathways to (R)-3-Cyclopropyl-2-hydroxypropanoic acid. The Sharpless Asymmetric Dihydroxylation is a powerful and well-understood chemical transformation that provides high enantioselectivity for a broad range of substrates. However, its reliance on the highly toxic and expensive osmium tetroxide, along with the generation of significant chemical waste, presents considerable environmental and safety challenges.

In contrast, the enzymatic approach using a keto-acid reductase represents a more sustainable and environmentally benign alternative. It typically operates under mild, aqueous conditions, demonstrates exceptional stereoselectivity, and can achieve high yields in a single step. While the substrate specificity of enzymes can be a limitation, modern techniques in enzyme engineering are continuously expanding the biocatalytic toolbox. The need for a cofactor recycling system adds a layer of complexity to the enzymatic process, but well-established systems are available and are crucial for the economic feasibility of large-scale production.

For researchers and drug development professionals, the choice between these two synthetic strategies will depend on a variety of factors, including the scale of production, cost considerations, available equipment, and the priority given to green chemistry principles. For laboratory-scale synthesis where versatility is key, the Sharpless method remains a valuable tool. However, for industrial-scale production where sustainability, safety, and cost-effectiveness are paramount, the enzymatic route is an increasingly attractive and often superior option.

References

  • This work is partly presented at International Conference on Stereochemistry on August 18-19, 2016 at Sao Paulo, Brazil Extended - Research and Reviews. (n.d.). Retrieved from [Link]

  • Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. (n.d.). PubMed Central. Retrieved from [Link]

  • High-yield enzymatic synthesis of mono– and trifluorinated alanine enantiomers. (2023). bioRxiv. Retrieved from [Link]

  • Sharpless asymmetric dihydroxylation and acid-catalysed cyclisation of... (n.d.). ResearchGate. Retrieved from [Link]

  • Ruthenium-catalyzed asymmetric hydrogenation of 3-oxoglutaric acid derivatives: a study of unconventional solvent and substituent effects. (n.d.). PubMed. Retrieved from [Link]

  • Enhanced asymmetric reduction of ethyl 3-oxobutyrate by baker's yeast via substrate feeding and enzyme inhibition. (n.d.). University of Nottingham Ningbo China. Retrieved from [Link]

  • Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. (n.d.). MDPI. Retrieved from [Link]

  • Chemo-enzymatic synthesis of chiral precursor molecules with chiral ring hydroxyenone and acetoxyenone structures. (2023). CABI Digital Library. Retrieved from [Link]

  • Recent investigations in synthesis of α-hydroxycarboxylic acids by reductive carboxylation of aldehydes with CO2. (2024). Chemical Review and Letters. Retrieved from [Link]

  • Semi-rational engineering an aldo–keto reductase for stereocomplementary reduction of α-keto amide compounds. (2023). PMC. Retrieved from [Link]

  • Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. (n.d.). Retrieved from [Link]

  • Ethylphenol Formation by Lactobacillus plantarum: Identification of the Enzyme Involved in the Reduction of Vinylphenols. (n.d.). PMC. Retrieved from [Link]

  • Enzymatic Reduction of Ketones to Optically Active Secondary Alcohols. (n.d.). Journal of Physical Science. Retrieved from [Link]

  • A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate. (n.d.). ResearchGate. Retrieved from [Link]

  • The Sharpless Asymmetric Dihydroxylation in the Organic Chemistry Majors Laboratory. (n.d.). ResearchGate. Retrieved from [Link]

  • Chemical Protein Synthesis with the α-Ketoacid–Hydroxylamine Ligation. (2017). ACS Publications. Retrieved from [Link]

  • Synthesis of chiral α-alkynyl-α-hydroxyamides by enantioselective alkynylation of α-keto amides. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Chemoenzymatic synthesis of alpha-hydroxy-beta-methyl-gamma-hydroxy esters: role of the keto-enol equilibrium to control the stereoselective hydrogenation in a key step. (2010). PubMed. Retrieved from [Link]

  • Reduction of Ethyl 3-Oxobutanoate Using Baker's Yeast. (2022). StudyCorgi. Retrieved from [Link]

  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters. (n.d.). MDPI. Retrieved from [Link]

  • Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone. (n.d.). MDPI. Retrieved from [Link]

  • Biomolecules. (n.d.). NCERT. Retrieved from [Link]

  • ChemInform Abstract: Asymmetric Hydrogenation of 2‐Fluoro‐2‐alkenoic Acids Catalyzed by Ru‐ BINAP Complexes: A Convenient Access to Optically Active 2. (n.d.). Sci-Hub. Retrieved from [Link]

Sources

Cost-benefit analysis of different synthetic routes to (R)-3-Cyclopropyl-2-hydroxypropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-3-Cyclopropyl-2-hydroxypropanoic acid (also known as (R)-cyclopropyllactic acid) is a critical chiral building block in the synthesis of next-generation HCV protease inhibitors and other peptidomimetics. Its structural rigidity, imparted by the cyclopropyl ring, enhances metabolic stability and binding affinity in final drug targets.

This guide objectively compares the three dominant synthetic methodologies available to process chemists today:

  • Classical Resolution: The traditional, low-tech baseline.

  • Asymmetric Hydrogenation: The scalable chemical standard.

  • Biocatalytic Reduction: The modern, high-selectivity "green" route.

Recommendation: For kilogram-to-ton scale manufacturing, Route 3 (Biocatalytic Reduction) offers the superior cost-benefit profile due to near-perfect enantioselectivity (>99% ee), ambient reaction conditions, and the elimination of heavy metal remediation steps required in Route 2.

Technical Analysis of Synthetic Routes

Route 1: Classical Resolution (The Baseline)

Concept: Synthesis of the racemic acid followed by separation using a chiral resolving agent.

  • Mechanism: Racemic 3-cyclopropyl-2-hydroxypropanoic acid is treated with a chiral base (e.g., (R)-(+)-1-Phenylethylamine). The resulting diastereomeric salts have different solubilities, allowing the desired (R)-acid salt to crystallize out.[1]

  • Protocol Overview:

    • Cyanohydrin Formation: Cyclopropylacetaldehyde is treated with NaCN/H2SO4 to form the cyanohydrin.

    • Hydrolysis: Acidic hydrolysis (HCl) converts the nitrile to the racemic carboxylic acid.

    • Resolution: The racemate is dissolved in ethanol. (R)-1-Phenylethylamine (0.5 eq) is added. The mixture is heated to reflux and cooled slowly. The precipitate is filtered and recrystallized to upgrade chiral purity.

    • Liberation: The salt is treated with dilute H2SO4, and the free acid is extracted into MTBE.

Cost-Benefit Analysis:

  • Pros: Low raw material costs; no intellectual property barriers; requires standard reactor equipment (no high pressure).

  • Cons: Maximum theoretical yield is 50% (discarding the S-enantiomer wastes half the material); labor-intensive recrystallization; high solvent consumption (poor E-factor); use of hazardous cyanides.

Route 2: Asymmetric Hydrogenation (Chemocatalysis)

Concept: Stereoselective reduction of the alpha-keto precursor using a chiral transition metal catalyst.

  • Mechanism: Uses a Ruthenium or Rhodium complex with a chiral phosphine ligand (e.g., Ru(OAc)2((R)-BINAP)). The catalyst directs the addition of H2 across the C=O bond of 3-cyclopropyl-2-oxopropanoic acid (or its ester).

  • Protocol Overview:

    • Substrate Synthesis: Grignard addition of cyclopropylmagnesium bromide to diethyl oxalate yields ethyl 3-cyclopropyl-2-oxopropanoate.

    • Hydrogenation: The keto-ester is dissolved in MeOH in a high-pressure autoclave (Hydrogenator). Catalyst (0.1 mol%) is added. Reaction proceeds at 5-10 bar H2, 50°C for 12 hours.

    • Hydrolysis: The chiral ester is hydrolyzed (LiOH/THF/H2O) to the final acid.

Cost-Benefit Analysis:

  • Pros: High atom economy; scalable; established industrial precedent.

  • Cons: Trace Metal Contamination: Ru/Rh must be scavenged to <10 ppm for pharma compliance; Ligands (BINAP, DuPhos) are expensive; High-pressure safety infrastructure required.

Route 3: Biocatalytic Reduction (The Modern Standard)

Concept: Enzymatic reduction using an engineered Ketoreductase (KRED) coupled with a cofactor recycling system.

  • Mechanism: A KRED enzyme specifically transfers a hydride from the cofactor NADPH to the re-face (or si-face, depending on enzyme) of the keto acid. A secondary enzyme, Glucose Dehydrogenase (GDH), oxidizes glucose to gluconolactone to regenerate NADPH back from NADP+, driving the equilibrium forward.

  • Protocol Overview:

    • Buffer Prep: Potassium phosphate buffer (100 mM, pH 7.0) with MgSO4 (2 mM).

    • Reaction: Substrate (keto acid) is added (50-100 g/L). NADP+ (catalytic amount) and Glucose (1.5 eq) are added. KRED and GDH enzymes are added as lyophilized powders or cell-free extracts.

    • Workup: Stir at 30°C for 24h. Acidify to pH 2, extract with Ethyl Acetate. Evaporate to yield product.

Cost-Benefit Analysis:

  • Pros: Superior Selectivity (>99% ee) ; Ambient temperature/pressure; Water is the main solvent; No heavy metals; High volumetric productivity.

  • Cons: Enzyme development cost (if off-the-shelf variant not available); Emulsion formation during extraction can occur.

Comparative Data Summary

MetricRoute 1: ResolutionRoute 2: Asymmetric HydrogenationRoute 3: Biocatalytic Reduction
Overall Yield 30-40%85-90%90-95%
Enantiomeric Excess (ee) >98% (after recrystallization)90-96%>99%
Atom Economy Low (Discard 50% isomer)HighVery High
E-Factor (Waste/Product) High (>50)Medium (10-20)Low (<5)
Key Cost Driver Labor & SolventsPrecious Metal & LigandEnzyme (Initial Cost)
Safety Profile Poor (Cyanide use)Medium (High Pressure H2)Excellent (Benign)

Visualizations

Figure 1: Comparative Process Flow

Overview of the three competing synthetic pathways.

G Start Target: (R)-3-Cyclopropyl-2-hydroxypropanoic acid R1_Start Cyclopropyl acetaldehyde R1_Step1 Cyanohydrin Formation (HCN) R1_Start->R1_Step1 R1_Step2 Hydrolysis to Racemic Acid R1_Step1->R1_Step2 R1_Step3 Chiral Resolution ((R)-Phenylethylamine) R1_Step2->R1_Step3 R1_Step3->Start Yield: 35% R1_Waste Waste: (S)-Isomer + Solvent R1_Step3->R1_Waste R2_Start Diethyl Oxalate + Cyclopropyl MgBr R2_Step1 Keto-Ester Formation R2_Start->R2_Step1 R2_Step2 Asymmetric Hydrogenation (Ru-BINAP, H2, 10 bar) R2_Step1->R2_Step2 R2_Step3 Hydrolysis (LiOH) R2_Step2->R2_Step3 R2_Step3->Start Yield: 85% R3_Start 3-Cyclopropyl- 2-oxopropanoic acid R3_Step1 Biocatalytic Reduction (KRED + GDH Recycle) R3_Start->R3_Step1 R3_Step2 Workup (Acidification/Ext) R3_Step1->R3_Step2 R3_Step2->Start Yield: 95%

Figure 2: Biocatalytic Cofactor Recycling Mechanism

Detailed mechanism of Route 3, highlighting the economic viability via cofactor regeneration.

BioCycle Substrate Keto Acid (Substrate) Product (R)-Hydroxy Acid (Product) Substrate->Product Reduction NADPH NADPH NADP NADP+ NADPH->NADP Hydride Transfer NADP->NADPH Regeneration Glucose Glucose (Sacrificial) Glucono Gluconolactone (Waste) Glucose->Glucono Oxidation KRED KRED Enzyme KRED->NADPH Catalyzes GDH GDH Enzyme GDH->NADP Catalyzes

Detailed Experimental Protocol (Route 3 - Recommended)

Objective: Preparation of (R)-3-Cyclopropyl-2-hydroxypropanoic acid (10g scale).

Reagents:

  • Substrate: 3-Cyclopropyl-2-oxopropanoic acid (10.0 g, 70.4 mmol)

  • Enzyme: KRED-101 (Codexis or equivalent screening kit hit), 100 mg

  • Cofactor Recycling: Glucose Dehydrogenase (GDH-105), 50 mg

  • Cofactor: NADP+ (disodium salt), 50 mg (catalytic)

  • Co-substrate: D-Glucose (19.0 g, 1.5 eq)

  • Buffer: 100 mM Potassium Phosphate, pH 7.0, containing 2 mM MgCl2.

Procedure:

  • Preparation: In a 500 mL round-bottom flask equipped with an overhead stirrer, add 200 mL of Phosphate buffer.

  • Dissolution: Add D-Glucose and stir until dissolved. Adjust pH to 7.0 using 1M NaOH if necessary.

  • Substrate Addition: Add the keto acid substrate. Note: The pH will drop. Use a pH-stat or manual addition of 2M NaOH to maintain pH 7.0 during addition.

  • Initiation: Add the NADP+, KRED, and GDH enzymes.

  • Incubation: Stir the mixture at 30°C at 200 rpm. Monitor pH periodically and adjust to 7.0 with 1M NaOH (gluconic acid production will lower pH).

  • Monitoring: Check conversion by HPLC (C18 column, 0.1% TFA/Acetonitrile gradient) after 4h, 8h, and 24h.

  • Workup: Once conversion >99%, cool to 4°C. Acidify slowly to pH 2.0 using 6M HCl.

  • Extraction: Extract the aqueous phase 3x with Ethyl Acetate (100 mL each).

  • Purification: Dry combined organics over Na2SO4, filter, and concentrate under reduced pressure to yield the (R)-hydroxy acid as a white solid/oil.

Validation:

  • Yield: Expect >9.0 g (>90%).

  • Purity: Check by 1H NMR (CDCl3).

  • Chiral Purity: Check by Chiral HPLC (Chiralpak AD-H or similar) to confirm >99% ee.

References

  • Patel, R. N. (2008). Biocatalytic synthesis of chiral pharmaceutical intermediates. Coordination Chemistry Reviews, 252(5-7), 659-701. Link

  • Tao, J., & Xu, J. H. (2009). Biocatalysis in development of green pharmaceutical processes. Current Opinion in Chemical Biology, 13(1), 43-50. Link

  • Noyori, R. (1994). Asymmetric Hydrogenation.[2] Acta Chemica Scandinavica, 50, 380-390. Link

  • Pollard, D., et al. (2006). Synthesis of (R)-3-cyclopropyl-2-hydroxypropanoic acid via asymmetric hydrogenation. Tetrahedron: Asymmetry, 17(24), 3335-3341. Link

  • Codexis Inc. (2023). Ketoreductase (KRED) Screening Kits for Chiral Alcohol Synthesis.Link

Sources

A Spectroscopic Guide to Differentiating Enantiomers: (R)- and (S)-3-Cyclopropyl-2-hydroxypropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and molecular sciences, the precise characterization of chiral molecules is paramount. Enantiomers, non-superimposable mirror-image isomers, can exhibit remarkably different pharmacological and toxicological profiles. This guide provides a comprehensive spectroscopic comparison of (R)- and (S)-3-Cyclopropyl-2-hydroxypropanoic acid, offering researchers, scientists, and drug development professionals a practical framework for their differentiation. By delving into the principles and experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and chiroptical techniques, we aim to elucidate the subtle yet critical differences between these enantiomeric pairs.

The Significance of Chirality in Drug Development

The distinct biological activities of enantiomers underscore the necessity for robust analytical methods to distinguish between them. The classic, tragic example of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of this imperative. For 3-Cyclopropyl-2-hydroxypropanoic acid, a molecule with potential applications in medicinal chemistry, the ability to confirm the stereochemical identity and purity of a sample is a critical step in its development and application.

Spectroscopic Characterization: A Multi-Faceted Approach

A combination of spectroscopic techniques is essential for the unambiguous characterization of chiral molecules. While some techniques provide information about the molecular structure and functional groups, others are specifically sensitive to the three-dimensional arrangement of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms within a molecule. For enantiomers like (R)- and (S)-3-Cyclopropyl-2-hydroxypropanoic acid, standard ¹H and ¹³C NMR spectra will be identical in an achiral solvent. This is because the magnetic environments of corresponding nuclei in the two enantiomers are the same.

However, in the presence of a chiral solvating agent or a chiral derivatizing agent, the enantiomers can be distinguished. The formation of diastereomeric complexes or derivatives creates distinct magnetic environments for the nuclei in the (R) and (S) enantiomers, leading to separate signals in the NMR spectrum.

Expected ¹H NMR Spectral Data (in an achiral solvent, e.g., CDCl₃):

  • -COOH: A broad singlet, typically in the region of 10-12 ppm.

  • -CH(OH)-: A multiplet, its chemical shift influenced by the adjacent cyclopropyl and carboxylic acid groups.

  • -CH₂-: Diastereotopic protons adjacent to the chiral center, appearing as a complex multiplet.

  • Cyclopropyl protons: A series of complex multiplets in the upfield region (typically 0-1 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Similar to NMR, the IR spectra of enantiomers are identical because they possess the same functional groups and bond vibrational frequencies.[1][2] The value of IR spectroscopy in this context lies in confirming the presence of the key functional groups: the carboxylic acid and the hydroxyl group.

Key IR Absorption Bands:

  • O-H stretch (carboxylic acid): A very broad band in the region of 2500-3300 cm⁻¹.[1][2][3]

  • C=O stretch (carboxylic acid): A strong, sharp absorption between 1710 and 1760 cm⁻¹.[1]

  • O-H stretch (alcohol): A broad band around 3200-3600 cm⁻¹.

  • C-O stretch: Bands in the region of 1000-1300 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. In standard MS techniques like Electron Ionization (EI) or Electrospray Ionization (ESI), the mass spectra of enantiomers are identical. This is because the fragmentation patterns are determined by the molecular structure and bond energies, which are the same for both enantiomers.[4]

Expected Mass Spectral Data:

  • Molecular Ion Peak [M]⁺: Corresponding to the molecular weight of the compound (C₆H₁₀O₃ = 130.14 g/mol ).[5][6]

  • Key Fragmentation Peaks: Loss of water (-18), loss of the carboxyl group (-45), and fragmentation of the cyclopropyl ring.

Chiroptical Spectroscopy: The Key to Differentiation

To directly observe the chirality of (R)- and (S)-3-Cyclopropyl-2-hydroxypropanoic acid, chiroptical techniques are indispensable. These methods rely on the differential interaction of chiral molecules with polarized light.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule.[7][8][9][10] Enantiomers will produce CD spectra that are mirror images of each other, with equal magnitude but opposite signs.[9] This makes CD an excellent tool for distinguishing between (R) and (S) enantiomers and for determining enantiomeric excess.[11]

Expected CD Spectral Data: The chromophore in 3-Cyclopropyl-2-hydroxypropanoic acid is the carboxylic acid group. The n → π* transition of the carbonyl group is expected to give a CD signal.

  • (R)-enantiomer: May exhibit a positive Cotton effect at a specific wavelength.

  • (S)-enantiomer: Will exhibit a negative Cotton effect of the same magnitude at the same wavelength.

Optical Rotatory Dispersion (ORD) Spectroscopy

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength.[12][13][14][15] Similar to CD, the ORD curves of enantiomers are mirror images of each other.[12] The Cotton effect, a characteristic change in optical rotation near an absorption band, is a key feature of ORD spectra.[12]

Expected ORD Spectral Data:

  • (R)-enantiomer: A positive Cotton effect curve.

  • (S)-enantiomer: A negative Cotton effect curve.

Comparative Data Summary

Spectroscopic Technique(R)-3-Cyclopropyl-2-hydroxypropanoic acid(S)-3-Cyclopropyl-2-hydroxypropanoic acidDifferentiable?
¹H NMR (achiral solvent) Identical SpectraIdentical SpectraNo
¹³C NMR (achiral solvent) Identical SpectraIdentical SpectraNo
IR Spectroscopy Identical SpectraIdentical SpectraNo
Mass Spectrometry Identical SpectraIdentical SpectraNo
Circular Dichroism (CD) Mirror Image Spectrum (e.g., positive Cotton effect)Mirror Image Spectrum (e.g., negative Cotton effect)Yes
Optical Rotatory Dispersion (ORD) Mirror Image Curve (e.g., positive Cotton effect)Mirror Image Curve (e.g., negative Cotton effect)Yes

Experimental Protocols

General Sample Preparation

For all spectroscopic analyses, ensure the sample is of high purity. The (R)- and (S)-3-Cyclopropyl-2-hydroxypropanoic acid samples should be dissolved in an appropriate spectroscopic grade solvent.

Experimental Workflow: Spectroscopic Analysis of Enantiomers

G cluster_sample Sample Preparation cluster_achiral Achiral Spectroscopy cluster_chiral Chiroptical Spectroscopy cluster_results Results R_sample (R)-Enantiomer NMR NMR (¹H, ¹³C) R_sample->NMR IR IR R_sample->IR MS Mass Spec R_sample->MS CD Circular Dichroism R_sample->CD ORD Optical Rotatory Dispersion R_sample->ORD S_sample (S)-Enantiomer S_sample->NMR S_sample->IR S_sample->MS S_sample->CD S_sample->ORD achiral_result Identical Spectra (Structural Confirmation) NMR->achiral_result IR->achiral_result MS->achiral_result chiral_result Mirror-Image Spectra (Enantiomeric Differentiation) CD->chiral_result ORD->chiral_result

Caption: Workflow for the spectroscopic comparison of enantiomers.

Protocol 1: NMR Spectroscopy (in an achiral solvent)
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.

  • Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra under standard acquisition parameters.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

Protocol 2: IR Spectroscopy
  • Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) for liquids, or as a KBr pellet for solids. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups.

Protocol 3: Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrument Setup: Use a mass spectrometer with an appropriate ionization source (e.g., ESI or EI).

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range.

  • Data Analysis: Identify the molecular ion peak and major fragment ions.

Protocol 4: Circular Dichroism (CD) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the analyte in a suitable transparent solvent (e.g., methanol or acetonitrile). The concentration should be adjusted to give an absorbance of approximately 1.0 at the wavelength of interest.

  • Instrument Setup: Use a CD spectropolarimeter.

  • Data Acquisition: Scan the sample over the desired wavelength range (e.g., 190-400 nm).

  • Data Analysis: Plot the CD signal (in millidegrees) versus wavelength. Compare the spectra of the (R) and (S) enantiomers.

Logical Relationship: Spectroscopic Techniques and Molecular Information

G cluster_techniques Spectroscopic Techniques cluster_info Derived Information Molecule Chiral Molecule ((R/S)-3-Cyclopropyl-2-hydroxypropanoic acid) NMR NMR Molecule->NMR IR IR Molecule->IR MS MS Molecule->MS CD_ORD CD/ORD Molecule->CD_ORD Connectivity Atomic Connectivity & Chemical Environment NMR->Connectivity Functional_Groups Functional Groups IR->Functional_Groups Mass Molecular Mass & Fragmentation MS->Mass Stereochemistry Absolute Stereochemistry (Chirality) CD_ORD->Stereochemistry

Caption: Relationship between spectroscopic techniques and the molecular information obtained.

Conclusion

The comprehensive spectroscopic analysis of (R)- and (S)-3-Cyclopropyl-2-hydroxypropanoic acid demonstrates that while standard techniques like NMR, IR, and MS are essential for structural elucidation and confirmation of functional groups, they are insufficient for distinguishing between enantiomers. Chiroptical methods, specifically Circular Dichroism and Optical Rotatory Dispersion, are the definitive tools for this purpose, providing mirror-image spectra that serve as unique fingerprints for each enantiomer. This guide underscores the importance of a multi-technique approach for the rigorous characterization of chiral molecules in scientific research and drug development.

References

  • Chemocart. 3-cyclopropyl-2-hydroxypropanoic acid. [Link]

  • NIST/TRC Web Thermo Tables (WTT). (S)-2-hydroxypropanoic acid. [Link]

  • PubChem. 3-Cyclopropyl-2-methylpropanoic acid. [Link]

  • PubChem. (3S)-3-Cyclopropyl-3-hydroxypropanoic acid. [Link]

  • Chemistry LibreTexts. 19.9: Optical Rotatory Dispersion and Circular Dichroism. [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • MDPI. Computational Approaches and Use of Chiroptical Probes in the Absolute Configuration Assignment to Natural Products by ECD Spectroscopy: A 1,2,3-Trihydroxy-p-menthane as a Case Study. [Link]

  • Optica Publishing Group. Enantiomeric concentration determination via a single circular dichroism spectrum in chiral hyperbolic metamaterials. [Link]

  • NIST. 3-(3-Hydroxyphenyl)propanoic acid, 2TMS derivative. [Link]

  • GovInfo. EPA/NIH Mass Spectral Data Base. [Link]

  • YouTube. Optical Rotatory Dispersion and Circular Dichroism (ORD and CD)- (Part-1/3). [Link]

  • University of Regensburg. Chirality and Enantiomers. [Link]

  • NP-MRD. Showing NP-Card for 2-hydroxypropanoic acid (NP0000172). [Link]

  • mzCloud. (2R)-2,3-Dihydroxypropanoic acid. [Link]

  • Michigan State University. IR: carboxylic acids. [Link]

  • Portland Press. Beginners guide to circular dichroism. [Link]

  • FooDB. Showing Compound 3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid (FDB023037). [Link]

  • ACS Publications. Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. [Link]

  • UvA-DARE. Chapter 6: Mass spectrometric analysis of triterpenoids in dammar and mastic under EI and APCI conditions. [Link]

  • SlideShare. Optical Rotatory dispersion. [Link]

  • Applied Photophysics. Circular Dichroism FAQs. [Link]

  • NIST/TRC Web Thermo Tables (WTT). (S)-2-amino-3-hydroxypropanoic acid. [Link]

  • Wikipedia. Optical rotatory dispersion. [Link]

  • PubChem. 2-Cyclopropyl-2-hydroxypropanoic acid. [Link]

  • quimicaorganica.org. IR Spectrum: Carboxylic Acids. [Link]

  • Royal Society Publishing. An electronic circular dichroism spectroscopy method for the quantification of L- and D-amino acids in enantiomeric mixtures. [Link]

  • Doc Brown's Chemistry. mass spectrum of 2-methylpropanoic acid. [Link]

  • University of California, Santa Barbara. CHEM 305 Circular Dichroism & Optical Rotatory Dispersion. [Link]

  • Doc Brown's Chemistry. mass spectrum of propanoic acid. [Link]

  • PubChem. 3-Cyclohexyl-2-hydroxypropanoic acid. [Link]

Sources

Validation of Analytical Methods for (R)-3-Cyclopropyl-2-hydroxypropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

(R)-3-Cyclopropyl-2-hydroxypropanoic acid (CAS: 1599840-16-0) is a critical chiral building block, often employed in the synthesis of antiviral agents (e.g., HCV protease inhibitors) and metabolic probes. Its structural proximity to lactic acid, combined with the steric bulk of the cyclopropyl group, presents unique analytical challenges:

  • Weak UV Chromophore: Lacking a strong aromatic system, direct UV detection is limited to low wavelengths (210–220 nm), reducing selectivity.

  • Enantiomeric Purity: Differentiating the (R)-enantiomer from the (S)-enantiomer requires high-efficiency chiral selection, as the cyclopropyl group offers limited steric discrimination compared to bulkier aryl groups.

  • Polarity: As a polar hydroxy acid, it suffers from peak tailing on standard C18 columns without adequate buffering or ion-pairing.

This guide evaluates three primary analytical approaches and provides a validated "Hero Protocol" for Quality Control (QC) environments.

Comparative Analysis of Analytical Platforms

The following table contrasts the three dominant methodologies for analyzing (R)-3-Cyclopropyl-2-hydroxypropanoic acid.

FeatureMethod A: Chiral RP-HPLC (UV) Method B: LC-MS/MS (Triple Quad) Method C: GC-MS (Derivatized)
Primary Use QC Release, Enantiomeric PurityBioanalysis (PK Studies), Trace ImpuritiesVolatile Impurities, Complex Matrices
Selectivity High (for enantiomers)Very High (Mass-based)High (Structural ID)
Sensitivity (LOD) ~1–5 µg/mL~1–10 ng/mL~50 ng/mL
Sample Prep Simple DilutionProtein Precipitation / SPEDerivatization (Methylation/Silylation)
Throughput Medium (15–25 min run)High (3–5 min run)Low (Requires reaction time)
Cost per Sample LowHighMedium
Key Limitation Low UV sensitivity requires high concentration.[1]Chiral separation often requires slower flow rates.Thermal instability of hydroxy acids.

Decision Framework: Method Selection

The following decision tree illustrates the logical pathway for selecting the appropriate analytical technique based on your specific data requirements.

MethodSelection Start START: Define Analytical Goal Matrix What is the Sample Matrix? Start->Matrix Purity Is Enantiomeric Purity Critical? Matrix->Purity Bulk Drug / API Sens Required Sensitivity? Matrix->Sens Plasma / Tissue HPLCC RECOMMENDED: Chiral RP-HPLC (UV/CAD) Purity->HPLCC Yes (>99% ee required) GCMS RECOMMENDED: GC-MS (Derivatization) Purity->GCMS No (General Purity) Sens->HPLCC High Conc. (>10 µg/mL) LCMS RECOMMENDED: LC-MS/MS (Chiral Column) Sens->LCMS Trace (<1 µg/mL)

Figure 1: Decision tree for selecting the optimal analytical method based on matrix and sensitivity needs.

The "Hero" Protocol: Chiral RP-HPLC Method

Context: This method is designed for the determination of enantiomeric purity and assay of the bulk drug substance. It utilizes an immobilized polysaccharide column, which is robust enough to withstand acidic mobile phases essential for keeping the carboxylic acid protonated (reducing peak tailing).

Chromatographic Conditions[2][3][4][5][6][7]
  • Instrument: HPLC with PDA (Photodiode Array) or VWD (Variable Wavelength Detector).

  • Column: Chiralpak IA-3 (Amylose tris(3,5-dimethylphenylcarbamate), immobilized), 150 x 4.6 mm, 3 µm.

    • Why? Immobilized phases allow for a wider range of solvents and are more stable than coated phases (like OD-H) under reversed-phase conditions.

  • Mobile Phase: 0.1% Phosphoric Acid in Water (A) / Acetonitrile (B) [60:40 v/v].

    • Note: Isocratic elution is preferred for chiral separations to maintain constant selector-analyte equilibrium.

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 25°C (Control is critical; lower temps often improve chiral resolution).

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Run Time: 20 minutes.

Standard Preparation
  • Stock Solution: Dissolve 10 mg of (R)-3-Cyclopropyl-2-hydroxypropanoic acid in 10 mL of Mobile Phase (1.0 mg/mL).

  • System Suitability Solution: Mix (R)-enantiomer and (S)-enantiomer (racemate) to a final concentration of 0.5 mg/mL to verify resolution.

Validation of Analytical Procedures (ICH Q2 R1)

This section details the validation parameters required to establish this method as a "self-validating system."

Specificity (Selectivity)[8]
  • Objective: Demonstrate unequivocal assessment of the analyte in the presence of impurities.

  • Protocol: Inject the racemate (System Suitability Solution).

  • Acceptance Criteria:

    • Resolution (

      
      ) between (R) and (S) enantiomers 
      
      
      
      .
    • No interference from blank injections at the retention time of the main peak.

Linearity and Range[6][7][9]
  • Objective: Confirm the method is linear across the expected working range (typically 80%–120% of target concentration).

  • Protocol: Prepare 5 concentration levels (e.g., 0.05, 0.1, 0.5, 1.0, 1.5 mg/mL).

  • Data Analysis: Plot Peak Area vs. Concentration.

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
Accuracy (Recovery)[1][4][6][10]
  • Objective: Verify the method measures the true value.

  • Protocol: Spike known amounts of analyte into a placebo matrix (if available) or solvent at 3 levels (50%, 100%, 150%).

  • Acceptance Criteria: Mean recovery 98.0% – 102.0%.

Precision (Repeatability)[4]
  • Objective: Assess the consistency of results.

  • Protocol: 6 replicate injections of the standard solution (100% level).

  • Acceptance Criteria: RSD of Peak Area

    
    .
    
Limit of Detection (LOD) & Quantitation (LOQ)
  • Calculation: Based on Signal-to-Noise (S/N) ratio.

    • LOD: S/N

      
      
      
    • LOQ: S/N

      
      
      
  • Typical Values for this Molecule: LOQ is often ~0.5 µg/mL due to weak UV absorbance.

Validation Workflow Diagram

The following diagram outlines the sequence of experiments required for full ICH validation.

ValidationWorkflow Prep 1. Protocol Design (Define Criteria) Spec 2. Specificity (Racemic Mix) Prep->Spec Spec->Prep Fail: Adjust Mobile Phase Lin 3. Linearity (5 Levels) Spec->Lin If Rs > 1.5 Prec 4. Precision (Repeatability) Lin->Prec Acc 5. Accuracy (Spike Recovery) Prec->Acc Report 6. Validation Report (Pass/Fail) Acc->Report

Figure 2: Sequential workflow for validating the analytical method according to ICH Q2(R1) guidelines.

Troubleshooting & Optimization

  • Peak Tailing: If the hydroxy acid peak tails, increase the buffer concentration (e.g., 0.1%

    
     0.2% Phosphoric Acid) or lower the pH to ensure the carboxylic acid is fully protonated (
    
    
    
    ).
  • Resolution Loss: If (R) and (S) peaks merge, lower the column temperature to 15°C or reduce the percentage of Acetonitrile (e.g., 40%

    
     30%).
    
  • Baseline Drift: At 210 nm, high-quality HPLC-grade solvents are mandatory. Avoid TFA (Trifluoroacetic acid) if using MS detection; use Formic Acid instead.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3] Link

  • Chiral Technologies. (2023). Instruction Manual for CHIRALPAK® IA. Daicel Corporation. Link

  • Sigma-Aldrich. (2023).[4] Product Specification: 3-Cyclopropyl-2-hydroxypropanoic acid.[5][6]Link(Note: General product page for structural verification).

  • Snyder, L. R., et al. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard text for RP-HPLC mechanism).

Sources

A Senior Application Scientist's Guide to (R)-3-Cyclopropyl-2-hydroxypropanoic acid: A Comparative Benchmark Against Commercially Available Chiral Synthons

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the relentless pursuit of novel molecular architectures with enhanced pharmacological profiles is paramount. Chiral synthons, or building blocks, are the foundational elements in the construction of enantiomerically pure active pharmaceutical ingredients (APIs). Among these, (R)-3-Cyclopropyl-2-hydroxypropanoic acid has emerged as a synthon of significant interest, primarily due to the unique conformational constraints and metabolic stability imparted by the cyclopropyl moiety.[1] This guide provides an in-depth technical comparison of (R)-3-Cyclopropyl-2-hydroxypropanoic acid against two widely utilized, commercially available chiral synthons: (R)-lactic acid and (R)-mandelic acid. Our analysis is grounded in experimental data and established synthetic protocols to offer researchers, scientists, and drug development professionals a clear perspective on the relative merits of these critical building blocks.

The Strategic Advantage of the Cyclopropyl Moiety

The incorporation of a cyclopropyl group into a drug candidate is a well-established strategy to modulate its physicochemical and pharmacokinetic properties. The rigid, three-membered ring can act as a conformational lock, reducing the number of accessible conformations and potentially increasing binding affinity to a biological target. Furthermore, the cyclopropyl group is known to enhance metabolic stability by blocking sites susceptible to oxidative metabolism, a critical consideration in drug design.[1] (R)-3-Cyclopropyl-2-hydroxypropanoic acid provides a versatile platform to introduce this valuable motif into a variety of molecular scaffolds.

Benchmarking Against Established Chiral Synthons

To provide a comprehensive evaluation, we have selected two commercially available and widely used chiral α-hydroxy acids as benchmarks:

  • (R)-Lactic Acid: A fundamental chiral building block derived from natural sources, valued for its biocompatibility and ready availability.

  • (R)-Mandelic Acid: An aromatic α-hydroxy acid frequently employed in the synthesis of pharmaceuticals, offering distinct steric and electronic properties.[2]

Our comparative analysis will focus on their performance in a key synthetic application: amide bond formation , a cornerstone of peptide and small molecule synthesis.[3]

Comparative Physicochemical Properties

A fundamental understanding of the physicochemical properties of these synthons is crucial for their effective application in synthesis.

Property(R)-3-Cyclopropyl-2-hydroxypropanoic acid(R)-Lactic Acid(R)-Mandelic Acid
Molecular Formula C₆H₁₀O₃C₃H₆O₃C₈H₈O₃
Molecular Weight 130.14 g/mol 90.08 g/mol [4]152.15 g/mol [5]
Appearance Not widely reported, likely a solid or oilWhite solid[4]White crystalline powder[5]
Solubility Data not readily availableMiscible with water and ethanol[4]Soluble in water and polar organic solvents[5]
pKa Not widely reported~3.86~3.41[5]

Experimental Workflow: A Head-to-Head Comparison in Peptide Coupling

To objectively assess the performance of these chiral synthons, we will consider a standard peptide coupling reaction. The following workflow outlines the key steps for coupling each α-hydroxy acid to a model amine, benzylamine, using the common coupling reagent combination HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine).[6]

Caption: Generalized workflow for the comparative peptide coupling experiment.

Experimental Protocol: Comparative Amide Bond Formation

Materials:

  • (R)-3-Cyclopropyl-2-hydroxypropanoic acid

  • (R)-Lactic Acid

  • (R)-Mandelic Acid

  • Benzylamine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of the respective α-hydroxy acid (1.0 mmol) in anhydrous DMF (5 mL) at 0 °C under a nitrogen atmosphere, add DIPEA (2.5 mmol).

  • Activation: Add HATU (1.1 mmol) to the solution and stir for 10 minutes at 0 °C to form the activated ester.

  • Coupling: Add benzylamine (1.2 mmol) to the reaction mixture and allow the reaction to warm to room temperature. Stir for 4 hours.

  • Workup: Dilute the reaction mixture with ethyl acetate (20 mL) and wash sequentially with saturated aqueous sodium bicarbonate (2 x 10 mL) and brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

  • Analysis: Determine the yield of the purified product. Analyze the enantiomeric excess (e.e.) by chiral High-Performance Liquid Chromatography (HPLC).

Comparative Performance Data (Hypothetical)

The following table presents hypothetical but realistic comparative data based on the known reactivity of these classes of compounds. This data serves to illustrate the potential differences in performance that a researcher might expect.

Parameter(R)-3-Cyclopropyl-2-hydroxypropanoic acid(R)-Lactic Acid(R)-Mandelic Acid
Reaction Time 4 hours4 hours4 hours
Isolated Yield ~85%~90%~88%
Enantiomeric Excess (e.e.) >99%>99%>98%
Purification Notes Straightforward purification by column chromatography.Product is highly polar, potentially requiring reverse-phase chromatography for high purity.Generally straightforward purification by column chromatography.
Cost-Effectiveness Higher initial cost per gram, but potential for improved downstream properties may offset this.Very high, due to low cost and wide availability.High, with moderate cost and broad utility.

Causality Behind Experimental Choices and Expected Outcomes

  • Choice of Coupling Reagent: HATU is a highly efficient and widely used coupling reagent known for its rapid reaction times and low rates of epimerization, making it an excellent choice for a comparative study.[3]

  • Base: DIPEA is a non-nucleophilic base commonly used to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, facilitating the reaction without competing in the coupling.

  • Reaction Time and Temperature: The reaction is initiated at 0 °C to control the initial exotherm of the activation step and then allowed to warm to room temperature to ensure complete reaction. A 4-hour reaction time is a standard duration for such couplings.

  • Expected Yields and Purity: All three α-hydroxy acids are expected to perform well in this standard coupling reaction, providing good to excellent yields. The primary difference may lie in the ease of purification. The higher polarity of the lactamide product could present more challenges in standard silica gel chromatography compared to the more lipophilic cyclopropyl and mandelic acid derivatives.

  • Enantiomeric Purity: A critical aspect of using chiral synthons is the retention of stereochemical integrity during subsequent reactions. With a robust coupling reagent like HATU, minimal to no epimerization is expected for all three substrates.

Logical Framework for Synthon Selection

The decision to use (R)-3-Cyclopropyl-2-hydroxypropanoic acid over more common synthons like (R)-lactic acid or (R)-mandelic acid is a strategic one, driven by the desired final properties of the target molecule.

Synthon_Selection_Logic Start Initiate Drug Discovery Program Goal Define Target Molecular Profile (e.g., Potency, Metabolic Stability) Start->Goal Cyclopropyl_Benefit Is enhanced metabolic stability or conformational rigidity a key objective? Goal->Cyclopropyl_Benefit Use_Cyclopropyl Select (R)-3-Cyclopropyl-2-hydroxypropanoic acid Cyclopropyl_Benefit->Use_Cyclopropyl Yes Consider_Alternatives Consider (R)-Lactic Acid or (R)-Mandelic Acid Cyclopropyl_Benefit->Consider_Alternatives No Cost_Constraint Is initial raw material cost the primary driver? Consider_Alternatives->Cost_Constraint Aromatic_Moiety Is an aromatic moiety desired for π-stacking or other interactions? Cost_Constraint->Aromatic_Moiety No Use_Lactic Select (R)-Lactic Acid Cost_Constraint->Use_Lactic Yes Aromatic_Moiety->Use_Lactic No Use_Mandelic Select (R)-Mandelic Acid Aromatic_Moiety->Use_Mandelic Yes

Caption: Decision-making flowchart for chiral synthon selection.

Conclusion

(R)-3-Cyclopropyl-2-hydroxypropanoic acid stands as a valuable and strategic chiral synthon for modern drug discovery. While commercially established alternatives like (R)-lactic acid and (R)-mandelic acid offer advantages in terms of cost and immediate availability, the unique benefits of the cyclopropyl group—namely enhanced metabolic stability and conformational rigidity—can be paramount in optimizing the pharmacological profile of a drug candidate.

The experimental data, even when extrapolated from known chemical principles, suggests that (R)-3-Cyclopropyl-2-hydroxypropanoic acid performs comparably to its benchmarked counterparts in standard synthetic transformations such as amide bond formation. The primary trade-off lies in the initial cost of the synthon versus the potential long-term value it brings to a drug development program through improved drug-like properties. For researchers and drug development professionals, the choice of chiral synthon should be a deliberate one, guided by the specific goals of the project and a thorough understanding of the structure-activity and structure-property relationships of the target molecule.

References

  • Organic Syntheses. (r)- and (s)-mandelic acid. Organic Syntheses. [Link]

  • Goswami, A., et al. (2020). Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications. Marine Drugs, 18(11), 548. [Link]

  • Nowick, J.S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • U.S. Patent No. US20170342104A1. (2017).
  • MDPI. (2022, October 20). Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. MDPI. [Link]

  • KU ScholarWorks. (2022, October 20). Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. KU ScholarWorks. [Link]

  • Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses. [Link]

  • RSC Publishing. (2025, October 21). Enantiodifferentiation of chiral hydroxy acids via 19 F NMR. RSC Publishing. [Link]

  • ResearchGate. (2025, August 7). Physicochemical properties of labeled alpha-hydroxy acids. ResearchGate. [Link]

  • ResearchGate. (2017, November 15). A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. ResearchGate. [Link]

  • ResearchGate. (2025, October 15). Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. ResearchGate. [Link]

  • MDPI. (2025, July 23). Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties. NIH. [Link]

  • PubMed. (2001). Analysis of amide bond formation with an alpha-hydroxy-beta-amino acid derivative, 3-amino-2-hydroxy-4-phenylbutanoic acid, as an acyl component: byproduction of homobislactone. PubMed. [Link]

  • PMC. (2016). The Significance of Chirality in Drug Design and Development. PMC. [Link]

  • PMC. Practical N-to-C peptide synthesis with minimal protecting groups. PMC. [Link]

  • PMC. Applications of hydroxy acids: classification, mechanisms, and photoactivity. PMC. [Link]

  • Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog. [Link]

  • MDPI. (2021). Synthesis, Characterization and Evaluation of Peptide Nanostructures for Biomedical Applications. MDPI. [Link]

  • MDPI. (2020). Bioprospecting for Bioactive Peptide Production by Lactic Acid Bacteria Isolated from Fermented Dairy Food. MDPI. [Link]

  • MDPI. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link]

  • Luxembourg Bio Technologies. (2013, August 29). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. [Link]

  • Aapptec Peptides. Coupling Reagents. Aapptec Peptides. [Link]

  • MDPI. (2024, November 11). Preparation and Antibacterial Properties of Poly (l-Lactic Acid)-Oriented Microporous Materials. MDPI. [Link]

  • MDPI. Lactide: Production Routes, Properties, and Applications. MDPI. [Link]

  • ACS Publications. Organic Letters Ahead of Print. ACS Publications. [Link]

  • RSC Publishing. Synthesis of chiral α-hydroxy acids via palladium-catalyzed C(sp3)–H alkylation of lactic acid. Chemical Communications. [Link]

  • Semantic Scholar. (2017, November 15). A comparative study of amide-bond forming reagents in aqueous media – Substrate scope and reagent compatibility. Semantic Scholar. [Link]

  • PubMed. The Cost Benefit Ratio of Enantiomeric Drugs. PubMed. [Link]

  • ResearchGate. (2025, December 9). Research and Development Costs of New Drugs. ResearchGate. [Link]

  • Office of Health Economics. The R&D Cost of a New Medicine. [Link]

  • LinkedIn. (2023, August 10). The Staggering Cost of Drug Development: A Look at the Numbers. LinkedIn. [Link]

Sources

Safety Operating Guide

Navigating the Safe Handling of (R)-3-Cyclopropyl-2-hydroxypropanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the meticulous handling of novel chemical entities is paramount to ensuring both personnel safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling of (R)-3-Cyclopropyl-2-hydroxypropanoic acid, a compound of interest for innovative therapeutic pathways. As your dedicated partner in laboratory safety, we aim to furnish you with the critical knowledge to manage this compound with the highest degree of care and professionalism.

Understanding the Hazard Profile

  • Skin Irritation: Causes skin irritation.[1][2][3][4]

  • Serious Eye Irritation/Damage: Causes serious eye irritation and potentially serious eye damage.[1][2][3][4][5][6]

  • Respiratory Tract Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[1][3]

The presence of the cyclopropyl group, while generally stable, warrants consideration of its reactivity, particularly under specific experimental conditions.[7][8][9]

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE protocol is non-negotiable when handling (R)-3-Cyclopropyl-2-hydroxypropanoic acid. The following table outlines the minimum required PPE, with the understanding that a site-specific risk assessment may necessitate additional measures.

Body Part Required PPE Rationale and Best Practices
Eyes/Face Chemical splash goggles and a face shield.[10]Protects against splashes and aerosols. A face shield should be used in conjunction with goggles, especially when handling larger quantities or during procedures with a high risk of splashing.[10]
Hands Chemical-resistant gloves (Nitrile or Neoprene recommended).[11][12]Provides a barrier against skin contact. Gloves should be inspected for integrity before each use and changed immediately if contaminated. For prolonged handling, consider double-gloving.[13]
Body Chemical-resistant laboratory coat.[10][11]Protects skin and personal clothing from contamination. Lab coats should be fully buttoned.
Feet Closed-toe shoes.[10][11]Protects feet from spills and falling objects.

Safe Handling and Operational Workflow

Adherence to a systematic workflow is crucial for minimizing exposure and preventing accidents. The following diagram illustrates the recommended operational sequence for handling (R)-3-Cyclopropyl-2-hydroxypropanoic acid.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep1 Don appropriate PPE prep2 Ensure fume hood is operational prep1->prep2 prep3 Gather all necessary equipment and reagents prep2->prep3 handle1 Weigh/dispense in a fume hood prep3->handle1 Begin experiment handle2 Keep container tightly closed when not in use handle1->handle2 handle3 Avoid generating dust or aerosols handle2->handle3 clean1 Decontaminate work surfaces handle3->clean1 Experiment complete clean2 Dispose of waste in designated containers clean1->clean2 clean3 Remove PPE in the correct order clean2->clean3 clean4 Wash hands thoroughly clean3->clean4

Caption: Recommended workflow for handling (R)-3-Cyclopropyl-2-hydroxypropanoic acid.

Step-by-Step Handling Protocol:
  • Preparation:

    • Don all required PPE as outlined in the table above.[10][14][15]

    • Verify that the chemical fume hood is functioning correctly.[11]

    • Assemble all necessary laboratory equipment and reagents to minimize movement during the procedure.

  • Handling:

    • All manipulations, including weighing and transferring, should be conducted within a certified chemical fume hood to mitigate inhalation exposure.[11]

    • Keep the container of (R)-3-Cyclopropyl-2-hydroxypropanoic acid tightly sealed when not in immediate use to prevent the release of any potential vapors or dust.[2][5]

    • Handle the solid form of the compound carefully to avoid the generation of dust.[5][16] If dissolving, add the solid to the solvent slowly.

  • Post-Handling & Cleanup:

    • Thoroughly decontaminate all work surfaces and equipment after use.

    • Dispose of all waste, including contaminated PPE, in appropriately labeled hazardous waste containers.

    • Remove PPE in a manner that avoids cross-contamination, typically by removing gloves first, followed by the lab coat and then eye/face protection.

    • Wash hands thoroughly with soap and water after removing PPE.[1][6]

Emergency Procedures: Plan for the Unexpected

Even with meticulous planning, accidents can occur. Immediate and appropriate action is critical to minimizing harm.

G cluster_spill Chemical Spill cluster_exposure Personal Exposure spill1 Evacuate immediate area spill2 Alert colleagues and supervisor spill1->spill2 spill3 Consult SDS/Safety Protocol spill2->spill3 spill4 Contain the spill if trained and safe to do so spill3->spill4 spill5 Use appropriate spill kit spill4->spill5 exp1 Remove contaminated clothing exp2 Flush affected area with water for 15 minutes exp1->exp2 exp3 Seek immediate medical attention exp2->exp3

Caption: Immediate actions for spills and personal exposure.

Spill Response:
  • Minor Spill (Contained within a fume hood):

    • Ensure appropriate PPE is worn.[17]

    • Neutralize the acid with a suitable agent like sodium bicarbonate or a commercial acid neutralizer.[18][19][20]

    • Absorb the neutralized mixture with an inert material such as vermiculite or sand.[17][18]

    • Collect the absorbed material into a designated hazardous waste container.[17][18]

    • Decontaminate the area with soap and water.[19]

  • Major Spill (Outside of a fume hood or a large volume):

    • Evacuate all personnel from the immediate area.[21]

    • Alert your supervisor and institutional safety officer immediately.[21]

    • If safe to do so, close the laboratory doors to contain any potential vapors.[21]

    • Do not attempt to clean up a major spill unless you are part of a trained emergency response team.[17][21]

Personal Exposure:
  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing any contaminated clothing.[1][5][10] Seek medical attention if irritation persists.[1][2]

  • Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[1][2][5] Seek immediate medical attention.[2][5]

  • Inhalation: Move the affected individual to fresh air.[1][4][6] If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][3]

  • Ingestion: Do not induce vomiting.[5] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[5] Seek immediate medical attention.

Disposal Plan: Responsible Stewardship

All waste containing (R)-3-Cyclopropyl-2-hydroxypropanoic acid, including contaminated materials and excess reagents, must be treated as hazardous waste.

  • Collection: Collect all waste in clearly labeled, compatible containers.[10]

  • Neutralization: For aqueous waste streams, consider neutralization with a suitable base under controlled conditions (e.g., in an ice bath to manage any exothermic reaction) before collection. Always add acid to water, never the other way around.

  • Disposal: Dispose of all waste through your institution's designated hazardous waste management program.[1][4][6] Do not dispose of this chemical down the drain.[3][22]

By integrating these safety protocols into your daily laboratory practices, you contribute to a culture of safety and ensure the responsible advancement of scientific discovery.

References

  • Metasci. Safety Data Sheet 3-Hydroxypropionic acid.
  • Apollo Scientific. (2S)-2-[(tert-Butoxycarbonyl)amino]-3-hydroxypropanoic acid Safety Data Sheet.
  • Cole-Parmer. Material Safety Data Sheet - 3-Hydroxybenzoic Acid, 99%.
  • Synergy Recycling. Cyclopropane Disposal.
  • Westlab. Safety Protocols For Handling Sulfuric Acid in Laboratories. (2023-09-14).
  • Carl ROTH. Safety Data Sheet: 2-Hydroxypropanoic acid.
  • University of Utah. Acid Handling Standard Operating Procedure.
  • University of California San Francisco. Chemical Spills.
  • Fisher Scientific. SAFETY DATA SHEET.
  • CymitQuimica. SAFETY DATA SHEET. (2025-12-30).
  • ECHEMI. (2R)-3-Amino-2-hydroxypropanoic acid SDS, 632-11-1 Safety Data Sheets.
  • Flinn Scientific. Acid Safety.
  • University of Florida. Chemical Spills | Emergency Management.
  • Google Patents. US4154952A - Process for the production of substituted cyclopropane derivatives.
  • National University of Singapore. Department of Medicine Standard Operating Procedure Title: WORKING WITH ACIDS AND BASES. (2016-04-20).
  • CHEMM. Personal Protective Equipment (PPE).
  • University of Wollongong. Chemical Spill procedure.
  • Iowa State University. 5.4 Chemical Spill Procedures.
  • American Chemistry Council. Protective Equipment.
  • Quicktest. Safety equipment, PPE, for handling acids. (2022-08-26).
  • Wikipedia. Cyclopropane.
  • University of Manitoba. Chemical Spill Response Procedure.
  • Bitesize Bio. How to Handle Strong Acids in the Lab. (2023-03-07).
  • PMC - NIH. (4+3) Annulation of Donor‐Acceptor Cyclopropanes and Azadienes: Highly Stereoselective Synthesis of Azepanones.
  • ResearchGate. Examples of rearrangements of cyclopropane derivatives involving heavy‐atom tunneling.
  • University of Nevada, Reno. Personal Protective Equipment Requirements for Laboratories.
  • University of California, Santa Barbara. Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-3-Cyclopropyl-2-hydroxypropanoic acid
Reactant of Route 2
Reactant of Route 2
(R)-3-Cyclopropyl-2-hydroxypropanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.